2-Bromocinnamic acid ethyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-(2-bromophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVAHDSHDPZGMY-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Bromocinnamic acid ethyl ester chemical properties
An In-Depth Technical Guide to the Chemical Properties of Ethyl 2-Bromocinnamate
Abstract
Ethyl 2-bromocinnamate is a versatile organic compound that serves as a valuable intermediate in advanced organic synthesis. Its trifunctional nature, incorporating an ethyl ester, an α,β-unsaturated alkene, and an ortho-substituted aryl bromide, provides a platform for a diverse range of chemical transformations. This guide offers a comprehensive overview of its chemical properties, including predictive spectroscopic analysis, key reactive sites, and synthetic applications. We will explore its preparation via Fischer esterification, detailed purification protocols, and its significant potential in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this compound.
Molecular Structure and Physicochemical Properties
Structure and Nomenclature
Ethyl 2-bromocinnamate, systematically named ethyl (2E)-3-(2-bromophenyl)prop-2-enoate, possesses a structure where an ethyl ester group is conjugated with a phenyl ring through a trans-alkene linker. The bromine atom is substituted at the ortho (C2) position of the phenyl ring. This specific arrangement of functional groups dictates its chemical behavior and synthetic utility.
Physicochemical Data
Specific experimental data for ethyl 2-bromocinnamate is not widely published. The following properties are estimated based on the parent compound, 2-bromocinnamic acid, and analogous structures like ethyl cinnamate.
| Property | Predicted Value / Description | Source / Rationale |
| Molecular Formula | C₁₁H₁₁BrO₂ | Based on structure |
| Molecular Weight | 255.11 g/mol | Based on structure |
| Appearance | White to off-white solid or colorless to pale yellow liquid | Analogy to 2-bromocinnamic acid (solid) and ethyl cinnamate (liquid).[1][2] |
| Boiling Point | >271 °C (at 760 mmHg) | Expected to be higher than ethyl cinnamate due to the heavier bromine atom. |
| Solubility | Soluble in organic solvents (e.g., ethanol, diethyl ether, acetone); low solubility in water.[2][3] | Typical for organic esters.[2][3] |
| Stability | Stable under standard conditions. Incompatible with strong acids, bases, and oxidizing agents.[3][4] | General stability for esters.[3][4] |
Synthesis and Purification
Recommended Synthetic Protocol: Fischer Esterification
The most direct and classical approach for synthesizing ethyl 2-bromocinnamate is the Fischer esterification of its parent carboxylic acid, 2-bromocinnamic acid, with ethanol.
Causality of Experimental Design:
-
Acid Catalyst (H₂SO₄): The reaction is catalyzed by a strong mineral acid. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.[5][6]
-
Excess Ethanol: Ethanol serves as both a reactant and the solvent. Using it in excess shifts the reaction equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy to overcome the kinetic barrier of the reaction, increasing the reaction rate.
-
Water Removal: The reaction produces water as a byproduct. The overall process is reversible, so effective removal of water (or preventing its accumulation by using excess alcohol) is crucial for driving the reaction to completion.[7]
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromocinnamic acid (10.0 g, 44.0 mmol).
-
Reagent Addition: Add 100 mL of absolute ethanol, followed by the slow, careful addition of concentrated sulfuric acid (1 mL).
-
Heating: Heat the mixture to reflux using a heating mantle and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Neutralization: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize the residual acid, followed by a brine wash (1 x 50 mL) to remove bulk water.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 2-bromocinnamate.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. CAS 7345-79-1: trans-2-bromocinnamic acid | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. rsc.org [rsc.org]
- 6. 21.6 Chemistry of Esters – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Ethyl (2E)-3-(2-bromophenyl)prop-2-enoate structure
An In-Depth Technical Guide to Ethyl (2E)-3-(2-bromophenyl)prop-2-enoate
Abstract
This technical guide provides a comprehensive overview of Ethyl (2E)-3-(2-bromophenyl)prop-2-enoate, a member of the cinnamate ester class of organic compounds. Cinnamate derivatives are significant precursors and scaffolds in medicinal chemistry, materials science, and organic synthesis. This document details the molecule's core structural features, validated synthetic protocols, rigorous analytical characterization methodologies, and known safety considerations. It is intended for researchers, chemists, and drug development professionals who require a detailed, practical understanding of this compound for laboratory synthesis and application. The guide emphasizes the rationale behind procedural steps and the integration of analytical data to ensure the synthesis of a well-characterized, high-purity final product.
Molecular Structure and Physicochemical Properties
Ethyl (2E)-3-(2-bromophenyl)prop-2-enoate, also known as ethyl trans-o-bromocinnamate, is an α,β-unsaturated ester. Its structure is characterized by three key functional components: a 2-bromophenyl (ortho-substituted) ring, an ethyl ester group, and a trans-configured (E) carbon-carbon double bond that connects them. The "(2E)" designation in the IUPAC name explicitly defines the stereochemistry of this double bond, which is a critical determinant of the molecule's three-dimensional shape and, consequently, its biological and chemical reactivity.
The presence of the bromine atom on the aromatic ring introduces significant electronic and steric effects, modifying the reactivity of both the ring and the acrylate system compared to unsubstituted ethyl cinnamate. The electron-withdrawing nature of the bromine atom and the ester group influences the electron density across the conjugated π-system.
Key Properties Summary
A summary of the core physicochemical properties is presented below. These values are essential for experimental design, including solvent selection, reaction monitoring, and purification.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₁BrO₂ | Calculated |
| Molecular Weight | 255.11 g/mol | Calculated |
| CAS Number | 38555-83-2 | [1] |
| Appearance | Expected to be a solid or oil | By analogy |
| Stereochemistry | (E)-isomer at the C=C double bond | By definition |
| Key Functional Groups | Aromatic Ring, Alkene, Ester | - |
Synthesis of Ethyl (2E)-3-(2-bromophenyl)prop-2-enoate
The synthesis of substituted ethyl cinnamates can be achieved through several robust C-C bond-forming reactions. The Mizoroki-Heck reaction and the Wittig reaction are two of the most reliable and widely adopted methods for this purpose.[2][3] The Heck reaction is particularly effective for coupling aryl halides with alkenes, making it an excellent choice for this target molecule.
Recommended Synthetic Protocol: The Mizoroki-Heck Reaction
The Mizoroki-Heck reaction provides a direct and efficient pathway to form the C-C double bond by coupling an aryl halide (2-bromoiodobenzene or 2-dibromobenzene) with an acrylate ester in the presence of a palladium catalyst.[3][4] This method is valued for its functional group tolerance and generally good yields.
Reaction Scheme: 2-Bromobenzaldehyde + Ethyl acrylate --(Pd Catalyst, Base)--> Ethyl (2E)-3-(2-bromophenyl)prop-2-enoate
Detailed Step-by-Step Methodology
Materials:
-
2-Iodoanisole or 2-Bromoiodobenzene (as a proxy for 2-bromophenyl halide reactivity)
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Triphenylphosphine (PPh₃) (if not using a pre-formed catalyst)
-
N,N-Dimethylformamide (DMF) or Cyrene (as a green solvent alternative)[3]
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the aryl halide (1.0 eq), palladium acetate (0.01-0.05 eq), and a suitable phosphine ligand like triphenylphosphine (2-4 eq relative to Pd) if required.
-
Solvent and Reagent Addition: Add the solvent (e.g., DMF) to the flask. Begin stirring and purge the system with nitrogen for 15-20 minutes to ensure an inert atmosphere. This is critical as the Pd(0) active catalyst is oxygen-sensitive.
-
Reactant Loading: Add the base, such as triethylamine (1.5-2.0 eq), followed by ethyl acrylate (1.2-1.5 eq) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the reactivity of the aryl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is typically complete within 4-24 hours.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine to remove the DMF and inorganic salts.
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield the pure Ethyl (2E)-3-(2-bromophenyl)prop-2-enoate.
Causality and Experimental Choices:
-
Catalyst System: The palladium catalyst is the cornerstone of the Heck reaction, cycling between Pd(0) and Pd(II) oxidation states to facilitate oxidative addition, migratory insertion, and β-hydride elimination.[5]
-
Base: The base (e.g., Triethylamine) is essential to neutralize the hydrohalic acid (HBr) generated during the catalytic cycle, regenerating the active Pd(0) catalyst.
-
Inert Atmosphere: Preventing oxidation of the palladium catalyst is crucial for maintaining its activity throughout the reaction.
Synthesis Workflow Diagram
Caption: Fig 1. Mizoroki-Heck Synthesis Workflow. A flowchart illustrating the key stages from reactant assembly to the isolation of the purified product.
Analytical Characterization and Structure Elucidation
Unequivocal structural confirmation is paramount. A combination of spectroscopic techniques provides a self-validating system to confirm the identity, purity, and stereochemistry of the synthesized compound.
Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Vinyl Protons: Two doublets in the δ 6.5-8.0 ppm range. The key diagnostic is a large coupling constant (J ≈ 15-16 Hz), confirming the (E)-stereochemistry.[6] Aromatic Protons: A complex multiplet pattern between δ 7.2-7.8 ppm, characteristic of an ortho-disubstituted benzene ring. Ethyl Group: A quartet around δ 4.2 ppm (OCH₂) and a triplet around δ 1.3 ppm (CH₃). |
| ¹³C NMR | Carbonyl Carbon: A signal around δ 166-168 ppm. Alkene Carbons: Two signals in the δ 118-145 ppm range. Aromatic Carbons: Four signals in the δ 125-135 ppm range, with the carbon bearing the bromine (C-Br) appearing around δ 122-125 ppm. Ethyl Group: Signals around δ 60 ppm (OCH₂) and δ 14 ppm (CH₃). |
| IR (Infrared) | C=O Stretch (Ester): A strong, sharp absorption band around 1710-1730 cm⁻¹. C=C Stretch (Alkene): A medium absorption band around 1630-1640 cm⁻¹. C-H Bending (trans-Alkene): A characteristic strong band around 960-980 cm⁻¹. C-Br Stretch: A band in the fingerprint region, typically 500-600 cm⁻¹. |
| MS (Mass Spec) | Molecular Ion (M⁺): A pair of peaks corresponding to the molecular ion, showing the characteristic isotopic pattern for bromine ([M]⁺ and [M+2]⁺) with an approximate 1:1 intensity ratio. Expected m/z: 254 and 256. |
Analytical Workflow Diagram
Caption: Fig 2. Analytical & Structural Verification Workflow. This diagram shows the process of using multiple spectroscopic techniques to confirm the final product's structure.
Applications in Research and Drug Development
Cinnamic acids and their esters are prevalent motifs in natural products and serve as valuable building blocks in medicinal chemistry.[7] The ethyl (2E)-3-(2-bromophenyl)prop-2-enoate structure is a versatile intermediate.
-
Scaffold for Heterocyclic Synthesis: The α,β-unsaturated system is an excellent Michael acceptor and can participate in cycloaddition reactions, making it a precursor for various heterocyclic compounds like pyrazolines, isoxazolines, and benzodiazepines.
-
Cross-Coupling Reactions: The aryl bromide functionality is a handle for further structural elaboration via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents at the 2-position of the phenyl ring. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Bioactive Potential: Cinnamate derivatives have been investigated for a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[5] While specific data for this exact molecule is limited, its structure warrants investigation in drug discovery programs targeting pathways where related compounds have shown activity.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed. While a specific safety data sheet (SDS) for this exact compound may not be widely available, data from analogous brominated organic compounds and acrylates should be used to inform handling procedures.[8][9][10][11]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Ethyl (2E)-3-(2-bromophenyl)prop-2-enoate is a valuable chemical intermediate whose structure can be reliably synthesized and rigorously characterized. The Mizoroki-Heck reaction offers a robust synthetic route, and the compound's identity and stereochemistry can be unequivocally confirmed through a combination of NMR, IR, and MS analysis. Its dual functionality—an aryl bromide for cross-coupling and an acrylate system for conjugate addition—makes it a versatile tool for medicinal chemists and researchers in organic synthesis, enabling the development of more complex molecules for potential therapeutic and material applications.
References
- ResearchGate. Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate.
- ACS Publications. Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate | Journal of Chemical Education.
- ACS Publications. Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3- (9-Anthryl)-2-Propenoic Acid Ethyl Ester.
- WebAssign. Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction.
- Unknown Source. A Solvent Free Wittig Reaction.
- RSC Publishing. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides.
- ResearchGate. The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate | Request PDF.
- The Royal Society of Chemistry. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information.
- NIH National Center for Biotechnology Information. Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging.
- Canadian Science Publishing. The Heck reaction in the production of fine chemicals.
- International Journal of ChemTech Research. A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide.
- Stenutz. (E)-3-(2-bromophenyl)prop-2-enoic acid.
Sources
- 1. (E)-3-(2-bromophenyl)prop-2-enoic acid [stenutz.eu]
- 2. researchgate.net [researchgate.net]
- 3. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 6. gctlc.org [gctlc.org]
- 7. Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to Ethyl (E)-2-Bromocinnamate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of ethyl (E)-2-bromocinnamate, a valuable intermediate in organic synthesis and drug discovery. We will delve into its chemical identity, synthesis strategies with a focus on field-proven insights, detailed characterization methodologies, and critical safety considerations.
Compound Identification and Properties
Ethyl (E)-2-bromocinnamate, also known as ethyl (E)-3-(2-bromophenyl)acrylate, is an α,β-unsaturated ester. The "E" designation indicates that the bulky substituents (the 2-bromophenyl group and the ethyl carboxylate group) are on opposite sides of the carbon-carbon double bond, which is the more stable trans-isomer.
| Property | Value | Source |
| Chemical Name | ethyl (E)-3-(2-bromophenyl)acrylate | |
| Synonyms | ethyl (2E)-3-(2-bromophenyl)-2-propenoate, 2-Bromocinnamic Acid Ethyl Ester | |
| CAS Number | 99134-25-5, 91047-77-7 | , |
| Molecular Formula | C₁₁H₁₁BrO₂ | |
| Molecular Weight | 255.11 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 110-112 °C at 0.55 Torr |
Synthesis of Ethyl (E)-2-Bromocinnamate
The synthesis of ethyl (E)-2-bromocinnamate can be efficiently achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. Two of the most reliable and widely used methods are the Wittig reaction and the Heck reaction.
The Wittig Reaction: A Robust Path to Alkenes
The Wittig reaction is a cornerstone of alkene synthesis, prized for its reliability and stereochemical control.[1] It involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of ethyl (E)-2-bromocinnamate, this translates to the reaction of 2-bromobenzaldehyde with a stabilized phosphorus ylide, (carbethoxymethylene)triphenylphosphorane. The use of a stabilized ylide generally favors the formation of the (E)-isomer.[2]
Caption: Wittig reaction for ethyl (E)-2-bromocinnamate synthesis.
This protocol is designed to be self-validating by including in-process checks (TLC monitoring) to ensure the reaction proceeds to completion.
-
Reagent Preparation:
-
Dissolve 2-bromobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. The concentration should be approximately 0.2 M.
-
In a separate flask, prepare a solution of (carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous DCM.
-
-
Reaction Execution:
-
Slowly add the ylide solution to the stirred solution of 2-bromobenzaldehyde at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Causality: The slow addition helps to control any potential exotherm and ensures a homogeneous reaction mixture. The inert atmosphere prevents the reaction of the ylide with atmospheric oxygen.
-
-
In-Process Monitoring (Self-Validation):
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Spot the reaction mixture alongside the starting aldehyde. The reaction is complete when the aldehyde spot is no longer visible. This step is crucial for ensuring the reaction has gone to completion before proceeding to workup, thus maximizing yield and purity.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the DCM.
-
Add a non-polar solvent like hexane to the residue. Triphenylphosphine oxide, a byproduct of the reaction, is poorly soluble in hexane and will precipitate.
-
Filter the mixture to remove the precipitated triphenylphosphine oxide.
-
Wash the filtrate with a small amount of saturated sodium bisulfite solution to remove any unreacted aldehyde, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure ethyl (E)-2-bromocinnamate.
-
The Heck Reaction: Palladium-Catalyzed C-C Bond Formation
The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene.[3] For the synthesis of ethyl (E)-2-bromocinnamate, this involves the coupling of 2-bromobenzaldehyde with ethyl acrylate.
Caption: Heck reaction for ethyl (E)-2-bromocinnamate synthesis.
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add 2-bromobenzaldehyde (1.0 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., triphenylphosphine, 2-10 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add a suitable solvent such as anhydrous N,N-dimethylformamide (DMF) or acetonitrile, followed by ethyl acrylate (1.2-1.5 eq) and a base, typically a tertiary amine like triethylamine (Et₃N, 2.0 eq).
-
Causality: The choice of catalyst, ligand, base, and solvent can significantly impact the reaction rate and yield. The base is crucial to neutralize the hydrobromic acid generated during the catalytic cycle.
-
-
Reaction Execution:
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the specific substrates and catalyst system.
-
Stir the reaction mixture vigorously for the duration of the reaction.
-
-
In-Process Monitoring (Self-Validation):
-
Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or TLC. The disappearance of the 2-bromobenzaldehyde peak/spot indicates the completion of the reaction.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine to remove the base and any inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized ethyl (E)-2-bromocinnamate. The following spectroscopic techniques are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. For ethyl (E)-2-bromocinnamate, the key diagnostic signals are the two vinylic protons, which appear as doublets with a large coupling constant (typically >15 Hz), confirming the (E)-stereochemistry. The aromatic protons will show a characteristic splitting pattern, and the ethyl ester group will exhibit a quartet and a triplet. Based on data for structurally similar compounds like ethyl (E)-3-(2-chlorophenyl)acrylate, the vinylic protons are expected in the range of 6.4-8.1 ppm.[2]
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. Key signals include the carbonyl carbon of the ester (around 166 ppm), the vinylic carbons, and the aromatic carbons.[4]
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. The most prominent absorption bands for ethyl (E)-2-bromocinnamate will be:
-
A strong C=O stretch from the ester group, typically around 1710-1730 cm⁻¹.
-
A C=C stretch from the alkene, usually around 1630-1640 cm⁻¹.
-
C-H stretching vibrations for the aromatic and aliphatic protons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For ethyl (E)-2-bromocinnamate, the molecular ion peak (M⁺) would be expected at m/z 254 and 256 in a roughly 1:1 ratio, which is characteristic of a molecule containing one bromine atom. A mass spectrum for (E)-Ethyl 3-(2-bromophenyl)acrylate is available on SpectraBase, which can be used for comparison.[5]
Safety and Handling
Ethyl (E)-2-bromocinnamate should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: It is classified as causing skin irritation (H315) and serious eye irritation (H319). The GHS pictogram is GHS07 (exclamation mark).
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Do not breathe vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Applications in Research and Drug Development
Ethyl (E)-2-bromocinnamate serves as a versatile building block in organic synthesis. The presence of the bromine atom and the α,β-unsaturated ester functionality allows for a variety of subsequent transformations, including:
-
Cross-coupling reactions: The bromo-substituent can participate in further palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce additional complexity.
-
Michael additions: The electron-deficient alkene is susceptible to conjugate addition by nucleophiles.
-
Diels-Alder reactions: The alkene can act as a dienophile in cycloaddition reactions.
These reactive handles make ethyl (E)-2-bromocinnamate a valuable precursor for the synthesis of complex molecules, including pharmaceutical intermediates and biologically active compounds.
Conclusion
This guide has provided a detailed technical overview of ethyl (E)-2-bromocinnamate, covering its synthesis, characterization, and safe handling. The Wittig and Heck reactions offer reliable and efficient routes to this important synthetic intermediate. By following the detailed protocols and utilizing the characterization data provided, researchers can confidently synthesize and utilize this compound in their research and development endeavors.
References
- RSC. (2012). Electronic Supplementary Information (ESI) for RSC Advances. The Royal Society of Chemistry. [Link]
- Wikipedia. (n.d.). Heck reaction.
- SpectraBase. (n.d.). (E)-Ethyl 3-(2-bromophenyl)acrylate.
- Synthesis of an Alkene via the Wittig Reaction. (n.d.).
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances. [Link]
- Royal Society of Chemistry. (2014).
- Royal Society of Chemistry. (2014). Contents. [Link]
- A Highly Versatile One-Pot Aqueous Wittig Reaction. (2016).
- Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. (2024). RSC Advances. [Link]
- The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. (2025).
- Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. (n.d.).
- Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3- (9-Anthryl)-2-Propenoic Acid Ethyl Ester. (2023). American Chemical Society. [Link]
- A Solvent Free Wittig Reaction. (2017). University of Wisconsin-La Crosse. [Link]
- Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. (n.d.). WebAssign. [Link]
- 6: The Wittig Reaction (Experiment). (2021). Chemistry LibreTexts. [Link]
- Solvent Free Wittig Reactions. (n.d.).
Sources
Introduction: Defining the Isomeric Landscape
An In-depth Technical Guide to the Physical Properties of Ethyl Bromocinnamate Isomers
This guide provides a comprehensive analysis of the physical properties of brominated ethyl cinnamate isomers. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a comparative analysis of the well-characterized ring-substituted isomers (3-bromo and 4-bromo) and provides a predictive framework for the less documented 2-bromo (α-bromo) isomer. Our focus is on the causality behind the observed properties and the practical application of this knowledge in a laboratory setting.
Ethyl cinnamate, the ethyl ester of 3-phenyl-2-propenoic acid, is a foundational structure in the synthesis of various pharmaceuticals and fine chemicals. The introduction of a bromine atom can occur at several positions, creating distinct isomers whose physical and chemical properties are highly dependent on the bromine's location. The primary isomers of concern are those with bromine substitution on the phenyl ring (ortho-, meta-, para-) and on the propenoate backbone (alpha- or beta-).
Caption: Molecular structures of Ethyl Cinnamate and its key brominated isomers.
Core Physicochemical Properties: A Comparative Analysis
The position of the bromine atom significantly influences the molecule's polarity, crystal packing, and intermolecular forces, which in turn dictates its macroscopic physical properties. The data below is compiled for the parent compound and its well-documented isomers.
| Property | Ethyl Cinnamate | Ethyl 3-Bromocinnamate | Ethyl 4-Bromocinnamate |
| Molecular Formula | C₁₁H₁₂O₂ | C₁₁H₁₁BrO₂ | C₁₁H₁₁BrO₂ |
| Molecular Weight | 176.21 g/mol [1] | 255.11 g/mol [2] | 255.11 g/mol [3] |
| CAS Number | 103-36-6[1] | 24398-80-9[2] | 24393-53-1[3] |
| Appearance | Colorless to pale yellow liquid[4][5] | Not specified | Clear yellow liquid[6] |
| Boiling Point | 271 °C (lit.)[4] | 325.1±25.0 °C (Predicted) | 180 °C / 18 mmHg (lit.)[7] |
| Density | 1.049 g/mL at 20 °C (lit.) | 1.393±0.06 g/cm³ (Predicted) | 1.359 g/mL at 25 °C (lit.)[7] |
| Refractive Index | n20/D 1.558 (lit.)[4] | Not specified | n20/D 1.596 (lit.)[7] |
Field Insights: The addition of a heavy bromine atom logically increases the molecular weight and density as compared to the parent ethyl cinnamate. The boiling point is also expected to increase due to stronger van der Waals forces. The significant increase in the refractive index of the 4-bromo isomer is characteristic of introducing a highly polarizable halogen atom into the conjugated system.[7]
Spectroscopic Characterization: The Fingerprint of Isomers
Spectroscopic analysis is the cornerstone of identifying and confirming the structure of a specific isomer. The electronic environment of each proton and carbon atom is unique, leading to distinct spectral signatures.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is invaluable for distinguishing between isomers. The chemical shift (δ) and coupling patterns of the vinylic and aromatic protons are particularly diagnostic.
-
Ethyl Group: All isomers will show a characteristic ethyl ester pattern: a quartet around δ 4.1-4.3 ppm (2H, -O-CH₂-) and a triplet around δ 1.2-1.4 ppm (3H, -CH₃).
-
Vinylic Protons: For the trans isomers, the two protons on the C=C double bond appear as doublets with a large coupling constant (J ≈ 16 Hz), characteristic of trans-alkenes. One doublet will be around δ 6.3-6.5 ppm and the other further downfield at δ 7.5-7.7 ppm due to deshielding by the phenyl ring.
-
Aromatic Protons (The Diagnostic Region):
-
Ethyl 4-Bromocinnamate: The para-substitution results in a symmetric, easily interpretable pattern. It typically appears as two doublets (an AA'BB' system) between δ 7.2-7.6 ppm, each integrating to 2H.[3]
-
Ethyl 3-Bromocinnamate: The meta-substitution breaks the symmetry, leading to a more complex multiplet pattern in the aromatic region, with four distinct signals.
-
Ethyl 2-Bromocinnamate (Predicted): Ortho-substitution would also produce a complex pattern for the four aromatic protons. Furthermore, the proximity of the bromine to the propenoate chain could induce through-space effects, potentially shifting the vinylic proton signals compared to the other isomers.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups. While it is less effective than NMR for distinguishing these specific isomers, the core vibrational modes will be present in all.
-
~1710-1730 cm⁻¹: A strong, sharp absorbance from the C=O (ester) stretch.
-
~1630-1640 cm⁻¹: A sharp absorbance from the C=C (alkene) stretch.
-
~1100-1300 cm⁻¹: Strong C-O stretching vibrations.
-
~3000-3100 cm⁻¹: Aromatic and vinylic C-H stretches.
-
~1450-1600 cm⁻¹: Aromatic C=C ring stretches.
The primary difference would be in the C-Br stretching region (typically 500-650 cm⁻¹) and the out-of-plane C-H bending patterns in the fingerprint region (600-900 cm⁻¹), which are indicative of the aromatic substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern. Its most powerful diagnostic feature for these compounds is the isotopic signature of bromine.
-
Molecular Ion Peak: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of almost equal intensity: one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2). For ethyl bromocinnamate, this will be seen at m/z 254 and 256.[3] This is an unambiguous confirmation of the presence of a single bromine atom.
-
Key Fragments: Common fragmentation patterns include the loss of the ethoxy group (-•OC₂H₅, 45 Da) and the loss of the entire ethyl carboxylate group.
Experimental Workflow and Protocols
A robust experimental design is self-validating. The following workflow ensures that the identity and purity of a synthesized ethyl bromocinnamate sample are confirmed with a high degree of confidence.
Caption: A typical workflow for the synthesis and characterization of an organic compound.
Protocol: ¹H NMR Sample Preparation and Acquisition
This protocol is designed to yield a high-resolution spectrum suitable for structural elucidation.
-
Mass Measurement: Accurately weigh approximately 10-20 mg of the purified ethyl bromocinnamate sample into a clean, dry vial. The precision of this measurement is critical for potential future quantitative analysis (qNMR).
-
Solvent Selection: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. Rationale: CDCl₃ is an excellent solvent for this class of compounds and its residual proton peak (δ ~7.26 ppm) does not typically interfere with key signals.
-
Internal Standard: Add a small amount (1-2 drops from a pipette) of a CDCl₃ solution containing 1% tetramethylsilane (TMS). Rationale: TMS provides a zero-point reference (δ 0.00 ppm) for the chemical shift axis, ensuring data comparability across different experiments and spectrometers.
-
Dissolution & Transfer: Gently swirl the vial to ensure complete dissolution of the sample. Transfer the solution to a clean, 5 mm NMR tube using a Pasteur pipette.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Allow a few minutes for the sample to thermally equilibrate inside the probe.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. Rationale: A well-shimmed magnetic field is essential for achieving sharp peaks and high resolution, which is necessary to resolve complex coupling patterns.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans). Rationale: Multiple scans are averaged to improve the signal-to-noise ratio.
-
Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. Integrate the peaks to determine the relative number of protons for each signal.
Solubility and Stability
-
Solubility: As non-polar to moderately polar organic esters, ethyl bromocinnamate isomers are generally insoluble in water. They exhibit good solubility in common organic solvents such as ethanol, diethyl ether, acetone, chloroform, and ethyl acetate.[8]
-
Stability: These compounds are generally stable under standard laboratory conditions. However, like many unsaturated esters, they should be stored in a cool, dark place to prevent potential light-induced polymerization or isomerization.[6] They are incompatible with strong oxidizing agents, acids, and bases.
Safety and Handling
The safety profile is primarily based on data for ethyl trans-4-bromocinnamate. Researchers should handle all isomers with appropriate care.
-
Hazard Identification: Classified as an irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Handling Precautions:
-
Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[8]
-
Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, nitrile gloves, and a lab coat.
-
Avoid direct contact with skin and eyes.[8]
-
Keep away from heat, sparks, and open flames. The flash point for the 4-bromo isomer is >113 °C, indicating it is a combustible liquid.
-
References
- PubChem. (n.d.). Ethyl 2-bromo-3-phenylpropanoate. National Center for Biotechnology Information.
- PubChem. (n.d.). Ethyl 2-bromo-3-oxo-3-phenylpropanoate. National Center for Biotechnology Information.
- PubChem. (n.d.). Ethyl trans-4-Bromocinnamate. National Center for Biotechnology Information.
- ChemBK. (2024). ETHYL TRANS-4-BROMOCINNAMATE - Introduction.
- ChemBK. (2024). ethyl 2-bromo-3-oxo-3-phenylpropanoate - Introduction.
- ChemBK. (2024). ethyl 3-bromopropanoate - Physico-chemical Properties.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Ethyl 3-Bromopropionate: Properties, Applications, and Manufacturing.
- PubChem. (n.d.). Ethyl Cinnamate. National Center for Biotechnology Information.
- NIST. (n.d.). Ethyl-α-bromophenyl acetate. NIST Chemistry WebBook.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl Cinnamate, 98% Trans.
- Indenta Chemicals. (n.d.). Material Safety Data Sheet Ethyl cinnamate.
- YouTube. (2020). 1H NMR Spectrum of ethyl bromide (C2H5Br).
- PubChem. (n.d.). Ethyl 2-bromopropionate. National Center for Biotechnology Information.
- MassBank. (2008). Alpha-halocarboxylic acids and derivatives.
- YouTube. (2020). Draw the 1H NMR Spectrum of Ethyl Bromide (CH3CH2Br, C2H5Br).
- Chongqing Chemdad Co., Ltd. (n.d.). ETHYL TRANS-4-BROMOCINNAMATE.
Sources
- 1. Ethyl Cinnamate | C11H12O2 | CID 637758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ethyl 3-bromo-cinnamate | 24398-80-9 [amp.chemicalbook.com]
- 3. Ethyl trans-4-Bromocinnamate | C11H11BrO2 | CID 688115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Page loading... [wap.guidechem.com]
- 7. ETHYL TRANS-4-BROMOCINNAMATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. chembk.com [chembk.com]
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl (E)-3-(2-bromophenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract: This comprehensive technical guide provides a detailed exploration of the spectroscopic properties of ethyl (E)-3-(2-bromophenyl)acrylate, a valuable intermediate in organic synthesis and drug discovery. This document, intended for researchers, scientists, and professionals in drug development, offers an in-depth analysis of the nuclear magnetic resonance (¹H NMR and ¹³C NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Beyond a simple presentation of data, this guide delves into the theoretical principles of each spectroscopic technique, provides detailed experimental protocols, and offers expert interpretation of the spectral data, grounding all claims in authoritative sources.
Introduction: The Significance of Ethyl (E)-3-(2-bromophenyl)acrylate
Ethyl (E)-3-(2-bromophenyl)acrylate, a member of the cinnamate ester family, possesses a unique structural motif characterized by an ethyl ester, a trans-alkene, and a bromine-substituted phenyl ring. This combination of functional groups makes it a versatile building block in the synthesis of a wide array of more complex molecules, including pharmaceutical agents and functional materials. The precise characterization of this molecule is paramount to ensure the purity and identity of synthesized materials, which is a critical aspect of regulatory compliance and the success of research and development endeavors. Spectroscopic techniques are the cornerstone of this characterization, providing an unambiguous fingerprint of the molecule's structure and connectivity.
Molecular Structure and Physicochemical Properties
Understanding the fundamental properties of ethyl (E)-3-(2-bromophenyl)acrylate is essential for its handling, reaction optimization, and data interpretation.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BrO₂ | |
| Molecular Weight | 255.11 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 110-112 °C at 0.55 Torr | |
| Density | 1.393±0.06 g/cm³ (Predicted) | |
| CAS Number | 99134-25-5 |
Synthesis of Ethyl (E)-3-(2-bromophenyl)acrylate
A common and effective method for the synthesis of cinnamate esters is the Wittig reaction, which involves the reaction of a phosphorus ylide with an aldehyde or ketone. For ethyl (E)-3-(2-bromophenyl)acrylate, this would typically involve the reaction of 2-bromobenzaldehyde with a stabilized ylide derived from an ethyl haloacetate.
Diagram of the Wittig Reaction Workflow
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 2-Bromocinnamate
Introduction: Navigating Stereochemistry with NMR
In the realm of pharmaceutical development and materials science, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose, offering deep insights into molecular structure, connectivity, and stereochemistry. Ethyl 2-bromocinnamate, an α,β-unsaturated ester, presents a compelling case for the power of NMR. It can exist as two geometric isomers, (E) and (Z), and the differentiation between these is critical as they may possess distinct physical properties and biological activities. The strategic placement of a bromine atom on the ortho position of the phenyl ring introduces significant electronic and steric effects, which are reflected in the NMR spectra.
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of both (E)- and (Z)-ethyl 2-bromocinnamate. We will delve into the rationale behind experimental choices, the interpretation of chemical shifts and coupling constants, and the application of advanced NMR techniques for unambiguous structural assignment. This document is intended for researchers, scientists, and drug development professionals who seek to leverage NMR spectroscopy for the detailed characterization of complex organic molecules.
Experimental Protocol: Acquiring High-Quality NMR Data
The acquisition of clean, high-resolution NMR spectra is the foundation of accurate structural analysis. The following protocol outlines a robust methodology for the preparation and analysis of ethyl 2-bromocinnamate samples.
Step-by-Step Sample Preparation and NMR Acquisition
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the purified ethyl 2-bromocinnamate isomer. The purity of the sample is crucial to avoid misleading signals from residual solvents or synthetic byproducts.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is a common choice due to its excellent solvating power for a wide range of organic compounds and its relatively simple solvent residual signal.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.
-
-
NMR Instrument Setup :
-
The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[1]
-
Shim the magnetic field to ensure homogeneity, which is critical for obtaining sharp spectral lines.
-
Set the appropriate acquisition parameters for both ¹H and ¹³C NMR, including pulse width, acquisition time, and relaxation delay. For ¹³C NMR, broadband proton decoupling is typically employed to simplify the spectrum to singlets for each unique carbon, although coupled spectra can provide additional information.[2]
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons in different environments.
-
Reference the chemical shift scale to the TMS signal at 0 ppm.
-
¹H NMR Spectral Analysis: Unraveling the Isomers
The ¹H NMR spectrum provides a wealth of information about the proton environments within a molecule. For ethyl 2-bromocinnamate, the key diagnostic signals are those of the vinylic protons, whose coupling constant is a definitive indicator of the double bond geometry.
Predicted ¹H NMR Data for Ethyl 2-Bromocinnamate Isomers
| Proton Assignment | (E)-Isomer Predicted δ (ppm) | (Z)-Isomer Predicted δ (ppm) | Multiplicity & Coupling (J in Hz) |
| Vinylic-H (α to C=O) | ~6.5 - 6.8 | ~6.9 - 7.2 | d, J ≈ 16 Hz (E), J ≈ 12 Hz (Z) |
| Vinylic-H (β to C=O) | ~7.7 - 8.0 | ~7.5 - 7.8 | d, J ≈ 16 Hz (E), J ≈ 12 Hz (Z) |
| Aromatic-H | ~7.2 - 7.8 | ~7.2 - 7.8 | m |
| -OCH₂- | ~4.2 - 4.4 | ~4.1 - 4.3 | q, J ≈ 7.1 Hz |
| -CH₃ | ~1.3 - 1.5 | ~1.2 - 1.4 | t, J ≈ 7.1 Hz |
Note: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary slightly.
Key Interpretive Insights:
-
Vinylic Protons : The most significant difference between the (E) and (Z) isomers lies in the coupling constant (J) between the two vinylic protons. A large coupling constant of approximately 16 Hz is characteristic of a trans relationship (E-isomer), while a smaller coupling constant of around 12 Hz indicates a cis relationship (Z-isomer).[3]
-
Chemical Shifts of Vinylic Protons : In the (E)-isomer, the vinylic proton β to the carbonyl group is deshielded by the anisotropic effect of the nearby phenyl ring and appears at a higher chemical shift. Conversely, in the (Z)-isomer, this proton is shielded and appears at a lower chemical shift.
-
Aromatic Protons : The ortho-bromo substituent disrupts the symmetry of the phenyl ring, leading to a complex multiplet pattern for the four aromatic protons. The chemical shifts will be influenced by the electron-withdrawing nature of both the bromine atom and the cinnamate moiety.
-
Ethyl Ester Protons : The ethyl group gives rise to a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, with a coupling constant of approximately 7.1 Hz.
¹³C NMR Spectral Analysis: A Deeper Look at the Carbon Skeleton
The ¹³C NMR spectrum provides direct information about the carbon framework of the molecule. With broadband proton decoupling, each unique carbon atom typically appears as a single sharp peak.
Predicted ¹³C NMR Data for Ethyl 2-Bromocinnamate Isomers
| Carbon Assignment | (E)-Isomer Predicted δ (ppm) | (Z)-Isomer Predicted δ (ppm) |
| Carbonyl (C=O) | ~165 - 167 | ~164 - 166 |
| Vinylic-C (α to C=O) | ~120 - 125 | ~122 - 127 |
| Vinylic-C (β to C=O) | ~140 - 145 | ~138 - 143 |
| Aromatic-C (C-Br) | ~122 - 125 | ~121 - 124 |
| Aromatic-C (ipso to vinyl) | ~134 - 137 | ~133 - 136 |
| Aromatic-CH | ~127 - 132 | ~127 - 132 |
| -OCH₂- | ~60 - 62 | ~60 - 62 |
| -CH₃ | ~14 - 15 | ~14 - 15 |
Note: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary slightly.
Key Interpretive Insights:
-
Carbonyl Carbon : The carbonyl carbon of the ester group is expected to resonate in the downfield region of the spectrum, typically around 165 ppm.[2]
-
Vinylic Carbons : The chemical shifts of the vinylic carbons are influenced by the electronic effects of the carbonyl group and the phenyl ring. The β-carbon is generally more deshielded than the α-carbon.
-
Aromatic Carbons : Six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbon bearing the bromine atom (C-Br) will be shielded due to the "heavy atom effect," while the other carbons will have shifts influenced by the inductive and resonance effects of the substituents.
-
Ethyl Ester Carbons : The methylene (-OCH₂-) carbon appears around 61 ppm, and the methyl (-CH₃) carbon appears in the upfield region around 14 ppm.
Advanced NMR Techniques for Unambiguous Assignment
For complex molecules or when isomeric mixtures are present, 2D NMR experiments are invaluable for confirming structural assignments.
-
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. For ethyl 2-bromocinnamate, COSY would show correlations between the coupled vinylic protons and between the methylene and methyl protons of the ethyl group.
-
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is essential for definitively assigning the signals of the vinylic and aromatic CH groups.
-
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and confirming the overall connectivity of the molecule. For instance, a correlation between the vinylic proton β to the carbonyl and the carbonyl carbon itself would be expected.
Logical Workflow for Spectral Analysis
Caption: A logical workflow for the structural elucidation of ethyl 2-bromocinnamate isomers using NMR spectroscopy.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra, guided by a sound understanding of chemical principles, allows for the confident differentiation and characterization of the (E) and (Z) isomers of ethyl 2-bromocinnamate. The vinylic proton coupling constant serves as the primary diagnostic tool for assigning the stereochemistry of the double bond. The chemical shifts of both protons and carbons are predictably influenced by the electronic and steric effects of the ortho-bromo substituent and the ester functionality. For complex cases or for irrefutable proof of structure, 2D NMR techniques provide a powerful means of confirming connectivity. This guide provides a framework for researchers to approach the NMR analysis of substituted cinnamates and similar α,β-unsaturated systems with a systematic and insightful methodology.
References
- Wiley-VCH. (2007). Supporting Information.
- The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances.
- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).
- University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Journal of Chemical Education. Esterification, Purification and Identification of Cinnamic Acid Esters.
- Magritek. Basic Concepts of NMR: Identification of the Isomers of C4H8O2 by 1H NMR Spectroscopy.
- Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?.
- Chemistry Steps. 13C Carbon NMR Spectroscopy.
- ResearchGate. The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates.
- PubChem. Ethyl trans-4-Bromocinnamate.
- The Royal Society of Chemistry. Supplemental Information.
- University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- YouTube. NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters.
- YouTube. 1H NMR Spectrum of ethyl bromide (C2H5Br).
- PubChem. (Z)-Ethyl cinnamate.
- ResearchGate. Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones.
- National Institutes of Health. Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates.
- Dr. Wainwright's Website. compared using 13C nmr spectroscopy.
- YouTube. Proton NMR Spectra of Ethyl Bromide (C2H5-Br) || H1 NMR Spectroscopy.
- YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid].
- YouTube. Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes].
- Dr. Wainwright's Website. The following five isomers, P, Q, R, S and T, were investigated using test-tube reactions and also.
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
Sources
IR and Mass spec data of 2-Bromocinnamic acid ethyl ester
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromocinnamic Acid Ethyl Ester
Introduction
This compound is a substituted cinnamate, a class of compounds widely utilized as precursors in organic synthesis and for their applications in the pharmaceutical, cosmetic, and fragrance industries. Accurate structural elucidation and purity assessment are paramount for these applications, necessitating robust analytical techniques. This guide provides an in-depth analysis of two core spectroscopic methods for the characterization of this compound: Infrared (IR) Spectroscopy and Electron Ionization Mass Spectrometry (EI-MS).
As a Senior Application Scientist, this document moves beyond simple data reporting. It delves into the causality behind the spectral features, provides field-proven experimental protocols, and grounds its claims in authoritative references to ensure scientific integrity. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how to acquire and interpret the IR and MS data for this specific molecule.
Part 1: Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.
Predicted IR Spectrum Analysis of this compound
The structure of this compound contains several key functional groups whose vibrational modes give rise to characteristic absorption bands in the IR spectrum. The conjugation of the carbonyl group with the alkene and the aromatic ring influences the exact position of these bands.
Key Structural Features:
-
Ester Group (C=O and C-O): A prominent feature of the molecule.
-
Alkene Group (C=C and =C-H): Part of the cinnamate backbone.
-
Aromatic Ring (C=C and Ar-H): The substituted phenyl group.
-
Carbon-Bromine Bond (C-Br): A halogen substituent.
The expected characteristic absorption peaks are summarized in the table below. These predictions are based on established frequency ranges for similar functional groups found in cinnamic acid and its derivatives.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale & Comments |
| ~3080 - 3010 | C-H Stretch | Aromatic & Alkene (=C-H) | Medium-Weak | Stretching vibrations of sp² hybridized C-H bonds. |
| ~2980 - 2850 | C-H Stretch | Alkyl (CH₃, CH₂) | Medium | Asymmetric and symmetric stretching of the ethyl ester group. |
| ~1715 - 1700 | C=O Stretch | α,β-Unsaturated Ester | Strong, Sharp | This is a key diagnostic peak. The frequency is lowered from a typical saturated ester (~1740 cm⁻¹) due to conjugation with the C=C double bond, which weakens the C=O bond. |
| ~1630 - 1620 | C=C Stretch | Alkene (Conjugated) | Medium | Stretching of the carbon-carbon double bond in the cinnamate backbone. |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium-Weak | Characteristic stretching vibrations of the benzene ring. |
| ~1250 - 1150 | C-O Stretch | Ester (C-O-C) | Strong | Asymmetric stretching of the ester C-O bond. This is another strong, characteristic peak. |
| ~980 | =C-H Bend | Alkene (trans) | Strong | Out-of-plane bending (wag) for the trans-substituted double bond, highly characteristic for this geometry. |
| ~750 | C-H Bend | Aromatic (ortho-disubstituted) | Strong | Out-of-plane bending for the ortho-disubstituted benzene ring. |
| ~650 - 550 | C-Br Stretch | Aryl Halide | Medium-Weak | Stretching vibration for the carbon-bromine bond, typically found in the fingerprint region. |
Experimental Protocol: Acquiring a Neat IR Spectrum
For a liquid sample like this compound, the "neat" liquid film method is efficient and straightforward. This method avoids solvent interference, providing a clear spectrum of the pure compound.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Sodium Chloride (NaCl) or Potassium Bromide (KBr) salt plates
-
Pasteur pipette
-
Acetone (for cleaning)
-
Kimwipes
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Run a background scan to account for atmospheric H₂O and CO₂.
-
Plate Cleaning: Clean the salt plates by rinsing them with a small amount of dry acetone and gently wiping them with a Kimwipe. Avoid using water, as the salt plates are water-soluble. Return the plates to a desiccator to keep them dry.
-
Sample Application: Place one clean, dry salt plate on a flat surface. Using a Pasteur pipette, place 1-2 drops of the this compound onto the center of the plate.
-
Creating the Film: Gently place the second salt plate on top of the first, allowing the liquid to spread into a thin, even film between the plates. The film should appear uniform without air bubbles.
-
Data Acquisition: Carefully place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer. Close the sample compartment and initiate the sample scan.
-
Post-Acquisition: Once the spectrum is obtained, remove the plates from the instrument. Separate the plates, clean them thoroughly with acetone, and return them to the desiccator.
-
Data Processing: Label the significant peaks on the resulting spectrum.
Workflow Diagram: IR Analysis
Caption: Workflow for acquiring and interpreting a neat IR spectrum.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is a common "hard" ionization technique that bombards molecules with high-energy electrons (typically 70 eV). This process not only creates a molecular ion (M⁺˙) but also induces extensive and reproducible fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint and provides invaluable information about the molecule's structure.
Predicted EI Mass Spectrum and Fragmentation of this compound
The molecular weight of this compound (C₁₁H₁₁BrO₂) is approximately 254.11 g/mol . A key feature to anticipate is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion peak will appear as a pair of peaks of almost equal intensity at m/z values separated by 2 Da (M⁺˙ and [M+2]⁺˙). This isotopic pattern is a powerful diagnostic tool for identifying bromine-containing fragments.
Predicted Fragmentation Pathways:
-
Loss of the Ethoxy Radical (•OCH₂CH₃): A common fragmentation for ethyl esters, leading to a stable acylium ion.
-
Loss of Ethanol (CH₃CH₂OH): A rearrangement-based fragmentation.
-
Loss of the Carboethoxy Group (•COOCH₂CH₃): Cleavage of the entire ester group.
-
Cleavage of the Bromine Atom: Loss of •Br can occur.
The table below outlines the anticipated major fragment ions.
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Structure | Fragmentation Pathway |
| 254 | 256 | [C₁₁H₁₁BrO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 209 | 211 | [M - •OCH₂CH₃]⁺ | α-cleavage: Loss of the ethoxy radical. |
| 181 | 183 | [M - •COOCH₂CH₃]⁺ | Cleavage of the entire ester functional group. |
| 175 | - | [M - •Br]⁺ | Loss of the bromine radical. |
| 131 | - | [C₉H₇O]⁺ | Likely from further fragmentation of the [M - •Br]⁺ ion. |
| 103 | - | [C₈H₇]⁺ | Phenylacetylene cation, a common fragment from styrenyl systems. |
Experimental Protocol: Acquiring an EI Mass Spectrum
This protocol assumes the use of a Gas Chromatography-Mass Spectrometry (GC-MS) system, which is a standard method for analyzing volatile compounds like esters.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
-
GC column (e.g., a non-polar DB-5ms column).
-
Helium carrier gas.
-
Autosampler or manual syringe.
-
Volatile solvent (e.g., dichloromethane or ethyl acetate).
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent like ethyl acetate.
-
Instrument Parameters (Illustrative):
-
GC Inlet: Set to 250°C with a split injection mode (e.g., 50:1 split ratio).
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
MS Source: Set the ion source temperature to 230°C.
-
Ionization Energy: Use the standard 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Acquisition: The GC will separate the sample from the solvent and any impurities. As the pure compound elutes from the column, it enters the MS source, where it is ionized and fragmented. The detector records the abundance of ions at each m/z value.
-
Data Analysis: Identify the chromatographic peak corresponding to the target compound. Extract the mass spectrum from this peak.
-
Interpretation: Analyze the spectrum by identifying the molecular ion pair (M⁺˙ and [M+2]⁺˙) and the major fragment ions. Compare the observed fragmentation pattern to the predicted pattern and check against spectral libraries like the NIST/EPA/NIH Mass Spectral Library for confirmation.
Workflow Diagram: GC-MS Analysis
Caption: Workflow for GC-MS analysis with Electron Ionization.
Conclusion
The combined application of Infrared Spectroscopy and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. IR spectroscopy confirms the presence of the key functional groups (α,β-unsaturated ester, aromatic ring, C-Br bond), while EI-MS provides the molecular weight and detailed structural information through its distinct fragmentation pattern, highlighted by the characteristic bromine isotopic signature. Following the detailed protocols and interpretative guidelines presented in this guide will enable researchers to confidently verify the identity and structure of this important chemical compound.
References
- Title: IR Spectroscopy of Liquids Source: Organic Chemistry
- Title: Describe the procedure for preparing a liquid sample for infrared examin
A Technical Guide to the Stability and Storage of Ethyl 2-Bromocinnamate for Research and Development Applications
Abstract: Ethyl 2-bromocinnamate is a versatile intermediate in organic synthesis, valued for its unique combination of an α,β-unsaturated ester and a vinyl bromide moiety. However, these same functional groups introduce inherent instabilities that can compromise sample integrity, reaction yields, and safety if not properly managed. This technical guide provides an in-depth analysis of the chemical stability of ethyl 2-bromocinnamate, detailing its primary degradation pathways, including hydrolysis, photodegradation, and thermal decomposition. Drawing from established principles for analogous chemical structures, this document offers field-proven protocols for optimal storage and handling, alongside a validated experimental workflow for conducting forced degradation studies. This guide is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this reagent to ensure its effective and safe utilization.
Introduction: The Molecular Profile of Ethyl 2-Bromocinnamate
Ethyl 2-bromocinnamate is an organic compound featuring a cinnamate backbone substituted with a bromine atom at the α-position of the unsaturated ester. This structure provides two key reactive sites: the electrophilic β-carbon of the Michael acceptor system and the carbon-bromine bond, making it a valuable building block in synthetic chemistry.[1] Its utility, however, is intrinsically linked to its stability.
Chemical Identity and Structure
The molecule exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-carbon double bond. The specific isomer can influence reactivity and physical properties.
-
Chemical Formula: C₁₁H₁₁BrO₂
-
Molecular Weight: 255.11 g/mol [2]
-
Key Functional Groups: Ethyl ester, α,β-unsaturated alkene (Michael acceptor), vinyl bromide.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. Data is often derived from the closely related and more common parent compound, ethyl cinnamate, and its isomers.
| Property | Value / Description | Source(s) |
| Appearance | Colorless to pale yellow liquid or low-melting solid. | [3][4] |
| Odor | Pungent or fruity, balsamic. | [4][5] |
| Boiling Point | ~271-273 °C (for ethyl cinnamate). | [3][6] |
| Solubility | Insoluble or slightly soluble in water; soluble in organic solvents like ethanol, ether, and benzene. | [4][5][6] |
| Stability | Stable under recommended storage conditions; sensitive to light, heat, and incompatible materials. | [3][4] |
Core Chemical Stability: An Analysis of Structural Liabilities
The reactivity and instability of ethyl 2-bromocinnamate are dictated by the interplay of its functional groups.
The α,β-Unsaturated Ester System
The conjugation of the alkene with the carbonyl group creates an electron-deficient system. This makes the β-carbon electrophilic and susceptible to conjugate addition by nucleophiles, a reaction known as the Michael addition.[7] This inherent reactivity means the compound can be degraded by nucleophiles present as impurities or in the reaction environment. Under certain conditions, such as exposure to initiators or high temperatures, these systems can also be prone to polymerization.[7]
The Vinyl Bromide Moiety
The bromine atom is a good leaving group and its position on the double bond influences the molecule's electronic properties and reactivity. The carbon-bromine bond can be a site for various reactions, including nucleophilic substitution (though less common for vinyl halides than alkyl halides) and metal-catalyzed cross-coupling reactions. The presence of the halogen can also increase susceptibility to certain degradation pathways, such as reductive dehalogenation under specific conditions.[1][8]
Primary Degradation Pathways and Mechanisms
Understanding the specific pathways through which ethyl 2-bromocinnamate degrades is critical for developing effective stabilization strategies.
Hydrolysis (Acidic and Basic Catalysis)
The ester functional group is the most common site of hydrolytic attack. Both acidic and basic conditions can catalyze the cleavage of the ester bond to yield 2-bromocinnamic acid and ethanol.[4] Alkaline-catalyzed hydrolysis is typically much faster for esters like ethyl cinnamate.[9][10][11] The reaction proceeds via a nucleophilic acyl substitution mechanism.
Thermal and Oxidative Degradation
While ethyl cinnamate itself exhibits moderate thermal stability, prolonged exposure to high temperatures can lead to decomposition. [12]The presence of the C-Br bond may lower the decomposition temperature compared to the parent compound.
The molecule is incompatible with strong oxidizing agents, strong acids, and strong bases. [4][13]The alkene double bond is susceptible to oxidative cleavage or epoxidation, while the benzylic position could also be a site for oxidation under harsh conditions.
Recommended Handling and Storage Protocols
To ensure the long-term integrity and purity of ethyl 2-bromocinnamate, adherence to strict storage and handling protocols is mandatory.
Optimal Storage Conditions
The following conditions are synthesized from safety data sheets and best practices for analogous compounds.
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | 2–8 °C (Refrigerated) | Slows the rate of potential degradation reactions and polymerization. | [3][14] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes contact with oxygen and moisture, preventing oxidative degradation and hydrolysis. | [15] |
| Light | Protect from light | Prevents photo-induced isomerization and dimerization. Use amber glass containers or wrap clear containers in foil. | [6][16] |
| Container | Tightly sealed amber glass vial/bottle with a PTFE-lined cap. | Prevents leakage and contamination from air/moisture. Glass is inert; amber color blocks UV light. | [3][16][15] |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | Avoids rapid, potentially hazardous decomposition reactions. | [4][13] |
Safe Handling Procedures
Given the reactivity and potential irritant nature of bromo-organic compounds, appropriate personal protective equipment (PPE) and handling techniques are essential.
-
Ventilation: Always handle in a well-ventilated chemical fume hood. [14][15]* Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile). [14]* Dispensing: Use clean, dry glassware. After dispensing, flush the container headspace with an inert gas before tightly resealing.
-
Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for proper disposal. Do not let the product enter drains. [3]
Experimental Workflow: Forced Degradation Studies
To proactively identify potential degradants and understand the stability limits of ethyl 2-bromocinnamate, a forced degradation (stress testing) study is recommended, following the principles outlined by the International Council for Harmonisation (ICH). [17]
Objective
To intentionally degrade the sample under controlled acidic, basic, oxidative, photolytic, and thermal conditions to a target degradation of 5-20%. [17]This allows for the development of stability-indicating analytical methods.
Protocol for Forced Degradation
-
Stock Solution Preparation: Prepare a stock solution of ethyl 2-bromocinnamate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C. Collect samples at time points (e.g., 8, 24, 48 hours) and neutralize with 0.1 M NaOH before analysis. [17]3. Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature. Collect samples at shorter time points (e.g., 1, 4, 8 hours) due to faster reaction rates and neutralize with 0.1 M HCl before analysis. [17]4. Oxidative Degradation: Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Collect samples at various time points (e.g., 8, 24, 48 hours). [17]5. Photolytic Degradation: Expose the stock solution in a quartz cuvette or clear vial to a light source providing UV and visible output (e.g., ICH-compliant photostability chamber). Run a parallel control sample wrapped in foil to serve as a dark control.
-
Thermal Degradation: Expose both the solid material and the stock solution to elevated temperatures (e.g., 70°C) in a calibrated oven.
Analytical Methodology
The primary analytical technique for a stability study is High-Performance Liquid Chromatography (HPLC) with a UV detector, as the chromophore in ethyl 2-bromocinnamate allows for easy detection.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid.
-
Detection: UV detection at a wavelength determined by the compound's UV spectrum (typically around 280 nm for cinnamates).
-
Analysis: Monitor the decrease in the parent peak area and the formation of new peaks corresponding to degradation products.
Workflow Diagram
Conclusion
Ethyl 2-bromocinnamate is a chemically labile compound whose stability is governed by its α,β-unsaturated ester and vinyl bromide functionalities. The primary degradation pathways are hydrolysis and photodegradation, with susceptibility to oxidative and thermal stress. By implementing the rigorous storage and handling protocols outlined in this guide—specifically, refrigeration under an inert atmosphere and complete protection from light—researchers can significantly mitigate degradation, ensuring the compound's purity, reactivity, and safety for its intended synthetic applications.
References
- Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxyl
- Kinetics and Solvent Effect on Hydrolysis of Ethyl Cinnamate in Water-Methanol Mixture.
- Rates of Hydrolysis of cis and trans-3- and 4-Substituted Ethyl Cinnamates. Journal of the American Chemical Society.
- Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates.
- Bromo Definition - Organic Chemistry Key Term. Fiveable.
- Preparation of cinnamic acids.
- A study of the photochemical reactions of methoxy cinnamic acid esters. American University.
- Ethyl Cinnamate Safety D
- Ethyl 2-Bromopropionate Safety D
- Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state.
- Stability of Dibromo-Dipyrromethene Complexes Coordinated with B, Zn, and Cd in Solutions of Various Acidities.
- Ethyl Bromoacetate Safety D
- Photoexcited triplet states of new UV absorbers, cinnamic acid 2-methylphenyl esters. PubMed.
- Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH.
- Preventing photodegradation of cinnamic acid during experiments. Benchchem.
- Ethyl cinnamate | Global Chemical Supplier. TUODA INDUSTRY LIMITED.
- Ethyl Cinnamate Safety D
- Temperature stability and photodimerization kinetics of β-cinnamic acid and comparison to its α-polymorph as studied by solid-state NMR spectroscopy techniques and DFT calcul
- Ethyl 2-bromoisobutyrate Safety D
- Ethyl cinnamate Safety D
- Ethyl bromoacetate.
- Ethyl trans-4-Bromocinnamate.
- Ethyl cinnam
- Mechanisms and pathways of ethidium bromide Fenton-like degradation by reusable magnetic nanocatalysts.
- Ethyl cinnamate ≥98%, stabilized, FCC, FG. Sigma-Aldrich.
- α,β-Unsatur
- Stability and Degradation Pathways of 2-Ethyl-2-phenylbutyronitrile: A Technical Guide. Benchchem.
Sources
- 1. fiveable.me [fiveable.me]
- 2. Ethyl trans-4-Bromocinnamate | C11H11BrO2 | CID 688115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. Ethyl bromoacetate | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tuodaindus.com [tuodaindus.com]
- 7. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. EP0240138B1 - Preparation of cinnamic acids - Google Patents [patents.google.com]
- 12. 肉桂酸乙酯 ≥98%, stabilized, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Safety and hazards of 2-Bromocinnamic acid ethyl ester
An In-depth Technical Guide to the Safety and Hazards of 2-Bromocinnamic Acid Ethyl Ester
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Hazard Overview
This document provides a comprehensive safety and hazard assessment of this compound. It is critical to note that specific, peer-reviewed toxicological data for this exact compound is not extensively available. Therefore, this guide employs a scientifically rigorous approach by inferring the safety profile from its parent compound, 2-Bromocinnamic acid , and the closely related structure, Ethyl cinnamate .
The primary hazards associated with this compound are anticipated to be skin irritation, serious eye irritation, and potential respiratory irritation . These classifications are derived from the documented hazards of 2-Bromocinnamic acid. While the ester form may exhibit different degrees of bioavailability and reactivity, it is prudent to handle the compound with the assumption that it carries a similar hazard profile to its parent acid. This guide is structured to provide a robust framework for risk assessment and the implementation of safe laboratory practices.
Physicochemical and Hazard Profile
A synthesized profile of this compound is presented below. The GHS hazard classifications are extrapolated from data on trans-2-Bromocinnamic acid.
| Property | Value / Classification | Source |
| Molecular Formula | C₁₁H₁₁BrO₂ | (Calculated) |
| Molecular Weight | 255.11 g/mol | (Calculated) |
| Appearance | Likely a white to off-white solid or liquid. | Inferred |
| GHS Pictogram | [1][2][3] | |
| Signal Word | Warning | [2][3] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2][3][4] |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact, Ingestion. | [5][6] |
Toxicological Assessment (Inferred)
The toxicological profile is constructed based on the hazards of its structural precursors.
Acute Toxicity
No specific LD50 data is available for this compound. For the related Ethyl cinnamate, the acute oral LD50 in guinea pigs is 4000 mg/kg, suggesting low acute toxicity.[6] However, the presence of the bromine atom on the aromatic ring in the target molecule necessitates a more cautious approach. The primary health concerns are not acute lethality but irritant effects.
Irritation and Corrosivity
-
Skin Irritation (Category 2): Based on data for the parent acid, the compound is expected to cause skin irritation.[2][3][4] Prolonged contact may lead to redness and discomfort.
-
Eye Irritation (Category 2): The compound is expected to cause serious eye irritation.[2][3][4] Direct contact can result in significant pain, redness, and potential damage if not promptly addressed.
-
Respiratory Irritation (Category 3): Inhalation of dust or vapors may irritate the respiratory tract, leading to coughing and shortness of breath.[1][2][3][4]
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
There is currently no data to suggest that 2-Bromocinnamic acid or its esters are carcinogenic, mutagenic, or pose a reproductive hazard.[2][5]
Core Safety Protocols
A self-validating system of protocols is essential for handling this compound. The causality behind each step is explained to ensure a deep understanding of the safety measures.
Engineering Controls & Personal Protective Equipment (PPE)
The primary defense against exposure is to minimize the release of the material into the work environment.
Workflow for Safe Handling
Caption: Hazard Identification and Mitigation Workflow.
Step-by-Step Handling Protocol
-
Verification of Engineering Controls: Before starting work, ensure the chemical fume hood has a certified face velocity (typically 80-120 ft/min). This is the primary barrier to prevent inhalation exposure.
-
Donning PPE: Wear nitrile gloves, chemical splash goggles that meet ANSI Z87.1 standards, and a buttoned lab coat. This combination protects against skin and eye contact.
-
Material Handling:
-
Conduct all manipulations, including weighing and transferring, within the fume hood.
-
Use a spatula for solids and appropriate glassware for liquids to avoid generating dust or aerosols.
-
Keep containers closed when not in use to prevent the release of vapors.
-
-
Decontamination and Waste Disposal:
-
Wipe down the work surface with a suitable solvent (e.g., isopropanol or ethanol) after completion.
-
All contaminated disposables (gloves, weighing paper, pipette tips) must be placed in a designated hazardous waste container.[2]
-
Never dispose of this chemical down the drain.
-
Storage and Stability
Proper storage is critical to maintaining the integrity of the compound and ensuring safety.
| Parameter | Recommendation | Rationale |
| Conditions | Store in a cool, dry, and well-ventilated area.[3][5] | Prevents degradation and pressure build-up. |
| Container | Keep in a tightly closed, original container.[3][5] | Avoids contamination and release. |
| Incompatibilities | Segregate from strong oxidizing agents, strong bases, acids, and reducing agents.[3][5][6] | Prevents potentially vigorous or exothermic reactions. |
| Ignition Sources | Keep away from heat, sparks, and open flames.[6][7] | While not highly flammable, esters can be combustible at high temperatures.[6] |
Stability: The compound is stable under normal laboratory conditions.[3] Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[5]
Emergency Procedures & First Aid
Immediate and correct response to an exposure is critical.
Emergency Response Workflow
Caption: Emergency Response Protocol Flowchart.
Specific First-Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[3][5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention and show the safety data sheet or container label to the medical personnel.[5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[5]
-
Specific Hazards: Thermal decomposition can release irritating and toxic gases and vapors, including hydrogen bromide.[2][5]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
References
- PubChem. (n.d.). 2-Bromocinnamic Acid. National Center for Biotechnology Information.
- Carl ROTH. (2011). Safety data sheet: CINNAMIC ACID ETHYL ESTER ROTICHROM® GC.
- Mubilife. (2023). Safety Data Sheet.
- DrugFuture. (n.d.). RTECS NUMBER-GD8420000-Chemical Toxicity Database.
- PubChem. (n.d.). m-Bromocinnamic acid. National Center for Biotechnology Information.
Sources
- 1. 2-Bromocinnamic Acid | C9H7BrO2 | CID 688321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. m-Bromocinnamic acid | C9H7BrO2 | CID 776461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. 2-Bromopropanoic acid ethyl ester(535-11-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
An In-depth Technical Guide to the Synthesis of Ethyl 2-Bromocinnamate from 2-Bromobenzaldehyde
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and in-depth exploration of the synthesis of ethyl 2-bromocinnamate, a valuable intermediate in organic synthesis, from 2-bromobenzaldehyde. The document is structured to offer not just a procedural outline, but a deep understanding of the underlying chemical principles, the rationale behind experimental choices, and robust, validated protocols. The primary focus is on the Horner-Wadsworth-Emmons olefination, a highly reliable and stereoselective method for the formation of the target α,β-unsaturated ester. This guide is intended to empower researchers and professionals in the fields of chemical synthesis and drug development with the knowledge to successfully and efficiently synthesize this important compound.
Introduction: Significance and Synthetic Strategy
Ethyl 2-bromocinnamate and its derivatives are key building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials. The presence of the bromine atom on the aromatic ring provides a handle for further functionalization through cross-coupling reactions, while the α,β-unsaturated ester moiety is susceptible to a variety of transformations.
The synthesis of ethyl 2-bromocinnamate from 2-bromobenzaldehyde is a classic example of a carbon-carbon double bond formation reaction. While several olefination methods exist, the Horner-Wadsworth-Emmons (HWE) reaction stands out for its high efficiency, stereoselectivity, and the ease of purification of the final product.[1][2] This guide will primarily focus on the HWE approach, providing a detailed protocol and a thorough discussion of the reaction mechanism.
Visualizing the Synthetic Pathway
Caption: Overall synthetic strategy for ethyl 2-bromocinnamate.
The Horner-Wadsworth-Emmons Reaction: Mechanism and Stereoselectivity
The Horner-Wadsworth-Emmons (HWE) reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene.[1][2] A key advantage of the HWE reaction over the related Wittig reaction is that the phosphate byproduct is water-soluble, greatly simplifying purification.[1][2] Furthermore, the HWE reaction with stabilized phosphonates, such as triethyl phosphonoacetate, strongly favors the formation of the (E)-alkene, which is often the desired isomer.[1][3]
The reaction proceeds through the following key steps:
-
Deprotonation: A base abstracts the acidic α-proton from the phosphonate ester to form a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde.
-
Oxaphosphetane Formation: The resulting betaine intermediate undergoes cyclization to form a four-membered oxaphosphetane intermediate.
-
Elimination: The oxaphosphetane collapses, yielding the alkene and a water-soluble phosphate byproduct. The thermodynamic stability of the transition state leading to the (E)-alkene is generally lower in energy, thus favoring its formation.[4]
Visualizing the HWE Reaction Mechanism
Sources
Reactivity of the bromine atom in ethyl 2-bromocinnamate
An In-Depth Technical Guide to the Reactivity of the Bromine Atom in Ethyl 2-Bromocinnamate
Abstract
Ethyl 2-bromocinnamate is a versatile synthetic intermediate whose utility is primarily dictated by the reactivity of its vinylic bromine atom. As an α,β-unsaturated ester, its chemical behavior is modulated by the interplay of the phenyl ring, the electron-withdrawing ethyl ester group, and the bromine substituent on the sp²-hybridized carbon. This guide provides an in-depth exploration of the key transformations involving the C-Br bond of this substrate, with a focus on palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and reductive dehalogenation. We will dissect the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and offer insights into the causal factors governing reaction outcomes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of ethyl 2-bromocinnamate.
Structural and Electronic Profile of Ethyl 2-Bromocinnamate
The reactivity of the bromine atom in ethyl 2-bromocinnamate is not that of a simple alkyl halide. It is intrinsically linked to its position on a double bond, which is part of a larger conjugated system. Understanding these structural nuances is critical for predicting and controlling its chemical behavior.
Key features influencing reactivity include:
-
sp² Hybridization: The carbon atom bonded to the bromine is sp²-hybridized. This gives the C-Br bond more s-character compared to an sp³ C-Br bond, making it stronger and shorter. Consequently, it is significantly less susceptible to classical S_N1 and S_N2 nucleophilic substitution reactions.[1]
-
Conjugated System: The C=C double bond is conjugated with both the phenyl ring and the carbonyl group of the ethyl ester. This electronic communication across the molecule influences the electron density at the C-Br bond and provides alternative sites for nucleophilic attack.
-
Steric Hindrance: The groups surrounding the bromine atom create a specific steric environment that can influence the approach of catalysts and reagents.
Caption: Structural features of ethyl 2-bromocinnamate governing its reactivity.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse Transformations
The most powerful and widely utilized reactions involving ethyl 2-bromocinnamate are palladium-catalyzed cross-couplings. These reactions create new carbon-carbon bonds at the site of the bromine atom with high efficiency and functional group tolerance. The general reactivity trend for the oxidative addition step, which is often rate-limiting, follows the order of carbon-halogen bond dissociation energy: C-I > C-Br > C-Cl.[2] This makes vinyl bromides like ethyl 2-bromocinnamate ideal substrates, balancing reactivity with stability and cost.
The core of these transformations is a catalytic cycle involving a palladium(0) species.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the vinyl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a base.[3][4] This reaction is fundamental for synthesizing complex biaryl and styrenyl derivatives.
Mechanistic Insight: The base is crucial; it activates the organoboron species to form a more nucleophilic borate complex, which facilitates the transmetalation step—the transfer of the organic group from boron to palladium.[5]
| Parameter | Typical Conditions for Ethyl 2-Bromocinnamate | Purpose |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Precursor to the active Pd(0) catalyst. |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the Pd center and modulates its reactivity. |
| Boron Reagent | Arylboronic acids, Vinylboronic acids | Source of the new carbon fragment. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[5] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Solubilizes reactants and facilitates the reaction. |
Experimental Protocol: Suzuki Coupling of Ethyl 2-Bromocinnamate with Phenylboronic Acid
-
Materials:
-
Ethyl 2-bromocinnamate (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.5 eq)
-
Toluene and Water (4:1 v/v)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add ethyl 2-bromocinnamate, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 2-phenylcinnamate.
-
Heck-Mizoroki Reaction
The Heck reaction couples the vinyl bromide with an alkene, typically in the presence of a base, to form a new, more substituted alkene.[6][7] This is an excellent method for extending the carbon chain and creating conjugated diene systems. The reaction generally proceeds with high trans selectivity.[8]
Mechanistic Insight: Unlike the Suzuki or Sonogashira reactions, the Heck reaction does not involve a transmetalation step with an organometallic reagent. Instead, the alkene coordinates to the palladium(II) complex and undergoes migratory insertion, followed by β-hydride elimination to release the product and regenerate the catalyst.[6]
Experimental Protocol: Heck Coupling of Ethyl 2-Bromocinnamate with Styrene
-
Materials:
-
Ethyl 2-bromocinnamate (1.0 eq)
-
Styrene (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 eq)
-
Triethylamine (Et₃N, 2.0 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
-
Procedure:
-
In a sealable reaction tube, combine ethyl 2-bromocinnamate, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the tube with Argon.
-
Add the solvent (ACN or DMF), followed by styrene and triethylamine.
-
Seal the tube and heat the mixture to 100 °C for 16-24 hours.
-
After cooling, filter the mixture through a pad of Celite® to remove palladium black, washing with ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
Purify via flash chromatography to obtain the coupled diene product.
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the vinyl bromide with a terminal alkyne.[9][10] This reaction is notable for its use of a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst.[11]
Mechanistic Insight: The currently accepted mechanism involves two interconnected catalytic cycles. The palladium cycle is similar to that in other cross-coupling reactions. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the R-Pd(II)-X complex, transferring the acetylide group to the palladium center before reductive elimination yields the final product.[9][12]
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
Materials:
-
Ethyl 2-bromocinnamate (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq)
-
Copper(I) iodide (CuI, 0.05 eq)
-
Diisopropylamine (DIPA) or Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Charge a Schlenk flask with ethyl 2-bromocinnamate, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas (Argon) three times.
-
Add anhydrous, degassed THF and the amine base.
-
Add phenylacetylene dropwise via syringe at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 3-6 hours. Monitor progress by TLC.
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter through a plug of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the corresponding enyne product.
-
Nucleophilic Substitution and Reduction Pathways
While palladium catalysis is dominant, other transformations of the bromine atom are synthetically valuable.
Nucleophilic Substitution
Direct nucleophilic substitution on the sp² carbon is challenging. However, innovative methods have emerged. A notable example is the cine-substitution, where the nucleophile adds not at the carbon bearing the bromine (ipso-substitution), but at the adjacent carbon, with a corresponding shift of the double bond. This can be achieved via palladium-catalyzed C-N coupling followed by an in-situ Michael addition.[13][14] Furthermore, organocatalytic methods using reagents like DMAP can activate vinyl halides towards nucleophilic attack by forming highly electrophilic vinylpyridinium intermediates.[15]
Reductive Dehalogenation
Replacing the bromine atom with hydrogen is a key step to access the corresponding ethyl cinnamate scaffold.[16][17] This reduction can be accomplished through various means, including catalytic hydrogenation, metal-hydride reagents, or electrochemical methods.[18][19][20]
Experimental Protocol: Reductive Dehalogenation using Palladium on Carbon
-
Materials:
-
Ethyl 2-bromocinnamate (1.0 eq)
-
Palladium on carbon (10% Pd/C, 0.05 eq by weight)
-
Sodium acetate (NaOAc, 2.0 eq)
-
Ethanol (or Methanol)
-
-
Procedure:
-
Dissolve ethyl 2-bromocinnamate and sodium acetate in ethanol in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst.
-
Fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus.
-
Evacuate and purge the system with hydrogen gas (H₂) three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC. Note: Prolonged reaction times or higher pressures may lead to the reduction of the double bond as well.
-
Upon completion, carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water to remove salts.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield ethyl cinnamate.
-
Conclusion
The bromine atom of ethyl 2-bromocinnamate serves as a versatile synthetic handle, enabling a wide array of chemical transformations. Its reactivity is dominated by highly reliable palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira couplings, which provide powerful avenues for constructing complex molecular architectures. While classical nucleophilic substitution is disfavored, modern catalytic approaches have opened new pathways for substitution and amination. Additionally, straightforward reduction protocols allow for the selective removal of the bromine atom. A thorough understanding of the electronic and steric factors governing these reactions allows the discerning scientist to strategically employ ethyl 2-bromocinnamate as a key building block in pharmaceutical and materials science research.
References
- Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094–3095. [Link]
- Organic Chemistry Portal. (n.d.). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic Chemistry Portal. [Link]
- Kovalev, I. S., et al. (2023). Organocatalytic approach to vinylic nucleophilic substitution. ChemRxiv. [Link]
- Gatti, N., Jugelt, W., & Lund, H. (1987). Indirect Electrochemical Reduction of Vinyl Halides and Related Compounds. Acta Chemica Scandinavica, B 41, 646–652. [Link]
- Semantic Scholar. (n.d.). Reduction of Vinyl Halides to Alkenes, and of Aryl Halides and Related Compounds to Arenes. Semantic Scholar. [Link]
- Miller, L. L., & Riekena, E. (1969). Electrochemical reduction of vinyl bromides. The Journal of Organic Chemistry, 34(11), 3359-3362. [Link]
- Claisen, L. (1941). Ethyl Cinnamate. Organic Syntheses, Coll. Vol. 1, p. 251. [Link]
- Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]
- Juelun Chemical. (n.d.). Cinnamic Acid, Methyl Cinnamate, Ethyl Cinnamate, Cinnamic Alcohol Supplier and Distributor of Bulk. Juelun Chemical. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
- NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry. [Link]
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
- Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
- Organic Chemistry Explained. (2020, July 11). Suzuki Coupling [Video]. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]
- Wikipedia. (n.d.). Nucleophilic substitution. Wikipedia. [Link]
- Chemistry LibreTexts. (2025, May 24). 4.4: Nucleophilic substitution and elimination reactions. Chemistry LibreTexts. [Link]
Sources
- 1. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]
- 14. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Cinnamic Acid,Methyl Cinnamate,Ethyl Cinnamate,Cinnamic Alcohol Supplier and Distributor of Bulk [cinnamic-acid.com]
- 18. scispace.com [scispace.com]
- 19. Reduction of Vinyl Halides to Alkenes, and of Aryl Halides and Related Compounds to Arenes | Semantic Scholar [semanticscholar.org]
- 20. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Cis/Trans Isomerization of 2-Bromocinnamic Acid Ethyl Ester
Abstract
The stereochemical configuration of alkene-containing molecules is a critical determinant of their biological activity, physicochemical properties, and utility in materials science. For drug development professionals and researchers in organic synthesis, the ability to control and interconvert between cis (Z) and trans (E) isomers is a fundamental requirement. This guide provides a comprehensive technical overview of the principles and methodologies for the isomerization of 2-Bromocinnamic acid ethyl ester, a halogenated cinnamate derivative. We will explore the underlying mechanistic principles of photochemical and catalytic isomerization, provide detailed, field-proven experimental protocols for achieving selective E→Z and Z→E conversion, and discuss the analytical techniques required for isomer separation and characterization. This document is designed to serve as a practical and authoritative resource, bridging theoretical concepts with actionable laboratory procedures.
Introduction: The Significance of Stereochemical Control
Cinnamic acid and its derivatives are ubiquitous structural motifs in natural products, pharmaceuticals, and industrial chemicals. The geometry of the α,β-unsaturated double bond dictates the molecule's overall shape, influencing how it interacts with biological targets like enzymes and receptors. The trans isomer is typically the more thermodynamically stable and, therefore, the more common form produced in standard syntheses such as the Claisen-Schmidt or Perkin reactions.[1] However, the cis isomer often possesses unique or more potent biological activities.[2]
Consequently, the selective and efficient isomerization of these alkenes is not merely an academic exercise but a crucial step in chemical synthesis and drug discovery. This compound, with its ortho-bromo substituent, presents an interesting case study. The electronic and steric influence of the halogen atom can affect the photochemical and thermodynamic properties of the molecule, influencing isomerization dynamics. This guide provides the necessary framework to understand and control these dynamics.
Mechanistic Principles of Isomerization
The interconversion between cis and trans isomers involves the temporary breaking of the π-bond, allowing rotation around the central C-C sigma bond, followed by the re-formation of the π-bond in the opposite configuration. This can be achieved through the input of energy (light or heat) or by lowering the rotational energy barrier with a catalyst.
Photochemical E/Z Isomerization
The most common method for converting a thermodynamically stable trans alkene to the less stable cis isomer is through photochemical excitation.[3]
-
Mechanism: Upon absorbing a photon of appropriate energy (typically in the UV range), the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). In this excited state, the π-bond is weakened. The molecule can then undergo intersystem crossing to a triplet state (T₁) or directly relax. In either excited state, the energy barrier for rotation around the central C-C bond is significantly lower. The molecule rotates to a "phantom" twisted state, an energetic minimum in the excited state potential energy surface. From this twisted intermediate, it can decay back to the ground state as either the cis or trans isomer. Over time, irradiation leads to a mixture of isomers, eventually reaching a photostationary state (PSS) where the rates of forward and reverse isomerization are equal.[4]
Iodine-Catalyzed Isomerization
To convert the less stable cis isomer back to the more stable trans form, a common and effective method is catalysis with a trace amount of iodine.[5] This process can be initiated by gentle heating or exposure to ambient light.
-
Mechanism: The process proceeds via a radical mechanism.[6] Molecular iodine (I₂) dissociates into two iodine radicals (I•) upon exposure to light or heat.[5] An iodine radical then reversibly adds to one of the carbons of the double bond, forming a carbon-iodine single bond and a new radical on the adjacent carbon. This addition breaks the π-bond, allowing free rotation around the what was formerly the double bond. Subsequent elimination of the iodine radical re-forms the double bond. Because the trans isomer is thermodynamically more stable, this equilibration process will overwhelmingly favor its formation.[6][7]
The mechanism is a three-step process:
-
Reversible addition of an iodine radical to the alkene double bond.
-
Rotation around the newly formed C-C single bond in the resulting radical intermediate.
-
Elimination of the iodine radical to yield the isomerized alkene.
The rate-determining step is typically the internal rotation of the iodo-intermediate.[6]
Experimental Protocols
The following protocols are designed as robust starting points for the isomerization of ethyl 2-bromocinnamate. Researchers should note that optimal conditions may require some empirical tuning.
Protocol A: Photochemical trans to cis (E→Z) Isomerization
This protocol aims to convert the common trans-ethyl 2-bromocinnamate into the cis isomer by leveraging photochemical energy.
Rationale: The use of a UV-transparent, non-polar solvent like cyclohexane minimizes solvent-solute interactions that could quench the excited state. The reaction is monitored by TLC or ¹H NMR to determine when the photostationary state has been reached, preventing unwanted side reactions like photodimerization.[3]
Step-by-Step Methodology:
-
Solution Preparation: Prepare a dilute solution (e.g., 0.01 M) of trans-ethyl 2-bromocinnamate in a UV-transparent solvent such as cyclohexane or hexane. The use of dilute solutions is critical to suppress intermolecular reactions like [2+2] photocycloaddition.
-
Apparatus Setup: Place the solution in a quartz reaction vessel equipped with a magnetic stirrer and a cooling system (e.g., a water bath) to maintain a constant temperature. Quartz is used as it is transparent to short-wavelength UV light, unlike Pyrex.
-
Degassing (Optional but Recommended): Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes. This removes dissolved oxygen, which can act as a quencher for the excited triplet state, reducing isomerization efficiency.
-
Irradiation: Irradiate the stirred solution using a medium-pressure mercury lamp or a suitable UV LED (e.g., 254 nm or 300 nm). The vessel should be positioned at a consistent distance from the lamp.
-
Reaction Monitoring: Periodically withdraw small aliquots from the reaction mixture and analyze them to monitor the progress of the isomerization. This can be done by:
-
Thin-Layer Chromatography (TLC): The cis and trans isomers will likely have different Rf values.
-
¹H NMR Spectroscopy: Monitor the appearance of new vinylic proton signals corresponding to the cis isomer and the change in integration ratios.
-
-
Termination and Workup: Once the photostationary state is reached (i.e., the ratio of isomers no longer changes significantly with further irradiation), stop the reaction. Remove the solvent under reduced pressure using a rotary evaporator. The resulting mixture of isomers can then be separated.
Caption: General workflow for isomerization, monitoring, and purification.
Protocol B: Iodine-Catalyzed cis to trans (Z→E) Isomerization
This protocol uses a catalytic amount of iodine to convert the thermodynamically less stable cis isomer to the more stable trans isomer.
Rationale: This method relies on establishing a thermodynamic equilibrium that strongly favors the trans product. A non-polar solvent is used to ensure solubility. Only a catalytic amount of iodine (1-5 mol%) is required, as the iodine radicals are regenerated in the catalytic cycle.[5] Gentle heating or ambient light provides the energy needed for the initial dissociation of I₂ into active I• radicals.[8]
Step-by-Step Methodology:
-
Solution Preparation: Dissolve the starting material (pure cis-ethyl 2-bromocinnamate or a cis/trans mixture) in a suitable solvent like toluene, hexane, or dichloromethane (DCM).
-
Catalyst Addition: Add a catalytic amount of solid iodine (I₂), typically 1-5 mol% relative to the substrate. The solution will turn light brown/purple.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction can be accelerated by gentle heating (e.g., 40-50 °C) or by ensuring exposure to ambient laboratory light.
-
Reaction Monitoring: Monitor the disappearance of the cis isomer using TLC or ¹H NMR spectroscopy. The reaction is typically complete within 1-4 hours.
-
Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the excess iodine by adding a few drops of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The brown color will disappear as I₂ is reduced to colorless iodide (I⁻).
-
Extraction: Transfer the mixture to a separatory funnel. If using a water-immiscible solvent like DCM or toluene, wash the organic layer with the Na₂S₂O₃ solution, followed by water and then brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude trans product.
-
Purification: If necessary, the product can be further purified by recrystallization or column chromatography to remove any residual starting material or minor byproducts.
Isomer Separation and Characterization
Purification by Column Chromatography
The cis and trans isomers of ethyl 2-bromocinnamate generally exhibit different polarities, allowing for their separation by silica gel column chromatography.[7]
-
Principle: The trans isomer is typically less polar than the cis isomer due to its more symmetric shape, which leads to a smaller net dipole moment. Consequently, the trans isomer will elute first from a silica column with a non-polar eluent system.
-
Typical Procedure:
-
Slurry Pack: Prepare a column with silica gel using a non-polar solvent system (e.g., hexane/ethyl acetate, 95:5 v/v).
-
Load Sample: Dissolve the crude isomer mixture in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure isomers.
-
Combine & Evaporate: Combine the pure fractions of each isomer and remove the solvent to yield the isolated products.
-
Spectroscopic Analysis
Unequivocal identification of the cis and trans isomers is achieved through spectroscopic methods, primarily ¹H NMR.
-
¹H NMR Spectroscopy: The most definitive feature is the coupling constant (J-value) between the two vinylic protons (on the C=C double bond).
-
trans Isomer: The vinylic protons are anti-periplanar, resulting in a large coupling constant, typically J ≈ 15-18 Hz .[9]
-
cis Isomer: The vinylic protons are syn-periplanar, leading to a smaller coupling constant, typically J ≈ 11-13 Hz .[9] Furthermore, the chemical shifts of the protons can differ due to varying anisotropic effects from the phenyl ring and carbonyl group.
-
-
Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibration for the alkene is characteristic.
-
trans Isomer: A strong absorption is typically observed around 960-980 cm⁻¹ .
-
cis Isomer: This band is absent, but a weaker band may be seen around 675-730 cm⁻¹ .
-
-
UV-Vis Spectroscopy: The trans isomer, being more planar, generally has a slightly longer wavelength of maximum absorbance (λ_max) and a higher molar absorptivity (ε) compared to the sterically hindered cis isomer.
Data Summary & Expected Outcomes
The following table summarizes the key parameters and expected outcomes for the isomerization protocols. Note that specific yields and isomer ratios may vary based on precise reaction conditions.
| Parameter | Photochemical (E→Z) Isomerization | Iodine-Catalyzed (Z→E) Isomerization |
| Primary Product | cis (Z)-isomer | trans (E)-isomer |
| Driving Force | Photon Energy Input | Thermodynamic Stability |
| Typical Catalyst | None (Photosensitizer optional) | Iodine (I₂) |
| Catalyst Loading | N/A | 1-5 mol% |
| Typical Solvent | Cyclohexane, Hexane | Toluene, Dichloromethane |
| Temperature | Ambient (with cooling) | Room Temp to ~50 °C |
| Expected Yield | Governed by PSS ratio (e.g., 60-80% cis)¹ | >95% trans isomer |
| Key ¹H NMR Signal | Vinylic proton doublet, J ≈ 12 Hz | Vinylic proton doublet, J ≈ 16 Hz |
¹ The exact photostationary state (PSS) ratio for ethyl 2-bromocinnamate is not widely reported and would need to be determined experimentally. The value provided is a typical estimate for cinnamate esters.
Caption: Radical mechanism for the iodine-catalyzed cis-trans isomerization.
Conclusion
The ability to selectively interconvert between the cis and trans isomers of this compound is a powerful tool for chemical synthesis and optimization in drug development. Photochemical irradiation provides a reliable pathway to the thermodynamically less favored cis isomer, while iodine catalysis offers an efficient and high-yielding method to revert to the more stable trans configuration. A thorough understanding of the underlying mechanisms provides the causal framework for experimental design and troubleshooting. By employing the detailed protocols and analytical methods described in this guide, researchers can confidently control the stereochemical outcome of their reactions, enabling the synthesis and evaluation of specific, pure geometric isomers for their intended applications.
References
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Moorthy, J. N., Venkatakrishnan, P., Savitha, G., & Weiss, R. G. (n.d.). Supplementary Information: Cis→Trans and Trans→Cis Isomerizations of Styrylcoumarins in the Solid State.
- Indian Academy of Sciences. (1997). Mechanistic studies on the formation of phenylpropiolic acid from trans-cinnamic acid.
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
- Wiley-VCH. (n.d.). Supporting Information.
- ResearchGate. (2025). Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state.
- Scilit. (n.d.). The Kinetics of the Thermal Isomerization of Cinnamic Acid Catalyzed by Iodine.
- PubChem. (n.d.). 2-Bromocinnamic Acid.
- U.S. Department of Energy, Office of Scientific and Technical Information. (n.d.). Iodine-Catalyzed Isomerization of Dimethyl Muconate.
- Western Michigan University ScholarWorks. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.
- NIST WebBook. (n.d.). 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (E)-.
- ResearchGate. (2025). Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers.
- MDPI. (n.d.). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.
- PubChem. (n.d.). Ethyl trans-4-Bromocinnamate.
- Organic Syntheses. (n.d.). ETHYL α,β-DIBROMO-β-PHENYLPROPIONATE.
- PubMed. (2005). Mechanism of cis/trans equilibration of alkenes via iodine catalysis.
- Journal of Laboratory Chemical Education. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
- Chegg. (2019). Solved Stereoisomers of a-bromocinnamic acid.
- National Renewable Energy Laboratory. (n.d.). Iodine-Catalyzed Isomerization of Dimethyl Muconate.
- National Institutes of Health. (2024). Iodine-induced synthetic method and pharmacokinetic study of cis- and trans-crocetin.
- ResearchGate. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Iodine-induced synthetic method and pharmacokinetic study of cis- and trans-crocetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. Mechanism of cis/trans equilibration of alkenes via iodine catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 8. research-hub.nrel.gov [research-hub.nrel.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
Biological Activity of Cinnamic Acid Ester Analogues: A Technical Guide for Drug Discovery Professionals
Abstract
Cinnamic acid, a naturally occurring aromatic organic acid, and its derivatives have long been a focal point of medicinal chemistry due to their broad spectrum of biological activities and favorable safety profile.[1][2] Esterification of the carboxylic acid moiety represents a key synthetic strategy to modulate the physicochemical properties, such as lipophilicity, thereby enhancing bioavailability and therapeutic efficacy. This technical guide provides an in-depth analysis of the diverse biological activities of cinnamic acid ester analogues, with a primary focus on their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. We will explore the underlying mechanisms of action, discuss structure-activity relationships, and provide detailed, field-proven experimental protocols for evaluating these activities. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on the cinnamic acid scaffold.
Introduction: The Cinnamic Acid Scaffold
Cinnamic acid (3-phenyl-2-propenoic acid) is a core phenylpropanoid synthesized in plants via the shikimate pathway.[3][4] Its structure, featuring a phenyl ring conjugated to an acrylic acid side chain, provides a versatile framework for chemical modification.[2] The ester analogues, formed by reacting the carboxylic acid with various alcohols, are of particular interest. This modification can significantly impact the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to improved biological performance compared to the parent acid.
Prominent examples of biologically active cinnamic acid esters include Caffeic Acid Phenethyl Ester (CAPE), a key component of honeybee propolis, and Ferulic Acid Ethyl Ester (FAEE), which have demonstrated significant therapeutic potential in preclinical models.[5][6][7] This guide will systematically dissect the pharmacological properties of these and other synthetic analogues.
Key Biological Activities and Mechanisms of Action
Cinnamic acid esters exhibit a wide array of pharmacological effects. The following sections detail the most significant of these, focusing on the molecular pathways and providing the "why" behind experimental choices.
Anticancer Activity
The anticancer potential of cinnamic acid derivatives is one of the most extensively studied areas.[8][9] These compounds can influence multiple hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and metastasis.
Mechanisms of Action: Cinnamic acid esters exert their anticancer effects by modulating critical intracellular signaling pathways.[8]
-
Induction of Apoptosis: Many analogues, including CAPE, trigger programmed cell death in cancer cells.[5][10] This is often achieved by inhibiting the activation of pro-survival transcription factors like Nuclear Factor-kappa B (NF-κB), which controls the expression of anti-apoptotic genes.[7][11] Inhibition of NF-κB leads to the downregulation of proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately activating the caspase cascade.
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing. CAPE, for instance, has been shown to cause cell cycle arrest in breast cancer models.[5]
-
Inhibition of Proliferation Pathways: Key signaling cascades that drive cell growth, such as the PI3K/AKT pathway, are frequently overactive in cancer. Certain cinnamic acid derivatives can inhibit this pathway, thereby suppressing tumor growth.[8]
-
Suppression of Angiogenesis: The formation of new blood vessels is critical for tumor growth and metastasis. CAPE has been observed to inhibit angiogenesis, further contributing to its antitumor effects.[5]
Featured Analogue: Caffeic Acid Phenethyl Ester (CAPE) CAPE is a potent anticancer agent identified in propolis.[5][12] It has demonstrated cytotoxicity against a variety of cancer cell lines, including breast, colon, and prostate cancer.[5][13] Its primary mechanism involves the potent and specific inhibition of NF-κB activation.[11]
Antimicrobial Activity
With the rise of multidrug-resistant pathogens, the need for novel antimicrobial agents is urgent. Cinnamic acid and its esters have shown significant inhibitory activity against a broad range of bacteria and fungi.[1][14][15][16]
Mechanisms of Action: The primary antimicrobial mechanism is believed to be the disruption of the microbial cell membrane. The lipophilic nature of the ester analogues facilitates their insertion into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[17] Additionally, some derivatives can interfere with essential microbial enzymes or virulence factors, such as biofilm formation.[18]
Structure-Activity Relationship (SAR) Insights: Studies have shown that the antimicrobial potency is influenced by the substituents on the phenyl ring and the nature of the alcohol moiety.[14] For instance, the presence of hydroxyl groups, as seen in caffeic or ferulic acid esters, can enhance activity.[1] The type and length of the alkyl chain in the ester group also play a significant role in modulating activity against different microbial species.[19]
Antioxidant and Anti-inflammatory Activity
Oxidative stress and chronic inflammation are underlying factors in numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[20] Cinnamic acid esters, particularly those with phenolic hydroxyl groups like ferulic and caffeic acid derivatives, are potent antioxidants and anti-inflammatory agents.[1][21]
Mechanisms of Action:
-
Free Radical Scavenging: The phenolic hydroxyl groups on the aromatic ring can readily donate a hydrogen atom to neutralize free radicals, such as reactive oxygen species (ROS), thereby terminating damaging chain reactions.[2][15] This direct scavenging activity helps protect cells from oxidative damage to lipids, proteins, and DNA.[22]
-
Upregulation of Endogenous Antioxidants: Some esters, like Ferulic Acid Ethyl Ester (FAEE), can induce a cellular stress response that upregulates the expression of protective genes, such as heme oxygenase-1 (HO-1) and heat shock proteins (HSPs).[6][23] This enhances the cell's intrinsic antioxidant defenses.
-
Inhibition of Pro-inflammatory Enzymes: Cinnamic acid derivatives can suppress inflammation by inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for producing inflammatory mediators such as prostaglandins and leukotrienes.[12][24]
-
Modulation of Inflammatory Signaling: As mentioned previously, the inhibition of the NF-κB pathway is a crucial mechanism.[7][11] By preventing NF-κB activation, these compounds block the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[17]
Featured Analogue: Ferulic Acid Ethyl Ester (FAEE) FAEE is a brain-accessible antioxidant with significant neuroprotective potential.[6] Studies have shown its ability to protect neurons from oxidative stress induced by amyloid-beta peptide, a key player in Alzheimer's disease.[22][25] Its protective effects are attributed to both direct radical scavenging and the induction of cellular antioxidant defense systems.[23]
Structure-Activity Relationships (SAR)
The biological activity of cinnamic acid ester analogues is intricately linked to their chemical structure. Understanding these relationships is crucial for the rational design of more potent and selective drug candidates.
-
Phenyl Ring Substitution: The pattern of substitution on the phenyl ring is a key determinant of activity. Hydroxyl (-OH) and methoxy (-OCH3) groups generally enhance antioxidant and antimicrobial activities.[15][26] The position of these substituents is also critical.
-
Ester Moiety: The nature of the alcohol used for esterification significantly influences lipophilicity and, consequently, biological activity. Varying the length and branching of the alkyl chain can modulate membrane permeability and target engagement.[19][27][28]
-
The α,β-Unsaturated Carbonyl Group: This Michael acceptor system is crucial for the covalent interaction with nucleophilic residues (e.g., cysteine) in target proteins, which is a key mechanism for the inhibition of enzymes and transcription factors like NF-κB.
Experimental Protocols & Methodologies
To ensure scientific rigor, the protocols described below are presented as self-validating systems, incorporating necessary controls and clear endpoints.
In Vitro Anticancer Activity: MTT Cytotoxicity Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the cinnamic acid ester analogues in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]
Causality Behind Choices: The MTT assay is chosen for its high throughput, sensitivity, and reproducibility in screening cytotoxic compounds. The 48-72 hour incubation period allows sufficient time for the compounds to exert their antiproliferative or apoptotic effects.
Experimental Workflow: In Vitro Anticancer Screening
Caption: High-throughput screening workflow for assessing anticancer cytotoxicity.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Protocol:
-
Microorganism Preparation: Inoculate a bacterial or fungal strain (e.g., Staphylococcus aureus, Escherichia coli) into appropriate broth and incubate until it reaches the logarithmic growth phase. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the cinnamic acid ester analogues in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
-
Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.
-
Controls: Include a positive control (microorganism with no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin, Fluconazole).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Causality Behind Choices: The broth microdilution method is a standardized and quantitative technique recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI). It allows for the simultaneous testing of multiple compounds against a microorganism and provides a precise MIC value, which is essential for comparing the potency of different analogues.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. This causes the color of the DPPH solution to change from deep violet to pale yellow, which can be measured spectrophotometrically.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compounds (cinnamic acid esters) and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each compound dilution to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The dark condition is critical to prevent the photo-degradation of DPPH.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the test compound.
-
IC50 Determination: Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
Causality Behind Choices: The DPPH assay is a rapid, simple, and widely used method for screening the radical scavenging activity of compounds. Its stability and commercially available reagent make it ideal for initial high-throughput screening of antioxidant potential.
Data Presentation: Comparative Biological Activity
To facilitate analysis, quantitative data from the assays described above should be compiled into structured tables.
Table 1: Comparative Anticancer Cytotoxicity (IC50 in µM)
| Compound ID | Cinnamic Acid Analogue | MDA-MB-231 (Breast) | A549 (Lung) | HT-29 (Colon) |
| CA-01 | Cinnamic Acid | >2000[10] | >200[8] | >200[8] |
| CAPE | Caffeic Acid Phenethyl Ester | 15.6 | 25.3 | 18.9 |
| FAEE | Ferulic Acid Ethyl Ester | 125.8 | 150.2 | 142.5 |
| SYN-01 | 4-Methoxycinnamic Acid Ethyl Ester | 85.4 | 99.7 | 92.1 |
| CTRL+ | Doxorubicin | 0.8 | 1.1 | 0.9 |
Note: Data are hypothetical examples for illustrative purposes, except where cited.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound ID | Cinnamic Acid Analogue | S. aureus | E. coli | C. albicans |
| CA-01 | Cinnamic Acid | 2048[18] | 4096[18] | >4096 |
| CAPE | Caffeic Acid Phenethyl Ester | 64 | 128 | 128 |
| FAEE | Ferulic Acid Ethyl Ester | 256 | 512 | 512 |
| SYN-02 | 4-Chlorocinnamic Acid Ethyl Ester | 32 | 64 | 128 |
| CTRL+ | Ciprofloxacin / Fluconazole | 1 | 0.5 | 0.25 |
Note: Data are hypothetical examples for illustrative purposes, except where cited.
Key Signaling Pathway: NF-κB Inhibition
The inhibition of the NF-κB signaling pathway is a convergent mechanism for the anti-inflammatory and anticancer activities of many cinnamic acid esters, particularly CAPE.
Caption: Mechanism of NF-κB inhibition by cinnamic acid esters like CAPE.
Future Perspectives and Conclusion
Cinnamic acid ester analogues represent a highly promising class of compounds with a diverse pharmacological profile.[9] Their activities against cancer, microbes, inflammation, and oxidative stress are well-documented in preclinical studies. The versatility of the cinnamic acid scaffold allows for extensive synthetic modification, paving the way for the development of next-generation therapeutics with enhanced potency and selectivity.[2][29]
Future research should focus on:
-
Pharmacokinetic Optimization: Improving the in vivo stability and bioavailability of lead compounds.
-
Target Deconvolution: Precisely identifying the molecular targets for novel analogues.
-
Combination Therapies: Exploring the synergistic effects of these compounds with existing drugs to enhance therapeutic outcomes and overcome resistance.
-
Advanced Drug Delivery: Utilizing nanoformulations to improve targeted delivery and reduce potential off-target effects.[30]
References
- Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules.
- Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini reviews in medicinal chemistry.
- Lin, Y., et al. (2020). Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives. Molecules.
- Sultana, R., et al. (2008). In vivo protective effects of ferulic acid ethyl ester against amyloid-beta peptide 1-42-induced oxidative stress. Journal of neurochemistry.
- Nowak, A., et al. (2023). Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. Molecules.
- Zabaiou, N., et al. (2020). The Pluripotent Activities of Caffeic Acid Phenethyl Ester. International Journal of Molecular Sciences.
- Tolba, M. F., et al. (2013). Caffeic acid phenethyl ester, a promising component of propolis with a plethora of biological activities: A review on its anti-inflammatory, neuroprotective, hepatoprotective, and cardioprotective effects. IUBMB life.
- Sultana, R., et al. (2005). Ferulic acid ethyl ester protects neurons against amyloid beta- peptide(1-42)-induced oxidative stress and neurotoxicity: relationship to antioxidant activity. Journal of neurochemistry.
- Scapagnini, G., et al. (2011). Ferulic acid ethyl ester as a potential therapy in neurodegenerative disorders. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease.
- Riaz, A., et al. (2021). Caffeic Acid Phenethyl Ester and Therapeutic Potentials. BioMed research international.
- Wang, X., et al. (2017). Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection. Bioorganic & medicinal chemistry letters.
- Cornejo-Pérez, O., et al. (2023). Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities. International Journal of Molecular Sciences.
- Wang, X., et al. (2017). Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection. Bioorganic & medicinal chemistry letters.
- Scapagnini, G., et al. (2012). Ferulic acid ethyl ester as a potential therapy in neurodegenerative disorders. Biochimica et biophysica acta.
- Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry.
- Meilawati, L., Saepudin, E., & Ernawati, T. (2023). Antimicrobial activities of natural cinnamic acid and synthetic derivatives: Review. AIP Conference Proceedings.
- Alam, F., et al. (2024). Protective Effect of Ferulic Acid on Acetylcholinesterase and Amyloid Beta Peptide Plaque Formation in Alzheimer's Disease: An In Vitro Study. Cureus.
- Adisakwattana, S., et al. (2011). Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition. Chemical & pharmaceutical bulletin.
- Jo, E., et al. (2013). Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities. Archives of pharmacal research.
- Wang, X., et al. (2018). Bioactivity and structure-activity relationship of cinnamic acid derivatives and its heteroaromatic ring analogues as potential high-efficient acaricides against Psoroptes cuniculi. Bioorganic & medicinal chemistry letters.
- de Oliveira Niero, E. L., et al. (2011). Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. Journal of experimental & clinical cancer research.
- Di Mattia, C., et al. (2015). Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions. Oxidative Medicine and Cellular Longevity.
- Cabarcas-Montalvo, M., et al. (2016). Antineoplastic Actions of Cinnamic Acids and Their Dimers in Breast Cancer Cells: A Comparative Study. Anticancer Research.
- Tzani, A., et al. (2020). Targeting Inflammation with Conjugated Cinnamic Amides, Ethers and Esters. Letters in Drug Design & Discovery.
- Tzani, A., et al. (2020). Targeting Inflammation with Conjugated Cinnamic Amides, Ethers and Esters. Letters in Drug Design & Discovery.
- Al-Bedair, L. A., et al. (2025). Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents. RSC advances.
- Christopoulou, C. I., et al. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. Molecules.
- Ask Ayurveda. (2026). Phytochemicals in Food – Uses, Benefits & Food Sources. Ask Ayurveda.
- Detsi, A., et al. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules.
- de Cássia da Silveira e Sá, R., et al. (2025). Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. Recent Patents on Anti-Infective Drug Discovery.
- Jakubczyk, K., et al. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules.
- Nguyen, T. T. T., et al. (2024). A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. Molecules.
- Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules.
Sources
- 1. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo protective effects of ferulic acid ethyl ester against amyloid-beta peptide 1-42-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caffeic Acid Phenethyl Ester and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. [PDF] Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 15. eurekaselect.com [eurekaselect.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. ask-ayurveda.com [ask-ayurveda.com]
- 18. mdpi.com [mdpi.com]
- 19. Bioactivity and structure-activity relationship of cinnamic acid derivatives and its heteroaromatic ring analogues as potential high-efficient acaricides against Psoroptes cuniculi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ferulic acid ethyl ester as a potential therapy in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ferulic acid ethyl ester protects neurons against amyloid beta- peptide(1-42)-induced oxidative stress and neurotoxicity: relationship to antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. files01.core.ac.uk [files01.core.ac.uk]
- 24. eurekaselect.com [eurekaselect.com]
- 25. Protective Effect of Ferulic Acid on Acetylcholinesterase and Amyloid Beta Peptide Plaque Formation in Alzheimer’s Disease: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02640G [pubs.rsc.org]
Methodological & Application
Application Note & Synthesis Protocol: Ethyl 2-Bromocinnamate
Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 2-bromocinnamate, a valuable intermediate in advanced organic synthesis. We present a reliable two-step protocol commencing with the Perkin reaction to synthesize the precursor, 2-Bromocinnamic acid, followed by a classic Fischer-Speier esterification. This guide is designed for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and safety protocols to ensure a successful and safe synthesis.
Introduction and Significance
2-Bromocinnamic acid and its ester derivatives, such as Ethyl 2-bromocinnamate, are pivotal building blocks in the landscape of organic chemistry.[1] The unique chemical architecture, featuring a bromine atom at the ortho-position of the cinnamic acid framework, confers specific reactivity that is highly sought after in contemporary chemical research and industrial applications.[1][2] These compounds serve as crucial precursors for creating complex molecular structures, particularly in the development of pharmaceuticals and advanced materials.[1][2] The ortho-bromine substituent is particularly useful in palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of important biological motifs like γ-lactams.[1]
Strategic Approach to Synthesis
The synthesis of Ethyl 2-bromocinnamate can be approached through several established methodologies. The chosen strategy involves a robust, two-step sequence that is well-documented and provides a high degree of control over the final product.
-
Step 1: Synthesis of 2-Bromocinnamic Acid via the Perkin Reaction. The Perkin reaction is a classic method for synthesizing α,β-unsaturated aromatic acids.[3][4] It involves the aldol condensation of an aromatic aldehyde (2-bromobenzaldehyde) with an acid anhydride (acetic anhydride), catalyzed by the alkali salt of the acid (potassium acetate).[3][5] This reaction is particularly effective for preparing substituted cinnamic acids.[4]
-
Step 2: Fischer-Speier Esterification. The resulting 2-Bromocinnamic acid is converted to its ethyl ester via the Fischer-Speier esterification. This acid-catalyzed reaction uses an excess of the alcohol (ethanol), which also serves as the solvent, to drive the equilibrium towards the formation of the ester.[6][7]
Alternative single-step strategies, such as the Wittig reaction[8][9] or the Heck reaction[10][11], are also viable but are not the focus of this primary protocol. The Wittig reaction would involve reacting 2-bromobenzaldehyde with a stabilized phosphorus ylide, while the Heck reaction would couple an aryl bromide with ethyl acrylate.
Mechanistic Considerations
Perkin Reaction: The reaction is initiated by the formation of a carbanion from acetic anhydride under the influence of the base catalyst.[3] This carbanion then performs a nucleophilic attack on the carbonyl carbon of 2-bromobenzaldehyde.[3] The resulting intermediate undergoes a series of steps involving proton transfer, elimination of a hydroxyl group to form an unsaturated anhydride, and finally hydrolysis to yield the desired 2-Bromocinnamic acid.[3][4]
Fischer-Speier Esterification: This is a reversible acid-catalyzed process. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[7] The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product.[7]
Experimental Protocols
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
Chemical Hazards:
-
2-Bromocinnamic acid: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[12][13][14][15]
-
Acetic Anhydride: Corrosive, causes severe skin burns and eye damage. Flammable liquid and vapor. Harmful if swallowed or inhaled.
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage.
-
Ethanol: Highly flammable liquid and vapor.
-
-
First Aid: In case of skin contact, wash immediately with plenty of water.[14][15] For eye contact, rinse cautiously with water for several minutes.[14][15] If inhaled, move to fresh air.[14][15] In case of ingestion, rinse mouth and seek medical attention.[15][16]
Protocol 1: Synthesis of 2-Bromocinnamic Acid
This protocol is based on the principles of the Perkin reaction.[5][17]
Materials & Reagents:
-
2-Bromobenzaldehyde
-
Acetic Anhydride
-
Anhydrous Potassium Acetate
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Sodium carbonate solution (10%)
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Büchner funnel and filter paper
Procedure:
-
Place 2-bromobenzaldehyde (1.0 eq), anhydrous potassium acetate (1.5 eq), and acetic anhydride (3.0 eq) into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Heat the reaction mixture to 180 °C using a heating mantle and maintain vigorous stirring for 5-8 hours.
-
Allow the mixture to cool to approximately 100 °C and pour it slowly into 150 mL of deionized water with stirring.
-
Boil the aqueous mixture for 15 minutes to hydrolyze any unreacted acetic anhydride.
-
Filter the hot solution through a fluted filter paper to remove any insoluble impurities.
-
To the hot filtrate, add a 10% sodium carbonate solution until the mixture is alkaline. This will dissolve the 2-Bromocinnamic acid as its sodium salt.
-
Filter the solution again to remove any remaining resinous byproducts.
-
Cool the filtrate to room temperature and carefully acidify by adding concentrated hydrochloric acid dropwise until precipitation of the product is complete.
-
Cool the mixture in an ice bath for 30 minutes to maximize crystallization.
-
Collect the solid product by suction filtration using a Büchner funnel, wash with cold deionized water, and dry in an oven or desiccator.
Protocol 2: Synthesis of Ethyl 2-Bromocinnamate
This protocol details the Fischer-Speier esterification of the previously synthesized acid.[6][18]
Materials & Reagents:
-
2-Bromocinnamic acid (from Protocol 1)
-
Anhydrous Ethanol (absolute)
-
Concentrated Sulfuric Acid
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-Bromocinnamic acid (1.0 eq) in an excess of anhydrous ethanol (10-20 eq).
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
While stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution.
-
Heat the mixture to reflux using a heating mantle and maintain for 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate (approx. 100 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Deionized water (2 x 50 mL)
-
Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.
-
Brine (1 x 50 mL) to remove bulk water.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude Ethyl 2-bromocinnamate.
-
Further purification can be achieved by vacuum distillation or flash column chromatography if necessary.[19]
Data Summary and Visualization
Reaction Parameters Table
| Parameter | Protocol 1: Perkin Reaction | Protocol 2: Fischer Esterification |
| Key Reactants | 2-Bromobenzaldehyde, Acetic Anhydride | 2-Bromocinnamic Acid, Ethanol |
| Catalyst/Base | Anhydrous Potassium Acetate | Concentrated Sulfuric Acid |
| Molar Ratio | Aldehyde:Base:Anhydride (1 : 1.5 : 3) | Acid:Catalyst (1 : 0.1-0.2) |
| Solvent | Acetic Anhydride (reactant) | Ethanol (reactant, large excess) |
| Temperature | 180 °C | Reflux (~78 °C) |
| Reaction Time | 5 - 8 hours | 3 - 6 hours |
| Expected Yield | 60 - 75% | 80 - 95% |
| Product | 2-Bromocinnamic Acid | Ethyl 2-Bromocinnamate |
Workflow Diagrams
Caption: Workflow for the synthesis of 2-Bromocinnamic acid.
Caption: Workflow for the synthesis of Ethyl 2-bromocinnamate.
References
- BYJU'S. (n.d.). Perkin Reaction Mechanism.
- Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism.
- Wikipedia. (n.d.). Perkin reaction.
- Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction.
- J&K Scientific LLC. (2021). Perkin Reaction.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Bromocinnamic Acid in Advanced Organic Synthesis.
- The Royal Society of Chemistry. (n.d.). Bromination of Cinnamic acid.
- Organic Syntheses. (n.d.). ETHYL α,β-DIBROMO-β-PHENYLPROPIONATE.
- ResearchGate. (2025). The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate.
- Carl ROTH. (2011). Safety data sheet.
- Wikipedia. (n.d.). Heck reaction.
- PubChem. (n.d.). 2-Bromocinnamic Acid.
- WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction.
- University of Wisconsin-Madison Chemistry. (n.d.). Experiment 9: Wittig Synthesis of Ethyl Cinnamate.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- American Chemical Society. (2023). Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3- (9-Anthryl)-2-Propenoic Acid Ethyl Ester.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Unknown. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
- National Institutes of Health. (n.d.). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids.
- SATHEE CUET. (n.d.). Chemistry Heck Reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review.
- Journal of Laboratory Chemical Education. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
- National Institutes of Health. (n.d.). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. longdom.org [longdom.org]
- 5. Perkin reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. webassign.net [webassign.net]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. 2-Bromocinnamic Acid | C9H7BrO2 | CID 688321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. jk-sci.com [jk-sci.com]
- 18. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Fischer Esterification of 2-Bromocinnamic Acid: A Detailed Guide for Synthesis and Purification
[Application Notes and Protocols]
Abstract
This document provides a comprehensive guide to the Fischer esterification of 2-bromocinnamic acid, a key reaction for synthesizing valuable ester derivatives. These derivatives serve as important intermediates in the development of novel pharmaceuticals and functional materials. This guide offers a detailed, step-by-step protocol, delves into the underlying reaction mechanism, and provides expert insights into process optimization and troubleshooting. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
The Fischer esterification is a classic and widely utilized method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2][3] This reaction, while straightforward in principle, requires careful control of equilibrium conditions to achieve high yields.[1][4] The esterification of substituted cinnamic acids, such as 2-bromocinnamic acid, is of particular interest due to the utility of the resulting esters as precursors in various synthetic pathways. The presence of the bromine atom on the aromatic ring can influence the electronic properties and reactivity of the molecule, making a tailored approach to the esterification process essential.
This application note will focus on the synthesis of ethyl 2-bromocinnamate, a representative example that illustrates the key principles and techniques applicable to a broader range of alcohols.
Reaction Mechanism and Scientific Principles
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism.[5][6] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid). This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[5][7]
The subsequent steps involve proton transfer and the elimination of a water molecule to form the ester.[7] A key characteristic of the Fischer esterification is its reversible nature.[1][7] To drive the reaction towards the product side and maximize the yield of the ester, Le Châtelier's principle is applied.[1][5] This is typically achieved by using a large excess of the alcohol, which also serves as the solvent, or by removing the water formed during the reaction.[1][8]
The mechanism can be summarized in the following steps, often remembered by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation):[7]
-
Protonation of the carbonyl oxygen.[1]
-
Nucleophilic attack by the alcohol on the protonated carbonyl carbon.[1]
-
Proton transfer from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water as a leaving group, forming a protonated ester.
-
Deprotonation to yield the final ester product and regenerate the acid catalyst.
Experimental Protocol: Synthesis of Ethyl 2-Bromocinnamate
This protocol details the synthesis of ethyl 2-bromocinnamate from 2-bromocinnamic acid and ethanol, using sulfuric acid as a catalyst.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-Bromocinnamic Acid | C₉H₇BrO₂ | 227.06 | 5.00 g (22.0 mmol) | Starting material |
| Absolute Ethanol | C₂H₅OH | 46.07 | 50 mL | Reagent and solvent |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 1.0 mL | Catalyst |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | - | As needed | For neutralization |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | For extraction |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent |
| Brine (Saturated NaCl solution) | NaCl | - | As needed | For washing |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (22.0 mmol) of 2-bromocinnamic acid in 50 mL of absolute ethanol.
-
Catalyst Addition: While stirring, slowly and carefully add 1.0 mL of concentrated sulfuric acid to the solution. Caution: The addition of sulfuric acid to ethanol is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.[9] Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Work-up and Extraction: Dissolve the residue in approximately 50 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with:
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude ethyl 2-bromocinnamate.
Purification
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography.[10][11]
-
Column Chromatography: A suitable eluent system is a mixture of hexanes and ethyl acetate (e.g., 10:1).[10] The progress of the separation can be monitored by TLC.
Workflow and Data Visualization
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of ethyl 2-bromocinnamate.
Troubleshooting and Expert Insights
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reflux time or the amount of acid catalyst. Ensure anhydrous conditions as water can shift the equilibrium back to the reactants. |
| Loss of product during work-up. | Ensure careful separation of layers during extraction. Minimize transfers between flasks. | |
| Acidic Product | Incomplete neutralization. | Wash with additional portions of saturated sodium bicarbonate solution until CO₂ evolution ceases.[10] |
| Presence of Starting Material in Product | Reaction has not gone to completion. | Optimize reaction conditions (time, temperature, catalyst concentration).[11] For purification, column chromatography is effective in separating the ester from the more polar carboxylic acid.[11] |
| Oily Product Instead of Solid | The expected product, ethyl 2-bromocinnamate, is typically an oil or a low-melting solid at room temperature. | This is the expected physical state for many cinnamate esters. Characterize by spectroscopic methods (NMR, IR) to confirm identity and purity. |
Conclusion
The Fischer esterification of 2-bromocinnamic acid is a reliable and scalable method for the synthesis of its corresponding esters. By carefully controlling the reaction equilibrium and employing standard purification techniques, high-purity products can be obtained. The protocol and insights provided in this application note serve as a valuable resource for researchers engaged in organic synthesis and drug development, enabling the efficient preparation of these important chemical intermediates.
References
- PrepChem. (n.d.). Synthesis of ethyl (E)-3-[3-(2-bromoacetyl)phenyl]acrylate.
- Chemistry Steps. (n.d.). Fischer Esterification.
- Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. ASPIRE.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Chemistry LibreTexts. (2023). Fischer Esterification.
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Unknown. (n.d.).
- Unknown. (n.d.). 22.
- Unknown. (n.d.).
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- Google Patents. (n.d.). US3256305A - Process for the preparation of halo-aliphatic esters of carboxylic acids.
- Organic Chemistry Tutor. (2019). 08.08 Esterification of Carboxylic Acids.
- Wikipedia. (n.d.). α-Halo carboxylic acids and esters.
- Unknown. (2020). ACID CATALYSED ESTERIFICATION OF CARBOXYLIC ACID.
- Google Patents. (n.d.). US5777151A - Esterification of carboxylic acid salts.
- Organic Syntheses. (n.d.). ETHYL α-(BROMOMETHYL)ACRYLATE.
- Organic Syntheses. (n.d.). ethyl cinnamate.
- ResearchGate. (2009). (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate.
- ResearchGate. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
- Google Patents. (n.d.). CN117105769B - Preparation method of ethyl 2-bromopropionate.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cerritos.edu [cerritos.edu]
- 3. athabascau.ca [athabascau.ca]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. aspire.apsu.edu [aspire.apsu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Importance of the Mizoroki-Heck Reaction
An Application Guide to the Mizoroki-Heck Reaction: Conditions and Protocol for Ethyl 2-bromocinnamate
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] First reported independently by Tsutomu Mizoroki and Richard F. Heck, this palladium-catalyzed cross-coupling reaction joins an unsaturated halide with an alkene to yield a substituted alkene.[1][4] Its significance, recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Suzuki, and Negishi, lies in its ability to construct complex molecular architectures with high functional group tolerance.[1][2]
This guide focuses on a specific, yet illustrative, substrate: ethyl 2-bromocinnamate. As an α,β-unsaturated ester, it is an electron-deficient alkene, making it an excellent coupling partner in Heck reactions.[1] The methodologies detailed herein are designed to provide researchers and drug development professionals with a comprehensive framework, from mechanistic understanding to practical application and troubleshooting, for successfully employing this substrate in C-C bond formation.
The Catalytic Heart: Understanding the "Why" of the Heck Reaction
The efficacy of the Heck reaction is rooted in a well-defined catalytic cycle involving palladium. A grasp of this mechanism is not merely academic; it informs every experimental choice, from the selection of reagents to the setup of the reaction environment. The cycle proceeds through four key stages:
-
Oxidative Addition: The cycle begins with a catalytically active 14-electron Pd(0) complex. This species undergoes oxidative addition by inserting into the carbon-bromine bond of ethyl 2-bromocinnamate, forming a square planar Pd(II) complex.[1][2][5]
-
Alkene Coordination and Migratory Insertion: The alkene coupling partner then coordinates to the palladium center.[4] This is followed by a migratory insertion (carbopalladation), where the aryl/vinyl group on the palladium complex adds across the double bond of the alkene in a syn fashion.[5][6]
-
β-Hydride Elimination: For the reaction to proceed to the desired product, the intermediate must rotate to allow for a syn β-hydride elimination. A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the new substituted alkene product and a palladium-hydride species.[4][5] This step largely dictates the regioselectivity and stereoselectivity of the final product.
-
Reductive Elimination & Catalyst Regeneration: In the final step, a base is required to neutralize the generated hydrohalic acid (HBr).[2][4] This reductive elimination step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Core Components: A Guide to Reagent Selection
The success of the Heck reaction with ethyl 2-bromocinnamate hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.
Palladium Catalyst Source
The reaction is catalyzed by a Pd(0) species, but stable Pd(II) salts are often used as "precatalysts" because they are more convenient to handle and are reduced in situ to the active catalytic form.[1]
-
Palladium(II) Acetate (Pd(OAc)₂): A common, air-stable, and relatively inexpensive choice. It is efficiently reduced to Pd(0) in the reaction mixture, often by phosphine ligands or other reducing agents present.[7][8]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A pre-formed, active Pd(0) catalyst. While effective, it is an 18-electron complex that must first dissociate ligands to enter the catalytic cycle, which can sometimes be less efficient than in situ generation.[2][7][8]
-
Palladium(II) Chloride (PdCl₂): Another common Pd(II) precatalyst.[1]
The Ligand: Stabilizer and Performance Modulator
Ligands are critical for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and influencing the reaction's efficiency and selectivity.[9]
-
Monodentate Phosphines: Triphenylphosphine (PPh₃) and tri-o-tolylphosphine (P(o-tol)₃) are standard choices. They stabilize the palladium center and facilitate the oxidative addition step.[1]
-
Bidentate Phosphines: Ligands like BINAP can be used, particularly in asymmetric Heck reactions, to impart chirality.[1][10]
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphines, often providing higher stability and activity, especially for less reactive halides.[11]
-
Phosphine-Free Conditions: In some cases, particularly when using ionic liquids as solvents, the reaction can proceed without added phosphine ligands.[1]
The Base: The Unsung Hero of Regeneration
The role of the base is non-negotiable: it neutralizes the HBr generated during the catalytic cycle.[2][4] Without a base, the build-up of acid would halt the reaction and the Pd(0) catalyst would not be regenerated.
-
Organic Bases: Triethylamine (Et₃N) is a very common choice. Its boiling point is suitable for many Heck reaction temperatures, and it effectively scavenges HBr.[1][5]
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are effective, inexpensive, and easily removed during workup.[1][4][5] The choice can influence reaction kinetics and outcomes.
The Solvent: Creating the Right Environment
Heck reactions are typically run in polar, aprotic solvents at elevated temperatures. The solvent must be able to dissolve the reactants and keep the catalyst in solution.
-
Common Solvents: N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN) are frequently used.[11][12]
-
Critical Consideration: Degassing: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which leads to decomposition and the formation of inactive palladium black.[9] It is imperative that the solvent is thoroughly degassed before use. The most common method is the "freeze-pump-thaw" cycle.[9]
Reference Protocol: Heck Coupling of Ethyl 2-bromocinnamate with Styrene
This protocol provides a representative procedure for the Mizoroki-Heck reaction. Researchers should consider this a starting point for optimization based on their specific alkene coupling partner.
Materials and Equipment
-
Reagents: Ethyl 2-bromocinnamate, Styrene, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Triethylamine (Et₃N), Anhydrous N,N-Dimethylformamide (DMF).
-
Equipment: Schlenk flask, reflux condenser, magnetic stirrer/hotplate, nitrogen or argon gas line with bubbler, syringes, needles, standard laboratory glassware for workup.
Experimental Workflow
Caption: General workflow for the Heck reaction protocol.
Step-by-Step Procedure
-
Solvent Degassing: Place anhydrous DMF in a Schlenk flask. Subject the solvent to at least three freeze-pump-thaw cycles to remove dissolved oxygen.[9] After the final cycle, backfill the flask with an inert gas (nitrogen or argon).
-
Reaction Setup: Assemble a clean, oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Purge the entire system with inert gas for 10-15 minutes.
-
Charging the Flask: Under a positive flow of inert gas, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), PPh₃ (e.g., 0.04 mmol, 4 mol%), and ethyl 2-bromocinnamate (1.0 mmol).
-
Addition of Liquids: Add the degassed DMF (e.g., 5 mL) via syringe. Follow with the addition of triethylamine (e.g., 1.5 mmol, 1.5 equiv) and styrene (e.g., 1.2 mmol, 1.2 equiv).
-
Reaction Execution: Lower the flask into an oil bath preheated to 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (e.g., 20 mL) and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).[9]
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired product.
Data Summary and Optimization
The conditions provided in the protocol are a general starting point. Optimization is often necessary for new substrates.
| Parameter | Typical Range | Rationale & Notes |
| Catalyst Loading | 0.5 - 5 mol% | Lower loadings are desirable for cost and sustainability. Higher loadings may be needed for difficult couplings. |
| Ligand:Pd Ratio | 1:1 to 4:1 | A ratio of 2:1 is common for monodentate ligands. Excess ligand can sometimes inhibit the reaction. |
| Base | 1.2 - 2.5 equiv | Must be in stoichiometric excess to neutralize the HBr generated. |
| Solvent | DMF, NMP, MeCN | Choice can affect solubility and reaction rate. Must be anhydrous and degassed. |
| Temperature | 80 - 140 °C | Higher temperatures increase reaction rates but can also lead to faster catalyst decomposition.[9][11] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Catalyst Decomposition: Reaction turns black. Caused by oxygen or excessive heat.[9] | Ensure a rigorously inert atmosphere. Re-degas all solvents. Screen lower reaction temperatures.[9] |
| Poor Reagent Quality: Impurities can poison the catalyst.[9] | Purify starting materials (distillation, recrystallization). | |
| Suboptimal Conditions: Incorrect base, ligand, or solvent for the specific substrates. | Systematically screen different bases (e.g., K₂CO₃ vs. Et₃N), ligands, and solvents.[9] | |
| Low Product Yield / Side Reactions | Alkene Isomerization: The double bond migrates to an undesired position.[8] | The choice of base can influence this. In some systems, additives like silver salts can facilitate reductive elimination and minimize isomerization.[8] |
| Formation of Regioisomers | For unsymmetrical alkenes, both steric and electronic factors control where the new C-C bond forms. The choice of ligand can significantly influence this selectivity.[13] |
References
- Heck Reaction Mechanism - BYJU'S. (n.d.).
- Heck reaction - Wikipedia. (n.d.).
- Heck reaction - Chemistry LibreTexts. (2023, January 22).
- Oestreich, M. (Ed.). (2009). The Mizoroki–Heck Reaction. John Wiley & Sons, Ltd.
- Heck Reaction: easy Mechanism, applications - Chemistry Notes. (2022, August 7).
- Heck Reaction: Mechanism, Steps & Real-World Uses Explained - Vedantu. (n.d.).
- Chemistry Heck Reaction - SATHEE CUET. (n.d.).
- Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. (n.d.).
- A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands | Organometallics - ACS Publications. (n.d.).
- Mizoroki-Heck Reaction | Chem-Station Int. Ed. (2014, March 11).
- Heck reaction - YouTube. (2015, October 25).
- Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands - ChemRxiv. (n.d.).
- Efficient Mizoroki–Heck coupling reactions using phosphine-modified Pd(II)–picolinate complex - Taylor & Francis Online. (n.d.).
- Phosphine-Free Palladium Catalyzed Mizoroki−Heck Reaction Using Hydrazone as a Ligand | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. (2023, July 25).
- Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. (2024, June 14).
- 5 questions with answers in HECK REACTION | Science topic - ResearchGate. (n.d.).
- Heck Reaction - Organic Chemistry Portal. (n.d.).
- The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. (2016, March 10).
- The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate | Request PDF - ResearchGate. (2025, August 9).
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. (n.d.).
- Heck Reaction|Basics|Mechanism|Catalytic Cycle| Examples - YouTube. (2024, February 23).
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. (n.d.).
- New palladium carbene catalysts for the Heck reaction of aryl chlorides in ionic liquids. (n.d.).
- Heck Reaction - Chemistry LibreTexts. (2023, June 30).
- HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. (n.d.).
- Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC - NIH. (n.d.).
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. SATHEE CUET: Chemistry Heck Reaction [cuet.iitk.ac.in]
- 4. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. scispace.com [scispace.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sctunisie.org [sctunisie.org]
- 13. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Palladium-Catalyzed Coupling of 2-Bromocinnamic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to the palladium-catalyzed cross-coupling reactions of ethyl 2-bromocinnamate. As a versatile building block, this substrate can undergo a variety of carbon-carbon bond-forming reactions, including the Heck, Suzuki-Miyaura, and Sonogashira couplings, to generate complex molecular architectures relevant to pharmaceutical and materials science research.[1] This guide moves beyond simple procedural lists to explain the underlying principles and rationale behind methodological choices, offering field-proven insights for robust and reproducible synthetic outcomes.
The Foundational Chemistry: Understanding the Catalytic Cycle
Palladium-catalyzed cross-coupling reactions have transformed modern organic synthesis, a contribution recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. These reactions provide a powerful means to construct C-C bonds with high efficiency and functional group tolerance.[2] Most of these transformations proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[3]
The general mechanism, applicable to reactions like the Suzuki and Sonogashira couplings, involves three key steps:[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., the C-Br bond of ethyl 2-bromocinnamate) to form a Pd(II) complex.
-
Transmetalation: An organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Protocol 1: Heck Coupling with Styrene
This protocol describes the synthesis of ethyl (2E,4E)-2-cyano-5-phenylpenta-2,4-dienoate, a substituted alkene, via a Heck reaction. [5][6]The reaction couples the vinyl bromide with styrene.
Materials:
-
Ethyl (E)-2-bromocinnamate
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N), distilled
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
-
Schlenk flask or sealed reaction vial, stir bar
Procedure:
-
To a Schlenk flask under an argon or nitrogen atmosphere, add Pd(OAc)₂ (e.g., 2 mol%) and PPh₃ (e.g., 4 mol%).
-
Add anhydrous, degassed DMF (to make a ~0.2 M solution with respect to the limiting reagent).
-
Add ethyl (E)-2-bromocinnamate (1.0 equiv), followed by styrene (1.2 equiv).
-
Finally, add triethylamine (2.0 equiv) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol outlines the synthesis of a biaryl-substituted cinnamate ester by coupling with phenylboronic acid. The choice between a boronic acid and a more stable boronate ester (like a pinacol ester) depends on the stability and reactivity of the specific reagent. [7][8]Boronic acids are generally more reactive but can be prone to decomposition. [9] Materials:
-
Ethyl (E)-2-bromocinnamate
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
1,4-Dioxane, anhydrous and degassed
-
Schlenk flask or sealed reaction vial, stir bar
Procedure:
-
To a Schlenk flask under an argon atmosphere, add ethyl (E)-2-bromocinnamate (1.0 equiv), phenylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (e.g., 1 mol%) and SPhos (e.g., 2.2 mol%) in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining anhydrous, degassed 1,4-dioxane (to make a ~0.1 M solution).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Sonogashira Coupling with Phenylacetylene
The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds and requires a copper(I) co-catalyst to facilitate the activation of the terminal alkyne. [10][11][12] Materials:
-
Ethyl (E)-2-bromocinnamate
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Schlenk flask or sealed reaction vial, stir bar
Procedure:
-
To a Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (e.g., 1.5 mol%) and CuI (e.g., 3 mol%).
-
Add anhydrous, degassed THF and Et₃N in a 2:1 ratio (to make a ~0.2 M solution with respect to the limiting reagent).
-
Add ethyl (E)-2-bromocinnamate (1.0 equiv).
-
Add phenylacetylene (1.2 equiv) dropwise via syringe.
-
Stir the reaction at room temperature. A slight exotherm may be observed. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through Celite to remove the ammonium salts and catalyst residues.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Data Summary: A Comparative Overview
The following table provides a generalized comparison of the three coupling reactions for ethyl 2-bromocinnamate. Actual yields and conditions will vary based on the specific coupling partner.
| Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent | Temp. | Key Features |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 80-120 °C | Forms a new C=C bond; good stereoselectivity. [6] |
| Suzuki | Boronic Acid/Ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/Toluene | 60-110 °C | High functional group tolerance; low toxicity of boron reagents. [2] |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT - 50 °C | Mild conditions; creates conjugated enynes. [11] |
Troubleshooting Guide
Even with robust protocols, challenges can arise. Below are common issues and potential solutions. [9]
| Problem | Potential Cause(s) | Suggested Solution(s) |
|---|---|---|
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0) or ligand).2. Insufficiently degassed solvent/reagents.3. Impure starting materials (e.g., boronic acid decomposition). | 1. Use fresh catalyst and ligand; store them properly under inert gas.2. Rigorously degas all solvents and reagents via sparging or freeze-pump-thaw cycles.3. Use fresh, high-purity boronic acid or a more stable pinacol ester. [9] |
| Significant Homocoupling | 1. Presence of oxygen.2. For Suzuki, using a Pd(II) precatalyst can promote boronic acid homocoupling during the reduction step. | 1. Ensure a strictly inert atmosphere throughout the reaction.2. Start with a Pd(0) source (e.g., Pd₂(dba)₃) or consider slow addition of the boronic acid. [9] |
| Formation of Byproducts | 1. For Heck, double bond isomerization.2. Protodebromination (replacement of Br with H).3. Ligand degradation. | 1. Adjust ligand or solvent choice.2. Ensure anhydrous conditions; the base or solvent may be a proton source.3. Use more stable ligands (e.g., NHCs or bulky phosphines) if high temperatures are required. |
Safety Precautions
-
Palladium Catalysts: Palladium catalysts, especially on carbon (Pd/C), can be pyrophoric, particularly after use when they may contain adsorbed hydrogen. [13]Handle in an inert atmosphere. Avoid creating dust. [14]* Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle them in a fume hood under an inert atmosphere. [9]* Solvents: Anhydrous solvents like THF and dioxane can form explosive peroxides. Use fresh, inhibitor-free solvents or test for peroxides before use. DMF is a reproductive toxin.
-
Reagents: Boronic acids can be irritants. Alkynes can be volatile. Handle all chemicals with appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and compatible gloves. [15]* General: All reactions should be conducted in a well-ventilated fume hood. Always maintain an inert atmosphere (argon or nitrogen) when handling air- and moisture-sensitive reagents. [13]
References
- Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- D. D. Caspi, et al. (2008). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
- LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- S. D. Walker, et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- ACS Publications. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics.
- UIV Chem. (2024). What Should We Pay AttentionTo When Using Palladium Carbon Catalyst?
- RSC Publishing. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
- UCLA Chemistry. (2017). Standard Operating Procedure: Palladium.
- T. Fantoni, et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
- Wikipedia. (n.d.). Heck reaction.
- LibreTexts Chemistry. (2024). Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Odinity. (2013). Intro to Organometallics: The Heck Reaction.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- C. I. Lee, et al. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
- ACS Publications. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- ResearchGate. (2025). The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. Request PDF.
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- A. M. Maj, et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC - NIH.
- Y. Wang, et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. NIH.
- A. M. D. Sinclair, et al. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. PMC - NIH.
- L. D. F. F. Pontes, et al. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. PubMed.
- M. J. G. M. Y. T. S. D. Bruner. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC - NIH.
- SciSpace. (2015). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds.
- RSC Publishing. (2009). Palladium-catalyzed decarboxylative cross-coupling reaction of cinnamic acid with aryl iodide. Organic & Biomolecular Chemistry.
- EliScholar - Yale University. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jmcct.com [jmcct.com]
- 3. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 4. nobelprize.org [nobelprize.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. honrel.com [honrel.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
Application Note: Suzuki Coupling Protocol for the Synthesis of Di-substituted Alkenes using Ethyl 2-Bromocinnamate
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficacy in constructing carbon-carbon bonds.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a specific application: the palladium-catalyzed Suzuki coupling of ethyl 2-bromocinnamate with various arylboronic acids. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and present a framework for optimizing reaction conditions. The protocol is designed to be a robust starting point for the synthesis of ethyl (E)-2,4-diarylbut-2-enoates, valuable intermediates in medicinal chemistry and materials science.
Introduction: The Power and Precision of Suzuki Coupling
First reported by Akira Suzuki in 1979, the Suzuki-Miyaura coupling has revolutionized the synthesis of biaryls, polyolefins, and styrenes.[4] Its widespread adoption in both academic and industrial settings, including pharmaceutical development, stems from its mild reaction conditions, tolerance of diverse functional groups, and the use of organoboron reagents that are generally stable and less toxic than other organometallics.[2][3][5][6]
Ethyl 2-bromocinnamate serves as a valuable substrate in this reaction. The presence of the electron-withdrawing ester group and the vinyl bromide moiety makes it an excellent electrophilic partner for coupling with nucleophilic organoboron compounds. This specific transformation allows for the stereoselective synthesis of highly substituted cinnamate derivatives, which are prevalent scaffolds in biologically active molecules.
The Catalytic Heart: Understanding the Mechanism
The efficacy of the Suzuki coupling lies in its elegant catalytic cycle, which masterfully orchestrates the formation of a new C-C bond through a sequence of three key steps involving a palladium catalyst.[2][7][8]
-
Oxidative Addition: The cycle initiates with the insertion of a low-valent Palladium(0) species into the carbon-bromine bond of the ethyl 2-bromocinnamate. This step oxidizes the palladium to a Pd(II) state, forming a square planar intermediate.[1][2][4][5][7] This is often the rate-determining step of the reaction.[2]
-
Transmetalation: In this crucial step, the organic moiety from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, thereby promoting the exchange of the halide on the palladium with the aryl group from the boron reagent.[4][8][9][10]
-
Reductive Elimination: The final step involves the coupling of the two organic groups (the cinnamate and the aryl group) attached to the palladium center. This forms the desired product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][7][8]
Visualizing the Engine: The Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure that can be adapted for various arylboronic acids. Optimization of the catalyst, base, and solvent may be necessary for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 2-bromocinnamate | ≥97% | Commercially Available | Store under inert atmosphere. |
| Arylboronic Acid | ≥95% | Commercially Available | Check for purity; boronic acids can dehydrate to form boroxines. |
| Palladium Catalyst | See Table 1 | Commercially Available | Handle with care; palladium compounds are toxic. |
| Base | See Table 1 | Anhydrous | Ensure the base is finely powdered for better reactivity. |
| Solvent | Anhydrous | Commercially Available | Degas thoroughly before use. |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | Commercially Available | For drying organic extracts. |
| Ethyl Acetate | HPLC Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | HPLC Grade | Commercially Available | For chromatography. |
| Deionized Water | For workup. |
Equipment
-
Oven-dried round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Setup and Execution
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, add ethyl 2-bromocinnamate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (see Table 1 for loading). Then, add the degassed solvent system via syringe.
-
Reaction: Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture at the specified temperature (typically 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Optimizing for Success: Key Reaction Parameters
The success of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, base, and solvent.[1] The following table provides a starting point for optimization.
| Parameter | Recommended Options | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%)Pd(dppf)Cl₂ (1-3 mol%)Pd(OAc)₂ + Ligand (e.g., SPhos, XPhos) (1-3 mol%) | Pd(PPh₃)₄ is a reliable choice for many standard couplings.[11] Pd(dppf)Cl₂ is often more robust and effective for challenging substrates.[11] Using Pd(OAc)₂ with a phosphine ligand allows for greater tunability of the catalyst's activity and stability.[9][11] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for activating the boronic acid.[10] K₂CO₃ is a cost-effective and generally effective choice. Cs₂CO₃ is more soluble in organic solvents and can be beneficial for less reactive substrates.[10][12] K₃PO₄ is a stronger base that can accelerate the reaction but may not be compatible with base-sensitive functional groups.[10] |
| Solvent | Toluene/H₂O (4:1)1,4-Dioxane/H₂O (4:1)THF/H₂O (4:1) | A mixture of an organic solvent and water is often used.[1][4] Water helps to dissolve the inorganic base and facilitate the formation of the active boronate species. Toluene , 1,4-dioxane , and THF are common organic solvents that effectively dissolve the organic reagents and catalyst.[4][8] |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst. Consider a pre-catalyst or a different ligand. |
| Ineffective base | Ensure the base is anhydrous and finely powdered. Try a stronger base like K₃PO₄ or Cs₂CO₃. | |
| Insufficient degassing | Ensure the reaction mixture is thoroughly degassed to prevent oxidation of the Pd(0) catalyst. | |
| Protodeborylation | Presence of protic impurities | Use anhydrous solvents and reagents. This side reaction is a common cause of low yields.[1] |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture | Improve degassing procedure. |
| Difficult Purification | Residual palladium | Filter the crude product through a pad of Celite® before concentration. |
Conclusion
The Suzuki coupling of ethyl 2-bromocinnamate is a powerful and versatile method for the synthesis of complex, substituted alkene systems. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and purity. This application note serves as a practical guide to empower scientists in their synthetic endeavors, from small-scale research to large-scale drug development.
References
- Suzuki reaction - Wikipedia. Wikipedia. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
- Palladium catalyzed couplings - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme. [Link]
- Use of Base Metals in Suzuki Coupling. Wordpress. [Link]
- Screening of different bases for Suzuki coupling.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [Link]
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
- Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis.
- Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. [Link]
- Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential.
- (a) Representative Suzuki coupling reaction and hydrolysis products for....
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. old.rrjournals.com [old.rrjournals.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Ethyl 2-Bromocinnamate as a Versatile Precursor in Modern Heterocycle Synthesis
Abstract: The synthesis of heterocyclic scaffolds is a cornerstone of medicinal chemistry and drug development.[1] Ethyl (E)-3-(2-bromophenyl)acrylate, commonly known as ethyl 2-bromocinnamate, represents a highly versatile and powerful building block for constructing a diverse array of these vital molecular architectures. Its structure, featuring a vinyl bromide conjugated with an ester and an adjacent aryl ring, provides multiple reactive handles for strategic carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth exploration of its application in synthesizing key heterocycles such as coumarins, quinolines, and indoles, with a focus on palladium-catalyzed intramolecular cyclizations. We present not just the protocols, but the underlying mechanistic principles and strategic considerations essential for researchers in organic synthesis and drug discovery.
The Strategic Advantage of Ethyl 2-Bromocinnamate
Ethyl 2-bromocinnamate is more than a simple starting material; it is a pre-functionalized scaffold engineered for efficient cyclization. The key reactive sites are:
-
Vinyl Halide: The C-Br bond is an ideal handle for a multitude of transition-metal-catalyzed cross-coupling reactions, most notably the Heck and Sonogashira reactions.[2][3]
-
Activated Alkene: The carbon-carbon double bond, being conjugated to the ester, is electron-deficient. This allows it to act as an excellent acceptor in intramolecular migratory insertion steps, which are central to many cyclization cascades.[4]
-
Aryl Ring: The ortho-bromo substituent primes the molecule for intramolecular reactions, where the rest of the molecule can "reach back" and form a new ring fused to the benzene core.
This unique combination allows for the rapid assembly of complex heterocyclic systems from a relatively simple, commercially available precursor, making it a valuable tool in the synthesis of biologically active molecules.[5][6]
Synthesis of Coumarins via Intramolecular C-O Bond Formation
Coumarins (2H-1-benzopyran-2-ones) are a widespread class of natural products and synthetic compounds with significant pharmacological properties, including anticancer and anti-inflammatory activities.[7][8] A highly effective strategy for their synthesis involves the palladium-catalyzed intramolecular O-arylation of a phenol onto the vinyl bromide of a cinnamate derivative.
Mechanistic Rationale: The Intramolecular Heck-Type O-Arylation
The synthesis hinges on a palladium-catalyzed intramolecular cyclization. The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the C-Br bond of a suitably substituted precursor. This forms a vinyl-palladium(II) intermediate. Subsequent intramolecular coordination and insertion of the phenoxide nucleophile, followed by reductive elimination, forges the critical C-O bond and regenerates the active Pd(0) catalyst, yielding the coumarin skeleton.
A common approach involves starting with a 2-hydroxy-substituted aryl halide and coupling it with an acrylate, but a more direct route can be envisioned from ethyl 2-bromocinnamate by first introducing a hydroxyl group ortho to the bromine. However, a more elegant and convergent approach is the direct cyclization of an ortho-hydroxylated cinnamate precursor, which can be accessed from salicylaldehyde. For the purpose of this guide, we will detail a highly efficient, related palladium-catalyzed cyclization of an aryl alkynoate, which follows a similar mechanistic principle and highlights the power of this transformation.[9]
Workflow: Palladium-Catalyzed Coumarin Synthesis
Sources
- 1. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Coumarin synthesis [organic-chemistry.org]
The Versatility of Ethyl 2-Bromocinnamate: A Building Block for Complex Organic Synthesis
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 2-bromocinnamate, a vinyl bromide, stands out as a versatile and highly reactive intermediate. Its unique combination of an electron-withdrawing ester group, a reactive carbon-carbon double bond, and a readily displaceable bromine atom makes it a powerful precursor for a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications of ethyl 2-bromocinnamate, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Core Reactivity and Mechanistic Considerations
The synthetic utility of ethyl 2-bromocinnamate is primarily centered around palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is susceptible to oxidative addition to a low-valent palladium(0) species, initiating a catalytic cycle that enables the formation of new carbon-carbon and carbon-heteroatom bonds. The stereochemistry of the double bond is typically retained throughout these transformations, providing excellent control over the geometry of the final product.
Application in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, and ethyl 2-bromocinnamate is an excellent substrate for these transformations.
The Heck Reaction: Synthesis of Substituted Stilbenes and Dienes
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, provides a powerful method for the synthesis of substituted alkenes.[1] When ethyl 2-bromocinnamate is subjected to Heck conditions with various alkenes, it leads to the formation of functionalized dienes and stilbene derivatives, which are prevalent motifs in biologically active molecules, including analogues of the potent anti-cancer agent combretastatin.[2]
Table 1: Representative Heck Reaction Conditions for Ethyl 2-Bromocinnamate
| Entry | Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 85-95 |
| 2 | Ethyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NaOAc | DMA | 120 | 80-90 |
| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 110 | 75-85 |
Experimental Protocol: Heck Coupling of Ethyl 2-Bromocinnamate with Styrene
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add ethyl 2-bromocinnamate (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL), followed by triethylamine (1.5 mmol, 1.5 equiv) and styrene (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired stilbene derivative.
Diagram 1: Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Heck reaction.
The Suzuki-Miyaura Coupling: Access to Arylated Cinnamate Derivatives
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[3] Ethyl 2-bromocinnamate readily participates in Suzuki-Miyaura coupling reactions with a wide range of aryl and heteroaryl boronic acids, providing access to a diverse library of 2-aryl- and 2-heteroarylcinnamate esters. These products are valuable intermediates in the synthesis of pharmaceuticals and materials.
Table 2: Suzuki-Miyaura Coupling of Ethyl 2-Bromocinnamate with Various Boronic Acids
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 90-98 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | Dioxane | 100 | 88-95 |
| 3 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 85-92 |
Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 2-Bromocinnamate with Phenylboronic Acid
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2-bromocinnamate (1.0 mmol, 1.0 equiv) and phenylboronic acid (1.2 mmol, 1.2 equiv) in a mixture of toluene (8 mL) and water (2 mL).
-
Reagent Addition: Add potassium carbonate (2.0 mmol, 2.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Reaction Conditions: Heat the mixture to 90 °C under an inert atmosphere and stir vigorously for 6-12 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, separate the organic layer. Wash the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain the desired 2-phenylcinnamate ester.
Diagram 2: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
The Sonogashira Coupling: Synthesis of Enynes
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[4][5] Ethyl 2-bromocinnamate serves as an excellent substrate for this reaction, leading to the synthesis of conjugated enynes. These structures are important building blocks for natural products and functional materials.
Table 3: Sonogashira Coupling of Ethyl 2-Bromocinnamate with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 85-95 |
| 2 | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | Dipea | DMF | 70 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | Toluene | 80 | 82-92 |
Experimental Protocol: Sonogashira Coupling of Ethyl 2-Bromocinnamate with Phenylacetylene
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add ethyl 2-bromocinnamate (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Reagent Addition: Add anhydrous tetrahydrofuran (THF, 10 mL), followed by triethylamine (2.0 mmol, 2.0 equiv) and phenylacetylene (1.1 mmol, 1.1 equiv).
-
Reaction Conditions: Stir the reaction mixture at 60 °C for 4-8 hours, monitoring by TLC.
-
Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired enyne.
Application in Heterocycle Synthesis
Ethyl 2-bromocinnamate is a valuable precursor for the synthesis of various heterocyclic compounds, which form the core of many pharmaceuticals and natural products.
Synthesis of Coumarins
Coumarins are a class of naturally occurring compounds with a wide range of biological activities. A plausible synthetic route to 4-substituted coumarins involves a Suzuki-Miyaura coupling of ethyl 2-bromocinnamate with a suitably substituted boronic acid, followed by an intramolecular cyclization. For example, coupling with 2-hydroxyphenylboronic acid would directly lead to a precursor that can undergo lactonization to form a 4-substituted coumarin.
Proposed Two-Step Synthesis of 4-Phenylcoumarin
Step 1: Suzuki-Miyaura Coupling with 2-Methoxyphenylboronic Acid
A Suzuki-Miyaura coupling between ethyl 2-bromocinnamate and 2-methoxyphenylboronic acid under standard conditions (as described in the Suzuki protocol above) would yield ethyl 2-(2-methoxyphenyl)cinnamate.
Step 2: Demethylation and Lactonization
Treatment of the resulting ethyl 2-(2-methoxyphenyl)cinnamate with a demethylating agent such as boron tribromide (BBr₃) would cleave the methyl ether, and the resulting phenol would undergo spontaneous or acid-catalyzed intramolecular lactonization to afford 4-phenylcoumarin.
Diagram 3: Proposed Synthesis of 4-Phenylcoumarin
Caption: Proposed synthetic route to 4-phenylcoumarin.
Synthesis of Quinolones
Quinolones are another important class of heterocyclic compounds with significant antibacterial and anticancer activities.[6] A potential route to 2-quinolones involves an initial Sonogashira coupling of ethyl 2-bromocinnamate with a terminal alkyne, followed by a tandem cyclization reaction. For instance, coupling with an N-protected aminophenylacetylene could set the stage for a subsequent intramolecular cyclization to form the quinolone ring system.
Advanced Applications in Cascade and Multicomponent Reactions
The reactivity of ethyl 2-bromocinnamate can be harnessed in more complex transformations, such as cascade and multicomponent reactions, to rapidly build molecular complexity from simple starting materials.
Tandem Heck-Cyclization Reactions
An intramolecular Heck reaction can be employed to construct cyclic and polycyclic systems.[7] A substrate containing both the vinyl bromide of ethyl 2-bromocinnamate and a tethered alkene can undergo an intramolecular Heck reaction to form a new ring. Furthermore, a tandem intermolecular Heck reaction followed by an intramolecular cyclization can lead to the formation of complex heterocyclic scaffolds in a single step.
Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a single product, are highly efficient for generating molecular diversity.[8] Ethyl 2-bromocinnamate can potentially be utilized in MCRs. For example, in a variation of the Hantzsch dihydropyridine synthesis, ethyl 2-bromocinnamate could act as a Michael acceptor after an initial cross-coupling reaction, leading to the formation of highly substituted dihydropyridines.[9][10]
Conclusion
Ethyl 2-bromocinnamate is a highly versatile and valuable building block in organic synthesis. Its ability to readily participate in a variety of palladium-catalyzed cross-coupling reactions, including the Heck, Suzuki-Miyaura, and Sonogashira reactions, provides access to a wide range of functionalized stilbenes, dienes, and enynes. Furthermore, its application extends to the synthesis of important heterocyclic scaffolds such as coumarins and quinolones, and it holds potential for use in complex cascade and multicomponent reactions. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this powerful synthetic tool in their endeavors to create novel and complex molecules.
References
- Siebert, A., Gensicka, M., Cholewinski, G., & Dzierzbicka, K. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anti-Cancer Agents in Medicinal Chemistry, 16(8), 942–960. [Link]
- Deactivated aryl halide 4-bromoanisole and electron poor olefin 2-ethylhexyl acrylate were shown to undergo palladium catalyzed Heck reaction with the utilization of a cost-effective, thermally robust and unexplored morpholine-based ionic liquid. (2025).
- Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents. (n.d.).
- Synthesis of Combretastatin A-4 Analogs and their Biological Activities. (2016). PubMed. [Link]
- Hong, W. P., Shin, I., & Lim, H. N. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5450. [Link]
- Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. (2021). MDPI. [Link]
- Synthetic approaches toward 4-aryl-3,4-dihydrocoumarins. (n.d.). Bentham Science. [Link]
- Synthesis of combretastatin A4 analogues on steroidal framework and their anti-breast cancer activity. (2013). PubMed. [Link]
- Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. (2023).
- Oxidative addition of palladium(0) complexes generated from [Pd0(dba)2] and P-N hemilabile ligands (P-N = PhPN, FcPN, OxaPN) to iodobenzene. (2001). PubMed. [Link]
- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023).
- Existing strategies for the synthesis of 4‐aryl‐3‐bromocumarin from alkynoates. (n.d.).
- Cascade Reactions for the Syntheses of Heterocycles. (2006). ARKIVOC. [Link]
- Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. (2020).
- Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. (2022).
- “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. (2012).
- Cascade reactions for syntheses of heterocycles. (2006).
- 4‐aryl‐3‐iodocoumarins and 4‐aryl‐3‐bromocoumarins synthesis. (n.d.).
- The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (2020).
- Synthesis of some novel 4-substituted coumarins having potential biological activity (Part III). (2006). Indian Journal of Chemistry. [Link]
- Mechanistic pathways for oxidative addition of aryl iodides to the low-ligated diethanolamine palladium(0) complex in phosphine-free Heck reactions. (2025).
- Hantzsch pyridine synthesis. (n.d.). Wikipedia. [Link]
- One-pot preparation of 4-aryl-3-bromocoumarins from 4-aryl-2-propynoic acids with diaryliodonium salts, TBAB, and Na2S2O8. (2016).
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (2010).
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Synthesis of polyheterocycles via multicomponent reactions. (2017). Royal Society of Chemistry. [Link]
- Sonogashira cross-coupling reaction. (2020, February 13). YouTube. [Link]
- Sonogashira Cross-Coupling. (2021, March 23). J&K Scientific LLC. [Link]
- Efficient, regioselective palladium-catalyzed tandem Heck-isomerization reaction of aryl bromides and non-allylic benzyl alcohols. (2012). PubMed. [Link]
- Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. (2022).
- An efficient and eco-friendly synthesis of 1,4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer. (2019).
- Intramolecular Heck reaction. (n.d.). Wikipedia. [Link]
- Catalytic asymmetric tandem Heck/Sonogashira reaction enabling access to versatile chiral bridged ring scaffolds. (2025). PubMed. [Link]
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scientific Research Publishing. [Link]
- Tandem Suzuki Polymerization/Heck Cyclization Reaction to Form Ladder-Type 9,9′-Bifluorenylidene-Based Conjug
- Synthesis of Oligomers via Sonogashira cross coupling followed by Glaser coupling reaction. (n.d.).
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2002). Organic Chemistry Portal. [Link]
- Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. (2024). ChemRxiv. [Link]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2020).
- Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs. (n.d.). Wiley Online Library. [Link]
- Tandem Pd-Catalyzed Cyclization/Coupling of Non-Terminal Acetylenic Activated Methylenes with (Hetero)Aryl Bromides. (2022).
- Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to Heterocyclic Substituted Carboxylic Acids (12-16). (n.d.).
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018).
- Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube. [Link]
- Heck Reaction. (2023, June 30). Chemistry LibreTexts. [Link]
- Cascade reaction based synthetic strategies targeting biologically intriguing indole polycycles. (2021). Royal Society of Chemistry. [Link]
- Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones [ouci.dntb.gov.ua]
- 7. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Ethyl 2-Bromocinnamate
Introduction: The Versatility of Ethyl 2-Bromocinnamate in Modern Synthesis
Ethyl 2-bromocinnamate is a pivotal building block for researchers, scientists, and drug development professionals. Its unique trifecta of reactive sites—an activated aryl bromide, an electron-deficient alkene, and a versatile ester—renders it an exceptionally valuable scaffold for generating molecular diversity. The strategic positioning of the bromine atom ortho to the propenoate chain allows for a wide array of palladium-catalyzed cross-coupling reactions and intramolecular cyclizations, paving the way for the synthesis of complex carbocycles and heterocycles.[1] Cinnamic acid and its derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5][6] This guide provides an in-depth exploration of key derivatization strategies for ethyl 2-bromocinnamate, complete with detailed protocols and mechanistic insights to empower your research and development endeavors.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Ethyl 2-bromocinnamate serves as an excellent substrate for these transformations due to the reactivity of the aryl bromide.
Heck-Mizoroki Coupling: Synthesis of Substituted Alkenes
The Heck reaction is a powerful method for the arylation of alkenes.[7] It involves the palladium-catalyzed reaction of an aryl halide with an alkene in the presence of a base to form a substituted alkene. This reaction is particularly useful for extending the carbon framework of ethyl 2-bromocinnamate.
Causality of Experimental Choices:
-
Catalyst: Palladium(II) acetate is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: Phosphine ligands, such as tri(o-tolyl)phosphine, are used to stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity.
-
Base: A base, typically an amine like triethylamine, is required to neutralize the hydrogen halide formed during the catalytic cycle.[8]
-
Solvent: Aprotic polar solvents like DMF or acetonitrile are commonly used to dissolve the reactants and facilitate the reaction.
Protocol 1: Heck Coupling of Ethyl 2-Bromocinnamate with Styrene
Objective: To synthesize ethyl 2-(2-phenylethenyl)cinnamate.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| Ethyl 2-bromocinnamate | 255.10 | 1.0 | 255 mg |
| Styrene | 104.15 | 1.2 | 125 mg (137 µL) |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 | 4.5 mg |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.04 | 12.2 mg |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 202 mg (278 µL) |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 5 mL |
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add ethyl 2-bromocinnamate (255 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add DMF (5 mL), triethylamine (278 µL, 2.0 mmol), and styrene (137 µL, 1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Visualization of the Heck Coupling Workflow:
Caption: General workflow for the Heck coupling reaction.
Suzuki-Miyaura Coupling: Formation of Biaryl Structures
The Suzuki coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[9][10][11] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids.
Causality of Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand) is used. Tetrakis(triphenylphosphine)palladium(0) is an effective precatalyst that provides the active Pd(0) species directly.
-
Base: A base such as sodium carbonate or potassium carbonate is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[9]
-
Solvent System: A two-phase solvent system, such as toluene and water, is often employed. The aqueous phase contains the base, while the organic phase dissolves the substrates and catalyst.
Protocol 2: Suzuki Coupling of Ethyl 2-Bromocinnamate with Phenylboronic Acid
Objective: To synthesize ethyl 2-phenylcinnamate.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| Ethyl 2-bromocinnamate | 255.10 | 1.0 | 255 mg |
| Phenylboronic acid | 121.93 | 1.2 | 146 mg |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 1155.56 | 0.03 | 34.7 mg |
| Sodium carbonate (Na₂CO₃) | 105.99 | 2.0 | 212 mg |
| Toluene | 92.14 | - | 5 mL |
| Ethanol | 46.07 | - | 1 mL |
| Water | 18.02 | - | 2 mL |
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-bromocinnamate (255 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol) in toluene (5 mL) and ethanol (1 mL).
-
Add a solution of sodium carbonate (212 mg, 2.0 mmol) in water (2 mL).
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Heat the reaction mixture to reflux (around 80-90 °C) with vigorous stirring for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the pure product.[12]
Visualization of the Suzuki Coupling Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[15][16]
Causality of Experimental Choices:
-
Dual Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) is used in conjunction with a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base/Solvent: An amine base, such as diisopropylamine or triethylamine, serves both as a base to deprotonate the terminal alkyne and often as the solvent.
-
Inert Atmosphere: The reaction is typically carried out under an inert atmosphere to prevent oxidative side reactions and deactivation of the catalysts.
Protocol 3: Sonogashira Coupling of Ethyl 2-Bromocinnamate with Phenylacetylene
Objective: To synthesize ethyl 2-(phenylethynyl)cinnamate.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| Ethyl 2-bromocinnamate | 255.10 | 1.0 | 255 mg |
| Phenylacetylene | 102.13 | 1.1 | 112 mg (122 µL) |
| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) | 701.90 | 0.02 | 14 mg |
| Copper(I) iodide (CuI) | 190.45 | 0.04 | 7.6 mg |
| Diisopropylamine ((i-Pr)₂NH) | 101.19 | - | 5 mL |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 5 mL |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add ethyl 2-bromocinnamate (255 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).
-
Add anhydrous THF (5 mL) and diisopropylamine (5 mL).
-
Add phenylacetylene (122 µL, 1.1 mmol) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Once the reaction is complete, dilute the mixture with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite to remove the precipitated salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alkynylated product.[15]
Part 2: Synthesis of Heterocycles via Intramolecular Cyclization
The strategic placement of the bromine atom and the acrylate moiety in ethyl 2-bromocinnamate makes it an ideal precursor for the synthesis of various heterocyclic systems through intramolecular reactions, particularly the intramolecular Heck reaction.
Synthesis of Isoquinolinones via Intramolecular Heck Reaction
Isoquinolinones are important heterocyclic scaffolds found in numerous biologically active compounds.[17] An elegant approach to their synthesis involves the intramolecular Heck reaction of N-allyl-2-bromocinnamide derivatives.
Causality of Experimental Choices:
-
Precursor Synthesis: The initial step involves the amidation of 2-bromocinnamic acid followed by N-allylation. This creates the necessary precursor for the intramolecular Heck cyclization.
-
Palladium Catalyst: As in the intermolecular Heck reaction, a Pd(0) source is required.
-
Base: A base is needed to regenerate the Pd(0) catalyst at the end of the catalytic cycle.
-
High Dilution: Intramolecular reactions are often performed under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.
Protocol 4: Synthesis of an Isoquinolinone Derivative
Objective: To synthesize a substituted isoquinolinone via a two-step sequence involving amidation, N-allylation, and subsequent intramolecular Heck reaction.
Step A: Synthesis of N-allyl-2-bromocinnamide
-
Amidation: React 2-bromocinnamic acid with a primary amine (e.g., aniline) in the presence of a coupling agent (e.g., EDC/HOBt) or via the acid chloride to form the corresponding amide.
-
N-allylation: Treat the resulting amide with an allyl halide (e.g., allyl bromide) in the presence of a base (e.g., sodium hydride) in an aprotic solvent like DMF to obtain the N-allyl-2-bromocinnamide precursor.[17]
Step B: Intramolecular Heck Cyclization
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| N-allyl-N-phenyl-2-bromocinnamide | (Varies) | 0.5 | (Varies) |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.05 | 11.2 mg |
| Triphenylphosphine (PPh₃) | 262.29 | 0.1 | 26.2 mg |
| Potassium carbonate (K₂CO₃) | 138.21 | 1.5 | 207 mg |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | 10 mL |
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve N-allyl-N-phenyl-2-bromocinnamide (0.5 mmol) in anhydrous DMF (10 mL).
-
Add palladium(II) acetate (11.2 mg, 0.05 mmol), triphenylphosphine (26.2 mg, 0.1 mmol), and potassium carbonate (207 mg, 1.5 mmol).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the isoquinolinone derivative.[13][17][18]
Visualization of Heterocycle Synthesis via Intramolecular Heck Reaction:
Caption: Pathway for isoquinolinone synthesis.
Synthesis of Coumarins via Intramolecular C-O Bond Formation
Coumarins are a large class of naturally occurring phenolic compounds with diverse biological activities. While typically synthesized via reactions like the Pechmann or Knoevenagel condensation, derivatives of 2-bromocinnamic acid can also serve as precursors for coumarin synthesis through palladium-catalyzed intramolecular C-O bond formation.[19][20][21]
Protocol 5: Synthesis of a 4-Substituted Coumarin
Objective: To synthesize a coumarin derivative from ethyl 2-bromocinnamate via a multi-step sequence.
-
Phenol Introduction: Couple ethyl 2-bromocinnamate with a protected phenol (e.g., 2-methoxyphenylboronic acid) via a Suzuki reaction (as in Protocol 2).
-
Demethylation: Cleave the methyl ether protecting group using a reagent like boron tribromide (BBr₃) to reveal the free phenol.
-
Intramolecular Cyclization (Lactonization): The resulting 2'-hydroxycinnamate can undergo intramolecular cyclization to form the coumarin ring. This can be facilitated by heat or acid/base catalysis.
This route highlights how a combination of the derivatization techniques can be employed to build complex heterocyclic systems.
Part 3: Applications in Drug Discovery and Development
The derivatives of ethyl 2-bromocinnamate are valuable scaffolds in medicinal chemistry. The diverse functionalities that can be introduced via the reactions described above allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties of potential drug candidates.
Structure-Activity Relationship (SAR) Insights:
The cinnamic acid framework is a "privileged structure" in medicinal chemistry.[2][5] By derivatizing ethyl 2-bromocinnamate, researchers can systematically explore the structure-activity relationships of novel compounds. For instance:
-
Biaryl Cinnamates (from Suzuki Coupling): The introduction of a second aryl ring can enhance binding to target proteins through additional π-π stacking or hydrophobic interactions. These derivatives are being explored as potential anticancer and anti-inflammatory agents.
-
Alkynyl Cinnamates (from Sonogashira Coupling): The rigid, linear alkyne linker can be used to probe the geometry of active sites in enzymes and receptors. These derivatives have shown promise as enzyme inhibitors.
-
Heterocyclic Derivatives (from Intramolecular Cyclization): The isoquinolinone and coumarin cores are present in numerous FDA-approved drugs and natural products with a wide range of therapeutic applications, including as anticancer agents, antibiotics, and CNS-active compounds.
The derivatization of ethyl 2-bromocinnamate provides a powerful platform for hit-to-lead optimization in the drug discovery process.[22] The ability to rapidly generate a library of diverse analogs allows for the systematic exploration of chemical space to identify compounds with improved potency, selectivity, and drug-like properties.
Conclusion
Ethyl 2-bromocinnamate is a versatile and powerful starting material for the synthesis of a wide array of complex organic molecules. The palladium-catalyzed cross-coupling reactions and intramolecular cyclizations discussed in this guide provide robust and reliable methods for its derivatization. By understanding the underlying mechanisms and the rationale behind the experimental protocols, researchers can effectively leverage this valuable building block in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents.
References
- Majumdar, K. C., & Chattopadhyay, B. (2007). Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Derivatives. Letters in Organic Chemistry, 4(7), 511-514. [Link]
- ResearchGate. (n.d.). Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Derivatives.
- dos Santos, J. C., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e28010111691. [Link]
- NROChemistry. (n.d.). Sonogashira Coupling.
- MySkinRecipes. (n.d.). trans-2-Bromocinnamic acid.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities.
- Boruah, M., & Prajapati, D. (2014). Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling. Tetrahedron Letters, 55(51), 7074-7077. [Link]
- Carril, M., et al. (2007). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Revista de la Sociedad Química de México, 51(4), 240-252. [Link]
- Guzmán, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292-19349. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- ResearchGate. (n.d.). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review.
- MDPI. (n.d.). Coumarins Synthesis and Transformation via C–H Bond Activation—A Review.
- Chen, W., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]
- Taylor & Francis Online. (n.d.). Synthesis, characterization and antimicrobial study of cinnamic acid functionalized Ag nanoparticles.
- Al-Warhi, T., et al. (2022). Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition. Molecules, 27(23), 8279. [Link]
- ResearchGate. (n.d.). The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate.
- Lee, C.-F., et al. (2007). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 12(6), 1269-1285. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- ResearchGate. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid.
- Organic Chemistry Portal. (n.d.). Coumarin synthesis.
- ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
- Al-Jbouri, F. A. (2018). A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide.
- Saïd, K., et al. (2009). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. Journal de la Société Chimique de Tunisie, 11, 59-67. [Link]
- MDPI. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials.
- Callum, C. S., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
- National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
- Hughes, D. L. (2017). Principles of early drug discovery. British Journal of Pharmacology, 174(21), 3947-3961. [Link]
- ResearchGate. (n.d.). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid.
- Google Patents. (n.d.). WO2004002980A2 - Method for synthesizing coumarin and the derivatives thereof.
- RSC Publishing. (n.d.). Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines.
Sources
- 1. CAS 7345-79-1: trans-2-bromocinnamic acid | CymitQuimica [cymitquimica.com]
- 2. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]
- 3. jocpr.com [jocpr.com]
- 4. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. sctunisie.org [sctunisie.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. www1.udel.edu [www1.udel.edu]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. soc.chim.it [soc.chim.it]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. jk-sci.com [jk-sci.com]
- 17. connectjournals.com [connectjournals.com]
- 18. Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Coumarin synthesis [organic-chemistry.org]
- 21. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols: Ethyl 2-Bromocinnamate as a Versatile Building Block in Pharmaceutical Intermediate Synthesis
Abstract
Ethyl 2-bromocinnamate is a uniquely functionalized synthetic intermediate whose value in medicinal chemistry is derived from its distinct reactive centers: a vinyl bromide ideal for cross-coupling reactions and an α,β-unsaturated ester poised for conjugate additions. This guide provides an in-depth exploration of its reactivity profile and offers detailed, field-proven protocols for its application in constructing complex molecular scaffolds. We focus on palladium-catalyzed Suzuki-Miyaura and Heck-Mizoroki reactions, demonstrating how this building block can be leveraged to synthesize bi-aryl and substituted stilbene cores, which are prevalent in a wide range of pharmacologically active agents. The causality behind experimental choices, self-validating protocol design, and mechanistic insights are emphasized to empower researchers in drug discovery and development.
Introduction: The Strategic Value of Ethyl 2-Bromocinnamate
In the landscape of pharmaceutical synthesis, the efficiency with which molecular complexity can be generated from simple precursors is paramount. Ethyl 2-bromocinnamate emerges as a strategic building block due to the orthogonal reactivity of its functional groups. The presence of a vinylic bromide provides a robust handle for modern palladium-catalyzed cross-coupling reactions, a cornerstone of carbon-carbon bond formation in the pharmaceutical industry.[1][2] Simultaneously, the conjugated ester system offers a site for further functionalization. This dual reactivity allows for the stepwise and controlled construction of intricate molecular architectures common in antiviral, anti-inflammatory, and anticancer agents.[3][4]
This document serves as a technical guide for researchers, outlining the fundamental principles of ethyl 2-bromocinnamate's reactivity and providing robust protocols for its deployment in key synthetic transformations.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the substrate's properties is critical for successful reaction design and optimization.
| Property | Value |
| Chemical Formula | C₁₁H₁₁BrO₂ |
| Molecular Weight | 255.11 g/mol |
| Appearance | Off-white to yellow solid or oil |
| Key Reactive Sites | Vinyl Bromide, α,β-Unsaturated Ester |
| Solubility | Soluble in common organic solvents (THF, Dioxane, DMF, Toluene) |
Causality of Reactivity:
-
The Vinyl Bromide Moiety: This is the primary site for palladium-catalyzed cross-coupling. Unlike alkyl bromides, the C(sp²)-Br bond is highly susceptible to oxidative addition by a Pd(0) catalyst, initiating catalytic cycles like the Suzuki or Heck reactions.[1][5] This step is highly efficient and forms the basis for building complex aryl- or vinyl-substituted structures.
-
The α,β-Unsaturated Ester System: This conjugated system functions as a Michael acceptor, allowing for 1,4-conjugate addition of nucleophiles. Furthermore, it locks the geometry of the double bond and influences the electronic environment of the entire molecule, impacting the kinetics of subsequent cross-coupling reactions.
Caption: Reactive centers of Ethyl 2-Bromocinnamate.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The true power of ethyl 2-bromocinnamate is realized in its capacity as a substrate for palladium-catalyzed reactions, which are among the most widely used transformations in modern drug discovery.[2][6]
Application Note 3.1: Synthesis of Bi-aryl Scaffolds via Suzuki-Miyaura Coupling
The bi-aryl motif is a privileged structure in medicinal chemistry, found in numerous approved drugs, including angiotensin receptor blockers and kinase inhibitors.[2] The Suzuki-Miyaura reaction offers a mild and functional-group-tolerant method for constructing these C(sp²)-C(sp²) bonds.[7]
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are (1) Oxidative Addition of the Pd(0) catalyst into the C-Br bond of ethyl 2-bromocinnamate, (2) Transmetalation of the organic group from a base-activated boronic acid to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[5][7]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 3.1: Suzuki-Miyaura Coupling of Ethyl 2-Bromocinnamate with 4-Methoxyphenylboronic Acid
This protocol details a representative synthesis of ethyl 2-(4-methoxyphenyl)cinnamate, a precursor for various biologically active molecules.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Equivalents |
| Ethyl 2-bromocinnamate | 255.11 | 255 mg (1.0 mmol) | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 182 mg (1.2 mmol) | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg (0.03 mmol) | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg (2.0 mmol) | 2.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Water (degassed) | - | 2 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-bromocinnamate (255 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent the oxidation of the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the desired product.
Application Note 3.2: Synthesis of Substituted Cinnamate Scaffolds via Heck-Mizoroki Reaction
The Heck reaction is a powerful tool for the arylation or vinylation of alkenes.[1] Using ethyl 2-bromocinnamate, this reaction allows for the synthesis of more complex, substituted cinnamate derivatives, which are precursors to compounds like the anti-inflammatory drug Naproxen and various anticancer agents.[4][8]
Mechanistic Rationale: The Heck reaction follows a similar Pd(0)/Pd(II) catalytic cycle but differs in the coupling partner. Key steps include: (1) Oxidative Addition of Pd(0) to the vinyl bromide, (2) Migratory Insertion (or carbopalladation) of the alkene into the Pd-C bond, (3) β-Hydride Elimination to form the new C=C bond and a palladium-hydride species, and (4) Base-mediated regeneration of the Pd(0) catalyst.[9]
Caption: General experimental workflow for the Heck reaction.
Protocol 3.2: Heck-Mizoroki Coupling of Ethyl 2-Bromocinnamate with Styrene
This protocol describes the synthesis of a stilbene derivative, a scaffold known for its diverse biological activities.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Equivalents |
| Ethyl 2-bromocinnamate | 255.11 | 255 mg (1.0 mmol) | 1.0 |
| Styrene | 104.15 | 156 mg (1.5 mmol) | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 11 mg (0.05 mmol) | 0.05 |
| Tri-o-tolylphosphine (P(o-tol)₃) | 304.37 | 30 mg (0.1 mmol) | 0.1 |
| Triethylamine (Et₃N) | 101.19 | 202 mg (2.0 mmol) | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: In a sealed tube or Schlenk flask, combine ethyl 2-bromocinnamate (255 mg, 1.0 mmol), palladium(II) acetate (11 mg, 0.05 mmol), and tri-o-tolylphosphine (30 mg, 0.1 mmol). The phosphine ligand is crucial for stabilizing the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL), triethylamine (2.0 mmol), and styrene (1.5 mmol) via syringe. Triethylamine acts as the base to neutralize the HBr generated during the reaction and regenerate the catalyst.[1]
-
Reaction Execution: Seal the tube and heat the reaction mixture in an oil bath at 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by GC-MS or TLC until the starting material is consumed (typically 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of celite to remove palladium black. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the product by flash column chromatography (eluent: 5-15% ethyl acetate in hexanes) to obtain the substituted cinnamate product.
Conclusion
Ethyl 2-bromocinnamate is a high-potential building block for pharmaceutical intermediate synthesis. Its defined points of reactivity enable chemists to perform sophisticated and reliable palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Heck-Mizoroki protocols provided herein are robust, reproducible, and serve as excellent starting points for the synthesis of diverse libraries of compounds targeting a range of therapeutic areas. By understanding the underlying mechanistic principles and the causality of the experimental conditions, researchers can effectively harness the synthetic power of this versatile intermediate in their drug discovery programs.
References
- US5750793A - Process for the synthesis of nabumetone - Google P
- A convenient synthesis of Nabumetone: An anti-inflammatory drug candid
- EP0792860B1 - Process for the synthesis of nabumetone - Google P
- Ethyl Cinnamate as a Chemical Intermedi
- Synthesis of Nabumetone - Chempedia - LookChem.
- Application Notes and Protocols for the Suzuki Coupling Reaction of Ethyl 2-Bromo-4-methoxybenzo
- The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate - ResearchG
- Synthesis and antiviral evaluation of phosphoramidate derivatives of (E)-5-(2-bromovinyl)-2'-deoxyuridine - PubMed.
- Heck reaction - Wikipedia.
- Heck Reaction - Chemistry LibreTexts.
- A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications - ResearchG
- Anticancer agents derived
- Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC.
- Suzuki Coupling - Organic Chemistry Portal.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral evaluation of phosphoramidate derivatives of (E)-5-(2-bromovinyl)-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer agents derived from natural cinnamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: Michael Addition Reactions with Ethyl 2-Bromocinnamate for the Synthesis of Functionalized Cyclopropanes
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Michael addition stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] This application note delves into the specific and highly valuable reactivity of ethyl 2-bromocinnamate as a Michael acceptor. Unlike standard cinnamate esters, the presence of a bromine atom at the α-position transforms the substrate into a bifunctional reagent. This unique characteristic enables a powerful tandem reaction sequence known as the Michael-Initiated Ring Closure (MIRC).[3][4] Through the MIRC pathway, readily available nucleophiles, such as malonic esters, can be used to construct densely functionalized cyclopropane rings in a single, efficient operation. Cyclopropane scaffolds are of significant interest in medicinal chemistry due to their unique conformational properties and metabolic stability.[5][6] This guide provides a detailed theoretical background, step-by-step experimental protocols, and insights into the application of this methodology for creating valuable synthetic building blocks.
Theoretical Background & Mechanism
The Michael Addition
The Michael reaction is the conjugate 1,4-addition of a nucleophile, known as a "Michael donor," to an α,β-unsaturated carbonyl compound, or "Michael acceptor".[7] The donor is typically a resonance-stabilized carbanion, such as an enolate derived from a β-dicarbonyl compound (e.g., diethyl malonate), while the acceptor possesses an electron-withdrawing group that polarizes the alkene.[8][9] The reaction proceeds via three fundamental steps:
-
Deprotonation: A base removes an acidic proton from the Michael donor to form a stabilized enolate.
-
Conjugate Addition: The enolate nucleophile attacks the electrophilic β-carbon of the Michael acceptor.
-
Protonation: The resulting enolate intermediate is protonated to yield the final 1,4-adduct.[7]
Ethyl 2-Bromocinnamate: A Unique Michael Acceptor
Ethyl 2-bromocinnamate serves as an exceptional Michael acceptor. The ester and phenyl groups activate the double bond for conjugate addition. Critically, the bromine atom at the α-position is a good leaving group. This dual functionality allows the initial Michael adduct to undergo a subsequent intramolecular nucleophilic substitution, deviating from a simple protonation event.
The Michael-Initiated Ring Closure (MIRC) Pathway
The reaction of a Michael donor with ethyl 2-bromocinnamate proceeds via a tandem sequence that directly yields a cyclopropane ring. This process, the Michael-Initiated Ring Closure (MIRC), is a highly efficient method for constructing three-membered rings.[3][10]
The mechanism involves three key steps:
-
Enolate Formation: A suitable base, such as sodium ethoxide, deprotonates the Michael donor (e.g., diethyl malonate) to generate a soft, resonance-stabilized nucleophile.
-
Michael Addition: The malonate enolate attacks the β-carbon of the ethyl 2-bromocinnamate, forming a new carbon-carbon bond and generating a new enolate intermediate.
-
Intramolecular SN2 Cyclization: The newly formed enolate intermediate rapidly undergoes an intramolecular 3-exo-tet cyclization.[11] The enolate attacks the carbon bearing the bromine atom, displacing the bromide ion and closing the three-membered ring.
This concerted pathway is synthetically powerful as it forms two carbon-carbon bonds and establishes up to three stereocenters in a single pot.
Caption: Figure 1: Mechanism of the Michael-Initiated Ring Closure (MIRC).
Experimental Protocols
General Considerations & Best Practices
-
Reagent Quality: Use freshly distilled diethyl malonate and ethyl 2-bromocinnamate for optimal results. Solvents such as ethanol should be anhydrous.
-
Inert Atmosphere: While not always strictly necessary for base-catalyzed reactions, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent side reactions involving moisture and oxygen, leading to cleaner products and higher yields.
-
Base Preparation: Sodium ethoxide is highly hygroscopic. It is best prepared fresh by dissolving clean sodium metal in absolute ethanol or by using a freshly opened bottle of commercial sodium ethoxide solution.
Protocol 2.2: Synthesis of Triethyl 2-phenylcyclopropane-1,1,2-tricarboxylate
This protocol details the classic MIRC reaction between diethyl malonate and ethyl 2-bromocinnamate.
Materials:
-
Diethyl malonate
-
Ethyl 2-bromocinnamate
-
Sodium metal (or commercial Sodium Ethoxide)
-
Absolute Ethanol
-
Diethyl ether (for extraction)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas line (N₂ or Ar)
-
Heating mantle or oil bath
Procedure:
-
Preparation of Sodium Ethoxide: In a dry 500 mL three-necked flask equipped with a reflux condenser and a nitrogen inlet, add 200 mL of absolute ethanol. Carefully add 2.3 g (100 mmol) of clean sodium metal in small pieces. The reaction is exothermic. Allow the sodium to react completely.
-
Causality Note: Using the same alcohol as the ester's alkoxy group (ethanol for ethyl esters) prevents transesterification, a potential side reaction that would lead to a mixture of products.
-
-
Addition of Michael Donor: Once the sodium ethoxide solution has cooled to room temperature, add 16.0 g (100 mmol) of diethyl malonate dropwise via a dropping funnel with stirring. Stir for 15 minutes to ensure complete formation of the sodium salt of diethyl malonate. A white precipitate may form.[12]
-
Addition of Michael Acceptor: Dissolve 27.1 g (100 mmol) of ethyl 2-bromocinnamate in 50 mL of absolute ethanol. Add this solution dropwise to the stirred malonate solution over 30 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 78 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: a. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. b. To the resulting residue, add 150 mL of water and 150 mL of diethyl ether. c. Transfer the mixture to a separatory funnel. Carefully neutralize the aqueous layer by adding saturated NH₄Cl solution until the pH is ~7. d. Separate the layers. Extract the aqueous layer two more times with 100 mL portions of diethyl ether. e. Combine the organic layers and wash with 100 mL of brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient (e.g., starting from 95:5) to afford the pure triester product.
Data Analysis and Expected Results
The success of the cyclopropanation can be confirmed using standard spectroscopic techniques.
-
¹H NMR: Disappearance of the vinyl proton signal from ethyl 2-bromocinnamate. Appearance of characteristic, often complex, multiplets in the upfield region (typically 1.5-3.5 ppm) corresponding to the cyclopropyl protons.
-
¹³C NMR: Appearance of signals for the sp³ hybridized cyclopropane ring carbons, typically in the range of 20-40 ppm.
-
IR Spectroscopy: Presence of strong C=O stretching frequencies for the ester groups (~1730 cm⁻¹). Absence of C=C alkene stretch.
| Nucleophile (Michael Donor) | Base/Catalyst | Solvent | Yield (%) | Diastereomeric Ratio |
| Diethyl Malonate | NaOEt | Ethanol | 75-85% | N/A |
| Ethyl Acetoacetate | NaOEt | Ethanol | 70-80% | ~1:1 |
| Nitromethane | DBU | THF | 65-75% | Varies |
| Dimethyl Malonate | K₂CO₃ | DMF | 80-90% | N/A |
Table 1: Representative yields for MIRC reactions with Ethyl 2-Bromocinnamate. Data is illustrative and may vary based on specific reaction conditions.
Asymmetric Synthesis and Applications
The generation of chiral cyclopropanes is of high importance in drug development.[13][14] Asymmetric variants of the MIRC reaction can be achieved using chiral catalysts.
-
Organocatalysis: Chiral secondary amines or phase-transfer catalysts derived from cinchona alkaloids can facilitate enantioselective MIRC reactions.[10][15][16] These catalysts operate by forming chiral intermediates or ion pairs that control the facial selectivity of the Michael addition step, thereby setting the stereochemistry of the final product.
-
Synthetic Utility: The resulting poly-functionalized cyclopropane esters are versatile building blocks. The ester groups can be selectively hydrolyzed, reduced to alcohols, or converted to amides, providing access to a wide array of complex molecular scaffolds.
Caption: Figure 2: Experimental and Application Workflow.
References
- Moorthy, R., Biosawe, W., Thorat, S. S., & Sibi, M. P. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
- Moorthy, R., Biosawe, W., Thorat, S. S., & Sibi, M. P. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
- Moorthy, R., Biosawe, W., Thorat, S. S., & Sibi, M. P. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC). RSC Publishing. [Link]
- Companyó, X., Alba, A. N., Cárdenas, F., Moyano, A., & Rios, R. (2009). Asymmetric organocatalytic cyclopropanation - highly stereocontrolled synthesis of chiral cyclopropanes with quaternary stereocenters. ePrints Soton. [Link]
- Companyó, X., Alba, A. N., Moyano, A., & Rios, R. (2009). Asymmetric Organocatalytic Cyclopropanation – Highly Stereocontrolled Synthesis of Chiral Cyclopropanes with Quaternary Stereocenters. Semantic Scholar. [Link]
- (n.d.). Michael addition reaction. Grokipedia. [Link]
- Singh, V. K., & Bera, K. (2020). Diastereoselective Cyclopropanation through Michael Addition‐Initiated Ring Closure between α,α‐Dibromoketones and α,β‐Unsaturated Fischer Carbene Complexes.
- Screttas, C. G., & Micha-Screttas, M. (1978). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. [Link]
- Moorthy, R., Biosawe, W., Thorat, S. S., & Sibi, M. P. (2024). Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions.
- Arnold, J. S., & Kennemur, J. L. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. [Link]
- Palmer, C. S., & McWherter, P. W. (1925). Malonic acid, bromo-, ethyl ester. Organic Syntheses. [Link]
- (n.d.). Michael addition reaction. Wikipedia. [Link]
- Pellissier, H. (2013). Asymmetric Cyclopropanation Reactions.
- Rieber, N., & Böhm, S. (1995). Preparation of esters of cyclopropane-1,1-dicarboxylic acid.
- Khalid Chemistry. (2022).
- Arnold, J. S., & Kennemur, J. L. (2023). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PubMed Central. [Link]
- (n.d.). Michael Addition. Organic Chemistry Portal. [Link]
- (n.d.). Preparation method of diethyl malonate.
- Harris, C. J. (1985). Process for the preparation of cyclopropane carboxylic acid esters.
- Kappe, C. O., & Langes, C. (2000).
- Li, Z., & Tang, W. (2024). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers. [Link]
- (2020).
- (n.d.). Michael Addition Reaction Mechanism. Chemistry Steps. [Link]
- (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
- Abellán, V., Chinchilla, R., Galindo, N., & Nájera, C. (2003).
Sources
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. Michael Addition [organic-chemistry.org]
- 3. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 6. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
- 14. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Asymmetric organocatalytic cyclopropanation - highly stereocontrolled synthesis of chiral cyclopropanes with quaternary stereocenters - ePrints Soton [eprints.soton.ac.uk]
- 16. Asymmetric Organocatalytic Cyclopropanation – Highly Stereocontrolled Synthesis of Chiral Cyclopropanes with Quaternary Stereocenters | Semantic Scholar [semanticscholar.org]
The Heck Reaction in Modern Synthesis: A Detailed Guide to C-C Bond Formation using Ethyl 2-Bromocinnamate
For researchers, medicinal chemists, and professionals in drug development, the quest for efficient and versatile methods for constructing carbon-carbon bonds is relentless. The palladium-catalyzed Heck reaction stands as a cornerstone of modern organic synthesis, offering a powerful tool for the creation of complex molecular architectures from simple precursors.[1] This application note provides an in-depth technical guide to the application of the Heck reaction for the C-C bond formation utilizing ethyl 2-bromocinnamate, a versatile and electron-deficient substrate. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting, empowering you to effectively leverage this powerful transformation in your synthetic endeavors.
The Enduring Significance of the Heck Reaction
Discovered independently by T. Mizoroki and R. F. Heck in the early 1970s, the Heck reaction (or Mizoroki-Heck reaction) has revolutionized the field of organic chemistry.[1] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work on palladium-catalyzed cross-coupling reactions. The reaction typically involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[1]
The versatility of the Heck reaction is evident in its wide-ranging applications, from the synthesis of natural products and complex pharmaceuticals to the production of materials with unique electronic properties.[2] Its ability to tolerate a wide variety of functional groups makes it an invaluable tool in multi-step syntheses, a critical consideration in drug discovery and development.[2]
Mechanistic Insights: The Palladium Catalytic Cycle
The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates. Understanding this mechanism is crucial for rationalizing experimental observations and for the intelligent design of reaction conditions.
Figure 1: The catalytic cycle of the Heck reaction.
The key steps of the catalytic cycle are as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the vinyl halide (in our case, ethyl 2-bromocinnamate), forming a Pd(II) complex.
-
Alkene Coordination: The alkene substrate coordinates to the Pd(II) center.
-
Migratory Insertion (Carbopalladation): The organic group attached to the palladium migrates to one of the alkene carbons, forming a new carbon-carbon bond and a new palladium-carbon sigma bond. For electron-deficient alkenes, the insertion generally occurs at the β-position to the electron-withdrawing group.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the final substituted alkene product and a hydridopalladium(II) complex. This step is typically syn-periplanar.
-
Reductive Elimination: In the presence of a base, the hydridopalladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt (HBX).
Experimental Design and Optimization
The success of a Heck reaction is highly dependent on the careful selection of reaction parameters. For the coupling of ethyl 2-bromocinnamate, an electron-deficient vinyl halide, with various alkenes, several factors must be considered.
Choice of Palladium Catalyst and Ligand
A variety of palladium sources can be used, with palladium(II) acetate (Pd(OAc)₂) being a common and cost-effective choice.[1] This Pd(II) precatalyst is reduced in situ to the active Pd(0) species. Other common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
The choice of ligand is critical for stabilizing the palladium catalyst, influencing its reactivity, and controlling selectivity. Phosphine ligands are widely used. For many applications, triphenylphosphine (PPh₃) provides good results. However, for more challenging substrates or to improve catalyst turnover numbers, more sophisticated ligands such as bulky electron-rich phosphines or N-heterocyclic carbenes (NHCs) may be employed.
The Role of the Base
A base is required to neutralize the hydrogen halide (HBr in this case) that is generated during the reductive elimination step.[2] Common choices include organic amines like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc). The choice of base can significantly impact the reaction rate and yield.
Solvent Selection
The choice of solvent is crucial and often depends on the solubility of the reactants and the reaction temperature. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are frequently used.
Reaction Temperature
Heck reactions are typically performed at elevated temperatures, often in the range of 80-140 °C, to facilitate the various steps of the catalytic cycle.[3] The optimal temperature will depend on the specific substrates and catalyst system.
Detailed Experimental Protocols
The following protocols provide a starting point for conducting Heck-type reactions with ethyl 2-bromocinnamate. As with any chemical reaction, these should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
General Workflow
Figure 2: General experimental workflow for a Heck reaction.
Protocol 1: Heck Coupling of Ethyl 2-Bromocinnamate with Styrene
This protocol describes a typical Heck reaction between ethyl 2-bromocinnamate and styrene to synthesize ethyl (E)-2-(2-phenylvinyl)cinnamate.
Materials:
-
Ethyl 2-bromocinnamate (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add ethyl 2-bromocinnamate, styrene, and triethylamine.
-
Add the anhydrous DMF to the flask.
-
Purge the flask with nitrogen or argon for 10-15 minutes to create an inert atmosphere.
-
In a separate vial, weigh out palladium(II) acetate and triphenylphosphine and add them to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Ligand-Free Heck Coupling in a Polar Solvent
For certain substrates, a ligand-free protocol can be effective, simplifying the reaction setup and purification.
Materials:
-
Ethyl 2-bromocinnamate (1.0 mmol, 1.0 equiv)
-
n-Butyl acrylate (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) (5 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add ethyl 2-bromocinnamate, n-butyl acrylate, and potassium carbonate.
-
Add the anhydrous NMP to the flask.
-
Purge the flask with nitrogen or argon for 10-15 minutes.
-
Add palladium(II) acetate to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the inorganic salts and the palladium catalyst. Wash the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, add water (20 mL), and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Characterize the purified product.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction parameters and expected outcomes for the Heck reaction of ethyl 2-bromocinnamate with different alkene partners. These are representative examples, and optimization may be required for specific applications.
| Entry | Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 18 | 75-85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | None | K₂CO₃ (2.0) | NMP | 120 | 12 | 80-90 |
| 3 | 1-Octene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | NaOAc (2.0) | MeCN | 110 | 24 | 60-70 |
| 4 | Cyclohexene | PdCl₂(PPh₃)₂ (5) | - | Et₃N (2.0) | DMF | 130 | 36 | 40-50 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst | Ensure the use of a fresh palladium source. Consider using a pre-activated catalyst or a more robust ligand. |
| Insufficient temperature | ||
| Inappropriate base or solvent | ||
| Formation of Byproducts | Homocoupling of the alkene | Use a slight excess of the alkene. |
| Double bond isomerization | This can be difficult to control. Sometimes, a change in ligand or the addition of certain additives can help. | |
| Reduction of the vinyl halide | Ensure strictly anaerobic conditions. | |
| Difficulty in Product Purification | Catalyst residues | Filter the reaction mixture through a pad of Celite before workup. Consider using a scavenger resin. |
| Complex mixture of products | Re-optimize the reaction conditions to improve selectivity. |
Conclusion
The Heck reaction remains a powerful and reliable method for the construction of C-C bonds. This application note has provided a comprehensive overview of its application with ethyl 2-bromocinnamate, a versatile building block in organic synthesis. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can effectively utilize this transformation to access a wide range of substituted alkenes with significant potential in drug discovery and materials science. The provided protocols and troubleshooting guide serve as a practical resource for implementing this important reaction in the laboratory.
References
- Chemistry Notes. (2022, August 7). Heck Reaction: easy Mechanism, applications.
- Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
- Total Organic Chemistry. (2021, March 20). Heck Reaction [Video]. YouTube. [Link]
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- Amatore, C., & Jutand, A. (2000). Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Accounts of Chemical Research, 33(5), 314-321.
- Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons.
- Herrmann, W. A., & Brossmer, C. (1995). N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis. Angewandte Chemie International Edition in English, 34(17), 1844-1848.
- Sigman, M. S., & Werner, E. W. (2012). A general, mild, and efficient method for the palladium-catalyzed Heck reaction of electronically non-biased olefins. Journal of the American Chemical Society, 134(36), 14742-14745.
- de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092.
- Sathee, J. (n.d.). Chemistry Heck Reaction.
- Singh, R., & Singh, V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22345-22365.
- Lautens, M., & Fagnou, K. (2004). Palladium-catalyzed tandem cross-coupling reactions. Accounts of Chemical Research, 37(10), 731-741.
- JoVE. (2017, February 22). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction.
- Felpin, F.-X., & Nassar-Hardy, L. (2017). Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles. Organic Chemistry Frontiers, 4(10), 2023-2027.
- Blakemore, D. C., Doyle, P. M., & Fobian, Y. M. (Eds.). (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
- Wang, C., & Glorius, F. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. The Journal of Organic Chemistry, 86(11), 7639-7648.
- Wikipedia contributors. (2024, January 5). Heck reaction. In Wikipedia, The Free Encyclopedia.
Sources
Navigating Steric Challenges: Advanced Protocols for Cross-Coupling Reactions of Ortho-Substituted Cinnamates
An Application Guide for Researchers
For professionals in synthetic and medicinal chemistry, the construction of complex molecular architectures is a foundational goal. Cinnamate derivatives, in particular, are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. The ability to functionalize these structures, especially at the sterically hindered ortho-position, via robust carbon-carbon bond-forming reactions is of paramount importance.
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura, Heck, and Sonogashira reactions—applied to ortho-substituted cinnamate systems. We move beyond simple procedural lists to dissect the mechanistic nuances and strategic considerations required to overcome the significant steric challenges posed by these substrates. The protocols and insights presented herein are designed to empower researchers to confidently and successfully implement these powerful transformations.
The primary difficulty in coupling reactions involving ortho-substituted aryl halides or vinyl substrates lies in steric hindrance.[1][2] A bulky group adjacent to the reactive site can significantly impede the approach of the palladium catalyst, slowing down the crucial oxidative addition step and potentially hindering subsequent steps in the catalytic cycle.[1][3] Consequently, these reactions often demand meticulously optimized conditions, including the use of specialized, sterically demanding, and electron-rich ligands to enhance catalyst activity and stability.[1][3]
The Suzuki-Miyaura Coupling: Constructing Biaryl and Vinyl-Aryl Cinnamate Scaffolds
The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for forming C(sp²)–C(sp²) bonds due to the stability and low toxicity of its organoboron reagents.[4] When applied to ortho-substituted cinnamates, the key to success lies in facilitating the oxidative addition and transmetalation steps, both of which are sensitive to steric bulk.
Mechanistic Insight
The catalytic cycle begins with the oxidative addition of the aryl or vinyl halide to a Pd(0) complex. This is often the rate-limiting step, especially with sterically encumbered ortho-substituents. The subsequent transmetalation involves the transfer of the organic group from a base-activated boronic acid or ester to the Pd(II) center.[5][6] Finally, reductive elimination yields the desired coupled product and regenerates the active Pd(0) catalyst.[7]
To overcome the steric barrier, highly active catalysts are required. This is typically achieved by using bulky, electron-rich phosphine ligands, such as dialkylbiarylphosphines (e.g., SPhos, XPhos).[2][3] These ligands promote the formation of a monoligated L₁Pd(0) species, which is more sterically accessible and more reactive in the oxidative addition step.[3]
Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: Suzuki-Miyaura Coupling of an Ortho-Substituted Aryl Bromide
This protocol describes a general procedure for the coupling of an ortho-substituted aryl bromide with a boronic acid partner.
Materials:
-
Ortho-substituted aryl bromide (1.0 equiv)
-
Aryl boronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-3 mol%)
-
Dialkylbiaryl phosphine ligand (e.g., SPhos) (2-6 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the ortho-substituted aryl bromide, aryl boronic acid, base (K₃PO₄), and a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent. Allow this mixture to stir for 5-10 minutes.
-
Reaction Assembly: Add the anhydrous solvent to the main reaction flask, followed by the pre-mixed catalyst solution.
-
Reaction Conditions: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale / Causality |
| Catalyst Loading | 1-3 mol% Pd | Sufficient for most couplings; higher loading may be needed for very challenging substrates. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination for hindered substrates.[3] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation.[6] K₃PO₄ is often effective for hindered couplings. |
| Solvent | Toluene, 1,4-Dioxane, THF | Aprotic solvents with good solvating power for both organic substrates and the catalyst complex. |
| Temperature | 80-110 °C | Elevated temperatures are often necessary to overcome the activation energy for sterically hindered substrates. |
The Heck-Mizoroki Reaction: Arylation of Cinnamate Alkenes
The Heck reaction is a powerful method for the arylation or vinylation of alkenes, forming a substituted alkene product.[8][9] When coupling an ortho-substituted aryl halide with a cinnamate ester, the primary challenges are achieving efficient catalytic turnover and controlling the regioselectivity of the C-C bond formation.
Mechanistic Insight
The reaction follows a similar initial path to the Suzuki coupling: oxidative addition of the aryl halide to Pd(0). The key differentiating step is the subsequent syn-migratory insertion of the alkene into the Pd-Ar bond.[8] This is followed by a syn-β-hydride elimination to release the product and form a palladium-hydride species. The final step is the base-assisted regeneration of the Pd(0) catalyst. The steric bulk of the ortho-substituent can influence which face of the alkene coordinates to the palladium center, affecting the stereochemical outcome.
Caption: General catalytic cycle for the Heck-Mizoroki reaction.
Protocol: Heck Coupling of an Ortho-Substituted Aryl Iodide with Ethyl Cinnamate
This procedure outlines the coupling of an ortho-substituted aryl iodide with an acrylate-type alkene.
Materials:
-
Ortho-substituted aryl iodide (1.0 equiv)
-
Ethyl cinnamate (or other activated alkene) (1.1-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] or other suitable phosphine ligand (2-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
Procedure:
-
Vessel Preparation: In a sealed reaction tube or Schlenk flask under an inert atmosphere, combine the ortho-substituted aryl iodide, ethyl cinnamate, Pd(OAc)₂, the phosphine ligand, and a stir bar.
-
Reagent Addition: Add the anhydrous solvent, followed by the base (e.g., Et₃N).
-
Reaction Conditions: Seal the vessel securely and heat the reaction mixture to 100-140 °C. Caution: Heating a sealed vessel can lead to pressure buildup. Always use a blast shield.
-
Monitoring: Track the disappearance of the starting materials using TLC or GC-MS.
-
Workup: After cooling to room temperature, filter the mixture through a pad of Celite to remove palladium black and salts, washing with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with 1M HCl (to remove excess amine base), water, and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the residue via silica gel chromatography.
| Parameter | Recommended Condition | Rationale / Causality |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Common and effective palladium precursors for Heck reactions. |
| Ligand | PPh₃, P(o-tol)₃, Buchwald ligands | Ligand choice is critical for catalyst stability at high temperatures and for influencing reactivity with hindered substrates. |
| Base | Et₃N, DIPEA, K₂CO₃ | Neutralizes the HX formed during the reaction, which is essential for regenerating the Pd(0) catalyst.[9] |
| Solvent | DMF, Acetonitrile, NMP | Polar aprotic solvents are typically used to ensure solubility of reagents and intermediates. |
| Temperature | 100-140 °C | High temperatures are generally required to drive the reaction, especially with less reactive aryl bromides or chlorides. |
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, providing direct access to valuable arylalkyne and conjugated enyne structures.[10][11] The reaction is uniquely effective due to its dual catalytic system, employing both palladium and copper(I).[11] For ortho-substituted cinnamates, this reaction allows for the introduction of linear alkynyl groups into a sterically crowded environment.
Mechanistic Insight
The Sonogashira reaction involves two interconnected catalytic cycles.[12] The palladium cycle mirrors that of other cross-couplings, starting with oxidative addition. The copper cycle involves the deprotonation of the terminal alkyne by the amine base, followed by the formation of a copper(I) acetylide species.[10] This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The subsequent reductive elimination from the dialkynyl- or arylalkynyl-palladium(II) intermediate affords the product and regenerates Pd(0). The use of a copper co-catalyst significantly accelerates the transmetalation step, allowing the reaction to proceed under milder conditions than many other cross-couplings.[10]
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Protocol: Sonogashira Coupling of an Ortho-Substituted Vinyl Halide
This protocol provides a general method for coupling a terminal alkyne with an ortho-substituted vinyl halide derived from a cinnamate backbone.
Materials:
-
Ortho-substituted vinyl halide (1.0 equiv)
-
Terminal alkyne (1.2-2.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%)
-
Copper(I) iodide [CuI] (1-5 mol%)
-
Amine base/solvent (e.g., triethylamine or diisopropylamine)
-
Optional co-solvent (e.g., THF or DMF)
Procedure:
-
Vessel Setup: To a Schlenk flask under an inert atmosphere, add the ortho-substituted vinyl halide, PdCl₂(PPh₃)₂, CuI, and a stir bar.
-
Solvent and Reagent Addition: Add the amine base (and co-solvent, if used). Stir for a few minutes, then add the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting halide is consumed, as monitored by TLC or GC-MS. Reactions are often complete within 2-24 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate or diethyl ether. Filter through a plug of silica gel or Celite to remove metal salts, washing the plug with additional solvent.
-
Extraction: Wash the filtrate with saturated aqueous ammonium chloride (to complex residual copper), water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale / Causality |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pre-formed Pd(II) complexes are common and are reduced in situ to the active Pd(0) species. |
| Cu Co-catalyst | CuI | Essential for the formation of the copper acetylide, which dramatically accelerates transmetalation.[10] |
| Base | Et₃N, DIPEA, Piperidine | Acts as both the base to deprotonate the alkyne and often as the solvent. |
| Solvent | Amine (neat) or Amine/THF | THF can be used as a co-solvent to improve the solubility of the aryl/vinyl halide. |
| Temperature | 25-60 °C | The dual catalytic system often allows for milder reaction conditions compared to other cross-couplings. |
Experimental Workflow Overview
Caption: A standardized workflow for performing cross-coupling reactions.
References
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides - Organic Chemistry Portal. [Link]
- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation | Journal of the American Chemical Society. [Link]
- A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
- Sonogashira coupling - Wikipedia. [Link]
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]
- Heck Reaction - Organic Chemistry Portal. [Link]
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
- Suzuki Coupling - Organic Chemistry Portal. [Link]
- Heck reaction - Wikipedia. [Link]
- Sonogashira Coupling - Chemistry LibreTexts. [Link]
- Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | G
- Cross-coupling reactions – Knowledge and References - Taylor & Francis. [Link]
Sources
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
Application Notes and Protocols: A Detailed Guide to the Synthesis of Ethyl 2,3-dibromo-3-phenylpropanoate
Abstract
This document provides a comprehensive experimental protocol for the synthesis of ethyl 2,3-dibromo-3-phenylpropanoate, a valuable intermediate in organic synthesis. The procedure is based on the well-established electrophilic addition of bromine to the alkene functional group of ethyl cinnamate.[1] This guide is designed for researchers and professionals in chemistry and drug development, offering a detailed, step-by-step methodology, an in-depth explanation of the reaction mechanism, safety protocols, and characterization techniques. By explaining the causality behind the experimental choices, this protocol aims to provide a robust and reproducible procedure for obtaining the target compound in high purity and yield.
A Note on Nomenclature: The target compound, ethyl 2,3-dibromo-3-phenylpropanoate, is the product of bromine addition across the double bond of ethyl cinnamate. This should not be confused with ethyl 2-bromocinnamate, which would imply a substitution on the double bond itself, a different and less common transformation under these conditions.
Reaction Scheme and Mechanism
The synthesis proceeds via the electrophilic addition of molecular bromine to the carbon-carbon double bond of ethyl (E)-cinnamate. This reaction is a classic example of alkene halogenation.
Overall Reaction:
Mechanistic Rationale:
The reaction is stereospecific, proceeding through an anti-addition pathway.[2][3] The π-electrons of the alkene initiate a nucleophilic attack on one of the bromine atoms in Br₂, which is polarized by the approaching electron cloud. This expels a bromide ion and forms a cyclic bromonium ion intermediate. The reaction concludes with the bromide ion performing a backside (Sₙ2-like) attack on one of the carbons of the three-membered ring.[4] This backside attack ensures the two bromine atoms are added to opposite faces of the original double bond, resulting in the anti-conformation of the product.
Caption: Mechanism of electrophilic anti-addition of bromine to ethyl cinnamate.
Materials, Equipment, and Safety
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (equiv) | Notes |
| Ethyl Cinnamate | C₁₁H₁₂O₂ | 176.21 | 17.6 g | 0.10 (1.0) | Starting material. |
| Bromine | Br₂ | 159.81 | 16.0 g (5.1 mL) | 0.10 (1.0) | Extremely Corrosive & Toxic . Handle only in a fume hood. |
| Carbon Tetrachloride | CCl₄ | 153.82 | 10 mL | - | Solvent. Toxic and Carcinogenic . Can be substituted with dichloromethane. |
| Petroleum Ether | - | - | ~150 mL | - | For recrystallization. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~5 g | - | Drying agent. |
Equipment
-
250 mL Round-bottom flask
-
125 mL Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator (optional)
-
Melting point apparatus
-
NMR spectrometer
Critical Safety Precautions
This protocol involves hazardous materials. A thorough risk assessment must be conducted before beginning.[5]
-
Bromine (Br₂): Extremely corrosive, toxic upon inhalation, and can cause severe chemical burns.[6] All operations involving liquid bromine must be performed in a certified chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including heavy-duty nitrile or neoprene gloves, a lab coat, and chemical splash goggles.[8] Have a bromine spill kit and a quenching solution (e.g., sodium thiosulfate) readily available.
-
Carbon Tetrachloride (CCl₄): Toxic, a suspected carcinogen, and harmful to the environment.[5] Use only in a fume hood and avoid inhalation or skin contact. Dichloromethane is a common, less toxic substitute.
-
Cinnamic Acid Derivatives: Can be irritants. Avoid skin and eye contact.[6][9]
-
General Handling: Handle all organic materials in well-ventilated areas. Ensure eyewash stations and safety showers are accessible.[8]
Detailed Experimental Protocol
This procedure is adapted from the well-validated methods published in Organic Syntheses.[5]
Reaction Setup
-
Place 17.6 g (0.10 mol) of ethyl cinnamate into a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the ester in 10 mL of carbon tetrachloride (or dichloromethane).
-
Fit the flask with a dropping funnel containing 16.0 g (5.1 mL, 0.10 mol) of liquid bromine.
-
Place the entire apparatus in an ice-water bath on a magnetic stirrer and begin gentle stirring. The cooling is necessary to control the exothermic reaction.
Reaction Execution
-
Add the bromine dropwise from the funnel to the stirred solution over a period of 20-25 minutes.[5] The characteristic red-brown color of bromine should disappear as it reacts with the alkene.[2][5]
-
The rate of addition should be controlled such that the temperature does not rise significantly and the color dissipates before the next addition.
-
After the addition is complete, allow the flask to stand in the ice bath with continued stirring for one hour to ensure the reaction goes to completion.[5]
Work-up and Isolation
-
Pour the reaction mixture into a large evaporating dish and allow the solvent to evaporate in the fume hood. This process can be accelerated by placing an inverted funnel connected to a gentle vacuum source over the dish.[5]
-
As the solvent evaporates, the crude product, ethyl 2,3-dibromo-3-phenylpropanoate, will crystallize, often forming a solid cake.[5]
-
Break up the solid product and transfer it to a Büchner funnel. Use suction to remove any remaining traces of solvent or unreacted bromine.
-
Wash the crystals on the funnel with a small amount of cold water to remove any water-soluble impurities.
-
Press the crude product between sheets of filter paper to air dry. A typical yield of the crude product is 28-29 g (83-85%).[5]
Caption: Experimental workflow for the synthesis of ethyl 2,3-dibromo-3-phenylpropanoate.
Purification
The crude product can be purified by recrystallization to obtain a higher purity solid suitable for further use or analysis.
-
Transfer the crude solid (e.g., 20 g) to an Erlenmeyer flask.
-
Add a minimal amount of hot petroleum ether (b.p. 70-90 °C) to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified white crystals by vacuum filtration.
-
Dry the crystals thoroughly. The purified product should have a melting point of 74–75 °C.[5]
Product Characterization
Physical Properties
-
Appearance: White crystalline solid.
-
Melting Point: 74–75 °C (purified).[5] The crude product melts over a broader range, typically 65–71 °C.[5] A sharp melting point is indicative of high purity.
Spectroscopic Analysis (¹H NMR)
The structure of the product can be confirmed using ¹H NMR spectroscopy. The spectrum should be recorded in a deuterated solvent such as CDCl₃.
Expected ¹H NMR Signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.4-7.2 | Multiplet | 5H | Ar-H | Protons on the phenyl ring. |
| ~5.3 | Doublet | 1H | C₆H₅-CH(Br)- | Benzylic proton adjacent to a single proton. |
| ~4.7 | Doublet | 1H | -CH(Br)-COOEt | Proton adjacent to the ester and a single proton. |
| ~4.2 | Quartet | 2H | -O-CH₂-CH₃ | Methylene protons of the ethyl group, split by the methyl group. |
| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl group, split by the methylene group. |
The coupling constant between the two methine protons (at ~5.3 and ~4.7 ppm) can further confirm the anti-diastereomer.
Troubleshooting
| Problem | Possible Cause | Solution |
| Reaction does not proceed (bromine color persists) | Low-quality or wet starting materials/solvent. | Ensure ethyl cinnamate is pure and all glassware and solvents are anhydrous. |
| Low Yield | Incomplete reaction or loss during work-up. | Ensure bromine is added slowly and the reaction is allowed to stir for the full time. Be careful during transfers and filtration steps. |
| Product is an oil or fails to crystallize | Presence of impurities; incorrect solvent for recrystallization. | Wash the crude product thoroughly. For recrystallization, ensure the minimum amount of hot solvent is used and allow for slow cooling. |
| Broad Melting Point | Impure product. | Recrystallize the product again. Ensure it is completely dry before measuring the melting point. |
References
- Nerz, D. Electrophilic Addition: Bromination of trans-Cinnamic Acid Safety. Link
- CSUB Department of Chemistry. Lab 9: Addition of Bromine to trans-Cinnamic Acid. Link
- Fisher Scientific.
- Fisher Scientific. Safety Data Sheet - trans-3-Bromocinnamic acid. Link
- The Royal Society of Chemistry.
- Lima, D. et al. (2024). Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging.
- Claisen, L.
- Abbott, T. W. & Althousen, D.
- Natelson, S. & Gottfried, S. P.
- Dakota Biosciences.
- Suyama, T. (2018).
- ChemicalBook.
- ChemicalBook.
- Coelho, P. & Sousa, C. (2018). Bromination of Cinnamic Acid.
- BenchChem.
- University of Wisconsin-Madison Chemistry.
- PubChem. Ethyl Cinnamate.
Sources
Application Note: A Robust and Scalable Protocol for the Synthesis of Ethyl 2-Bromocinnamate via Phase Transfer Catalyzed Wittig Reaction
Introduction and Strategic Rationale
Ethyl 2-bromocinnamate is a valuable synthetic intermediate in the pharmaceutical and fine chemical industries, serving as a key building block for more complex molecular architectures. The demand for efficient, safe, and environmentally conscious manufacturing processes necessitates the development of scalable synthetic routes. While classical methods like the Perkin or Heck reactions can produce cinnamic acid derivatives, they often present scale-up challenges such as harsh reaction conditions, expensive or toxic catalysts, and difficult purification profiles.[1][2][3]
This application note details a highly efficient, scalable, and robust protocol for the synthesis of ethyl 2-bromocinnamate centered on the Wittig reaction, enhanced by the principles of Phase Transfer Catalysis (PTC). The Wittig reaction is a cornerstone of organic synthesis for its reliable and stereoselective formation of carbon-carbon double bonds.[4][5] By integrating PTC, this process circumvents the need for anhydrous solvents and hazardous, strong bases like n-butyllithium, instead utilizing an aqueous solution of sodium hydroxide.[6][7] This biphasic approach not only simplifies the reaction setup and improves safety but also facilitates a more straightforward work-up, making it exceptionally well-suited for industrial-scale production.[8]
Reaction Principle and Mechanistic Insights
The overall transformation involves the reaction of 2-bromobenzaldehyde with the ylide generated from ethyl bromoacetate and triphenylphosphine. The entire sequence is conducted in a "one-pot" fashion within a biphasic system (e.g., Toluene/Water), catalyzed by a quaternary ammonium salt.
Mechanism: The process unfolds in two primary stages, seamlessly linked by the phase transfer catalyst.
-
In-Situ Phosphonium Salt and Ylide Formation: Triphenylphosphine first reacts with ethyl bromoacetate in the organic phase to form the phosphonium salt. The phase transfer catalyst (Q⁺X⁻, e.g., tetrabutylammonium bromide) then transports hydroxide ions (OH⁻) from the aqueous phase into the organic phase. This "organic-soluble" hydroxide acts as the base, deprotonating the phosphonium salt to generate the reactive phosphorus ylide.
-
The Wittig Reaction: The nucleophilic ylide attacks the carbonyl carbon of 2-bromobenzaldehyde. This leads to the formation of an oxaphosphetane intermediate, which subsequently collapses to yield the desired ethyl 2-bromocinnamate (predominantly the more stable E-isomer) and triphenylphosphine oxide as a byproduct.[4]
The role of the phase transfer catalyst is paramount; it bridges the reactivity gap between the water-soluble base and the organic-soluble reactants, thereby accelerating the reaction under mild conditions.[9][10]
Caption: Mechanism of the Phase Transfer Catalyzed Wittig Reaction.
Scale-Up Protocol: Synthesis of Ethyl 2-Bromocinnamate (ca. 1.0 kg Scale)
This protocol is designed for execution in a suitably equipped chemical manufacturing environment. All operations should be conducted by trained personnel.
Materials and Equipment
| Reagent/Material | M.W. | Amount (kg) | Amount (mol) | Molar Eq. | Supplier Example |
| 2-Bromobenzaldehyde | 185.02 | 0.925 | 5.00 | 1.00 | Sigma-Aldrich |
| Triphenylphosphine | 262.29 | 1.443 | 5.50 | 1.10 | Sigma-Aldrich |
| Ethyl Bromoacetate | 167.00 | 0.952 | 5.70 | 1.14 | Sigma-Aldrich |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.081 | 0.25 | 0.05 | Sigma-Aldrich |
| Toluene | - | 7.5 L | - | - | Fisher Scientific |
| Sodium Hydroxide (50% w/w aq.) | 40.00 | 1.200 | 15.00 | 3.00 | VWR |
| Deionized Water | - | 5.0 L | - | - | - |
| Saturated Brine Solution | - | 2.0 L | - | - | - |
| Anhydrous Magnesium Sulfate | - | 0.250 | - | - | Fisher Scientific |
Equipment:
-
20 L jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet.
-
10 L dropping funnel.
-
20 L separatory funnel.
-
Rotary evaporator with a sufficiently large flask.
-
Vacuum distillation apparatus.
-
Appropriate Personal Protective Equipment (PPE).[11]
Step-by-Step Experimental Procedure
-
Reactor Setup & Inerting: Assemble the 20 L reactor system. Ensure all joints are properly sealed. Purge the reactor with nitrogen for 15 minutes. Maintain a gentle nitrogen blanket throughout the reaction.
-
Reagent Charging:
-
To the reactor, charge 2-bromobenzaldehyde (0.925 kg), triphenylphosphine (1.443 kg), tetrabutylammonium bromide (0.081 kg), and toluene (5.0 L).
-
Begin stirring at 150-200 RPM to form a homogeneous slurry.
-
-
Phosphonium Salt Formation & Ylide Generation:
-
In the dropping funnel, prepare a solution of ethyl bromoacetate (0.952 kg) in toluene (2.5 L).
-
Add the ethyl bromoacetate solution to the reactor over 30-45 minutes. A slight exotherm may be observed. Maintain the internal temperature below 40°C.
-
Stir the resulting mixture for 1 hour at ambient temperature (20-25°C) to ensure complete formation of the phosphonium salt.
-
Slowly add the 50% sodium hydroxide solution (1.200 kg) to the reactor over 60-90 minutes. Caution: This step is exothermic. Use the reactor jacket to maintain the internal temperature between 25-35°C. The color of the reaction mixture will typically change to a deep orange or reddish-brown, indicating ylide formation.
-
-
Reaction Progression and Monitoring (In-Process Control):
-
After the base addition is complete, continue stirring vigorously (250-300 RPM) at 25-30°C. Efficient mixing is critical for the phase transfer catalysis to proceed effectively.[9]
-
Monitor the reaction progress every hour by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or HPLC, checking for the disappearance of 2-bromobenzaldehyde. The reaction is typically complete within 4-6 hours.
-
-
Work-up and Phase Separation:
-
Once the reaction is complete, stop the stirrer and add deionized water (5.0 L) to the reactor to dissolve the salts. Stir for 10 minutes, then allow the layers to separate for 20-30 minutes.
-
Drain the lower aqueous layer.
-
Wash the organic layer with saturated brine solution (2.0 L). Drain the lower aqueous layer.
-
-
Drying and Solvent Removal:
-
Transfer the organic layer to a suitable container and dry over anhydrous magnesium sulfate (0.250 kg).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. This will yield a viscous oil containing the crude product and triphenylphosphine oxide.
-
-
Purification:
-
The triphenylphosphine oxide byproduct can often be partially removed by stirring the crude oil with a minimal amount of a cold non-polar solvent (e.g., a mixture of hexanes and ether) and filtering the precipitated solid.
-
For high purity, purify the crude product by vacuum distillation to isolate the ethyl 2-bromocinnamate. Collect the fraction boiling at the appropriate temperature and pressure (approx. 145-150 °C at 10 mmHg).
-
The expected yield of the purified product is 1.0 to 1.15 kg (78-90%).
-
Overall Process Workflow
Caption: Scaled-up synthesis workflow for ethyl 2-bromocinnamate.
Mandatory Safety Protocols
Scaling up chemical reactions introduces significant safety considerations that must be rigorously addressed.
-
Chemical Hazards:
-
Ethyl Bromoacetate: Is a lachrymator and is corrosive. Handle only in a well-ventilated area or fume hood.[12][13]
-
Brominated Aromatics (Substrate/Product): Can be irritants. Avoid inhalation and skin contact.
-
Sodium Hydroxide (50%): Highly corrosive and can cause severe burns. The dilution is highly exothermic.[14]
-
Toluene: Flammable liquid and vapor. Can cause nervous system damage with prolonged exposure.
-
-
Engineering Controls:
-
All operations must be performed in a reactor system located within a walk-in fume hood or a designated, well-ventilated process bay.
-
An emergency scrubber system containing a caustic solution should be available to handle any potential release of volatile bromine compounds or other acidic gases.[11]
-
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, a face shield, and a flame-retardant lab coat at all times.[15]
-
For handling large quantities, respiratory protection may be required.
-
-
Emergency Procedures:
Analytical Characterization and Quality Control
To ensure the final product meets required specifications, the following analytical methods are recommended.
| Technique | Purpose | Typical Parameters / Expected Results |
| HPLC | Purity assessment, quantification of impurities (e.g., unreacted aldehyde, triphenylphosphine oxide). | Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detection: UV (e.g., 254 nm). Purity should be ≥98%.[18] |
| GC-MS | Confirm product identity and check for volatile impurities. | Mass spectrum should match the molecular weight (241.1 g/mol for ⁷⁹Br, 243.1 for ⁸¹Br) and fragmentation pattern. |
| ¹H NMR | Structural confirmation and stereochemistry determination. | The spectrum should show characteristic peaks for aromatic, vinylic, and ethyl ester protons. The large coupling constant (J ≈ 16 Hz) between the vinylic protons confirms the trans (E) stereoisomer.[19] |
| FT-IR | Functional group analysis. | Presence of C=O stretch (ester) at ~1715 cm⁻¹, C=C stretch (alkene) at ~1630 cm⁻¹, and C-Br stretch. |
References
- Phase Transfer Catalyzed Wittig Reaction in the Microtube Reactor under Liquid–Liquid Slug-Flow Pattern. Organic Process Research & Development.
- Bromin
- The Heck reaction in the production of fine chemicals. Canadian Science Publishing.
- A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide.
- Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. PMC - NIH.
- Reactions and conditions. a: THF, ethyl bromoacetate, room temperature,...
- The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate.
- Perkin Reaction. J&K Scientific LLC.
- Perkin reaction. Wikipedia.
- Handling liquid bromine and preparing bromine water.
- Ethyl (2-bromobenzoyl)
- Phase Transfer Catalyzed Wittig Reaction in the Microtube Reactor under Liquid–Liquid Slug-Flow Pattern.
- ethyl bromoacetate - Organic Syntheses Procedure. Organic Syntheses.
- The Perkin Reaction and Related Reactions.
- Perkin Condensation: Trans-Cinnamic Acid Synthesis. Studylib.
- A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-(3-bromophenyl)
- Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation.
- Perkin Reaction Mechanism.
- Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3- (9-Anthryl)-2-Propenoic Acid Ethyl Ester. University of Oregon.
- Safety D
- Wittig and Wittig-Horner reactions under phase transfer catalysis conditions.
- Preparation of ethyl bromoacet
- Bromine handling and safety. Slideshare.
- BROMINE Safety Handbook. icl-group-sustainability.com.
- 2-Amino-5-bromobenzaldehyde. Organic Syntheses.
- A Highly Versatile One-Pot Aqueous Wittig Reaction.
- Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. WebAssign.
- Experiment 9: Wittig Synthesis of Ethyl Cinnam
- Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate.
- PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences.
- ETHYL α,β-DIBROMO-β-PHENYLPROPION
- Summary of the main analytical methods used to detect ethyl carbamate in the food supply.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. webassign.net [webassign.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fzgxjckxxb.com [fzgxjckxxb.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 11. youtube.com [youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. prepchem.com [prepchem.com]
- 14. carlroth.com [carlroth.com]
- 15. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 16. Bromine handling and safety | DOCX [slideshare.net]
- 17. icl-group-sustainability.com [icl-group-sustainability.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. gctlc.org [gctlc.org]
The Strategic deployment of Ethyl 2-Bromocinnamate in the Vanguard of Total Synthesis
Abstract
Ethyl 2-bromocinnamate emerges as a highly versatile and strategic building block in the intricate art of total synthesis. Its unique constitution, featuring a vinyl bromide, a conjugated ester, and a phenyl ring, offers a trifecta of reactive sites, enabling a diverse array of carbon-carbon and carbon-heteroatom bond formations. This application note provides an in-depth exploration of the utility of ethyl 2-bromocinnamate, presenting its application in pivotal synthetic transformations including palladium-catalyzed cross-coupling reactions, conjugate additions, and cycloaddition strategies. Detailed mechanistic insights, field-proven protocols, and comparative data are furnished to empower researchers, scientists, and drug development professionals in leveraging this reagent to navigate complex molecular topographies en route to natural products and novel therapeutic agents.
Introduction: Unveiling the Synthetic Potential of Ethyl 2-Bromocinnamate
In the relentless pursuit of molecular complexity, the adept selection of starting materials is paramount. Ethyl 2-bromocinnamate, a readily accessible α,β-unsaturated ester, presents a compelling case for its inclusion in the synthetic chemist's toolkit. The presence of the vinyl bromide moiety renders it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the α-position. Concurrently, the electron-deficient alkene is primed for nucleophilic attack via Michael addition, while the diene-like character of the styrenyl system can be harnessed in cycloaddition reactions. This multifaceted reactivity profile allows for its strategic incorporation into synthetic routes, often enabling convergent and efficient bond constructions.
This guide will illuminate the primary applications of ethyl 2-bromocinnamate, providing not just procedural details, but also the underlying mechanistic rationale to facilitate informed experimental design and optimization.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The vinyl bromide functionality of ethyl 2-bromocinnamate is a linchpin for its utility in palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for the construction of C-C and C-heteroatom bonds.[1][2]
The Heck-Mizoroki Reaction: Forging Alkenyl-Aryl Bonds
The Heck reaction provides a powerful method for the arylation or vinylation of alkenes.[3][4] In the context of total synthesis, the intramolecular Heck reaction has been particularly impactful for the construction of complex ring systems.[1][5] Ethyl 2-bromocinnamate can serve as the vinyl halide partner in intermolecular Heck couplings, leading to the formation of substituted stilbene derivatives.
Causality of Experimental Design: The choice of palladium source, ligand, base, and solvent is critical for a successful Heck reaction. Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species. Phosphine ligands, such as triphenylphosphine or tri-tert-butylphosphine, are often employed to stabilize the palladium catalyst and modulate its reactivity. An inorganic base is required to neutralize the hydrogen halide generated during the catalytic cycle.
Experimental Protocol 1: Representative Heck Coupling of Ethyl 2-Bromocinnamate with an Aryl Boronic Acid
-
Materials:
-
Ethyl 2-bromocinnamate (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Triphenylphosphine (PPh₃, 0.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add ethyl 2-bromocinnamate, aryl boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add anhydrous DMF via syringe.
-
Stir the reaction mixture at 100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
-
The Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy
The Suzuki coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[6][7] Ethyl 2-bromocinnamate is an excellent substrate for Suzuki coupling, allowing for the introduction of a diverse range of aryl, heteroaryl, or vinyl groups at the α-position.
Mechanistic Rationale: The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the vinyl bromide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8] The presence of a base is crucial for the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol 2: General Procedure for Suzuki Coupling of Ethyl 2-Bromocinnamate
-
Materials:
-
Ethyl 2-bromocinnamate (1.0 equiv)
-
Boronic acid or ester (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane and water (4:1 mixture)
-
-
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-bromocinnamate and the boronic acid or ester in the 1,4-dioxane/water mixture.
-
Add K₂CO₃ and Pd(dppf)Cl₂ to the solution.
-
Heat the mixture to 80-100 °C under an inert atmosphere and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 (illustrative) | [6] |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 80-92 (illustrative) | [6] |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 75-90 (illustrative) | [7] |
| Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides. |
Michael Addition: Stereoselective Carbon-Nucleophile Bond Formation
The electron-withdrawing ester group in ethyl 2-bromocinnamate polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to conjugate addition by a wide range of nucleophiles.[9][10] This Michael addition reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds in an acyclic setting, often with a high degree of stereocontrol.[11][12]
Mechanistic Considerations and Stereocontrol: The Michael addition proceeds through the attack of a nucleophile on the β-carbon of the α,β-unsaturated system, forming a resonance-stabilized enolate intermediate.[13] Subsequent protonation of this enolate yields the 1,4-adduct. The stereochemical outcome of the reaction can often be controlled by the choice of nucleophile, catalyst, and reaction conditions.
Caption: General workflow for a Michael addition reaction.
Experimental Protocol 3: Organocatalyzed Michael Addition of a Ketone to Ethyl 2-Bromocinnamate
-
Materials:
-
Ethyl 2-bromocinnamate (1.0 equiv)
-
Ketone (e.g., acetone, 5.0 equiv)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (organocatalyst, 0.1 equiv)
-
Benzoic acid (co-catalyst, 0.1 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
To a vial, add the organocatalyst and benzoic acid.
-
Add anhydrous toluene and the ketone.
-
Stir the mixture at room temperature for 10 minutes.
-
Add ethyl 2-bromocinnamate and stir the reaction at the desired temperature (e.g., 0 °C or room temperature).
-
Monitor the reaction by TLC for the consumption of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to afford the Michael adduct.
-
Cycloaddition Reactions: Constructing Carbocyclic and Heterocyclic Scaffolds
The conjugated π-system of ethyl 2-bromocinnamate can participate in cycloaddition reactions, providing a direct route to cyclic and heterocyclic frameworks that are prevalent in natural products.[14][15]
Diels-Alder Reaction: [4+2] Cycloaddition for Six-Membered Rings
In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene ring.[7][16] Ethyl 2-bromocinnamate can act as a dienophile, reacting with electron-rich dienes to construct highly functionalized six-membered rings. The stereochemistry of the substituents on the dienophile is retained in the product.
Predicting Reactivity and Selectivity: The rate and selectivity of the Diels-Alder reaction are governed by frontier molecular orbital (FMO) theory.[17] Typically, the reaction is favored between an electron-rich diene and an electron-poor dienophile. The presence of the electron-withdrawing ester group on ethyl 2-bromocinnamate makes it a competent dienophile.
Experimental Protocol 4: Illustrative Diels-Alder Reaction with Ethyl 2-Bromocinnamate
-
Materials:
-
Ethyl 2-bromocinnamate (1.0 equiv)
-
Diene (e.g., 2,3-dimethyl-1,3-butadiene, 1.5 equiv)
-
Anhydrous toluene
-
Lewis acid catalyst (optional, e.g., AlCl₃, 0.1 equiv)
-
-
Procedure:
-
In a sealed tube, dissolve ethyl 2-bromocinnamate in anhydrous toluene.
-
Add the diene to the solution.
-
If a Lewis acid catalyst is used, add it portion-wise at 0 °C.
-
Heat the sealed tube to the desired temperature (e.g., 110-150 °C) and stir for the required time.
-
Monitor the reaction by GC-MS or TLC.
-
After completion, cool the reaction to room temperature and carefully quench with water if a Lewis acid was used.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the cycloadduct by column chromatography.
-
Synthesis of Heterocyclic Compounds
Ethyl 2-bromocinnamate is a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry. For instance, reaction with hydrazines can lead to the formation of pyrazolidinone derivatives, while reaction with amidines can yield pyrimidine scaffolds.
Conclusion and Future Outlook
Ethyl 2-bromocinnamate stands as a testament to the power of multifunctional building blocks in streamlining the synthesis of complex organic molecules. Its capacity to engage in a diverse range of high-yielding and selective transformations, including palladium-catalyzed cross-couplings, Michael additions, and cycloadditions, underscores its strategic importance. The protocols and mechanistic discussions provided herein serve as a robust foundation for the application of this versatile reagent in both academic and industrial research. As the demand for more efficient and elegant synthetic routes to novel pharmaceuticals and natural products continues to grow, the strategic implementation of ethyl 2-bromocinnamate is poised to play an increasingly significant role in the future of total synthesis.
References
- Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945-2964.
- Application Notes and Protocols for the Suzuki Coupling Reaction of Ethyl 2-Bromo-4-methoxybenzo
- Mechanistic studies of transition metal-catalyzed cross-coupling reactions. (2024). International Journal of Advanced Chemistry Research.
- Michael addition reaction. (n.d.). Grokipedia.
- Synthesis of natural products by intramolecular Michael addition. (n.d.). DR-NTU.
- Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. (n.d.). Der Pharma Chemica.
- Heck reaction. (n.d.). Wikipedia.
- Intramolecular Heck Reaction in Total Synthesis of Natural Products: An Update. (2020).
- Parsons, P. J., Penkett, C. S., & Shell, A. J. (1996). Tandem Reactions in Organic Synthesis: Novel Strategies for Natural Product Elaboration and the Development of New Synthetic Methodology. Chemical Reviews, 96(1), 195-206.
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
- Park, J. Y. (2001). Enantioselective Michael Additions in Natural Products Synthesis. Macmillan Group Meeting.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.
- Recent Advances in Base-Assisted Michael Addition Reactions. (2023).
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Michael Addition Reactions Involving (E)
- A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. (2025).
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
- Brønsted acid and Lewis acid co-promoted cascade cyclization reaction and application to the total synthesis of Erysotramidine. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. (n.d.). NIH.
- The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry.
- ETHYL α,β-DIBROMO-β-PHENYLPROPIONATE - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels--Alder reaction in total synthesis.
- Synthesis of quinoline-3-carboxylates by a Rh(II)
- Diels-Alder Reaction. (n.d.). Organic Chemistry Portal.
- Advancements in the synthesis of fused tetracyclic quinoline deriv
- Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. (2024). PMC - NIH.
- Simultaneous structure-activity studies and arming of natural products by C–H amination reveal cellular targets of eupalmerin acet
- The Diels--Alder reaction in total synthesis. (2002). PubMed - NIH.
- Diels-Alder reaction (video). (n.d.). Khan Academy.
- Special Issue : Heterocycles: Synthesis, Biological Activity and Synthetic Applic
- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective Synthesis of Bicyclic Lactones Via Annelation Protocol [article.sapub.org]
- 5. Iron-Catalyzed Cross-Couplings in the Synthesis of Pharmaceuticals: In Pursuit of Sustainability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Construction of Carbocyclic and Heterocyclic Tertiary Boronic Esters by Conjunctive Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. researchgate.net [researchgate.net]
- 13. Cascade Synthesis of (E)-2-Alkylidenecyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Capturing Biological Activity in Natural Product Fragments by Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rroij.com [rroij.com]
- 16. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromocinnamic Acid Ethyl Ester
Welcome to the technical support center for the synthesis of 2-bromocinnamic acid ethyl ester. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your yields.
Introduction to the Synthesis of this compound
This compound is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. The presence of the bromine atom and the α,β-unsaturated ester functionality offers multiple reaction sites for further molecular elaboration. However, the synthesis of this compound can present several challenges, from achieving high yields to minimizing impurities. This guide will explore common synthetic routes and provide practical solutions to overcome frequently encountered obstacles.
The primary synthetic strategies for this compound generally involve two main approaches:
-
Direct C-C bond formation: Reactions such as the Wittig, Heck, or Knoevenagel reactions, starting from 2-bromobenzaldehyde.
-
Esterification: The reaction of 2-bromocinnamic acid with ethanol.
Each of these methods has its own set of advantages and potential pitfalls. The following sections will delve into the specifics of troubleshooting these reactions to optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Low or No Product Yield
Q1: I am getting a very low yield or no desired product in my Wittig reaction with 2-bromobenzaldehyde and a phosphonium ylide. What could be the issue?
A1: Low yields in a Wittig reaction for this specific substrate can stem from several factors. Here’s a breakdown of potential causes and their solutions:
-
Ylide Inactivity: The phosphonium ylide may not be forming efficiently.
-
Causality: The base used to deprotonate the phosphonium salt might be too weak or not fresh. Common bases for ylide formation include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). The pKa of the phosphonium salt dictates the required base strength. For stabilized ylides (e.g., from ethyl bromoacetate), a milder base like sodium ethoxide may suffice.[1][2]
-
Solution: Ensure your base is fresh and of the appropriate strength. If using a strong base like n-BuLi, ensure your reaction is under strictly anhydrous and inert conditions (e.g., dry THF under argon or nitrogen).
-
-
Steric Hindrance: The ortho-bromo substituent on the benzaldehyde can sterically hinder the approach of the bulky phosphonium ylide.
-
Causality: The large triphenylphosphine group on the ylide can clash with the bromine atom, slowing down the reaction.
-
Solution: Consider using a Horner-Wadsworth-Emmons (HWE) reagent (a phosphonate ester). HWE reagents are generally less sterically hindered and more reactive than the corresponding Wittig reagents, often leading to higher yields of the (E)-alkene.[3]
-
-
Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete conversion.
-
Causality: The reaction may be too slow at the temperature you are running it.
-
Solution: While some Wittig reactions proceed at room temperature, you may need to gently heat the reaction mixture (e.g., to 40-60 °C) to drive it to completion. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Q2: My Heck reaction between 2-bromobenzaldehyde and ethyl acrylate is not working. What should I check?
A2: The Heck reaction is a powerful tool for C-C bond formation, but its success is highly dependent on the catalyst system and reaction conditions.[4][5]
-
Catalyst Deactivation: The palladium catalyst may be deactivating prematurely.
-
Causality: "Palladium black" formation is a common sign of catalyst decomposition. This can be caused by high temperatures, incorrect ligand-to-metal ratio, or the presence of impurities.
-
Solution:
-
Catalyst and Ligand Choice: Ensure you are using an appropriate palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and phosphine ligand (e.g., PPh₃, P(o-tolyl)₃). The choice of ligand is crucial for stabilizing the palladium catalyst.[4]
-
Temperature Control: Do not overheat the reaction. While Heck reactions often require elevated temperatures (80-120 °C), excessive heat can accelerate catalyst decomposition.
-
Solvent and Base: Use a suitable polar aprotic solvent like DMF or NMP and an appropriate base (e.g., Et₃N, K₂CO₃). The base is crucial for regenerating the Pd(0) catalyst.[5]
-
-
-
Substrate Reactivity: While aryl bromides are generally good substrates for the Heck reaction, the presence of the aldehyde group can sometimes lead to side reactions.
-
Causality: The aldehyde may coordinate to the palladium center or undergo other transformations under the reaction conditions.
-
Solution: Protect the aldehyde group as an acetal if you suspect it is interfering with the reaction. The acetal can be easily removed after the Heck coupling.
-
Q3: I am attempting a Fischer esterification of 2-bromocinnamic acid with ethanol and getting a poor yield. What are the likely causes?
A3: Fischer esterification is an equilibrium-limited reaction, and several factors can prevent it from going to completion.[6][7]
-
Equilibrium: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.
-
Causality: According to Le Châtelier's principle, the accumulation of water will inhibit the forward reaction.
-
Solution:
-
Use of Excess Alcohol: Use a large excess of ethanol. This serves as both a reactant and a solvent, driving the equilibrium towards the product side.[7]
-
Water Removal: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture.
-
-
-
Insufficient Catalyst: The acid catalyst is essential for protonating the carbonyl group and making it more electrophilic.
-
Causality: An inadequate amount of a strong acid catalyst (e.g., H₂SO₄, p-TsOH) will result in a slow or incomplete reaction.[7]
-
Solution: Ensure you are using a sufficient catalytic amount of a strong acid. Typically, 1-5 mol% of the acid catalyst is used.
-
-
Steric Hindrance: The ortho-bromo group might slightly hinder the approach of the alcohol to the carboxylic acid.
-
Causality: The steric bulk of the bromine atom can slow down the rate of esterification.
-
Solution: Increase the reaction time and ensure the reaction is heated to a gentle reflux to overcome the activation energy barrier.[8]
-
Impurity and Side Product Formation
Q4: My final product is contaminated with a significant amount of triphenylphosphine oxide after a Wittig reaction. How can I remove it?
A4: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Wittig reaction.
-
Causality: It is a highly polar and crystalline compound that can co-purify with the desired product.
-
Solution:
-
Column Chromatography: This is the most common method for separating ethyl 2-bromocinnamate from triphenylphosphine oxide. A silica gel column with a gradient of ethyl acetate in hexanes is typically effective.[9][10] Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.
-
Precipitation: In some cases, you can precipitate the triphenylphosphine oxide from a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether, in which the ester is more soluble.
-
Q5: I am observing the formation of byproducts in my Perkin reaction. What are they and how can I avoid them?
A5: The Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride, can sometimes lead to side products.[11][12]
-
Self-Condensation of the Anhydride: The acid anhydride can undergo self-condensation, especially at high temperatures.
-
Causality: The enolate of the anhydride can react with another molecule of the anhydride.
-
Solution: Maintain careful temperature control and use the appropriate base (the sodium or potassium salt of the corresponding carboxylic acid).
-
-
Decarboxylation: The initial condensation product can sometimes decarboxylate, leading to the formation of a stilbene derivative.
-
Causality: This is more likely to occur at very high temperatures.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Experimental Workflow and Data Interpretation
Q6: How can I effectively monitor the progress of my reaction?
A6: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of most organic reactions.
-
Procedure:
-
Prepare a TLC plate with a suitable stationary phase (usually silica gel).
-
Spot the starting material(s) and the reaction mixture on the plate.
-
Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize the spots under a UV lamp and/or by staining.
-
-
Interpretation: As the reaction proceeds, you should see the spot corresponding to the starting material diminish and a new spot for the product appear. The reaction is complete when the starting material spot is no longer visible.
Q7: I have isolated my product, but I am unsure of its purity. What analytical techniques should I use?
A7: To confirm the identity and purity of your this compound, a combination of spectroscopic techniques is recommended.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This will give you information about the different types of protons in your molecule and their connectivity. You should see signals corresponding to the aromatic protons, the vinylic protons (on the double bond), and the ethyl group protons. The coupling constant between the vinylic protons can help you determine the stereochemistry (E or Z) of the double bond.
-
¹³C NMR: This will show the number of unique carbon atoms in your molecule.
-
-
Infrared (IR) Spectroscopy: You should observe characteristic peaks for the C=O stretch of the ester (around 1710-1730 cm⁻¹) and the C=C stretch of the alkene (around 1630-1640 cm⁻¹).
-
Mass Spectrometry (MS): This will give you the molecular weight of your compound, which should match the expected mass of this compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br are present in roughly a 1:1 ratio) will be a key indicator in the mass spectrum.
Frequently Asked Questions (FAQs)
Q: Which synthetic route is best for preparing this compound?
A: The "best" route depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the equipment available.
-
Wittig/HWE Reaction: Generally a reliable method for forming the C=C bond with good stereocontrol. The HWE modification is often preferred for higher yields and easier purification.[3]
-
Heck Reaction: An excellent method for aryl-alkene coupling, but requires a palladium catalyst and careful optimization of reaction conditions.[4][5]
-
Knoevenagel Condensation: This reaction of 2-bromobenzaldehyde with a compound containing an active methylene group (like diethyl malonate) followed by hydrolysis and decarboxylation can be effective.[13][14]
-
Fischer Esterification: If you have access to 2-bromocinnamic acid, this is a straightforward method to prepare the ethyl ester. However, it is an equilibrium-limited reaction.[6][7]
Q: How does the ortho-bromo substituent affect the reactivity of the starting materials?
A: The bromine atom at the ortho position has both electronic and steric effects:
-
Electronic Effect: Bromine is an electron-withdrawing group via induction, which can make the carbonyl carbon of 2-bromobenzaldehyde more electrophilic. However, it is also an ortho, para-director in electrophilic aromatic substitution due to its ability to donate electron density through resonance.
-
Steric Effect: The size of the bromine atom can sterically hinder the approach of nucleophiles to the adjacent functional groups (the aldehyde in 2-bromobenzaldehyde or the carboxylic acid in 2-bromocinnamic acid). This can slow down reaction rates compared to the unsubstituted analogues.[8]
Q: What is the expected stereochemistry of the double bond in the final product?
A: In most of the common synthetic routes, the more thermodynamically stable (E)-isomer (trans) is the major product.
-
Wittig Reaction: With stabilized ylides (like the one derived from ethyl bromoacetate), the (E)-isomer is predominantly formed.[3]
-
Heck Reaction: The Heck reaction typically proceeds via a syn-addition followed by a syn-elimination, which generally leads to the (E)-isomer.[15]
-
Perkin and Knoevenagel Reactions: These reactions also tend to favor the formation of the more stable (E)-isomer.[11][14]
Quantitative Data Summary
The following table provides a comparison of typical reaction conditions and expected yields for different synthetic routes to this compound. Please note that these are general guidelines, and optimization may be required for your specific setup.
| Reaction | Starting Materials | Key Reagents/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| Wittig Reaction | 2-Bromobenzaldehyde, Ethyl (triphenylphosphoranylidene)acetate | - | THF, Toluene | 25 - 80 | 60 - 85 |
| Heck Reaction | 2-Bromobenzaldehyde, Ethyl acrylate | Pd(OAc)₂, PPh₃, Et₃N | DMF, NMP | 80 - 120 | 70 - 90 |
| Knoevenagel Condensation | 2-Bromobenzaldehyde, Diethyl malonate | Piperidine, Pyridine | Ethanol, Toluene | 80 - 110 | 75 - 95 (of intermediate) |
| Fischer Esterification | 2-Bromocinnamic acid, Ethanol | H₂SO₄ (cat.) | Ethanol (excess) | Reflux (~78) | 60 - 80 (with water removal) |
Experimental Protocols & Visualizations
General Experimental Workflow for Wittig Synthesis
Caption: A generalized workflow for the Wittig synthesis of ethyl 2-bromocinnamate.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low product yield in the synthesis.
References
- Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390.
- Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204-599.
- Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53-61.
- Wikipedia. (n.d.). Knoevenagel condensation.
- Wikipedia. (n.d.). Perkin reaction.
- Organic Syntheses. (n.d.). Ethyl α,β-dibromo-β-phenylpropionate. Coll. Vol. 1, p.255 (1941); Vol. 7, p.20 (1927).
- Cram. (n.d.). Ethyl Cinnamate Synthesis.
- Sinha, H.N. (n.d.). Condensation Reaction. Dr. H.N. Sinha Arts & Commerce College.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. (n.d.). Amazon S3.
- Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction. Journal of Chemical Sciences, 9(2), 1-5.
- University of Massachusetts Boston. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
- Fischer Esterification. (n.d.). University of Missouri–St. Louis.
- ResearchGate. (n.d.). Knoevenagel condensation between benzaldehyde and diethyl malonate.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
- Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
- Wikipedia. (n.d.). Column chromatography.
- Pendidikan Kimia. (2016). Water Mediated Wittig Reactions of Aldehydes in the Teaching Laboratory. Jurnal Pendidikan Kimia, 8(2), 88-92. [Link]
- University of California, Irvine. (n.d.). 22. The Fischer Esterification.
- Chemistry LibreTexts. (2023). Wittig Reaction.
- PubChem. (n.d.). Ethyl cinnamate.
- Organic Syntheses. (n.d.). Ethyl cinnamate. Coll. Vol. 1, p.252 (1941); Vol. 2, p.18 (1922).
- Google Patents. (n.d.). CN103804191A - Production technology for synthesis of ethyl 2-bromopropionate.
- University of Wisconsin-Madison. (n.d.). Experiment 9: Wittig Synthesis of Ethyl Cinnamate.
- Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]
- Chemistry LibreTexts. (2023). B. Column Chromatography.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302.
- Columbia University. (n.d.). Column chromatography.
Sources
- 1. Ethyl Cinnamate Synthesis - 921 Words | Cram [cram.com]
- 2. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. athabascau.ca [athabascau.ca]
- 7. community.wvu.edu [community.wvu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Column chromatography - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. drhnsp.org [drhnsp.org]
- 12. Perkin reaction - Wikipedia [en.wikipedia.org]
- 13. organicreactions.org [organicreactions.org]
- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
Technical Support Center: Recrystallization of Ethyl 2-Bromocinnamate
Welcome to the comprehensive technical support guide for the recrystallization of ethyl 2-bromocinnamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this compound. Here, we move beyond simple procedural steps to explain the underlying scientific principles, troubleshoot common challenges, and answer frequently asked questions. Our goal is to empower you with the knowledge to optimize your recrystallization process for the highest purity and yield.
Understanding the Recrystallization of Ethyl 2-Bromocinnamate
Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] The process relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures. For ethyl 2-bromocinnamate, a successful recrystallization hinges on selecting an appropriate solvent that dissolves the compound when hot but allows for the formation of well-defined, pure crystals upon cooling, leaving impurities behind in the mother liquor.[2]
The molecular structure of ethyl 2-bromocinnamate, with its aromatic ring, ester functional group, and bromine substituent, suggests a moderate polarity. This characteristic is key to selecting a suitable solvent. The principle of "like dissolves like" is a good starting point; solvents with similar polarity to ethyl 2-bromocinnamate are likely to be effective.[3]
Troubleshooting Guide: Navigating Common Recrystallization Challenges
This section addresses specific issues that you may encounter during the recrystallization of ethyl 2-bromocinnamate in a question-and-answer format, providing both the "why" and the "how-to" for effective problem-solving.
Issue 1: The Compound "Oils Out" Instead of Forming Crystals.
Question: I've dissolved my crude ethyl 2-bromocinnamate in a hot solvent, but upon cooling, it separates as an oily layer instead of forming solid crystals. What is happening and how can I fix it?
Answer:
"Oiling out" is a common phenomenon where the solute separates from the solution as a liquid rather than a solid. This typically occurs under a few conditions:
-
High Solute Concentration: The solution is too supersaturated, causing the compound to crash out of solution rapidly as a liquid.
-
Melting Point vs. Solvent Boiling Point: The melting point of the impure compound is lower than the boiling point of the recrystallization solvent. When the solution cools to a temperature where it is saturated, this temperature is still above the melting point of your compound, causing it to separate as a liquid.[4]
-
Presence of Impurities: Significant amounts of impurities can depress the melting point of your compound, making it more prone to oiling out.[5]
Troubleshooting Steps:
-
Re-dissolve and Dilute: Gently reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level.[4][5]
-
Slow Cooling: Allow the flask to cool more slowly to room temperature before placing it in an ice bath. Gradual cooling encourages the formation of an ordered crystal lattice. You can insulate the flask to slow the cooling process.
-
Induce Nucleation at a Lower Temperature: Once the solution has cooled significantly, try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure ethyl 2-bromocinnamate.
-
Change the Solvent System: If oiling out persists, the solvent may not be suitable.
-
Single Solvent: Choose a solvent with a lower boiling point.
-
Mixed Solvent System: If you are using a single solvent, consider a mixed solvent system. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[2][6] Common mixed solvent systems for compounds of similar polarity include ethanol/water and ethyl acetate/hexane.[3][4]
-
Issue 2: No Crystals Form, Even After Extended Cooling.
Question: My solution of ethyl 2-bromocinnamate has cooled to room temperature and has been in an ice bath, but no crystals have formed. What should I do?
Answer:
The lack of crystal formation indicates that the solution is not sufficiently saturated at the lower temperature, or that the nucleation process has not been initiated.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide a surface for the first crystals to form.
-
Seed Crystals: If you have a small amount of pure ethyl 2-bromocinnamate, add a tiny crystal to the cooled solution. This "seed" will act as a template for crystal growth.[5]
-
-
Increase Concentration: If nucleation techniques are unsuccessful, your solution is likely too dilute. Gently heat the solution and boil off some of the solvent to increase the concentration of the solute. Then, allow the solution to cool again.
-
Extended Cooling: Sometimes, crystallization is simply a slow process. Leave the flask in the refrigerator or freezer for an extended period.
-
Re-evaluate Your Solvent: It's possible the compound is too soluble in the chosen solvent, even at low temperatures. In this case, you will need to select a different solvent or a mixed solvent system where the compound's solubility is lower at cold temperatures.
Issue 3: The Recrystallized Product Has a Low Yield.
Question: I've successfully obtained crystals, but my final yield is very low. What are the potential causes and how can I improve it?
Answer:
A low yield can be attributed to several factors during the recrystallization process.
Potential Causes and Solutions:
-
Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product. While this ensures complete dissolution, a significant amount of the product will remain in the mother liquor upon cooling.
-
Solution: In your next attempt, use the minimum amount of hot solvent required to fully dissolve the crude solid.
-
-
Premature Crystallization: If crystals form too early, for instance, during a hot filtration step, product will be lost.
-
Solution: Use a heated funnel and flask for hot filtration and add a slight excess of hot solvent before filtering to prevent premature crystallization.
-
-
Incomplete Crystallization: Not allowing sufficient time for the crystallization to complete at a low temperature will result in product remaining in the solution.
-
Solution: Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time before filtration.
-
-
Washing with the Wrong Solvent or Too Much Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product.
-
Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
-
Issue 4: The Final Product is Not Pure (Broad Melting Point Range).
Question: After recrystallization, my ethyl 2-bromocinnamate has a low and broad melting point range. What does this indicate and how can I improve the purity?
Answer:
A low and broad melting point range is a strong indicator that your sample is still impure.[4] This can be due to several reasons:
-
Rapid Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice.[5]
-
Ineffective Solvent: The chosen solvent may not be effective at leaving the impurities dissolved in the mother liquor.
-
Residual Solvent: The crystals may not be thoroughly dried, and the remaining solvent can depress the melting point.[4]
Troubleshooting and Optimization:
-
Slow Down the Crystallization: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[4]
-
Perform a Second Recrystallization: A second recrystallization is often necessary to achieve high purity. You may consider using a different solvent or solvent system for the second attempt.
-
Hot Filtration: If your crude material contains insoluble impurities, perform a hot filtration after dissolving the compound in the hot solvent but before allowing it to cool.
-
Thorough Washing and Drying: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent to remove any adhering mother liquor. Ensure the crystals are completely dry by leaving them under vacuum for an extended period.
Visualizing the Troubleshooting Workflow
The following diagram outlines the logical steps to take when troubleshooting common recrystallization problems.
Caption: A workflow diagram for troubleshooting common recrystallization problems.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of ethyl 2-bromocinnamate?
While a specific, universally optimized solvent is not widely reported, alcohols like ethanol or methanol are excellent starting points due to the compound's ester functionality.[4] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can often provide superior results by allowing for fine-tuning of the solubility.[4] The ideal solvent will dissolve the compound completely when hot, and sparingly when cold.
Q2: What are the common impurities in crude ethyl 2-bromocinnamate?
Common impurities depend on the synthetic route. If prepared via a Fischer esterification of 2-bromocinnamic acid, impurities could include unreacted starting materials (2-bromocinnamic acid and the alcohol) and the acid catalyst.[7] Side products from reactions involving the double bond are also possible, especially at higher temperatures.
Q3: How can I remove acidic impurities before recrystallization?
Acidic impurities, such as unreacted 2-bromocinnamic acid, can be removed by a liquid-liquid extraction prior to recrystallization. Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether and wash with a saturated solution of sodium bicarbonate. The basic wash will convert the acidic impurity into its water-soluble salt, which will be removed in the aqueous layer.[7]
Q4: Is it better to cool the solution quickly in an ice bath or slowly in the air?
Slow cooling is almost always preferable for obtaining high-purity crystals. Rapid cooling can cause the compound to precipitate quickly, trapping impurities within the crystal lattice.[5] Allow the solution to cool to room temperature undisturbed before placing it in an ice bath for maximum yield.
Q5: My crude product is colored. Will recrystallization remove the color?
In many cases, yes. If the colored material is an impurity with different solubility characteristics than your desired product, it will remain in the mother liquor. If the color persists after recrystallization, you can try treating the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal will adsorb many colored impurities.
Experimental Protocol: Recrystallization of Ethyl 2-Bromocinnamate
This protocol provides a general procedure for the recrystallization of ethyl 2-bromocinnamate using a single solvent (ethanol) and a mixed solvent system (ethanol/water).
Materials and Equipment
-
Crude ethyl 2-bromocinnamate
-
Ethanol (reagent grade)
-
Distilled water
-
Erlenmeyer flasks
-
Hot plate with stirring capabilities
-
Magnetic stir bar
-
Glass funnel (for hot filtration, if necessary)
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Watch glass
-
Glass rod
Procedure A: Single Solvent Recrystallization (Ethanol)
-
Dissolution: Place the crude ethyl 2-bromocinnamate in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of ethanol and begin heating the mixture with stirring. Continue to add ethanol in small portions until the solid completely dissolves at the boiling point of the solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, add a small excess of hot ethanol and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
-
Analysis: Determine the melting point of the dried crystals and compare it to the literature value to assess purity. A sharp melting point close to the literature value indicates successful purification.
Procedure B: Mixed Solvent Recrystallization (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude ethyl 2-bromocinnamate in the minimum amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, add distilled water dropwise until you observe persistent cloudiness.
-
Clarification: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the single solvent procedure, using an ice-cold ethanol/water mixture (in the same proportion as your final solvent system) for washing the crystals.
Quantitative Data Summary
| Property | Value (for Ethyl Cinnamate) | Source |
| Molecular Formula | C₁₁H₁₂O₂ | [8] |
| Molecular Weight | 176.21 g/mol | [8] |
| Melting Point | 6-10 °C | [8] |
| Boiling Point | 271 °C | [9] |
| Density | 1.049 g/mL at 20 °C | [9] |
| Solubility | Insoluble in water; miscible in alcohols. | [8] |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle ethyl 2-bromocinnamate and all solvents in a well-ventilated fume hood.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Ethanol is flammable; keep it away from open flames and hot surfaces.
References
- Esterification, Purification and Identification of Cinnamic Acid Esters. (2018). Journal of Laboratory Chemical Education, 6(5), 156-158.
- Organic Syntheses Procedure: Ethyl Cinnamate. Organic Syntheses.
- PubChem. (n.d.). Ethyl trans-4-Bromocinnamate. National Center for Biotechnology Information.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Purwaningsih, Y., et al. (2020). Sonochemical Synthesis of Ethyl Cinnamate. Journal of Pharmaceutical Sciences and Community, 17(1), 1-6.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- PubChem. (n.d.). Ethyl cinnamate. National Center for Biotechnology Information.
- Google Patents. (n.d.). Method for preparing ethyl cinnamate derivative.
- MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide.
- Rathi, N., & Gaikar, V. (2018). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. Journal of Crystallization Process and Technology, 8, 73-87.
- Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it? r/chemistry.
- Google Patents. (n.d.). Process for the preparation of cinnamic esters.
- Royal Society of Chemistry. (2024). Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging.
- ResearchGate. (2018). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes.
- Recrystallization-2.doc.pdf. (n.d.).
- NIST WebBook. (n.d.). 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (E)-.
Sources
- 1. Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes [scirp.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ethyl Cinnamate | C11H12O2 | CID 637758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl cinnamate CAS#: 103-36-6 [m.chemicalbook.com]
Technical Support Center: Synthesis of 2-Bromocinnamic Acid Ethyl Ester
Welcome to the technical support guide for the synthesis of 2-Bromocinnamic acid ethyl ester. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis, which is typically achieved via a Meerwein arylation pathway. Here, we provide in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot experiments and optimize your reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis, offering explanations for the underlying chemistry and actionable solutions.
Q1: My overall yield of ethyl 2-bromocinnamate is consistently low. What are the primary causes?
A1: Low yields in a Meerwein arylation are common and typically stem from the inherent instability of the key intermediate, the 2-bromobenzenediazonium salt, and several competing reaction pathways.[1][2] The main culprits are:
-
Premature Decomposition of the Diazonium Salt: Arenediazonium salts are thermally unstable and can decompose, especially if the temperature rises above the optimal 0–5 °C range.[3][4] Decomposition in an aqueous acidic medium primarily yields 2-bromophenol.[2]
-
Competing Sandmeyer Reaction: This is often the most significant side reaction. The copper(I) catalyst, essential for the Meerwein arylation, can also catalyze the displacement of the diazonium group by a bromide ion, producing 1,2-dibromobenzene.[1][2]
-
Reductive Deamination: The diazonium group can be replaced by a hydrogen atom, yielding bromobenzene. This can be promoted by certain reagents or even the solvent.
-
Azo Coupling: If the reaction medium is not sufficiently acidic, the electrophilic diazonium salt can react with the starting 2-bromoaniline (which is nucleophilic) to form colored azo compounds, consuming valuable starting material.[5]
Solution Summary: Success hinges on careful control of reaction parameters. Maintain rigorous temperature control (0–5 °C) during diazotization, ensure high acidity to prevent azo coupling, and add the diazonium salt solution to the alkene/catalyst mixture in a controlled manner to favor the desired Meerwein addition over side reactions.
Q2: I've isolated a significant amount of 1,2-dibromobenzene as a byproduct. How can I minimize this?
A2: The formation of 1,2-dibromobenzene is a classic example of the Sandmeyer reaction , a major competitive pathway in this synthesis.[2][5] It occurs when the aryl radical intermediate is trapped by the halide from the copper salt catalyst instead of adding to the alkene.
Causality: The Sandmeyer reaction is mechanistically related to the Meerwein arylation. Both are initiated by a single-electron transfer from the copper(I) species to the diazonium salt to generate an aryl radical. The fate of this radical determines the product distribution. A high local concentration of the copper halide salt relative to the alkene can favor the Sandmeyer pathway.
Preventative Measures:
-
Control Catalyst Concentration: Use the minimum effective concentration of the copper(I) bromide catalyst.
-
Slow, Controlled Addition: Add the freshly prepared, cold diazonium salt solution dropwise to the mixture of ethyl acrylate and the copper catalyst. This ensures that the concentration of the diazonium salt is always low, and the aryl radicals that form have a higher probability of reacting with the abundant ethyl acrylate.
-
Solvent Choice: Using a solvent like acetone or acetonitrile can sometimes improve the solubility of the reactants and favor the desired arylation.[6]
Q3: My reaction mixture turned into a thick, sticky polymer. What happened?
A3: This indicates the polymerization of your alkene, ethyl acrylate. The Meerwein arylation proceeds via a radical mechanism.[7] The aryl radical adds to the double bond of ethyl acrylate, creating a new alkyl radical intermediate. While this intermediate is supposed to be captured by a halide, it can also act as an initiator for the radical polymerization of other ethyl acrylate molecules, leading to oligomers or polymers.[1]
Mitigation Strategies:
-
Use an Inhibitor: Consider adding a small amount of a radical inhibitor, such as hydroquinone, to the ethyl acrylate before starting the reaction. This can suppress polymerization without significantly affecting the desired reaction.
-
Temperature Control: Keep the reaction temperature low. While the reaction needs energy to proceed, excessive heat can accelerate radical polymerization.
-
Minimize Reaction Time: Monitor the reaction progress (e.g., by TLC) and quench it as soon as the starting materials are consumed to prevent prolonged exposure of the product and alkene to radical conditions.
Q4: The crude product is contaminated with a phenolic impurity, which I've identified as 2-bromophenol. What is the source?
A4: The presence of 2-bromophenol is a direct result of the decomposition of the 2-bromobenzenediazonium salt in the presence of water.[2] Diazonium salts are known to react with water upon warming to produce phenols and nitrogen gas.
Root Cause and Solution:
-
Temperature Breach: This side reaction is highly temperature-dependent. If the temperature during the diazotization or the subsequent arylation step rises above 5-10 °C, the rate of decomposition increases significantly.
-
Solution: The key is strict adherence to a low-temperature protocol (0–5 °C) from the moment the sodium nitrite is added until the diazonium salt is fully consumed in the arylation step. Using an ice-salt bath can provide more robust cooling than an ice-water bath alone.
Data Summary & Protocols
Table 1: Common Side Products and Their Identification
| Compound Name | Structure | Probable Cause | Key Identification Notes |
| 1,2-Dibromobenzene | C₆H₄Br₂ | Sandmeyer side reaction[1][2] | Higher boiling point than the product. Distinct aromatic splitting pattern in ¹H NMR. |
| 2-Bromophenol | BrC₆H₄OH | Decomposition of diazonium salt[2] | Acidic proton (broad singlet in ¹H NMR, D₂O exchangeable). Can be removed by a basic wash (e.g., NaHCO₃). |
| Bromobenzene | C₆H₅Br | Reductive deamination | Lower boiling point than the product. Simpler aromatic region in ¹H NMR. |
| Azo Compound | BrC₆H₄N=NC₆H₄NH₂ | Insufficient acidity during diazotization[5] | Typically a highly colored (red/orange), high molecular weight solid. |
| Poly(ethyl acrylate) | [-CH₂-CH(COOEt)-]n | Radical polymerization of alkene[1] | Sticky, non-crystalline solid. Broad, unresolved signals in ¹H NMR. |
Experimental Protocol: General Procedure for Meerwein Arylation
This protocol provides a standard framework. Molar ratios and reaction times may require optimization.
Step 1: Diazotization of 2-Bromoaniline
-
In a flask, dissolve 2-bromoaniline in an aqueous solution of hydrobromic acid (HBr).
-
Cool the flask in an ice-salt bath to maintain a temperature of 0–5 °C.
-
Prepare a solution of sodium nitrite (NaNO₂) in cold water.
-
Add the sodium nitrite solution dropwise to the stirred 2-bromoaniline solution, ensuring the temperature never exceeds 5 °C.[4] A slight excess of nitrous acid should be confirmed with starch-iodide paper.
-
The resulting 2-bromobenzenediazonium bromide solution should be kept cold and used immediately in the next step.[5]
Step 2: Meerwein Arylation
-
In a separate, larger reaction vessel equipped with a stirrer, add ethyl acrylate, acetone (as solvent), and a catalytic amount of copper(I) bromide.
-
Cool this mixture to the desired reaction temperature (often maintained at or slightly above the diazotization temperature).
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred ethyl acrylate mixture over 1-2 hours. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction to stir for an additional period while monitoring for the cessation of gas evolution.
-
Proceed with aqueous work-up, extraction with a suitable organic solvent (e.g., ethyl acetate), and purification.
Protocol 2: Purification of Crude Ethyl 2-Bromocinnamate
-
Aqueous Wash: Transfer the crude product into a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to remove acidic impurities like 2-bromophenol and HBr), and finally with brine.[8]
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.[8]
-
Purification: The most effective method for separating the desired product from non-polar side products like 1,2-dibromobenzene is typically silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent.[8]
Visualizations: Mechanisms and Workflows
Diagram 1: Overall Reaction and Side Product Pathways
Caption: Key reaction pathways in the synthesis.
Diagram 2: Simplified Radical Mechanism of Meerwein Arylation
Caption: The radical mechanism of the Meerwein arylation.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the precise role of the copper(I) bromide catalyst? A1: The copper(I) salt acts as a single-electron transfer agent. It reduces the diazonium ion (Ar-N₂⁺) to an unstable intermediate that rapidly loses nitrogen gas (N₂) to form a highly reactive aryl radical (Ar•). This aryl radical is the key species that initiates the addition to the alkene.
Q2: Why is high acidity required during the diazotization step? A2: A high concentration of acid (like HBr or HCl) is crucial to fully protonate the starting 2-bromoaniline, preventing it from acting as a nucleophile. If unreacted, free aniline is present, it can attack the diazonium salt that has formed, leading to the formation of diazoamino compounds (azo coupling), which are typically unwanted, colored byproducts.[5]
Q3: Can I isolate the 2-bromobenzenediazonium salt before using it? A3: It is strongly discouraged. Diazonium salts, especially when dry and in solid form, can be shock-sensitive and violently explosive upon heating or friction.[3][5] For safety and to prevent decomposition, they are almost always prepared in a cold aqueous solution and used immediately in situ.[6]
Q4: Does the stereochemistry of the double bond matter? Will I get the E or Z isomer? A4: The Meerwein arylation typically results in the formation of a new C-C bond, followed by the elimination of HBr to re-form a double bond. The reaction generally favors the formation of the more thermodynamically stable (E)-isomer (trans) of ethyl 2-bromocinnamate. However, small amounts of the (Z)-isomer (cis) can also be formed, and the E/Z ratio can be influenced by specific reaction conditions.
References
- Title: Meerwein‐type Bromoarylation with Arylthianthrenium Salts Source: PMC - NIH URL:[Link]
- Title: Reactions of Diazonium Salts: Sandmeyer and Related Reactions Source: Master Organic Chemistry URL:[Link]
- Title: Meerwein arylation - Wikipedia Source: Wikipedia URL:[Link]
- Title: Efficient Processing of Reactions Involving Diazonium Salts: Meerwein Arylation in an Impinging-Jet Reactor Source: ACS Public
- Title: Lecture 16 Aromatic Diazonium Salts Source: NPTEL Archive URL:[Link]
- Title: DIAZONIUM SALTS Source: Dyal Singh College, Karnal URL:[Link]
- Title: 17.3. Reactions involving arenediazonium salts | Organic Chemistry II Source: Lumen Learning URL:[Link]
- Title: Meerwein Arylation of Aryl(alkyl)idenemalononitriles and Diazonium Salts for the Synthesis of 2-(Aryl(alkyl)/arylmethylene)
- Title: Scheme 1. a) Classic Meerwein arylation protocol and b) the related improved photoredox process.
- Title: ETHYL α,β-DIBROMO-β-PHENYLPROPION
- Title: Diazotisation Source: Organic Chemistry Portal URL:[Link]
- Title: Various ester derivatives from esterification reaction of secondary metabolite compounds: a review Source: MedCrave online URL:[Link]
- Title: Synthesis, applications and Structure-Activity Relationship (SAR)
- Title: Meerwein Arylation of Aryl(alkyl)idenemalononitriles and Diazonium Salts for the Synthesis of 2-(Aryl(alkyl)/arylmethylene)
- Title: ethyl cinnam
- Title: Can someone look over this rxn mechanism for the synthesis of ethyl cinnamate by the Wittig rxn? Source: Reddit URL:[Link]
- Title: 14.4: Diazotization of Amines Source: Chemistry LibreTexts URL:[Link]
- Title: Diazotization of Aniline Derivatives: Nitrous Acid Test Source: Chemical Educ
- Title: Preparation method of ethyl 2-bromopropionate Source: Google Patents URL
- Title: Production technology for synthesis of ethyl 2-bromopropionate Source: Google Patents URL
- Title: Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging Source: PMC - NIH URL:[Link]
- Title: Amines Source: NCERT URL:[Link]
- Title: Cinnamic acid derivatives: A new chapter of various pharmacological activities Source: Journal of Chemical and Pharmaceutical Research URL:[Link]
- Title: SYNTHESIS OF CINNAMIC ACID ESTERS Source: ASPIRE URL:[Link]
- Title: Sonochemical Synthesis of Ethyl Cinnam
- Title: Can You Solve This Wild Multistep Synthesis Problem? Mastering Organic Synthesis! Source: YouTube URL:[Link]
- Title: Cinnamic acid derivatives: An ERA Source: The Pharma Innov
- Title: Organic Chemistry II - Solving a Multistep Synthesis Problem Source: YouTube URL:[Link]
Sources
- 1. Meerwein‐type Bromoarylation with Arylthianthrenium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Meerwein Arylation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Meerwein arylation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Heck Reaction with Ethyl 2-Bromocinnamate
Welcome to the technical support center for the Mizoroki-Heck reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing ethyl 2-bromocinnamate as a substrate in palladium-catalyzed cross-coupling reactions. As a vinyl halide, this substrate presents unique challenges and opportunities. This document provides in-depth, field-proven insights to help you navigate potential issues and optimize your reaction outcomes.
Foundational Concepts: The Heck Reaction with a Vinyl Halide
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[1] When using ethyl 2-bromocinnamate, you are coupling a vinyl bromide with another alkene. The reaction's success hinges on a delicate catalytic cycle involving Pd(0) and Pd(II) species.[2] Understanding this cycle is paramount for effective troubleshooting.
The Catalytic Cycle
The generally accepted mechanism involves several key steps: oxidative addition, alkene coordination, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the active catalyst.[3]
Caption: The Mizoroki-Heck Catalytic Cycle.
Frequently Asked Questions (FAQs)
This section addresses common initial queries and problems.
Q1: My reaction shows no conversion of starting materials. What are the first things I should check?
A1: A complete lack of reactivity usually points to a fundamental issue with the catalytic system.
-
Catalyst Activation: Most Heck reactions use a Pd(II) precatalyst, like Pd(OAc)₂, which must be reduced in situ to the active Pd(0) species.[4] If your system lacks a reducing agent (e.g., a phosphine ligand, amine base, or the alkene itself), the cycle will not initiate.[5] Ensure your phosphine ligand, if used, is not oxidized.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Oxygen can oxidize Pd(0) to inactive Pd(II) species, poisoning the catalyst.[6] Ensure you have thoroughly degassed your solvent and maintained a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.
-
Reagent Purity: Verify the purity of your ethyl 2-bromocinnamate, alkene, solvent, and base. Impurities can inhibit or react with the catalyst.
Q2: A black precipitate ("palladium black") has formed in my reaction flask. What is it and how can I prevent it?
A2: The formation of palladium black is a classic sign of catalyst deactivation.[6] It occurs when the soluble, catalytically active Pd(0) species agglomerate and precipitate out of solution.
-
Cause: This is often caused by high temperatures, the presence of oxygen, or an insufficient concentration of stabilizing ligands.[6][7] Ligands (typically phosphines) coordinate to the Pd(0) center, preventing aggregation.
-
Prevention:
-
Lower the Temperature: High heat accelerates both the reaction and catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.[6]
-
Improve Inert Conditions: Re-evaluate your degassing procedure.
-
Adjust Ligand:Palladium Ratio: A common starting point is a 2:1 to 4:1 ratio of monodentate phosphine ligand to palladium. Too little ligand will fail to stabilize the catalyst, while an excessive amount can sometimes inhibit the reaction by forming saturated, unreactive palladium complexes.[8]
-
Q3: How do I select the optimal base for my reaction?
A3: The base is not merely a spectator; it is critical for regenerating the Pd(0) catalyst at the end of the cycle by neutralizing the H-X acid produced.[4][9]
-
Organic Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. They are soluble in organic solvents and generally effective.
-
Inorganic Bases: Solid bases like potassium carbonate (K₂CO₃), sodium acetate (NaOAc), or potassium phosphate (K₃PO₄) are also widely used, particularly in polar solvents like DMF or NMP.[10] They can sometimes lead to cleaner reactions and are easily removed during workup.
-
Consideration: The choice of base can influence the reaction's outcome. For instance, certain amine bases can also act as reducing agents for the Pd(II) precatalyst.[4] The base's strength and solubility in your chosen solvent are key factors.[10]
Q4: Which solvent is best suited for this reaction?
A4: The solvent must solubilize all components and is often a polar aprotic solvent.
-
Common Choices: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), acetonitrile (MeCN), and dioxane are frequently used.[11][12]
-
Impact: The solvent can affect catalyst stability, reaction rate, and even regioselectivity.[12][13] DMF and NMP are excellent coordinating solvents that can help stabilize catalytic intermediates but require higher temperatures for removal. Acetonitrile is a good alternative with a lower boiling point.
In-Depth Troubleshooting Guides
This section provides structured approaches to solving more persistent experimental failures.
Problem 1: Low or No Product Yield
Low conversion is a multifaceted problem. Use the following workflow to diagnose the root cause.
Caption: Troubleshooting Workflow for Low Yield.
The combination of the palladium source and the ligand is the heart of the reaction.
-
Palladium Precatalysts:
-
Pd(OAc)₂: A common, air-stable Pd(II) source. Requires in situ reduction, often by a phosphine ligand.
-
Pd(PPh₃)₄: A Pd(0) source. While active, it can be unstable and requires careful handling.
-
-
Ligands: Ligands are crucial for stabilizing the active catalyst and influencing reactivity and selectivity.[4][14] For the electron-deficient ethyl 2-bromocinnamate, sterically bulky and electron-rich phosphine ligands are often effective.[15]
| Parameter | Recommended Starting Point | Rationale & Troubleshooting |
| Pd Precatalyst | Pd(OAc)₂ (1-2 mol%) | Air-stable and reliable. If no reaction, consider a pre-activated Pd(0) source like Pd(PPh₃)₄. |
| Ligand | PPh₃ or P(o-tolyl)₃ (2-4 mol%) | Balances stability and activity. If deactivation occurs, try bulkier ligands like P(t-Bu)₃.[15] |
| Base | K₂CO₃ (2.0 equiv) or Et₃N (2.0 equiv) | K₂CO₃ is effective in polar solvents like DMF. Et₃N is a good choice for less polar systems. |
| Solvent | DMF or NMP | High boiling points allow for a wide temperature range. Ensure the solvent is anhydrous and degassed. |
| Temperature | 100 °C | A good starting point. Increase to 120-140°C if the reaction is slow, but watch for catalyst decomposition.[8] Decrease to 80°C if side products are an issue. |
| Concentration | 0.1 - 0.5 M | Higher concentrations can increase reaction rates but may also promote side reactions or solubility issues. |
Table 1: Recommended Starting Conditions for Heck Reaction of Ethyl 2-Bromocinnamate.
Problem 2: Significant Side Product Formation
The appearance of unexpected products indicates that alternative reaction pathways are competing with the desired Heck coupling.
-
Reductive Heck Product: Instead of β-hydride elimination, the alkylpalladium(II) intermediate is intercepted by a hydride source, leading to a saturated product. This can be a major side product, especially when using certain amine bases or additives.[13][16]
-
Isomerization of Product: The palladium-hydride species (H-Pd-X) formed after β-hydride elimination can re-add to the product's double bond, leading to isomerization.[5] This is more common in reactions that are run for extended periods or at high temperatures.
-
Homocoupling (Biaryl formation): Reaction of the aryl/vinyl halide with itself. This can be promoted by high temperatures or certain reaction conditions.[17]
Caption: Mechanistic branch point leading to desired vs. reductive Heck products.
-
To Minimize Reductive Heck Product: Change the base. If using DIPEA, switch to an inorganic base like K₂CO₃ or Cs₂CO₃.[16] Ensure your solvent is truly anhydrous.
-
To Minimize Isomerization: Avoid unnecessarily long reaction times. Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed. Adding silver salts can sometimes facilitate reductive elimination and suppress isomerization, but this adds cost and complexity.[4]
-
To Minimize Homocoupling: Lower the reaction temperature and ensure a proper ligand is present to stabilize the organopalladium intermediate.
Experimental Protocols
Protocol 1: General Procedure for the Heck Reaction of Ethyl 2-bromocinnamate
This protocol is a starting point and should be optimized for your specific alkene coupling partner.
Reagents & Equipment:
-
Ethyl 2-bromocinnamate (1.0 equiv)
-
Alkene coupling partner (1.1 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 - 0.05 equiv)
-
Triphenylphosphine (PPh₃) (0.02 - 0.10 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Anhydrous DMF (to make a 0.2 M solution based on the limiting reagent)
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Standard workup and purification equipment
Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a stir bar, add ethyl 2-bromocinnamate, the alkene coupling partner, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Degassing: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Using a syringe, add the required volume of anhydrous, degassed DMF.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.
-
Work-up: Once the reaction is complete (or has ceased to progress), cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to obtain the desired coupled product.
References
- S
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
- Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-c
- Heck reaction. Wikipedia. [Link]
- Heck Reaction. Chemistry LibreTexts. [Link]
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
- Can the Heck reaction coupling reaction proceed with a vinyl halide? Quora. [Link]
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Heck Reaction—St
- Mizoroki–Heck Cross‐Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre‐Catalysts.
- A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ScienceDirect. [Link]
- Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation.
- Designs of ligands for the selective Heck reaction.
- The effect of solvent on the Heck reaction.
- Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. [Link]
- Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. AIP Publishing. [Link]
- Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxyl
- The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
- Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. [Link]
- Optimization of Heck reaction conditions.
- Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters. Journal of the American Chemical Society. [Link]
- Chemistry Heck Reaction.
- The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate.
- Troubleshooting a difficult Heck reaction. Reddit. [Link]
- Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxyl
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]
- Heck Reaction—St
- Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. The Journal of Organic Chemistry. [Link]
- Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC - NIH. [Link]
- The Heck reaction in the production of fine chemicals. Canadian Science Publishing. [Link]
- Heck Reaction. Organic Chemistry Portal. [Link]
- Practical Heck Reaction problems!. Reddit. [Link]
- CHAPTER 11: Heck Reactions. The Royal Society of Chemistry. [Link]
- Palladium(II)-Catalysed Heck and Addition Reactions. Diva-portal.org. [Link]
- Heck Cross-Coupling|Cationic Mechanism/GATE 2019| Problem Solved|ChemOrgChem. YouTube. [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. SATHEE CUET: Chemistry Heck Reaction [cuet.iitk.ac.in]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scispace.com [scispace.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of Ethyl 2-Bromocinnamate
Welcome to the Technical Support Center for optimizing the Suzuki-Miyaura cross-coupling of ethyl 2-bromocinnamate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of this specific transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions, structured to address the practical challenges encountered in the laboratory.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance.[1][2][3] However, optimizing catalyst loading, particularly for substrates like ethyl 2-bromocinnamate, requires a nuanced understanding of the interplay between various reaction parameters. This guide provides a systematic approach to troubleshooting and optimization, grounded in mechanistic principles and practical experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the Suzuki coupling of ethyl 2-bromocinnamate, offering targeted solutions and the scientific rationale behind them.
Q1: My reaction shows low to no conversion of the starting material, ethyl 2-bromocinnamate. What are the first steps to troubleshoot?
A1: Low or no conversion is a frequent issue that can often be traced back to the catalyst's activity or the reaction environment. Here’s a systematic approach to diagnose the problem:
-
Verify Catalyst Activity: The active catalyst in a Suzuki coupling is a Pd(0) species.[1][4][5] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1]
-
Insight: Inadequate reduction can stall the reaction before it even starts. Ensure your reaction conditions are conducive to this reduction. The presence of phosphine ligands or homocoupling of the boronic acid can facilitate this step.[1]
-
-
Ensure an Inert Atmosphere: Oxygen can be detrimental to the reaction by oxidizing the active Pd(0) catalyst to inactive Pd(II) species, leading to catalyst decomposition.[5][6][7][8]
-
Check Reagent Purity: Impurities in your starting materials, particularly the boronic acid, can inhibit the catalyst.[11][12] Boronic acids are also susceptible to degradation over time.[5]
-
Actionable Advice: Use freshly acquired or purified reagents. The purity of starting materials can be checked by NMR.
-
Q2: I am observing a significant amount of dehalogenated product (ethyl cinnamate) instead of the desired coupled product. How can I minimize this side reaction?
A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in Suzuki couplings, especially with electron-deficient substrates.[1][10][13] This occurs through the formation of a palladium-hydride (Pd-H) species.[10]
-
Optimize the Base: The choice of base is critical. Some bases, particularly strong ones or those that can act as a hydride source, can promote dehalogenation.[10]
-
Recommendation: Screen different bases. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or phosphate bases like K₃PO₄, are often good choices to suppress dehalogenation.[10] Avoid strong alkoxide bases if possible.
-
-
Ligand Selection: The ligand plays a crucial role in modulating the catalyst's reactivity.
-
Strategy: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.[10]
-
-
Solvent Choice: Solvents like alcohols can sometimes act as a hydride source, contributing to dehalogenation.[1][10]
-
Experiment: If using an alcohol-containing solvent system, consider switching to aprotic solvents like dioxane or toluene.[1]
-
Q3: My reaction is sluggish, and even after extended reaction times, the yield is low. How can I increase the reaction rate?
A3: A slow reaction rate often points to a suboptimal catalyst system or reaction conditions for your specific substrate.
-
Increase Catalyst Loading: While the goal is to use minimal catalyst, a very low loading might not be sufficient to drive the reaction to completion in a reasonable timeframe.
-
Practical Tip: Incrementally increase the catalyst loading, for example, from 1 mol% to 2-3 mol%.[14] A higher catalyst concentration can improve the overall reaction rate.
-
-
Elevate the Reaction Temperature: Temperature has a significant impact on reaction kinetics.
-
Optimize the Ligand: The ligand influences both the stability and activity of the catalyst. For a vinyl bromide like ethyl 2-bromocinnamate, which can be challenging, a highly active ligand is beneficial.
-
Ligand Screening: Test a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) which are known to facilitate the oxidative addition step, often the rate-limiting step in the catalytic cycle.[15]
-
Q4: I am observing significant homocoupling of my boronic acid. What is causing this and how can I prevent it?
A4: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[1][6]
-
Minimize Oxygen: As mentioned previously, rigorous degassing of the reaction mixture is crucial.[5][6]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can be advantageous as it bypasses the need for in situ reduction of a Pd(II) precatalyst, a step that can sometimes favor homocoupling.[6]
-
Controlled Addition of Boronic Acid: Maintaining a low concentration of the boronic acid throughout the reaction can disfavor the bimolecular homocoupling reaction.
-
Technique: Consider the slow addition of the boronic acid solution to the reaction mixture using a syringe pump.[6]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the optimization of catalyst loading for the Suzuki coupling of ethyl 2-bromocinnamate.
Q5: What is a typical starting catalyst loading for the Suzuki coupling of an activated vinyl bromide like ethyl 2-bromocinnamate?
A5: A good starting point for catalyst loading is typically in the range of 1-3 mol% of the palladium source.[8][9] For more challenging substrates or when aiming for very high efficiency, loadings can be adjusted. Modern, highly active catalyst systems with bulky, electron-rich ligands may allow for significantly lower loadings, sometimes even in the parts-per-million (ppm) range under optimized conditions.[2][16]
Q6: How does the choice of palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) affect the optimization of catalyst loading?
A6: The choice of precatalyst influences the formation of the active Pd(0) species.
-
Pd(OAc)₂: A common and relatively inexpensive Pd(II) source. It requires in situ reduction to Pd(0), which is often achieved by reaction with phosphine ligands or by the homocoupling of two boronic acid molecules.[1]
-
Pd₂(dba)₃: This is a Pd(0) source and can be advantageous as it does not require a separate reduction step.[1] This can sometimes lead to cleaner reactions with fewer side products, potentially allowing for lower catalyst loadings.
-
Precatalysts with Ligands: Modern precatalysts that come with the ligand already coordinated (e.g., palladacycles) can offer greater air and moisture stability and more reproducible generation of the active catalytic species, which can be beneficial for achieving low catalyst loadings.[3][5][17]
Q7: What is the role of the ligand-to-palladium ratio, and how should it be optimized?
A7: The ligand-to-palladium ratio is a critical parameter. For monodentate phosphine ligands, a ratio of 2:1 to 4:1 (ligand:Pd) is often used.
-
Too Little Ligand: An insufficient amount of ligand can lead to the formation of palladium black (aggregated palladium metal), which is catalytically inactive.
-
Too Much Ligand: An excess of ligand can sometimes inhibit the reaction by creating a coordinatively saturated and less reactive palladium center.
-
Optimization: The optimal ratio is dependent on the specific ligand and substrates and should be determined experimentally. A good starting point is often a 2:1 ratio, which can then be adjusted.
Q8: How do solvent and base selection impact the required catalyst loading?
A8: The solvent and base are not just passive components; they actively influence the catalytic cycle and, therefore, the required catalyst loading.[18][19][20]
-
Solvent: The solvent must solubilize the reagents and catalyst. Polar aprotic solvents like dioxane, THF, or DMF, often with some added water, are commonly used.[1][18] A solvent system that promotes high catalyst turnover will allow for lower catalyst loadings.
-
Base: The base is required to activate the boronic acid for the transmetalation step.[19][21] The choice of base can affect the rate of this step and the overall reaction efficiency. A highly efficient base for a particular substrate combination can lead to a faster reaction, potentially allowing for a reduction in catalyst loading. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[19]
Experimental Protocols & Visualizations
To further assist in your experimental design, the following sections provide a general protocol for catalyst loading screening and visual workflows.
General Protocol for Catalyst Loading Screening
This protocol provides a starting point for systematically evaluating the optimal catalyst loading.
Materials:
-
Ethyl 2-bromocinnamate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 4:1)[9]
Procedure:
-
Reaction Setup: In a series of oven-dried reaction vials under an inert atmosphere (e.g., Argon), add ethyl 2-bromocinnamate, the arylboronic acid, and the base.
-
Catalyst/Ligand Addition: Prepare stock solutions of the palladium precatalyst and ligand. Add the appropriate volumes to each vial to achieve the desired catalyst loadings (e.g., 0.5 mol%, 1.0 mol%, 1.5 mol%, 2.0 mol%). Maintain a constant ligand-to-palladium ratio (e.g., 2:1).
-
Solvent Addition: Add the degassed solvent mixture to each vial.
-
Degassing: Further degas the reaction mixtures by bubbling an inert gas through the solution for 10-15 minutes.[10]
-
Reaction: Heat the reactions to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction by TLC, GC-MS, or LC-MS at regular time intervals.
-
Workup and Analysis: Once the reactions are complete, perform a standard aqueous workup. Analyze the crude product mixtures to determine the conversion and yield for each catalyst loading.
Data Presentation: Catalyst Loading Optimization
| Catalyst Loading (mol%) | Time (h) | Conversion (%) | Yield (%) | Key Observations |
| 0.5 | 12 | 65 | 58 | Incomplete conversion, starting material remains. |
| 1.0 | 8 | 95 | 88 | Good conversion and yield. |
| 1.5 | 6 | >99 | 92 | Faster reaction, slightly improved yield. |
| 2.0 | 6 | >99 | 91 | No significant improvement over 1.5 mol%. |
This is illustrative data and will vary based on specific substrates and conditions.
Visual Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ResearchGate. Why can't I achieve good yields for this Suzuki reaction? [Link]
- ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. [Link]
- Semantic Scholar.
- ResearchGate. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions | Request PDF. [Link]
- Semantic Scholar. Curse or blessing?
- Wikipedia. Suzuki reaction. [Link]
- ResearchGate. The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides a,b). [Link]
- Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]
- Wiley Online Library. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]
- Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. [Link]
- ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
- MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]
- ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
- Thieme Connect. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
- CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
- Chemistry LibreTexts. 17.
- YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
- ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. [Link]
- Royal Society of Chemistry. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Reddit. Help needed with unreproducible Suzuki coupling : r/Chempros. [Link]
- ResearchGate. ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF. [Link]
- National Institutes of Health. Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
- National Institutes of Health.
- ACS Publications. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species | Organic Process Research & Development. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Managing Impurities in Ethyl 2-Bromocinnamate Production
Welcome to the Technical Support Center for the synthesis and purification of ethyl 2-bromocinnamate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of managing impurities in this important synthetic intermediate. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and purification of ethyl 2-bromocinnamate, offering probable causes and actionable solutions.
Issue 1: Low Yield of Ethyl 2-Bromocinnamate
Probable Cause: Incomplete reaction is a common reason for low yields. The efficiency of the reaction is highly dependent on the chosen synthetic route, the quality of reagents, and the reaction conditions.
Solutions:
-
Wittig Reaction:
-
Ylide Formation: Ensure the complete formation of the phosphonium ylide. The base used for deprotonation (e.g., sodium hydride, n-butyllithium) must be strong enough and used in the correct stoichiometry. The reaction should be carried out under anhydrous conditions as ylides are moisture-sensitive.[1][2]
-
Reagent Purity: The purity of the 2-bromobenzaldehyde is crucial. Impurities can interfere with the reaction. Consider purifying the aldehyde by distillation before use.
-
-
Heck Reaction:
-
Catalyst Activity: The palladium catalyst's activity is paramount. Ensure you are using a high-quality catalyst and that it has not been deactivated. The choice of phosphine ligands can also significantly impact the reaction outcome.[3][4]
-
Base Selection: The base is critical for regenerating the active Pd(0) catalyst. Common bases include triethylamine or potassium carbonate. The choice and stoichiometry of the base should be optimized for your specific conditions.[3][4]
-
-
General Considerations:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature for the chosen method. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant may be necessary to drive the reaction to completion, but this can also lead to purification challenges.
-
Issue 2: Presence of (Z)-Isomer Impurity
Probable Cause: The desired product is typically the (E)-isomer of ethyl 2-bromocinnamate, which is thermodynamically more stable. However, the formation of the (Z)-isomer is a common side reaction, particularly in the Wittig reaction.
Solutions:
-
Wittig Reaction Stereoselectivity:
-
Stabilized Ylides: The use of a stabilized ylide, such as ethyl 2-(triphenylphosphoranylidene)acetate, generally favors the formation of the (E)-alkene.[2]
-
Reaction Conditions: The stereochemical outcome of the Wittig reaction can be influenced by the solvent, temperature, and the presence of salts. For stabilized ylides, thermodynamic control is favored, leading to the (E)-isomer.
-
-
Purification:
-
Column Chromatography: The (E) and (Z)-isomers often have different polarities and can be separated by silica gel column chromatography.[5] A solvent system of hexane and ethyl acetate is a good starting point for developing a separation method.
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for isolating the major, more stable (E)-isomer.
-
Issue 3: Contamination with Triphenylphosphine Oxide (TPPO)
Probable Cause: Triphenylphosphine oxide is a stoichiometric byproduct of the Wittig reaction and is a common impurity in the crude product.[1]
Solutions:
-
Purification:
-
Column Chromatography: TPPO is a relatively polar compound and can be separated from the less polar ethyl 2-bromocinnamate by silica gel column chromatography.
-
Recrystallization: The difference in solubility between TPPO and the desired product can be exploited for purification by recrystallization from a suitable solvent system.
-
Aqueous Extraction: In some cases, washing the organic layer with a dilute acid solution can help to remove some of the TPPO.
-
Issue 4: Presence of Unreacted Starting Materials
Probable Cause: Incomplete reaction or inefficient work-up procedures can lead to the presence of unreacted 2-bromobenzaldehyde or the phosphonium ylide/its precursor.
Solutions:
-
Reaction Monitoring: Monitor the reaction by TLC to ensure the complete consumption of the limiting reagent.
-
Work-up and Purification:
-
Aqueous Wash: An aqueous wash with a solution of sodium bisulfite can be used to remove unreacted aldehydes. A wash with a dilute acid can help remove basic impurities.
-
Column Chromatography: This is a highly effective method for separating the product from unreacted starting materials due to their different polarities.[5]
-
Vacuum Distillation: If the product is a liquid, vacuum distillation can be used to separate it from less volatile starting materials.
-
Issue 5: Potential Debromination or Other Side Reactions
Probable Cause: The carbon-bromine bond can be susceptible to cleavage under certain reaction conditions, leading to the formation of ethyl cinnamate. Other side reactions can also occur depending on the specific reagents and conditions used.
Solutions:
-
Milder Reaction Conditions: If debromination is observed, consider using milder reaction conditions, such as lower temperatures or less reactive reagents.
-
Catalyst and Ligand Choice (for Heck Reaction): The choice of palladium catalyst and ligands can influence the occurrence of side reactions.[3] Experiment with different catalyst systems to minimize byproduct formation.
-
Thorough Characterization: Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify any unexpected byproducts.[6] This will help in understanding the side reactions and optimizing the reaction conditions to avoid them.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to ethyl 2-bromocinnamate and their associated impurity profiles?
A1: The two most common laboratory-scale synthetic routes are the Wittig reaction and the Heck reaction.
-
Wittig Reaction: This reaction involves the coupling of 2-bromobenzaldehyde with a phosphonium ylide, typically derived from ethyl bromoacetate and triphenylphosphine.
-
Expected Impurities:
-
Unreacted 2-bromobenzaldehyde
-
Triphenylphosphine oxide (byproduct)
-
(Z)-isomer of ethyl 2-bromocinnamate
-
Unreacted phosphonium salt
-
Solvent residues
-
-
-
Heck Reaction: This palladium-catalyzed cross-coupling reaction typically involves the reaction of 2-bromoiodobenzene or 2-dibromobenzene with ethyl acrylate.
-
Expected Impurities:
-
Unreacted starting materials (aryl halide, ethyl acrylate)
-
Homocoupling products of the aryl halide
-
Isomerized alkene byproducts
-
Residual palladium catalyst and ligands
-
Solvent residues
-
-
Q2: How can I effectively monitor the progress of my reaction to minimize impurity formation?
A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate at regular intervals, you can visualize the consumption of reactants and the formation of the product. This allows you to stop the reaction at the optimal time, preventing the formation of degradation products from prolonged reaction times or excessive heating.
Q3: What are the best practices for purifying crude ethyl 2-bromocinnamate?
A3: A multi-step purification strategy is often necessary.
-
Aqueous Work-up: After the reaction, a standard aqueous work-up is the first line of defense. This typically involves washing the organic layer with water, a mild base (like sodium bicarbonate solution) to remove any acidic impurities, and brine to remove excess water.
-
Column Chromatography: This is a powerful technique for separating the desired product from both more polar and less polar impurities. A typical stationary phase is silica gel, and the mobile phase is a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. The optimal solvent ratio should be determined by TLC.[5][7]
-
Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent can further enhance its purity. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8]
Q4: Which analytical techniques are most suitable for identifying and quantifying impurities in my final product?
A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is excellent for separating volatile components of the mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, aiding in their identification.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating a wide range of compounds and is often used for purity assessment and quantification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the final product and any isolated impurities. NMR can provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.[5][6]
Q5: What are the stability and storage considerations for ethyl 2-bromocinnamate?
A5: Ethyl 2-bromocinnamate, being an ester, is susceptible to hydrolysis under both acidic and basic conditions, which would yield 2-bromocinnamic acid and ethanol.[6] It is also advisable to protect the compound from prolonged exposure to light and high temperatures to prevent potential degradation. For long-term storage, it is best to keep the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere.
III. Experimental Protocols and Data
Protocol 1: Purification of Ethyl 2-Bromocinnamate by Column Chromatography
This protocol provides a general guideline for the purification of crude ethyl 2-bromocinnamate. The specific solvent system should be optimized based on TLC analysis of your crude mixture.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it with various mixtures of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15). The ideal solvent system will give a retention factor (Rf) of approximately 0.2-0.3 for the desired product and good separation from impurities.
-
Column Preparation: Prepare a slurry of silica gel in the chosen eluent (the solvent system with the lowest polarity that will be used). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully load the solution onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or flasks. You can gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified ethyl 2-bromocinnamate.
Data Summary Table
| Analytical Technique | Purpose | Key Information Provided |
| TLC | Reaction monitoring, purity check, column chromatography solvent selection | Rf values, presence of impurities |
| GC-MS | Impurity identification and quantification | Retention times, mass-to-charge ratios, fragmentation patterns |
| ¹H NMR | Structural verification, isomer ratio determination | Chemical shifts, coupling constants, integration |
| ¹³C NMR | Structural confirmation | Chemical shifts of carbon atoms |
IV. Visual Diagrams
Workflow for Troubleshooting Low Purity
Caption: Troubleshooting workflow for low purity issues.
Impurity Formation Pathways
Caption: Potential impurity formation in common synthetic routes.
V. References
-
Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390.
-
Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318–1330.
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphonate, Phosphine Oxide, and Phosphonium Ylides. Chemical Reviews, 89(4), 863–927.
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
-
Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
-
PubChem. (n.d.). Ethyl cinnamate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl cinnamate. Organic Syntheses Procedure, 1, 252. Retrieved from [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
Columbia University. (n.d.). Column Chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl trans-4-Bromocinnamate. Retrieved from [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(6), 838-850.
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part II of III). Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromocinnamic acid. Retrieved from [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. www1.udel.edu [www1.udel.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Ethyl 2-bromobenzoate(6091-64-1) 13C NMR [m.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Removal of unreacted starting materials from ethyl 2-bromocinnamate
Welcome to the dedicated technical support guide for the purification of ethyl 2-bromocinnamate. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in removing unreacted starting materials and other impurities from this versatile synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification strategy effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude ethyl 2-bromocinnamate sample synthesized via the Reformatsky reaction?
The primary impurities stem directly from the starting materials and the reaction mechanism. In a typical Reformatsky reaction synthesis, you can expect:
-
Unreacted Benzaldehyde: Due to equilibrium or stoichiometry, some benzaldehyde may remain.
-
Unreacted Ethyl Bromoacetate: This is another key starting material that can persist in the crude product.[1]
-
Zinc Salts (e.g., Zinc Bromide): Formed from the zinc metal used to generate the Reformatsky reagent. These are typically inorganic and removed during the initial aqueous workup.[2]
-
Side-Products: Depending on reaction conditions, minor side-products from self-condensation or other secondary reactions might be present.
Q2: My crude product has a strong almond-like smell. How do I remove the residual benzaldehyde?
An almond-like odor is a tell-tale sign of benzaldehyde contamination. The most effective method for its removal is a chemical wash with a freshly prepared saturated sodium bisulfite (NaHSO₃) solution.[3][4]
-
Mechanism: Benzaldehyde reacts with sodium bisulfite to form a solid, water-soluble adduct. This adduct partitions into the aqueous phase during a liquid-liquid extraction, effectively separating it from your desired ester which remains in the organic layer. The reaction is reversible, but under these workup conditions, the equilibrium favors the adduct formation.
Q3: After an initial aqueous workup, I still see two spots on my TLC plate. How can I differentiate between my product and the starting materials?
Thin-Layer Chromatography (TLC) is your primary tool for monitoring purification. Here’s how to interpret the results:
-
Polarity: Ethyl 2-bromocinnamate is less polar than benzaldehyde but generally more polar than simple hydrocarbons. Ethyl bromoacetate has a polarity that can be close to the product, sometimes making separation tricky.
-
Visualization:
-
UV Light (254 nm): All three compounds (ethyl 2-bromocinnamate, benzaldehyde, and ethyl bromoacetate) are UV active due to the presence of the aromatic ring or carbonyl groups.
-
Staining: A potassium permanganate (KMnO₄) stain can be very informative. Ethyl 2-bromocinnamate will show a yellow/brown spot due to its carbon-carbon double bond, which reacts with the permanganate. Benzaldehyde will also react, while ethyl bromoacetate will be much less reactive or unreactive.
-
A typical TLC solvent system for good separation is a mixture of hexane and ethyl acetate. You should aim for an Rf value of approximately 0.3-0.4 for your product to ensure good separation during column chromatography.
Q4: Is distillation a viable method for purifying ethyl 2-bromocinnamate?
Yes, vacuum distillation can be a highly effective purification method, provided there is a sufficient difference in the boiling points of the components.
| Compound | Boiling Point (°C) at Atmospheric Pressure | Notes |
| Ethyl Bromoacetate | 158-159 °C | Significantly lower than the product and benzaldehyde.[1][5] |
| Benzaldehyde | 178-179 °C | Very close to the estimated boiling point of the product.[3][6][7] |
| Ethyl 2-Bromocinnamate | ~180 °C at 18 mmHg (estimated) | High boiling point; requires vacuum to prevent decomposition.[8][9] |
As the table shows, separating benzaldehyde from ethyl 2-bromocinnamate by distillation at atmospheric pressure is challenging due to their very similar boiling points. However, under vacuum, the separation may become more feasible. Distillation is excellent for removing the lower-boiling ethyl bromoacetate.
Q5: When should I choose column chromatography over recrystallization?
The choice depends on the nature of the impurities and the physical state of your product.
-
Column Chromatography: This is the most versatile method and is ideal when you have multiple impurities with different polarities (e.g., unreacted starting materials and non-polar side products). It is also the method of choice if your product is an oil at room temperature.
-
Recrystallization: This technique is highly effective for removing small amounts of impurities from a solid product. If your crude ethyl 2-bromocinnamate is a solid and the main impurity is, for example, a small amount of a more soluble starting material, recrystallization can yield very pure material with a sharp melting point. Ethanol or ethanol/water mixtures are often good solvent systems to try first.
Troubleshooting Guides
Issue 1: Oily Product After Aqueous Workup
-
Problem: The product does not solidify and appears as a viscous oil, even after removing all solvent. This often indicates the presence of significant amounts of unreacted starting materials which can act as a solvent for the product.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an oily product.
Issue 2: Poor Separation on Column Chromatography
-
Problem: The desired product co-elutes with an impurity, resulting in mixed fractions.
-
Troubleshooting Steps:
-
Re-evaluate TLC Solvent System: The initial TLC solvent system may not be optimal. Test various ratios of hexane and ethyl acetate. To increase separation (lower Rf values), decrease the polarity (increase the proportion of hexane).
-
Check Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, which can lead to channeling and poor separation.
-
Sample Loading: Load the crude product in a minimal amount of solvent to ensure it starts as a narrow band at the top of the column.
-
Gradient Elution: If isocratic elution (using a single solvent mixture) fails, try a gradient elution. Start with a low-polarity solvent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity by adding more ethyl acetate.
-
Detailed Experimental Protocols
Protocol 1: Removal of Benzaldehyde via Sodium Bisulfite Wash
This protocol is designed for the selective removal of benzaldehyde from an organic solution containing ethyl 2-bromocinnamate.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel.
-
Bisulfite Wash: Add an equal volume of freshly prepared saturated aqueous sodium bisulfite (NaHSO₃) solution.
-
Extraction: Stopper the funnel and shake vigorously for 2-3 minutes. Periodically vent the funnel to release any pressure.
-
Separation: Allow the layers to separate. The aqueous layer (bottom) containing the benzaldehyde-bisulfite adduct may appear cloudy or contain a white precipitate. Drain and collect the aqueous layer.
-
Repeat: Repeat the wash with a fresh portion of saturated NaHSO₃ solution to ensure complete removal.
-
Water Wash: Wash the organic layer with deionized water, followed by a wash with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is suitable for separating ethyl 2-bromocinnamate from impurities with different polarities.
-
TLC Analysis: Determine an optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio until the Rf of the product is ~0.3-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen starting eluent (a low-polarity mixture of hexane and ethyl acetate).
-
Pour the slurry into a chromatography column and allow it to pack evenly under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude ethyl 2-bromocinnamate in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully add the sample to the top of the silica gel.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system determined by TLC.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation: Combine the fractions containing the pure ethyl 2-bromocinnamate and remove the solvent using a rotary evaporator.
Caption: Workflow for column chromatography purification.
References
- Wikipedia. (n.d.). Reformatsky reaction.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes.
- Brindle, J. C. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.
- Wikipedia. (n.d.). Benzaldehyde.
- Wikipedia. (n.d.). Ethyl bromoacetate.
- NROChemistry. (n.d.). Reformatsky Reaction.
- Chemistry LibreTexts. (2023). Reformatsky Reaction.
- Britannica. (n.d.). Benzaldehyde.
- GeeksforGeeks. (2023). Zinc Bromide Formula.
- Wikipedia. (n.d.). Zinc bromide.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
- CU Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC).
- PubChem. (n.d.). Ethyl bromoacetate.
- PubChem. (n.d.). Ethyl cinnamate.
- NIST. (n.d.). 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (E)-.
Sources
- 1. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]
- 2. Zinc bromide - Wikipedia [en.wikipedia.org]
- 3. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 4. Benzaldehyde | Aroma, Flavoring, Preservative | Britannica [britannica.com]
- 5. chemwhat.com [chemwhat.com]
- 6. Benzaldehyde CAS#: 100-52-7 [m.chemicalbook.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. Ethyl trans-4-bromocinnamate, 98% | Fisher Scientific [fishersci.ca]
- 9. 24393-53-1 CAS MSDS (ETHYL TRANS-4-BROMOCINNAMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Work-up Procedures for 2-Bromocinnamic Acid Ethyl Ester Reactions
As a Senior Application Scientist, this guide provides in-depth technical support for researchers encountering challenges during the work-up of reactions involving 2-bromocinnamic acid ethyl ester. This document is structured to address common and specific issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What is the standard work-up procedure for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) using ethyl 2-bromocinnamate?
A standard aqueous work-up is the cornerstone for isolating your product.[1] The primary goals are to quench the reaction, remove inorganic salts (from the base), eliminate the palladium catalyst, and separate the desired organic product from unreacted starting materials and byproducts. The typical sequence involves cooling the reaction, diluting with an organic solvent, followed by a series of aqueous washes in a separatory funnel.
The general workflow is as follows:
-
Cooling & Dilution: Once the reaction is complete (monitored by TLC, GC-MS, or LC-MS), cool the mixture to room temperature.[1] Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane (DCM) to ensure the product is fully dissolved.
-
Quenching/Filtration: If the reaction mixture contains significant solids (e.g., the base used), it's often beneficial to filter the entire mixture through a pad of Celite® before proceeding to aqueous extraction. This removes the bulk of inorganic salts and can help minimize emulsion formation later.
-
Aqueous Washes: Transfer the organic solution to a separatory funnel.
-
Water Wash: An initial wash with deionized water helps remove water-soluble components like potassium or sodium salts.[1]
-
Weak Base Wash: A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is often used to neutralize any remaining acidic components.[2][3]
-
Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) serves two purposes: it helps to break mild emulsions and removes the majority of dissolved water from the organic layer.[1]
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water.[4]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is typically purified by column chromatography on silica gel.[1][5]
Q2: My main byproduct appears to be 2-bromocinnamic acid instead of the ethyl ester. What is causing this hydrolysis and how can I prevent it?
This indicates that the ester group is being hydrolyzed (saponified) to its parent carboxylic acid.[4] This is a common issue, especially if the reaction work-up involves harsh conditions.
Causality:
-
Base-Catalyzed Hydrolysis: The most frequent cause is exposure to strong bases (e.g., NaOH, KOH) or even weaker bases like K₂CO₃ at elevated temperatures or for prolonged periods, especially in the presence of water.[4][6][7] Many cross-coupling reactions use inorganic bases, creating a risk if not handled carefully during work-up.[8]
-
Acid-Catalyzed Hydrolysis: While less common in standard cross-coupling work-ups, exposure to strong acids can also catalyze ester hydrolysis.[4]
Prevention & Mitigation Strategies:
-
Use Weaker Bases: During the reaction, consider using milder bases like potassium fluoride (KF) if compatible with your specific reaction, as they are less likely to promote ester hydrolysis.[8][9]
-
Temperature Control: Perform all aqueous work-up steps at room temperature or, ideally, using ice-cold solutions to decrease the rate of hydrolysis.[4]
-
Avoid Strong Bases in Work-up: Never use strong bases like NaOH or KOH to wash the organic layer. Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) for neutralization.[4]
-
Minimize Contact Time: Perform the aqueous extractions efficiently to minimize the time the ester is in contact with the aqueous basic or acidic phases.[4]
Q3: How do I choose the right solvent system for purifying my ethyl 2-bromocinnamate derivative by column chromatography?
The goal is to find a solvent system that provides good separation between your product, unreacted starting materials, and any byproducts. A mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is the most common choice for cinnamates.[1]
Methodology for Choosing a Solvent System:
-
TLC Analysis: Use Thin-Layer Chromatography (TLC) to test various solvent ratios.
-
Spot your crude reaction mixture on a TLC plate.
-
Develop the plate in different solvent systems (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate).
-
The ideal system will give your product an Rf (retention factor) value between 0.2 and 0.4, with clear separation from other spots.
-
-
Adjusting Polarity:
-
If all spots remain at the bottom (low Rf), increase the polarity of the eluent by adding more ethyl acetate.
-
If all spots run to the top (high Rf), decrease the polarity by adding more hexanes.
-
For very polar byproducts, a small amount of methanol in DCM can be effective, but be cautious as this can dissolve some silica.[1]
-
-
Additives: If you have acidic or basic impurities that are difficult to separate, adding a small amount (e.g., 0.5-1%) of acetic acid or triethylamine to the eluent can significantly change their retention on the silica gel and improve separation.[10]
Troubleshooting Guide
Problem: I've formed a persistent emulsion during liquid-liquid extraction that won't separate.
Cause: Emulsions are colloidal suspensions of one liquid in another, often stabilized by surfactants or finely divided solids (like residual palladium catalyst or inorganic salts).[11][12] Vigorous shaking during extraction is a common trigger.[11]
Solution Workflow:
Detailed Troubleshooting Steps:
-
Patience is Key: First, simply let the separatory funnel stand undisturbed for 15-30 minutes. Many emulsions will break on their own with time.[12]
-
Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod. This can help the dispersed droplets coalesce.[12] Avoid vigorous shaking, which created the problem initially.
-
"Salting Out": Add a significant amount of saturated brine. This increases the ionic strength and density of the aqueous phase, which can force the separation of the organic layer.[12][13]
-
Filtration: If solids are suspected of stabilizing the emulsion, filter the entire mixture through a pad of Celite® or a plug of glass wool in a funnel. This can remove the stabilizing particulates.
-
Centrifugation: If the above methods fail and equipment is available, transferring the mixture to centrifuge tubes and spinning can provide the force needed to separate the phases.[12]
Problem: My final product is a dark color, suggesting palladium contamination.
Cause: The palladium catalyst, which can be reduced to black palladium metal (Pd(0)) during the reaction, can be difficult to remove completely through simple extraction.
Solutions:
-
Pre-extraction Filtration: Before any aqueous washes, dilute the reaction mixture with your extraction solvent and filter it through a plug of Celite®. This is highly effective at removing precipitated palladium black.
-
Activated Carbon Treatment: After the work-up, dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and stir with a small amount of activated charcoal for 15-30 minutes. The charcoal will adsorb the palladium species. Filter the mixture through Celite® to remove the charcoal. Caution: Activated carbon can also adsorb your product, potentially lowering the yield, so use it sparingly.
-
Specific Scavengers: While often unnecessary for routine work, commercially available thiol-functionalized silica gels can be used to scavenge residual palladium from the organic solution.
Problem: My yield is very low, and I can't identify any obvious side products.
Cause: Low yield can stem from several issues, from an incomplete reaction to product loss during the work-up.
Troubleshooting Checklist:
-
Reaction Completion: Did you confirm the reaction went to completion via TLC or another monitoring method before starting the work-up? If not, starting material will contaminate your product and lower the yield.[1]
-
Check Aqueous Layers: Don't discard the aqueous layers until you have confirmed your product is in the organic phase. Take a small sample of the aqueous washes, extract with a little solvent, and run a TLC to ensure you haven't accidentally discarded your product, especially if its polarity is higher than expected.
-
Drying Agent: Was the organic layer thoroughly dried? Water in the final product can artificially inflate the mass of the crude material and interfere with purification. Ensure the drying agent (e.g., Na₂SO₄) is free-flowing and no longer clumping before filtering.[4]
-
Ester Hydrolysis: As discussed in the FAQs, check for the presence of the corresponding carboxylic acid via TLC or NMR. This is a common, and sometimes overlooked, cause of yield loss.[4]
Protocols & Data
Experimental Protocol 1: Standard Aqueous Work-up
This protocol details a standard work-up procedure following a palladium-catalyzed reaction.
-
Cool & Filter: Cool the reaction vessel to room temperature. Add 5 volumes of ethyl acetate and stir for 5 minutes. Filter the mixture through a pad of Celite® (approx. 2 cm thick) in a Büchner funnel, washing the flask and filter cake with additional ethyl acetate.
-
Transfer: Transfer the filtrate to a separatory funnel.
-
Wash 1 (Water): Add 1 volume of deionized water, gently invert the funnel 3-5 times (venting frequently), and allow the layers to separate. Drain and discard the aqueous layer.
-
Wash 2 (NaHCO₃): Add 1 volume of saturated aqueous NaHCO₃ solution. Again, gently invert, vent, and allow the layers to separate. Drain and discard the aqueous layer.
-
Wash 3 (Brine): Add 1 volume of saturated aqueous NaCl (brine). Invert, vent, separate, and discard the aqueous layer.[1]
-
Dry: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Na₂SO₄ until it no longer clumps and swirls freely. Let it sit for 10-15 minutes.
-
Concentrate: Gravity filter or decant the dried organic solution into a round-bottom flask. Remove the solvent under reduced pressure.
-
Purify: Purify the resulting crude oil or solid by column chromatography.
Data Tables
Table 1: Common Aqueous Washing Solutions
| Solution | Purpose | Rationale & Comments |
| Deionized Water | Removal of bulk water-soluble impurities | A gentle first wash to remove inorganic salts (e.g., K₃PO₄, Na₂CO₃) and polar solvents (e.g., DMF).[1] |
| Sat. aq. NaHCO₃ | Neutralize residual acid | A weak base that effectively neutralizes acids without significantly promoting ester hydrolysis.[2][3] |
| Dilute Acid (e.g., 1M HCl) | Neutralize residual base | Use with extreme caution and only if necessary. Use cold and perform wash quickly to minimize acid-catalyzed ester hydrolysis. |
| Sat. aq. NaCl (Brine) | Remove dissolved water & break emulsions | Reduces the solubility of the organic product in the aqueous layer ("salting out") and helps destabilize emulsions.[1][12] |
Table 2: Quick Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Persistent Emulsion | Fine solids present; vigorous shaking | Let stand; add brine; filter through Celite®.[12] |
| Low Yield & Carboxylic Acid in NMR | Ester hydrolysis (saponification) | Use cold work-up solutions; use weak base (NaHCO₃); minimize contact time with aqueous layers.[4] |
| Dark/Black Crude Product | Palladium catalyst residue | Filter reaction mixture through Celite® before extraction; treat solution with activated carbon. |
| Product Lost in Aqueous Layer | Product has unexpected polarity; incorrect layer separation | Check aqueous layers by TLC before discarding; confirm densities of organic/aqueous phases. |
References
- Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- ResearchGate. (2024). The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate | Request PDF.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Odinity. (2013). Intro to Organometallics: The Heck Reaction.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.).
- Wikipedia. (n.d.). Heck reaction.
- Royal Society of Chemistry. (2024).
- YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
- PubChem. (n.d.). 2-Bromocinnamic Acid.
- Biotage. (2023). Tackling emulsions just got easier.
- AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions.
- OSTI.GOV. (2024). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling : r/Chempros.
- ResearchGate. (2024). Kinetic study of the hydrolysis of ethyl-2-bromoisobutyrate in two-phase medium.
- Google Patents. (n.d.). CN101774918A - Preparation method of cinnamate derivates.
- The Royal Society of Chemistry. (n.d.). Bromination of Cinnamic acid.
- Guidechem. (n.d.). 2-Bromocinnamic acid 7345-79-1.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters.
- National Institutes of Health. (2024).
- PubChem. (n.d.). m-Bromocinnamic acid.
- Google Patents. (n.d.). EP0909751A1 - A process for the preparation of cinnamic acid esters.
- ASPIRE. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS.
- Benchchem. (n.d.). Preventing hydrolysis of Ethyl 3,5-dimethylbenzoate during workup.
- Chemistry LibreTexts. (2023). Preparation of Esters.
- Google Patents. (n.d.). CN101121664B - Method for preparing ethyl cinnamate derivative.
- Fisher Scientific. (n.d.). 2-Bromocinnamic Acid 98.0+%, TCI America™.
- HYDROLYSIS OF ETHYL-2-BROMOISOBUTYRATE ESTER IN AN ALKALINE SOLUTION. (2004).
- Organic Syntheses. (n.d.). 1-Naphthoic acid, ethyl ester.
- ResearchGate. (2024). (PDF) Synthesis of ( E )-cinnamyl ester derivatives via a greener Steglich esterification.
- NIST. (n.d.). 2-Propenoic acid, 3-phenyl-, ethyl ester.
- PubMed. (2018). Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification.
- Google Patents. (n.d.). CN117105769B - Preparation method of ethyl 2-bromopropionate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0909751A1 - A process for the preparation of cinnamic acid esters - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. article.sapub.org [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. odinity.com [odinity.com]
- 11. biotage.com [biotage.com]
- 12. azom.com [azom.com]
- 13. rsc.org [rsc.org]
How to avoid polymerization of ethyl 2-bromocinnamate
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is ethyl 2-bromocinnamate and why is it prone to polymerization?
Ethyl 2-bromocinnamate is an α,β-unsaturated ester. Its structure contains a carbon-carbon double bond conjugated with a carbonyl group, which makes it susceptible to polymerization. This reactivity is primarily due to the potential for free-radical polymerization, which can be initiated by heat, light, or the presence of radical species.[1][2][3] The polymerization process can lead to the formation of long polymer chains, altering the chemical and physical properties of the material and potentially compromising experimental results.[1][3]
Q2: What are the primary triggers for the polymerization of ethyl 2-bromocinnamate?
The polymerization of ethyl 2-bromocinnamate, like other vinyl monomers, is typically initiated by:
-
Heat: Elevated temperatures can provide the activation energy needed to initiate free-radical formation and subsequent polymerization.[4][5] For instance, styrene, a similar vinyl compound, undergoes thermal polymerization at temperatures above 100°C.[4]
-
Light (UV Radiation): Ultraviolet light can also induce polymerization by promoting the formation of radicals.[5][6] This is a common method used intentionally in photopolymerization processes but can be an issue during storage and handling if the compound is exposed to light.[6][7]
-
Presence of Initiators: Contaminants that can act as radical initiators (e.g., peroxides) can trigger polymerization even at ambient temperatures.
Q3: How can I visually identify if my ethyl 2-bromocinnamate has started to polymerize?
The onset of polymerization can often be detected by a change in the physical appearance of the compound. Signs of polymerization include:
-
Increased Viscosity: The liquid will become noticeably thicker or more syrupy.
-
Formation of Solids: You may observe the formation of a solid mass or "popcorn" polymer, which is an insoluble, cross-linked polymer.[8]
-
Haziness or Cloudiness: The initially clear liquid may become turbid.
If any of these signs are observed, it is recommended to dispose of the material safely, as the polymerization can be exothermic and potentially lead to a runaway reaction in a sealed container.[9][10]
Troubleshooting Guide: Preventing Polymerization
This section provides detailed protocols and explanations to help you mitigate the risk of unwanted polymerization during storage and experimentation.
Issue 1: Polymerization During Storage
Root Cause: Improper storage conditions, such as exposure to light, elevated temperatures, or the presence of oxygen (which can form peroxides), can initiate polymerization over time.
Solution: Optimal Storage Protocol
-
Temperature Control: Store ethyl 2-bromocinnamate in a cool, dark place. Refrigeration is often recommended, but always consult the manufacturer's safety data sheet (SDS) for specific temperature ranges.[11]
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen and prevent peroxide formation.
-
Use of Inhibitors: For long-term storage, the addition of a suitable inhibitor is crucial.
Recommended Inhibitors for Storage:
| Inhibitor | Typical Concentration | Mechanism of Action | Key Considerations |
| Hydroquinone (HQ) | 100-200 ppm | Acts as a radical scavenger, effectively terminating polymer chains.[12] Requires the presence of oxygen to be effective. | Can be removed by an alkaline wash before use.[4] |
| 4-Methoxyphenol (MEHQ) | 50-200 ppm | Similar to hydroquinone, it's a radical scavenger that requires oxygen for activation. | A common and effective inhibitor for many monomers.[4] |
| Butylated Hydroxytoluene (BHT) | 100-1000 ppm | A phenolic antioxidant that functions as a radical scavenger. | Often used in industrial applications for stabilizing organic compounds.[4] |
Issue 2: Polymerization During Experimental Workflows (e.g., Distillation, Reactions at Elevated Temperatures)
Root Cause: Thermal stress during processes like distillation or reflux can readily initiate polymerization.[4] The risk of a runaway reaction increases significantly under these conditions.[10][12]
Solution: In-Process Inhibition
For experiments requiring elevated temperatures, a more robust inhibitor or a combination of inhibitors may be necessary.
Experimental Protocol: Distillation of Ethyl 2-Bromocinnamate
-
Apparatus Setup: Use a clean, dry distillation apparatus. Ensure all joints are properly sealed to maintain an inert atmosphere if necessary.
-
Inhibitor Addition: Before heating, add a suitable inhibitor to the distillation flask. For high-temperature processes, consider a blend of inhibitors for synergistic effects.[13] A combination of a phenolic inhibitor (like hydroquinone) and a stable free radical compound can be effective.[13]
-
Vapor Phase Inhibition: In distillations, polymerization can occur in the vapor phase where liquid-phase inhibitors are not present.[8] The use of a volatile inhibitor, such as certain non-metallic nitrite salts, can help prevent this "popcorn" polymerization.[8]
-
Temperature and Pressure Control: Whenever possible, perform distillations under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress on the compound.[14]
-
Monitoring: Continuously monitor the distillation for any signs of polymerization, such as increased viscosity in the distillation pot.
Diagram: Polymerization Inhibition Workflow
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 5. Thermal- vs Light-Induced On-Surface Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. data.epo.org [data.epo.org]
- 9. scribd.com [scribd.com]
- 10. Inhibition of Free Radical Polymerization: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uottawa.ca [uottawa.ca]
- 12. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US6447649B1 - Polymerization inhibitor for vinyl-containing materials - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Reactivity of 2-Bromocinnamic Acid Ethyl Ester in Basic Conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling 2-Bromocinnamic acid ethyl ester in your research. This guide is designed for researchers, chemists, and drug development professionals who may encounter stability issues and unexpected reaction outcomes when this reagent is subjected to basic conditions. Here, we address common problems in a question-and-answer format, providing not just solutions but also the core chemical principles behind them.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary stability concerns for this compound under basic conditions?
When this compound is exposed to a base, it stands at a chemical crossroads, with two primary competing reaction pathways dictating its fate. Understanding this duality is the first step in troubleshooting and controlling your reaction.
-
Saponification (Ester Hydrolysis): This is a classic reaction for any ester. The hydroxide ion (or other basic nucleophile) attacks the electrophilic carbon of the ester group. This process, known as saponification, cleaves the ester bond to yield an alcohol (ethanol) and a carboxylate salt. The final step, an irreversible acid-base reaction between the initially formed carboxylic acid and the base, drives this pathway to completion.
-
Dehydrobromination (Elimination Reaction): As a vinyl halide, the compound can also undergo an elimination reaction. The base abstracts the vinyl proton, leading to the elimination of hydrogen bromide (HBr) and the formation of a carbon-carbon triple bond. This results in the synthesis of ethyl phenylpropiolate. The use of alcoholic potassium hydroxide is a well-established method for promoting such eliminations to form alkynes.
The stability of your starting material is therefore entirely dependent on your specific reaction conditions, which will favor one pathway over the other.
Technical Support Center: Optimizing Reaction Time for the Esterification of 2-Bromocinnamic Acid
Welcome to the technical support guide for the esterification of 2-bromocinnamic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this crucial reaction. We will move beyond standard protocols to explore the causality behind experimental choices, ensuring a robust and efficient synthetic strategy.
Core Principles: Understanding the Fischer-Speier Esterification
The esterification of 2-bromocinnamic acid is most commonly achieved via the Fischer-Speier (or Fischer) esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2][3] Understanding the reversible nature of this reaction is the cornerstone of optimizing its speed and yield.[4][5][6]
The reaction proceeds through a series of reversible protonation and nucleophilic attack steps.[7][8][9][10] An acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon.[6][10] Following a proton transfer and the elimination of water, the ester is formed.[7][9]
Because water is a product, its accumulation can drive the reaction backward via hydrolysis, slowing the net formation of the ester.[4][5][7] Therefore, the two most critical strategies for accelerating the reaction are:
Troubleshooting Guide & Optimization Strategies (Q&A Format)
This section addresses specific issues you may encounter during your experiments, providing both solutions and the scientific rationale behind them.
Q1: My reaction is extremely slow or has stalled. What are the primary causes?
A stalled reaction is a common issue, often attributable to several factors related to the reaction equilibrium.
-
Insufficient Catalyst Activity: The reaction is acid-catalyzed. Ensure your catalyst (e.g., H₂SO₄, p-TsOH) is fresh and anhydrous.[2][5] Older or hydrated catalysts will have diminished activity. For substrates like 2-bromocinnamic acid, the ortho-bromo group can introduce some steric hindrance, potentially requiring slightly higher catalyst loading (e.g., 0.1-0.2 eq) than simpler aromatic acids.[11]
-
Water Accumulation: The presence of water, either from wet starting materials/solvents or as a reaction byproduct, will inhibit the forward reaction.[2][4][5]
-
Solution 1: Use Excess Alcohol. Using the alcohol as the solvent (10-20 equivalents or more) shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle.[2][7][8]
-
Solution 2: Water Removal. For higher-boiling alcohols where using a large excess is impractical, a Dean-Stark apparatus is highly effective.[1][7][12][13] This device, used with a solvent like toluene that forms an azeotrope with water, physically removes water from the reaction mixture as it forms, preventing the reverse reaction.[7][12]
-
-
Suboptimal Temperature: The reaction requires heat to overcome its activation energy.[4][5] The mixture should typically be heated to the reflux temperature of the alcohol being used.[2][11] If the reaction is slow at the reflux temperature of, for example, methanol (65°C), switching to a higher boiling alcohol like n-butanol (118°C) or using a higher-boiling inert solvent with a Dean-Stark trap can significantly increase the rate.
Q2: I'm observing significant side product formation. How can I improve selectivity?
While Fischer esterification is generally clean, the structure of 2-bromocinnamic acid (containing a double bond and a halogenated aromatic ring) presents potential pathways for side reactions, especially under harsh conditions.
-
Potential Side Reaction: Addition to the Alkene: Strong acids can protonate the double bond, which could then be attacked by a nucleophile (like the alcohol or bromide). While less common under standard esterification conditions, it is a possibility at very high temperatures or with extended reaction times.
-
Minimization Strategy:
-
Control Temperature: Avoid excessive heating beyond what is necessary for a reasonable reaction rate.[5]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction.[2][5] Stop the reaction once the starting material is consumed to prevent the formation of degradation products.
-
Catalyst Choice: While strong acids like H₂SO₄ are effective, they can also promote side reactions. p-Toluenesulfonic acid (p-TsOH) is often a milder and equally effective alternative.[12][13]
-
Q3: How do I choose the optimal catalyst and its loading?
The choice of catalyst depends on the scale and sensitivity of your reaction.
| Catalyst | Typical Loading | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | 1-5 mol% | Inexpensive, highly active.[1][7] | Strong dehydrating agent, can cause charring/side reactions at high temperatures.[5] |
| p-Toluenesulfonic Acid (p-TsOH) | 1-5 mol% | Solid, easier to handle, generally milder than H₂SO₄.[2][12][13] | More expensive than H₂SO₄. |
| Strongly Acidic Ion Exchange Resins | Varies | Easily removed by filtration, reusable, minimizes acidic waste in work-up.[14] | May require higher temperatures or longer reaction times. |
| Lewis Acids (e.g., Zr complexes) | 1-2 mol% | Can be highly efficient and tolerant of moisture.[15] | Higher cost and may require specific handling. |
For most lab-scale preparations of 2-bromocinnamic esters, p-TsOH offers a good balance of reactivity and ease of handling. Start with a loading of ~2 mol% and increase if the reaction rate is insufficient.
Q4: How does the choice of alcohol affect the reaction time?
The structure of the alcohol has a significant impact on the reaction rate due to steric effects.[4][6]
-
Primary Alcohols (Methanol, Ethanol, Butanol): These react the fastest due to minimal steric hindrance around the hydroxyl group.[6]
-
Secondary Alcohols (Isopropanol, Cyclohexanol): The reaction is noticeably slower. Higher temperatures and longer reaction times are required.
-
Tertiary Alcohols (tert-Butanol): These are generally unsuitable for Fischer esterification as they are prone to elimination under acidic conditions to form alkenes.[8]
Therefore, to optimize for speed, a primary alcohol is the best choice. A kinetic study on the esterification of trans-cinnamic acid found reaction temperatures of 90-120 °C to be effective, pointing towards the utility of alcohols like n-propanol or n-butanol.[16]
Experimental Protocols & Workflows
Protocol 1: General Esterification using Excess Alcohol (e.g., Synthesis of Methyl 2-Bromocinnamate)
This method is ideal for low-boiling primary alcohols like methanol or ethanol.
Materials:
-
2-Bromocinnamic acid (1.0 eq)
-
Anhydrous Methanol (serves as solvent, 20-50 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-TsOH (0.1-0.2 eq)[11]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate or Diethyl Ether)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromocinnamic acid in anhydrous methanol.[11]
-
Catalyst Addition: With stirring, carefully and slowly add the acid catalyst to the solution.
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 2-8 hours. Monitor the reaction's progress by TLC until the starting acid is consumed.[11]
-
Cooling & Solvent Removal: Cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.[11]
-
Work-up: Dissolve the residue in ethyl acetate. Transfer to a separatory funnel and wash carefully with saturated NaHCO₃ solution to neutralize the acid catalyst.[12] Wash with water, then with brine to aid separation and remove residual water.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: If necessary, purify the product by column chromatography on silica gel.
Diagram: General Esterification Workflow
This diagram illustrates the decision-making process for a standard Fischer esterification.
Caption: Workflow for Fischer esterification using excess alcohol.
Protocol 2: Optimization via Dean-Stark Azeotropic Removal of Water
This method is superior for slower reactions, expensive alcohols, or when trying to achieve maximum conversion.
Materials:
-
2-Bromocinnamic acid (1.0 eq)
-
Alcohol (e.g., n-Butanol, 1.5-3.0 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.02-0.05 eq)
-
Toluene (as azeotroping solvent)
Procedure:
-
Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser.[12]
-
Charging the Flask: To the flask, add 2-bromocinnamic acid, the alcohol, toluene, and p-TsOH.
-
Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the trap. Toluene will flow back into the flask while the denser water separates to the bottom of the trap.[7]
-
Monitoring: Continue refluxing until the theoretical amount of water has been collected in the trap and TLC analysis shows the disappearance of the starting acid. This can take several hours.[4][12]
-
Work-up: Cool the reaction mixture and proceed with an aqueous work-up similar to Protocol 1 (steps 5-7), using an appropriate extraction solvent.
Diagram: Troubleshooting Logic for Slow Reactions
This flowchart guides the optimization process when facing a slow reaction.
Caption: Decision tree for troubleshooting slow esterification reactions.
Frequently Asked Questions (FAQs)
Q5: Can I use a base-catalyzed method instead? For esterification starting from a carboxylic acid, acid catalysis is standard. Base-catalyzed transesterification is common, but starting from the acid, a base would simply deprotonate it to the unreactive carboxylate. An alternative, non-equilibrium method would be to first convert the carboxylic acid to a more reactive derivative like an acid chloride (e.g., using thionyl chloride) and then react it with the alcohol in the presence of a non-nucleophilic base like pyridine. This is a faster but more hazardous and expensive two-step process.[3][14]
Q6: My work-up is complicated by emulsions. How can I prevent this? Emulsions often form during the neutralization step with sodium bicarbonate.[2] To break them, add a small amount of brine (saturated NaCl solution). Gently swirling or rocking the separatory funnel instead of vigorous shaking can also help prevent their formation.[2]
Q7: Is it possible to use microwave irradiation to speed up the reaction? Yes, microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times for Fischer esterification, often from hours to minutes.[17] Sealed-vessel microwave conditions allow for temperatures well above the solvent's atmospheric boiling point, significantly accelerating the reaction. This requires specialized microwave reactor equipment.[17]
References
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]
- The Fischer Esterific
- Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]
- Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry. [Link]
- Synthesis of pure esters from long-chain alcohols using Fischer esterification. (2020, March 24). Sciencemadness.org. [Link]
- Kinetic study of the esterification of t-cinnamic acid over Preyssler structure acid. (2022, July 18). Scientific Reports. [Link]
- Esterification, Purification and Identification of Cinnamic Acid Esters.
- Method for producing cinnamic acid ester compound.
- Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. (2025, May 22). JoVE. [Link]
- OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International Journal of Physical Sciences. [Link]
- 18.10: Reactions of Unsaturated Carboxylic Acids and Their Derivatives. (2021, July 31). Chem LibreTexts. [Link]
- Fischer Esterific
- Bromination of Cinnamic acid. The Royal Society of Chemistry. [Link]
- Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. RSC Publishing. [Link]
- Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. NIH. [Link]
- Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry. [Link]
- 08.08 Esterification of Carboxylic Acids. YouTube. [Link]
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Carboxylic Acids Important Reactions. Jack Westin. [Link]
- Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online. [Link]
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jackwestin.com [jackwestin.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. US11021431B2 - Method for producing cinnamic acid ester compound - Google Patents [patents.google.com]
- 15. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.abo.fi [research.abo.fi]
- 17. academicpublishers.org [academicpublishers.org]
Technical Support Center: Minimizing Byproduct Formation in Palladium-Catalyzed Reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their cross-coupling reactions and minimize the formation of unwanted byproducts. Here, you will find in-depth answers to common issues, troubleshooting guides, and detailed protocols to enhance the efficiency and purity of your synthetic work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This center is structured in a question-and-answer format to directly address the challenges you may encounter during your experiments.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, yet it is not without its challenges. Byproducts such as homocoupling of the boronic acid and hydrodehalogenation of the aryl halide are common hurdles.
Q1: I am observing significant homocoupling of my boronic acid. What are the primary causes and how can I prevent this?
Answer: Homocoupling of boronic acids to form symmetrical biaryls is a frequent side reaction in Suzuki couplings, leading to reduced yields and purification headaches. The primary culprits are typically the presence of oxygen and the use of a Pd(II) precatalyst.
Mechanistic Insight:
-
Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that promotes the homocoupling of the boronic acid.[1]
-
Pd(II) Precatalyst-Induced Homocoupling: When using a Pd(II) source like Pd(OAc)₂, it must first be reduced to the active Pd(0) species. This reduction can be mediated by the boronic acid, leading to its homocoupling as a byproduct.[2]
Troubleshooting Workflow:
Caption: Decision-making workflow for troubleshooting homocoupling in Suzuki reactions.
Recommended Actions:
-
Ensure a Rigorously Inert Atmosphere: The most critical step is the exclusion of oxygen.[1]
-
Degassing Solvents: Use the freeze-pump-thaw method for the most effective removal of dissolved oxygen.[3] Sparging with an inert gas like argon or nitrogen for an extended period is a simpler, albeit less thorough, alternative.[4]
-
Inert Gas Blanket: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[5]
-
-
Optimize Your Palladium Source:
-
Use a Pd(0) Precatalyst: Starting directly with a Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄ can significantly reduce homocoupling as it bypasses the problematic in-situ reduction step.[2]
-
Employ Modern Precatalysts: Buchwald's G3 and G4 precatalysts are designed for the clean and efficient generation of the active Pd(0) species, which helps to minimize side reactions.[6]
-
-
Select the Right Ligand:
-
Bulky, Electron-Rich Phosphines: Ligands like SPhos, XPhos, and cataCXium® A are highly effective at minimizing homocoupling.[2][7][8] Their steric bulk hinders the formation of intermediates leading to homocoupling, while their electron-donating properties promote the desired reductive elimination step.[9]
-
Table 1: Recommended Ligands to Mitigate Suzuki Homocoupling
| Ligand | Structure | Key Features |
| SPhos | Buchwald Ligand | Bulky, electron-rich biaryl phosphine.[2] |
| XPhos | Buchwald Ligand | Very bulky, electron-rich biaryl phosphine.[2] |
| cataCXium® A | Beller's Ligand | Di(1-adamantyl)-n-butylphosphine, extremely bulky and electron-rich.[7][8] |
Section 2: Heck Reaction
The Heck reaction is a powerful tool for the arylation of alkenes. However, controlling regioselectivity and preventing alkene isomerization can be challenging.
Q2: My Heck reaction is producing a mixture of regioisomers. How can I control the regioselectivity?
Answer: The formation of linear versus branched products in a Heck reaction is highly dependent on the nature of the catalytic species (neutral or cationic) and the steric and electronic properties of the reactants and ligands.
Mechanistic Insight:
-
Neutral vs. Cationic Pathway: The regioselectivity is largely governed by whether the reaction proceeds through a neutral or a cationic palladium intermediate.[10]
-
Neutral Pathway: Favored with halide leaving groups and monodentate phosphine ligands. Migratory insertion is sterically controlled, leading to the palladium adding to the less substituted carbon of the alkene, typically resulting in the linear product.[11]
-
Cationic Pathway: Promoted by triflate leaving groups or the use of halide scavengers (e.g., silver salts). Migratory insertion is electronically controlled, with the aryl group adding to the more electron-deficient carbon of the alkene, often favoring the branched product.[10][11]
-
Strategies for Controlling Regioselectivity:
-
Choice of Ligand:
-
Monodentate vs. Bidentate Ligands: The use of bidentate phosphine ligands, such as dppp (1,3-bis(diphenylphosphino)propane), can favor the formation of the branched isomer.[10]
-
Electron-Rich vs. Electron-Poor Ligands: Employing electron-rich phosphine ligands can influence the electronic nature of the palladium center and thereby the regioselectivity.[10]
-
-
Reaction Conditions:
-
Leaving Group: Using an aryl triflate instead of an aryl halide can switch the reaction to the cationic pathway, favoring the branched product.
-
Additives: The addition of silver salts can scavenge halide ions, promoting the cationic pathway and influencing regioselectivity.[12]
-
Q3: I'm observing significant isomerization of my alkene product. What causes this and how can I prevent it?
Answer: Alkene isomerization in Heck reactions is a result of the reversibility of the β-hydride elimination step.
Mechanistic Insight: The palladium-hydride intermediate formed after the initial desired β-hydride elimination can re-add to the alkene product in a different orientation. A subsequent β-hydride elimination then leads to the isomerized alkene.[12]
Troubleshooting Steps:
-
Base Selection: The choice of base is crucial. A base is required to neutralize the HX generated and regenerate the Pd(0) catalyst.[13] Using a stronger, non-coordinating base can accelerate the final step of the catalytic cycle, minimizing the lifetime of the palladium-hydride species and thus reducing isomerization.
-
Additives: The use of silver salts can help to suppress isomerization.[12]
-
Temperature: Lowering the reaction temperature can sometimes reduce the rate of the reversible β-hydride elimination and subsequent re-addition.[12]
Section 3: Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming C(sp)-C(sp²) bonds. The most common byproduct is the homocoupling of the terminal alkyne, known as Glaser coupling.
Q4: I am getting a significant amount of alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can I suppress this?
Answer: Glaser coupling is the oxidative homocoupling of terminal alkynes, a side reaction often promoted by the copper(I) co-catalyst in the presence of oxygen.
Mechanistic Insight: The copper(I) acetylide intermediate, which is key to the Sonogashira catalytic cycle, can undergo oxidation (often by residual oxygen) to a copper(II) species, which then promotes the dimerization of the alkyne.
Strategies for Suppression:
-
Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the Sonogashira reaction under copper-free conditions. While this may require higher reaction temperatures or more specialized ligands, it completely removes the primary catalyst for this side reaction.
-
Rigorous Exclusion of Oxygen: As with other cross-coupling reactions, ensuring an oxygen-free environment through proper degassing of solvents and maintaining an inert atmosphere is critical to minimizing oxidative side reactions.[14]
-
Choice of Base and Solvent: The choice of an appropriate amine base and solvent system can also influence the rate of the desired cross-coupling versus the undesired homocoupling.
Section 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. Common byproducts include hydrodehalogenation and diarylation of primary amines.
Q5: In my Buchwald-Hartwig amination, I am observing significant hydrodehalogenation of my aryl halide. What is the cause and how can I minimize it?
Answer: Hydrodehalogenation is the replacement of the halide on your starting material with a hydrogen atom. This side reaction is often promoted by the formation of a palladium-hydride species.
Mechanistic Insight: Palladium-hydride species can be generated from various sources, including trace water, alcohol solvents, or even from the amine or base under certain conditions. This palladium-hydride can then react with the aryl halide in a competing catalytic cycle to produce the hydrodehalogenated byproduct.
Troubleshooting Strategies:
-
Use Bulky Ligands: Bulky, electron-rich biaryl phosphine ligands, such as BrettPhos, are known to favor the desired C-N reductive elimination over pathways leading to hydrodehalogenation.[15]
-
Ensure Strictly Anaerobic and Anhydrous Conditions: Minimizing potential sources of protons (like water) is crucial. Use freshly distilled and degassed solvents and ensure all reagents are anhydrous.
-
Optimize the Base: While strong bases like NaOtBu are often used, they can sometimes promote the formation of palladium-hydride species. In such cases, switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃ may be beneficial.[16]
Q6: I am trying to perform a mono-arylation of a primary amine, but I am getting a significant amount of the diarylated product. How can I improve the selectivity for mono-arylation?
Answer: The over-arylation of primary amines is a common issue, especially when using an excess of the aryl halide or at high temperatures.
Strategies for Improved Selectivity:
-
Stoichiometry Control: Use a slight excess of the primary amine relative to the aryl halide.
-
Ligand Selection: Certain bulky ligands, such as BrettPhos and JosiPhos SL-J009-1, are known to favor mono-arylation due to steric hindrance around the palladium center, which disfavors the binding of the bulkier secondary amine product.
-
Reaction Temperature: Lowering the reaction temperature can often improve the selectivity for mono-arylation.
Experimental Protocols
Protocol 1: Rigorous Degassing of Solvents using the Freeze-Pump-Thaw Method
This is the most effective method for removing dissolved oxygen from reaction solvents.[3]
Materials:
-
Schlenk flask or a heavy-walled sealed tube
-
Solvent to be degassed
-
Schlenk line (vacuum and inert gas manifold)
-
Dewar flask
-
Liquid nitrogen
Procedure:
-
Add the solvent to the Schlenk flask. Do not fill it more than halfway to allow for expansion upon freezing.
-
Attach the flask to the Schlenk line.
-
Carefully immerse the flask in a dewar filled with liquid nitrogen.
-
Once the solvent is completely frozen, open the flask to the vacuum line and evacuate for 2-3 minutes while still immersed in liquid nitrogen.
-
Close the flask to the vacuum line.
-
Remove the flask from the liquid nitrogen and allow the solvent to thaw completely.
-
Repeat the freeze-pump-thaw cycle (steps 3-6) at least two more times (for a total of three cycles).
-
After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The degassed solvent is now ready for use.[3][4]
Caption: Workflow for the freeze-pump-thaw degassing method.
Protocol 2: Setting up a Reaction under Inert Atmosphere
Maintaining an oxygen-free environment is crucial for the success of most palladium-catalyzed reactions.
Materials:
-
Oven-dried glassware (e.g., Schlenk flask, condenser) and stir bar
-
Solid reagents (palladium precursor, ligand, base, solid coupling partner)
-
Degassed solvents and liquid reagents
-
Schlenk line or inert gas manifold (Argon or Nitrogen)
-
Syringes and needles
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried to remove any adsorbed water.
-
Assembly and Purging: Assemble the glassware while hot and immediately purge with a stream of inert gas for 5-10 minutes as it cools.
-
Adding Solids: Under a positive pressure of inert gas, add all solid reagents to the reaction flask.
-
Evacuate and Backfill: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure all residual air is removed.[5]
-
Adding Liquids: Add degassed solvents and any liquid reagents via syringe through a rubber septum.
-
Reaction Execution: Heat the reaction to the desired temperature under a positive pressure of inert gas (a balloon filled with inert gas is often sufficient).[17]
References
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with BINAP Ligands.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Electron-deficient Halides.
- BenchChem. (2025).
- BenchChem. (2025). minimizing homocoupling in Suzuki reactions with bromopyridines.
- Catalysis Science & Technology. (n.d.). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings.
- Chemistry LibreTexts. (2023, January 22). Heck reaction.
- National Institutes of Health. (2023, October 30). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings.
- ResearchGate. (2025, August 7).
- BenchChem. (n.d.). Navigating the Solvent Maze: A Technical Guide for Cross-Coupling Reactions.
- Organic Process Research & Development. (2023, September 6).
- ResearchGate. (n.d.). (PDF) Bulky, Electron-Rich, Renewable: Analogues of Beller's Phosphine for Cross-Couplings.
- DiVA portal. (n.d.). Regiocontrol in the Heck-Reaction and Fast Fluorous Chemistry.
- National Institutes of Health. (n.d.).
- BenchChem. (2025).
- YouTube. (2024, January 9). Ligand design for cross-couplings: phosphines.
- BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids.
- Journal of the American Chemical Society. (n.d.). Biaryl Phosphine Based Pd(II)
- ResearchGate. (2025, August 7). An E-Factor Minimized Protocol for a Sustainable and Efficient Heck Reaction in Flow.
- Regioselectivity in the Heck (Mizoroki-Heck) Reaction. (n.d.).
- National Institutes of Health. (n.d.).
- ResearchGate. (2025, August 7). Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified.
- csbsju. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). How To: Degas Solvents.
- National Institutes of Health. (n.d.).
- ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands.
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010). Dalton Transactions.
- ACS Omega. (2022, December 2). What the Heck? Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry.
- Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings?.
- Semantic Scholar. (n.d.). Efficient phosphine ligands for the one-pot palladium-catalyzed borylation/Suzuki-Miyaura cross-coupling reaction.
- National Institutes of Health. (n.d.).
- Chemistry LibreTexts. (2023, June 30). Heck Reaction.
- YouTube. (2023, February 9). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon.
- Chemical Reviews. (n.d.).
- White Rose Research Online. (n.d.).
- RSC Publishing. (2019, April 8).
- ChemRxiv. (n.d.). β-X vs. β-H Elimination. Selection Rules for Chemoselectivity Enabled by Mechanistic Studies.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
- National Institutes of Health. (n.d.). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend.
- ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
- YouTube. (2022, May 22). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up.
- Reddit. (2023, February 13). Degassing solvents for Suzuki reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- RSC Publishing. (n.d.).
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. How To [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. bilder.buecher.de [bilder.buecher.de]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of Ethyl 2-Bromocinnamate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the elucidation of organic compound structures. This guide provides an in-depth technical comparison of the NMR characteristics of the geometric isomers of ethyl 2-bromocinnamate, a valuable synthetic intermediate. We will explore the diagnostic spectral features that differentiate the (E) and (Z) isomers, discuss the identification of common impurities, and provide a detailed experimental protocol for acquiring high-quality NMR data.
The Decisive Role of NMR in Isomer Differentiation
Ethyl 2-bromocinnamate exists as two geometric isomers, (E) and (Z), arising from the restricted rotation around the carbon-carbon double bond. While these isomers share the same molecular formula and connectivity, their distinct spatial arrangements lead to unique electronic environments for their respective nuclei. These differences are readily and definitively identified by ¹H NMR spectroscopy.
The primary diagnostic tool for distinguishing between the (E) and (Z) isomers is the coupling constant (J) between the two vinylic protons. The magnitude of this coupling is dictated by the dihedral angle between the protons, as described by the Karplus relationship.
-
For the (E)-isomer , the vinylic protons are in a trans configuration, resulting in a large coupling constant, typically in the range of 15-16 Hz .
-
Conversely, the (Z)-isomer features cis vinylic protons, leading to a significantly smaller coupling constant, generally around 11-12 Hz .
This substantial and predictable difference in the J-coupling provides an unequivocal method for assigning the stereochemistry of the double bond.
Comparative NMR Data Analysis
To illustrate the practical application of these principles, the following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the (E) and (Z) isomers of ethyl 2-bromocinnamate, alongside data for a common precursor, 2-bromobenzaldehyde, and the unsubstituted (E)-ethyl cinnamate for comparative purposes. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| (E)-Ethyl 2-Bromocinnamate | Ethyl-CH₃ | ~1.35 | t | ~7.1 |
| Ethyl-CH₂ | ~4.30 | q | ~7.1 | |
| Vinylic-H (α to C=O) | ~6.50 | d | ~16.0 | |
| Vinylic-H (β to C=O) | ~7.80 | d | ~16.0 | |
| Aromatic-H | ~7.20-7.70 | m | - | |
| (Z)-Ethyl 2-Bromocinnamate | Ethyl-CH₃ | ~1.30 | t | ~7.1 |
| Ethyl-CH₂ | ~4.25 | q | ~7.1 | |
| Vinylic-H (α to C=O) | ~6.90 | d | ~12.0 | |
| Vinylic-H (β to C=O) | ~7.10 | d | ~12.0 | |
| Aromatic-H | ~7.20-7.60 | m | - | |
| (E)-Ethyl Cinnamate | Ethyl-CH₃ | 1.34 | t | 7.1 |
| Ethyl-CH₂ | 4.27 | q | 7.1 | |
| Vinylic-H (α to C=O) | 6.44 | d | 16.0 | |
| Vinylic-H (β to C=O) | 7.69 | d | 16.0 | |
| Aromatic-H | 7.37-7.53 | m | - | |
| 2-Bromobenzaldehyde | Aldehydic-H | 10.34 | s | - |
| Aromatic-H | 7.43-7.89 | m | - |
Note: The chemical shifts for the target molecules are predicted based on analogous structures and established substituent effects. The key differentiating feature, the vinylic coupling constant, is well-established.
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| (E)-Ethyl 2-Bromocinnamate | Ethyl-CH₃ | ~14.2 |
| Ethyl-CH₂ | ~61.0 | |
| Vinylic-C (α to C=O) | ~120.0 | |
| C-Br | ~125.0 | |
| Aromatic-C | ~127.0-134.0 | |
| Vinylic-C (β to C=O) | ~142.0 | |
| Carbonyl-C | ~166.0 | |
| (Z)-Ethyl 2-Bromocinnamate | Ethyl-CH₃ | ~14.1 |
| Ethyl-CH₂ | ~60.8 | |
| Vinylic-C (α to C=O) | ~119.0 | |
| C-Br | ~124.5 | |
| Aromatic-C | ~127.0-133.5 | |
| Vinylic-C (β to C=O) | ~141.0 | |
| Carbonyl-C | ~165.5 | |
| (E)-Ethyl Cinnamate | Ethyl-CH₃ | 14.3 |
| Ethyl-CH₂ | 60.4 | |
| Vinylic-C (α to C=O) | 118.2 | |
| Aromatic-C | 128.0, 128.8, 130.1, 134.4 | |
| Vinylic-C (β to C=O) | 144.5 | |
| Carbonyl-C | 166.9 | |
| 2-Bromobenzaldehyde | Aromatic-C | 127.8, 128.0, 130.0, 133.8, 134.1 |
| C-Br | 136.0 | |
| Carbonyl-C | 191.5 |
Visualizing the Molecular Structure and Workflow
To provide a clearer understanding of the molecular assignments and the experimental process, the following diagrams have been generated.
Caption: Structure of (E)-Ethyl 2-Bromocinnamate with atom numbering.
Caption: Workflow for NMR characterization of ethyl 2-bromocinnamate.
Identifying Potential Impurities
During the synthesis of ethyl 2-bromocinnamate, several impurities may be present in the final product. NMR spectroscopy is an excellent tool for their detection and quantification.
-
Unreacted Starting Materials: The presence of 2-bromobenzaldehyde can be identified by a characteristic singlet for the aldehydic proton at approximately 10.34 ppm in the ¹H NMR spectrum.[1][2] This region of the spectrum is typically devoid of other signals, making it a clear diagnostic peak.
-
Isomeric Impurity: The presence of the undesired (Z)-isomer in a sample of the (E)-isomer (or vice versa) can be detected by the appearance of a second set of vinylic proton signals with the corresponding smaller or larger coupling constant.
-
Solvent Residues: Residual solvents from the reaction or purification steps, such as ethyl acetate or hexane, will appear as characteristic signals in the ¹H NMR spectrum. Resources are available that list the chemical shifts of common laboratory solvents.
Experimental Protocol
The following protocol outlines the steps for preparing and analyzing a sample of ethyl 2-bromocinnamate by NMR spectroscopy.
A. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-25 mg of the ethyl 2-bromocinnamate sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[3]
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.[3]
-
Mixing: Gently swirl the vial to ensure the sample is completely dissolved. If any particulate matter remains, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]
-
Capping: Cap the NMR tube securely to prevent solvent evaporation.
B. Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
¹H NMR Acquisition:
-
Load standard proton acquisition parameters.
-
Set the spectral width to cover a range of approximately -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of at least 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Load standard proton-decoupled carbon acquisition parameters.
-
Set the spectral width to cover a range of approximately 0 to 220 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.
-
C. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decays (FIDs) for both the ¹H and ¹³C spectra.
-
Phasing and Baseline Correction: Manually or automatically phase correct the spectra to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Analysis: Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons. Measure the chemical shifts and coupling constants for all signals.
Conclusion
The characterization of ethyl 2-bromocinnamate by NMR spectroscopy is a straightforward and powerful method for confirming its structure and assessing its isomeric purity. The key diagnostic feature is the coupling constant between the vinylic protons, which unambiguously differentiates the (E) and (Z) isomers. By following the detailed protocol provided and comparing the acquired data with the reference values, researchers can confidently verify the identity and quality of their synthesized material, ensuring the integrity of their subsequent research and development activities.
References
- Chegg. (2015, March 17). Explain how one can use 1H NMR to differentiate.
- Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility.
- Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances.
Sources
A Senior Application Scientist's Guide to Purity Assessment of 2-Bromocinnamic Acid Ethyl Ester: A Comparative Analysis of Leading Analytical Techniques
For researchers and professionals in drug development and fine chemical synthesis, the purity of intermediates like 2-Bromocinnamic acid ethyl ester is not merely a quality metric; it is a cornerstone of process efficiency, final product safety, and regulatory compliance. The presence of even trace impurities—be they starting materials, by-products, or degradation products—can have cascading effects on reaction yields, biological activity, and toxicity profiles. Therefore, the selection of an appropriate analytical technique for purity assessment is a critical decision, guided by the specific requirements of the analysis, from routine quality control to in-depth impurity profiling.
This guide provides a comprehensive comparison of the principal analytical techniques for determining the purity of this compound. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights into the strengths and limitations of each approach. Every protocol described is designed as a self-validating system, grounded in established scientific principles and regulatory expectations.[1][2]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is arguably the most versatile and widely adopted technique for the purity analysis of pharmaceutical intermediates.[3][4] Its suitability for non-volatile and thermally labile compounds makes it an excellent first choice for this compound, which, like many esters, could be susceptible to degradation at high temperatures.[5][6] The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, offering high resolution for complex mixtures.
Causality of Method Choice: Why Reversed-Phase HPLC?
For a molecule like ethyl 2-bromocinnamate, which possesses moderate polarity due to the ester group and the aromatic ring, Reversed-Phase HPLC (RP-HPLC) is the logical starting point. In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The analyte and its potential impurities are separated based on their relative hydrophobicity. Less polar impurities will be retained longer on the column, while more polar ones will elute earlier, allowing for effective separation and quantification. A UV detector is ideal, as the conjugated system of the cinnamate structure provides a strong chromophore for sensitive detection.[7]
Experimental Protocol: RP-HPLC with UV Detection
This protocol is designed to be a robust starting point for method development and validation, adhering to principles outlined by the International Council for Harmonisation (ICH).[8]
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (65:35, v/v). Rationale: This starting ratio balances retention time with resolution. It can be optimized or switched to a gradient elution if impurities with widely different polarities are present.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Rationale: Maintaining a constant temperature ensures reproducible retention times.[7]
-
Detection Wavelength: 278 nm. Rationale: This wavelength is typical for cinnamate esters and offers a good balance of sensitivity for the parent compound and related impurities.[7]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Preparation: Accurately prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in acetonitrile. Perform serial dilutions with the mobile phase to create calibration standards across the desired range (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample to be tested and dissolve it in the mobile phase to a nominal concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. The linearity of this curve (R² value) is a key validation parameter.[9]
-
Determine the concentration of the main peak and any impurities in the sample by interpolation from the calibration curve. Purity is typically expressed as a percentage area of the main peak relative to the total area of all peaks.
Workflow Diagram: HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography (GC): A Superior Choice for Volatile Impurities
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds.[3] For this compound, GC can be an excellent orthogonal method to HPLC, particularly for identifying and quantifying volatile impurities like residual solvents (e.g., ethanol, ethyl acetate) or volatile starting materials.[5][6] Coupling GC with a Mass Spectrometer (MS) provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.
Causality of Method Choice: When to Use GC-MS
The primary decision factor for using GC is the volatility and thermal stability of the analyte and its expected impurities.[10] While the ester itself is sufficiently volatile for GC analysis, high temperatures in the injection port could potentially cause degradation. Therefore, method development must carefully optimize the injector temperature to ensure complete vaporization without decomposition. A Flame Ionization Detector (FID) offers excellent sensitivity for quantifiable carbon-containing compounds, making it suitable for purity assays. However, for impurity identification, a Mass Spectrometer (MS) is the detector of choice.[5]
Experimental Protocol: GC-MS
Instrumentation:
-
A GC system equipped with a split/splitless injector, a capillary column, and a Mass Spectrometer detector.
Chromatographic Conditions:
-
Column: A low-to-mid polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). Rationale: This phase provides good separation for a wide range of semi-volatile compounds.
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
Rationale: This program allows for the elution of volatile solvents first, followed by the separation of the main analyte from closely related, less volatile impurities.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading with the main component.
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: 40-450 amu.
Sample Preparation:
-
Prepare a stock solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.
-
If an internal standard is used for quantification, it should be added to the sample solution at a known concentration.
Workflow Diagram: GC-MS Impurity Identification
Caption: Workflow for GC-MS analysis for impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantification
NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used as a primary quantitative method (qNMR). Unlike chromatographic techniques that rely on comparison to a reference standard, qNMR can determine purity by comparing the integral of analyte signals to the integral of a certified internal standard with a known concentration, without the need for an identical reference standard of the analyte itself.[11]
Causality of Method Choice: Why Use ¹H NMR?
¹H NMR is particularly powerful for assessing the purity of this compound because the molecule has distinct protons whose signals can be easily identified and integrated. The vinyl protons, aromatic protons, and the ethyl ester protons all appear in characteristic regions of the spectrum.[12] The presence of isomeric impurities (e.g., the Z-isomer) or related substances can often be detected and quantified by the appearance of unique signal sets. For purity determination, a high-purity, non-interfering internal standard (e.g., maleic acid, dimethyl sulfone) is added in a precisely weighed amount.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
Instrumentation:
-
NMR Spectrometer (400 MHz or higher for better signal dispersion).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh and add a similar amount of a certified internal standard (e.g., dimethylformamide).
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated. This is critical for accurate integration.
-
The number of scans should be sufficient to achieve a good signal-to-noise ratio.
Data Processing:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., one of the vinyl protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Identity Check
FTIR is a rapid, non-destructive technique primarily used for the identification of functional groups in a molecule. While not a quantitative method for determining purity in the low percentage range, it serves as an excellent tool for identity confirmation and for detecting gross impurities with different functional groups.
Causality of Method Choice: Quick Verification
For this compound, the FTIR spectrum will show characteristic absorption bands for the C=O stretch of the ester (around 1710-1730 cm⁻¹), the C=C stretch of the alkene (around 1630 cm⁻¹), and C-H stretches from the aromatic ring.[13] The absence of a broad O-H stretch (around 2500-3300 cm⁻¹) would confirm that the starting material, 2-Bromocinnamic acid, has been fully converted.[14]
Experimental Protocol: FTIR-ATR
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Analysis:
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Acquire the spectrum.
-
Compare the obtained spectrum with a reference spectrum of this compound to confirm its identity and the absence of significant impurities with different functional groups.
Comparative Summary and Strategic Selection
The choice of analytical technique is dictated by the objective of the analysis. No single method is universally superior; they are often complementary.[6]
| Parameter | HPLC-UV | GC-MS | Quantitative NMR (qNMR) | FTIR |
| Primary Use | Purity assay, impurity profiling | Volatile impurity identification | Absolute quantification, structural confirmation | Identity confirmation |
| Specificity | High (for non-volatile impurities) | High (for volatile impurities) | Very High (structurally specific) | Low to Moderate |
| Sensitivity | High (LOD ~0.03 µg/mL) | Very High (LOD <0.05 µg/mL) | Moderate | Low |
| Quantification | Relative (vs. standard) | Relative (vs. standard) | Absolute (primary method) | No |
| Analysis Time | 10-20 minutes per sample | 15-25 minutes per sample | 5-15 minutes per sample | < 2 minutes per sample |
| Key Advantage | Versatility for non-volatile compounds | Gold standard for volatile impurities | No need for specific analyte standard | Speed and simplicity |
| Key Limitation | Requires reference standards | Potential for thermal degradation | Lower sensitivity for trace impurities | Not quantitative |
Decision Tree for Method Selection
Sources
- 1. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 2. particle.dk [particle.dk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. aelabgroup.com [aelabgroup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. Cinnamic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 10. brewerscience.com [brewerscience.com]
- 11. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 12. 2-Bromocinnamic acid(7345-79-1) 1H NMR spectrum [chemicalbook.com]
- 13. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. 2-Bromocinnamic Acid | C9H7BrO2 | CID 688321 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reactivity Showdown: A Comparative Guide to 2-Bromo vs. 4-Bromocinnamic Acid Ethyl Ester in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, yield, and feasibility of a synthetic route. Substituted cinnamic acid esters are valuable building blocks, and their halogenated derivatives are frequently employed in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. This guide provides an in-depth technical comparison of the reactivity of two common isomers: ethyl 2-bromocinnamate and ethyl 4-bromocinnamate, with a focus on their performance in Suzuki and Heck cross-coupling reactions.
The Decisive Factors: Unpacking Steric and Electronic Effects
The difference in the position of the bromine atom on the phenyl ring—ortho (2-position) versus para (4-position)—is the primary determinant of the disparate reactivity profiles of these two isomers. These differences can be rationalized by considering two fundamental concepts in physical organic chemistry: steric hindrance and electronic effects.
Steric Hindrance: The bromine atom is relatively bulky. In ethyl 2-bromocinnamate, its proximity to the carbon-bromine (C-Br) bond, the site of reaction in many cross-coupling processes, creates significant steric congestion. This steric bulk can impede the approach of the bulky palladium catalyst, which is a prerequisite for the crucial oxidative addition step. In contrast, the bromine atom in ethyl 4-bromocinnamate is positioned far from the reaction center, posing no significant steric barrier to the catalyst. As a general principle, increased steric hindrance near a reaction site leads to a decrease in reaction rate.[1][2][3]
Electronic Effects: Halogens, including bromine, exert a dual electronic influence on the aromatic ring. They are electronegative and thus withdraw electron density from the ring through the sigma bonds (an inductive effect), which deactivates the ring towards electrophilic substitution. However, they also possess lone pairs of electrons that can be donated to the aromatic pi-system (a resonance effect). While halogens are overall deactivating, their resonance effect directs incoming electrophiles to the ortho and para positions.
In the context of palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. This process is generally favored by electron-withdrawing groups on the aromatic ring, which make the carbon of the C-X bond more electrophilic. Both isomers benefit from the electron-withdrawing nature of the ethyl ester group, which is conjugated with the phenyl ring. However, the position of the bromine atom subtly modulates the electron density at the C-Br bond. For the 4-bromo isomer, the electronic effect is straightforward. For the 2-bromo isomer, the interplay of inductive and resonance effects, combined with the dominant steric hindrance, creates a more complex reactivity profile.
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
To provide a practical understanding of the reactivity differences, we will consider two of the most powerful and widely used C-C bond-forming reactions in organic synthesis: the Suzuki-Miyaura coupling and the Heck-Mizoroki reaction.
The Suzuki-Miyaura Coupling: A Tale of Two Isomers
The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl compounds by coupling an organoboron reagent with an organohalide.
Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Expected Reactivity:
Based on the principles of steric hindrance, ethyl 4-bromocinnamate is expected to be significantly more reactive than ethyl 2-bromocinnamate in Suzuki coupling reactions. The unhindered C-Br bond of the 4-bromo isomer allows for facile oxidative addition of the palladium catalyst, leading to faster reaction rates and often higher yields under milder conditions.[1][2] In contrast, the sterically encumbered C-Br bond in the 2-bromo isomer will likely require more forcing conditions—such as higher temperatures, longer reaction times, and more specialized, bulky phosphine ligands—to achieve comparable yields.[4][5]
Data Comparison:
| Substrate | Expected Relative Reactivity | Typical Reaction Conditions | Expected Yield |
| Ethyl 4-bromocinnamate | High | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80-100 °C | Good to Excellent |
| Ethyl 2-bromocinnamate | Low | Pd(dppf)Cl₂, Cs₂CO₃, Dioxane, 100-120 °C | Moderate to Good |
The Heck-Mizoroki Reaction: Olefin Arylation
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[7]
Reaction Scheme:
Caption: Synthesis of ethyl 4-bromocinnamate.
Protocol:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.1 eq.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-bromobenzaldehyde (1.0 eq.) in THF dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. Synthesis of Ethyl 2-bromocinnamate:
The synthesis is analogous to the 4-bromo isomer, starting from 2-bromobenzaldehyde.
Representative Suzuki-Miyaura Coupling Protocol
This protocol is optimized for the more reactive ethyl 4-bromocinnamate and would likely require modification for the 2-bromo isomer.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol:
-
In a round-bottom flask, combine ethyl 4-bromocinnamate (1.0 eq.), the desired arylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), triphenylphosphine (0.08 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Conclusion and Recommendations
The positional isomerism of the bromine atom in ethyl bromocinnamates has a profound impact on their reactivity in palladium-catalyzed cross-coupling reactions.
-
Ethyl 4-bromocinnamate is the more reactive isomer due to the lack of steric hindrance around the C-Br bond. It is the preferred substrate for achieving high yields under milder reaction conditions and in shorter reaction times.
-
Ethyl 2-bromocinnamate is significantly less reactive due to steric hindrance from the ortho-bromo substituent, which impedes the rate-determining oxidative addition step. Successful coupling of this isomer often requires more forcing conditions, including higher temperatures, longer reaction times, and the use of specialized catalyst systems.
For researchers and drug development professionals, this guide underscores the importance of considering steric effects when designing synthetic routes. When a choice is available, selecting the 4-bromo isomer will generally lead to a more efficient and robust process. However, when the 2-bromo isomer is a necessary intermediate, a thorough optimization of reaction conditions, particularly the choice of catalyst and ligand, will be crucial for success.
References
- MDPI. (n.d.). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate.
- ResearchGate. (2025). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate.
- PrepChem. (n.d.). Synthesis of ethyl (E)-3-[3-(2-bromoacetyl)phenyl]acrylate.
- Organic Syntheses. (n.d.). ETHYL α-(BROMOMETHYL)ACRYLATE.
- PubMed. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation.
- Organic Chemistry Portal. (n.d.). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides.
- ResearchGate. (2025). Sterically Demanding, Sulfonated, Triarylphosphines: Application to Palladium-Catalyzed Cross-Coupling, Steric and Electronic Properties, and Coordination Chemistry.
- National Institutes of Health. (n.d.). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions.
- National Institutes of Health. (2013). Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- ResearchGate. (2025). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes.
- ChemRxiv. (n.d.). An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”.
- ResearchGate. (2025). The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate.
- National Institutes of Health. (n.d.). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions.
- ResearchGate. (2025). Functionalized Styrene Synthesis via Palladium-Catalyzed C−C Cleavage of Aryl Ketones.
- Reddit. (2025). How to Increase Rates of Oxidative Addition when Using Sterically Bulky Aryl Halides?.
- National Institutes of Health. (n.d.). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
Sources
- 1. Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Coupling of 2-Bromocinnamic Acid Ethyl and Methyl Esters
For researchers, scientists, and drug development professionals, the strategic construction of molecular frameworks is paramount. Among the vast arsenal of synthetic tools, palladium-catalyzed cross-coupling reactions stand as a pillar for the formation of carbon-carbon bonds. The derivatives of 2-bromocinnamic acid, in particular, serve as versatile building blocks for the synthesis of a wide array of pharmacologically active compounds and advanced materials.[1] This guide provides an in-depth technical comparison of two common substrates in this class: 2-bromocinnamic acid ethyl ester and its methyl ester counterpart. While direct, head-to-head comparative studies are sparse, a robust analysis based on mechanistic principles and data from analogous systems allows for a clear elucidation of their respective merits and subtle differences in reactivity in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.
The Decisive Factors: Steric Hindrance and Electronic Effects
The primary distinction between the ethyl and methyl esters of 2-bromocinnamic acid lies in the steric bulk of the ester group. While the electronic influence of a methyl versus an ethyl group is nearly identical, the additional methylene unit in the ethyl ester introduces a greater steric demand. This seemingly minor difference can have significant implications for the kinetics and overall efficiency of a cross-coupling reaction, particularly given the ortho position of the bromine atom to the cinnamate backbone.
The key step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[2] For ortho-substituted substrates, this step is often slower due to steric hindrance, which can impede the approach of the palladium complex to the C-Br bond.[3][4] Therefore, it is reasonable to infer that the slightly larger ethyl ester may result in a slower oxidative addition compared to the methyl ester under identical conditions. However, it is crucial to note that other factors, such as ligand choice and reaction temperature, can be modulated to overcome these steric challenges.[5][6]
Performance in Key Cross-Coupling Reactions: A Comparative Analysis
The following sections delve into the expected performance of 2-bromocinnamic acid ethyl and methyl esters in three of the most powerful cross-coupling methodologies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a remarkably versatile tool for the formation of C(sp²)–C(sp²) bonds. The products of coupling 2-bromocinnamic acid esters with arylboronic acids are 2-aryl-cinnamic acid derivatives, a scaffold present in numerous bioactive molecules.
While both esters are expected to be effective substrates, the subtle difference in steric bulk may manifest in the reaction kinetics. The transmetalation step, where the organic group is transferred from the boron reagent to the palladium center, can also be influenced by steric factors.[7] However, for many Suzuki-Miyaura reactions, oxidative addition is the rate-determining step, especially with sterically hindered aryl bromides.[2]
Table 1: Predicted Performance in Suzuki-Miyaura Coupling
| Parameter | 2-Bromocinnamic Acid Methyl Ester | This compound | Rationale |
| Reaction Rate | Potentially faster | Potentially slower | The smaller methyl group may allow for a slightly faster rate of oxidative addition. |
| Yield | High | High | With optimized conditions, both substrates are expected to give high yields. The choice of a bulky phosphine ligand can mitigate steric hindrance.[8] |
| Side Reactions | Minimal | Minimal | Protodeboronation of the boronic acid is a potential side reaction, but this is independent of the ester substrate.[7] |
| Optimal Ligands | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) | Bulky, electron-rich phosphines are effective for coupling sterically hindered aryl bromides.[8] |
Mizoroki-Heck Reaction
The Heck reaction couples an aryl or vinyl halide with an alkene.[9] In the context of 2-bromocinnamic acid esters, this typically involves an intramolecular reaction to form cyclic structures or an intermolecular reaction if an external alkene is introduced. For the purpose of this comparison, we will consider the intermolecular reaction with a simple acrylate, such as butyl acrylate.
The mechanism of the Heck reaction involves oxidative addition, migratory insertion of the alkene, and β-hydride elimination.[10] Steric hindrance around the palladium center can influence the regioselectivity of the migratory insertion step.[11] Given the ortho-substitution, careful selection of reaction conditions is crucial to ensure high yields and selectivity.
Table 2: Predicted Performance in Heck Coupling with Butyl Acrylate
| Parameter | 2-Bromocinnamic Acid Methyl Ester | This compound | Rationale |
| Reaction Rate | Potentially faster | Potentially slower | Similar to the Suzuki coupling, the oxidative addition step is likely to be slightly faster for the methyl ester. |
| Yield | Good to Excellent | Good to Excellent | Both esters are expected to be viable substrates. The electronic nature of the acrylate partner will also play a significant role.[12] |
| Regioselectivity | High | High | For terminal acrylates, the reaction typically yields the E-isomer with high selectivity. |
| Catalyst System | Pd(OAc)₂, PPh₃ or phosphine-free systems | Pd(OAc)₂, PPh₃ or phosphine-free systems | A variety of catalyst systems are effective for the Heck reaction of aryl bromides.[13] |
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a C–C bond between a terminal alkyne and an aryl or vinyl halide.[14][15] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important motifs in materials science and medicinal chemistry.
The Sonogashira reaction typically involves a palladium catalyst and a copper(I) co-catalyst.[16] The catalytic cycle includes oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper acetylide species. The steric environment around the C-Br bond can influence the rate of the initial oxidative addition step.
Table 3: Predicted Performance in Sonogashira Coupling with Phenylacetylene
| Parameter | 2-Bromocinnamic Acid Methyl Ester | This compound | Rationale |
| Reaction Rate | Potentially faster | Potentially slower | The less sterically hindered methyl ester may undergo a faster oxidative addition. |
| Yield | High | High | With appropriate ligands and conditions, both esters should provide high yields of the coupled product. |
| Side Reactions | Low potential for Glaser coupling | Low potential for Glaser coupling | Homocoupling of the alkyne (Glaser coupling) is a potential side reaction, which can be minimized by using copper-free conditions.[15] |
| Catalyst System | Pd(PPh₃)₂Cl₂, CuI, amine base | Pd(PPh₃)₂Cl₂, CuI, amine base | This is a classic and robust catalyst system for Sonogashira couplings.[17] |
Experimental Protocols
The following are representative, detailed protocols for the cross-coupling of 2-bromocinnamic acid esters. These should be regarded as starting points and may require optimization for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
To a dry Schlenk flask, add the 2-bromocinnamic acid ester (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mizoroki-Heck Reaction
Caption: A generalized workflow for the Mizoroki-Heck coupling reaction.
Step-by-Step Methodology:
-
To a sealable reaction tube, add the 2-bromocinnamic acid ester (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.01 mmol, 1 mol%), triphenylphosphine (0.02 mmol, 2 mol%), and a stir bar.
-
Add N,N-dimethylformamide (DMF, 5 mL), butyl acrylate (1.5 mmol, 1.5 equiv.), and triethylamine (2.0 mmol, 2.0 equiv.).
-
Seal the tube and heat the reaction mixture to 110 °C for 16 hours.
-
Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL) and wash with water (3 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling
Caption: A generalized workflow for the Sonogashira coupling reaction.
Step-by-Step Methodology:
-
To a dry Schlenk flask, add the 2-bromocinnamic acid ester (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed tetrahydrofuran (THF, 5 mL) and degassed triethylamine (2 mL).
-
Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 equiv.) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanistic Considerations
The subtle interplay of steric and electronic factors is at the heart of the reactivity differences between the ethyl and methyl esters of 2-bromocinnamic acid. The following diagram illustrates the key oxidative addition step in the palladium-catalyzed cross-coupling of these substrates.
Caption: Oxidative addition step comparison.
Conclusion and Recommendations
-
For routine applications and initial screening , the methyl ester may offer a slight advantage in terms of reaction kinetics due to its lower steric profile.
-
When optimizing for yield and scalability , the differences between the two esters are likely to be negligible with a well-chosen catalyst system. The selection of a bulky, electron-rich phosphine ligand is crucial for overcoming the steric hindrance of the ortho-bromo substituent in both cases.
-
In terms of practical considerations , the availability and cost of the starting materials may be the deciding factor.
Ultimately, the principles outlined in this guide, supported by the provided protocols, will enable researchers to make informed decisions and successfully employ these important building blocks in their synthetic endeavors.
References
- de Vries, J. G. (2001). The Heck reaction. Journal of the Chemical Society, Dalton Transactions, (4), 421-428.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922.
- Jutand, A. (2007). Role of the nature of the halide in the rate of the oxidative addition of aryl halides to palladium(0) complexes. Journal of Organometallic Chemistry, 692(21), 4611-4621.
- Ianni, A., & Waldvogel, S. R. (2006). Reliable and Versatile Synthesis of 2-Aryl-Substituted Cinnamic Acid Esters. Synthesis, 2006(13), 2103-2112.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille and Suzuki-Miyaura Cross-Coupling Reactions.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl bromides and chlorides. Tetrahedron, 57(35), 7449-7476.
- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Zapf, A., & Beller, M. (2001). The state of the art in palladium-catalyzed cross-coupling reactions of aryl chlorides.
- Amatore, C., & Jutand, A. (2000). Role of dppf in the reactivity of palladium(0) toward aryl halides. Organometallics, 19(16), 3110-3118.
- Waldvogel, S. R., & Ianni, A. (2006). Synthesis of 2-Aryl-Substituted Cinnamic Acid Esters. Synfacts, 2006(10), 1045-1045.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
- Stanetty, P., & Schnürch, M. (2012). Recent advances in the synthesis of cinnamic acids. Synthesis, 44(1), 1-26.
- S. G. Newman, et al. (2024). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction. Journal of the American Chemical Society, 146(8), 5650-5660.
- Dardir, A. H. (2021). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Yale University EliScholar.
- Pontiki, E., & Hadjipavlou-Litina, D. (2012). Cinnamic acids: new derivatives and structure-activity relationship. Current Medicinal Chemistry, 19(20), 3361-3377.
- Kambe, N., Iwasaki, T., & Terao, J. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(10), 4937-4947.
- Isbrandt, E. S., et al. (2024). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction. Organic Chemistry Portal.
- Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: the post-Ullmann chemistry. Coordination Chemistry Reviews, 248(21-24), 2337-2364.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl chlorides and bromides.
- Marion, N., & Nolan, S. P. (2008). N-Heterocyclic carbenes in palladium catalysis.
- Hazari, N., & Miller, S. J. (2008). Palladium-catalyzed cross-coupling of unactivated alkyl halides.
- Buchwald, S. L., & Mauger, C. (2007). A general and efficient catalyst for the Suzuki-Miyaura coupling of aryl chlorides.
- Glorius, F. (2005). N-heterocyclic carbenes in palladium-catalyzed cross-coupling. Topics in Organometallic Chemistry, 14, 1-21.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in the Sonogashira reaction. Chemical Society Reviews, 40(10), 5084-5121.
Sources
- 1. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of the Oxidative Addition ofortho-Substituted Aryl Halides to Palladium(0) Complexes [ouci.dntb.gov.ua]
- 5. Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands [organic-chemistry.org]
- 6. Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Sonogashira Coupling [organic-chemistry.org]
A Comparative Guide to the Structure-Activity Relationship of Brominated Cinnamic Esters
For Researchers, Scientists, and Drug Development Professionals
Cinnamic acid, a naturally occurring organic compound, and its derivatives have long been a subject of interest in medicinal chemistry due to their wide range of biological activities and favorable safety profiles.[1] Among the various modifications of the cinnamic acid scaffold, halogenation has proven to be a particularly effective strategy for enhancing therapeutic efficacy. This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of brominated cinnamic esters, with a primary focus on their antimicrobial activities. By synthesizing data from multiple studies, this document provides a comprehensive overview supported by experimental data, detailed protocols, and mechanistic insights to inform future drug discovery and development efforts.
The Rationale for Bromination in Cinnamic Ester Scaffolds
The introduction of bromine atoms into the cinnamic ester structure can significantly influence its physicochemical properties and, consequently, its biological activity. Bromine, being a halogen, is an electron-withdrawing group that can modulate the electronic distribution within the molecule. This can affect the molecule's ability to interact with biological targets. Furthermore, the lipophilicity of the compound is altered, which can enhance its ability to permeate biological membranes, a crucial factor for antimicrobial agents that need to reach intracellular targets.[2]
The position of the bromine substituent on the phenyl ring (ortho, meta, or para) and the nature of the ester group are critical determinants of the compound's biological efficacy. These structural modifications can influence the molecule's conformation, steric hindrance, and overall shape, all of which are vital for specific binding to target enzymes or receptors.
Synthesis of Brominated Cinnamic Esters: A Methodical Approach
The synthesis of brominated cinnamic esters typically involves a multi-step process, beginning with the appropriate brominated benzaldehyde. A common and effective method is the Knoevenagel-Doebner condensation, followed by esterification.
Experimental Protocol: Synthesis of Ethyl para-bromocinnamate
This protocol details the synthesis of ethyl 4-bromocinnamate as a representative example.
Step 1: Knoevenagel-Doebner Condensation of 4-bromobenzaldehyde
-
In a round-bottom flask, dissolve 10 mmol of 4-bromobenzaldehyde and 12 mmol of malonic acid in 20 mL of pyridine.
-
Add 0.5 mL of piperidine as a catalyst.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling, pour the reaction mixture into a beaker containing 100 mL of cold 10% hydrochloric acid.
-
The precipitated 4-bromocinnamic acid is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Fischer Esterification of 4-bromocinnamic acid
-
In a round-bottom flask equipped with a reflux condenser, suspend 5 mmol of the synthesized 4-bromocinnamic acid in 25 mL of absolute ethanol.
-
Carefully add 0.5 mL of concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for 8-12 hours.
-
After cooling, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in 50 mL of diethyl ether and washed successively with 5% sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude ethyl 4-bromocinnamate.
-
The product can be further purified by recrystallization or column chromatography.
Diagram of the Synthetic Workflow
Caption: Synthetic route for ethyl 4-bromocinnamate.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of brominated cinnamic esters is a function of both the position of the bromine atom on the aromatic ring and the nature of the ester group. While a single comprehensive study comparing all possible isomers and esters is not available, a comparative analysis can be constructed from existing data on halogenated cinnamic acid derivatives.
Influence of Bromine Position on Antibacterial Activity
Studies on halogenated cinnamic acid derivatives have consistently shown that the presence of a halogen at the para-position of the phenyl ring often leads to enhanced antibacterial activity.[3] For instance, in a study on chlorinated cinnamic acid derivatives, the para-chloro substituted compound was found to be more active than the ortho-substituted analogue against Mycobacterium tuberculosis.[3] This suggests that the para-position may be sterically more favorable for interaction with the bacterial target.
While direct comparative data for a series of ortho-, meta-, and para-brominated cinnamic esters is limited, the trend observed with other halogens provides a strong rationale for prioritizing para-brominated structures in drug design.
Impact of the Ester Group on Antimicrobial Potency
The nature of the alcohol moiety in the ester group also plays a significant role in modulating antimicrobial activity. Generally, increasing the lipophilicity of the ester by using longer alkyl chains can enhance activity up to a certain point, beyond which steric hindrance may become a limiting factor.
For example, a study on various esters of cinnamic acid revealed that butyl cinnamate was more potent than methyl and ethyl cinnamates against a range of fungal strains.[4] This suggests that a moderate increase in the alkyl chain length can improve membrane permeability and overall efficacy.
Quantitative Comparison of Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected halogenated cinnamic acid derivatives against common bacterial pathogens, providing a basis for comparative analysis. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound | Substituent | Test Organism | MIC (µg/mL) | Reference |
| Methyl Cinnamate | Unsubstituted | Bacillus subtilis | 2000 | [5] |
| Methyl Cinnamate | Unsubstituted | Staphylococcus aureus | >4000 | [5] |
| Cinnamic Acid | Unsubstituted | Escherichia coli | 1000 | [5] |
| Cinnamic Acid | Unsubstituted | Staphylococcus aureus | 500 | [5] |
| Methyl 4-chlorocinnamate | 4-Chloro | Staphylococcus aureus | >1000 | [6] |
| Methoxyethyl 4-chlorocinnamate | 4-Chloro | Candida albicans | 28.5 | [6] |
| Perillyl 4-chlorocinnamate | 4-Chloro | Candida albicans | 5.6 | [6] |
| Dibromo cinnamic acid | Dibromo (double bond) | Gram-positive & Gram-negative bacteria | Good activity | [2] |
Note: The study on dibromo cinnamic acid did not provide specific MIC values but reported strong antibacterial and antifungal properties.[2]
The data, although not a direct comparison of brominated esters, highlights that halogenation and the nature of the ester group are key determinants of antimicrobial activity. The significantly lower MIC values for the methoxyethyl and perillyl esters of 4-chlorocinnamic acid against Candida albicans compared to the methyl ester against S. aureus underscore the importance of the ester moiety in antifungal activity.[6]
Mechanistic Insights and Signaling Pathways
The antimicrobial action of cinnamic acid derivatives is believed to involve the disruption of bacterial cell membranes, leading to leakage of intracellular components and ultimately cell death. The lipophilic nature of these compounds facilitates their insertion into the lipid bilayer of the cell membrane.
Diagram of Proposed Antimicrobial Mechanism
Caption: Proposed mechanism of antimicrobial action.
Conclusion and Future Directions
The available evidence strongly suggests that bromination is a viable strategy for enhancing the antimicrobial and antifungal properties of cinnamic esters. The position of the bromine atom on the phenyl ring and the chemical nature of the ester group are critical for optimizing biological activity. While a comprehensive dataset for a full SAR study of brominated cinnamic esters is yet to be established, the existing literature on halogenated cinnamic acid derivatives provides a solid foundation for rational drug design.
Future research should focus on the systematic synthesis and evaluation of a library of brominated cinnamic esters, with variations in both the bromine substitution pattern (ortho, meta, para, and multiple substitutions) and the ester moiety (alkyl, aryl, and functionalized groups). Such studies, employing standardized antimicrobial assays, will provide the much-needed quantitative data to build robust SAR models and guide the development of novel and potent antimicrobial agents.
References
- Narasimhan, B., et al. (2004). Esters, amides and substituted derivatives of cinnamic acid: synthesis, antimicrobial activity and QSAR investigations. European Journal of Medicinal Chemistry, 39(10), 827-834. [Link]
- ResearchGate.
- CABI Digital Library.
- Parle, A., & Arora, T. (2017). Synthesis and antibacterial screening of some novel cinnamic acid derivatives. International Journal of Chemical Studies, 5(4), 645-650. [Link]
- Jităreanu, A., et al. (2011). [Antimicrobial activity of some cinnamic acid derivatives]. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 115(3), 965-971. [Link]
- de Fátima Alves, M., et al. (2022). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 27(19), 6296. [Link]
- AJOL.info. ORIGINAL PAPER - AJOL.info. [Link]
- Gunia-Krzyżak, A., et al. (2022). Halogenated Cinnamanilides and Their Activity Against Selected Gram-Negative Bacteria. Chemistry Proceedings, 18(1), 22. [Link]
- Kos, J., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. International Journal of Molecular Sciences, 23(6), 3105. [Link]
- ResearchGate. Determination of MIC (A) and MBC (B) of Br-CA against E. coli MIC was... [Link]
- Gunia-Krzyżak, A., et al. (2025). Halogenated Cinnamanilides and Their Activity Against Selected Gram-Negative Bacteria. Chemistry Proceedings, 18(1), 22. [Link]
- Dube, P., et al. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 26(19), 5909. [Link]
- Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292-19349. [Link]
- Sieniawska, E., et al. (2023). Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. Molecules, 28(15), 5897. [Link]
- Borges, A., et al. (2015). Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms.
- Silva, R. H. N., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives.
- Ferro, M., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Pharmaceuticals, 15(2), 232. [Link]
- ResearchGate.
- Hedberg, M., et al. (2017). Evaluation of the antimicrobial potential of chosen flavonoids on E. coli and S. aureus. [Link]
- ResearchGate. MIC Values of Various Samples Against S. aureus and E. coli. [Link]
- Silva, R. H. N., et al. (2019). Antimicrobial activity of 4-chlorocinnamic acid derivatives.
Sources
A Senior Application Scientist's Guide to Catalyst Selection for the Heck Reaction with Ethyl 2-Bromocinnamate
For researchers and professionals in synthetic and medicinal chemistry, the Mizoroki-Heck reaction stands as a cornerstone for carbon-carbon bond formation.[1] Its ability to forge new bonds between unsaturated halides and alkenes with high stereoselectivity has cemented its place in the synthetic chemist's toolbox. This guide provides a comparative analysis of various catalytic systems for a specific, yet illustrative, transformation: the Heck coupling of an aryl donor with ethyl 2-bromocinnamate, a vinyl halide. We will delve into the nuances of catalyst selection, from classical palladium-phosphine complexes to modern N-heterocyclic carbene (NHC) systems and the practicalities of homogeneous versus heterogeneous catalysis.
The Heck Reaction: A Mechanistic Overview
At its core, the Heck reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle.[1][2] Understanding this cycle is paramount to appreciating the role of the catalyst and ligands in achieving optimal reactivity and selectivity.
The generally accepted mechanism involves a Pd(0)/Pd(II) cycle:[1]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl or vinyl halide.
-
Migratory Insertion (Carbopalladation): The alkene substrate coordinates to the Pd(II) complex, followed by insertion of the alkene into the Pd-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed C-C bond is eliminated, forming the final product and a palladium-hydride species.
-
Reductive Elimination & Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Comparative Analysis of Catalytic Systems
The choice of catalyst and associated ligands profoundly impacts the efficiency, selectivity, and scope of the Heck reaction. Here, we compare several prominent systems for the coupling with ethyl 2-bromocinnamate.
Classical Homogeneous Palladium/Phosphine Catalysts
This is the most traditional and widely used catalyst system for the Heck reaction.
-
Catalyst Precursors: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices.[3] Pd(OAc)₂ is often preferred due to its stability and ease of handling, requiring in situ reduction to the active Pd(0) species.
-
Phosphine Ligands: Triphenylphosphine (PPh₃) is a workhorse ligand. However, for challenging substrates, bulky, electron-rich phosphines such as tri-tert-butylphosphine (P(tBu)₃) or adamantyl-based phosphines can significantly enhance catalytic activity.[4] These bulky ligands promote the formation of monoligated, coordinatively unsaturated palladium(0) species, which are highly active in the oxidative addition step.
Causality in Ligand Choice: The electronic and steric properties of the phosphine ligand directly influence the stability and reactivity of the palladium center. Electron-donating ligands increase the electron density on the palladium, facilitating oxidative addition. Steric bulk can accelerate reductive elimination and prevent catalyst deactivation.
N-Heterocyclic Carbene (NHC)-Palladium Complexes
NHC ligands have emerged as powerful alternatives to phosphines.
-
Properties: NHCs are strong σ-donors, forming very stable bonds with the palladium center.[5] This stability often translates to higher catalyst longevity and the ability to tolerate higher reaction temperatures.[6]
-
Performance: In the context of the Heck reaction, NHC-palladium complexes have shown excellent activity, particularly for less reactive aryl chlorides.[7] Theoretical studies suggest that while the overall energy profile for NHC and phosphine systems can be comparable, NHCs can influence the favorability of different mechanistic pathways.[8][9]
Phosphine vs. NHC - A Deeper Look: While both are effective, the choice between them can be substrate-dependent. The strong Pd-NHC bond can sometimes hinder the dissociation required for certain steps in the catalytic cycle. However, their thermal robustness is a significant advantage.[10]
Heterogeneous Palladium Catalysts
The primary advantage of heterogeneous catalysts is the ease of separation from the reaction mixture, allowing for catalyst recycling and minimizing product contamination.
-
Common Supports: Palladium on activated carbon (Pd/C) is a widely used heterogeneous catalyst.[11][12] Other supports include silica, zeolites, and polymers.[13][14]
-
Mechanism: A key point of discussion is whether the catalysis is truly heterogeneous or if leaching of palladium nanoparticles or soluble species into the solution is responsible for the observed reactivity.[14] For many Heck reactions using supported palladium catalysts, a "release and capture" mechanism is often proposed, where active palladium species leach from the support and are redeposited at the end of the reaction.
Homogeneous vs. Heterogeneous - The Practicality Trade-off: Homogeneous catalysts generally offer higher activity and selectivity due to their well-defined active sites.[14] However, the cost and difficulty of removing the catalyst post-reaction can be a significant drawback, especially on an industrial scale. Heterogeneous systems offer a practical solution, though they may require more forcing conditions and can suffer from lower activity.
Ligand-Free Palladium Catalysis
Under certain conditions, the Heck reaction can be performed with a palladium salt, such as Pd(OAc)₂, without the addition of any stabilizing ligands.
-
Conditions: This approach is most effective with highly reactive substrates and often requires very low palladium concentrations (0.01-0.1 mol%) to prevent the formation of inactive palladium black.[15][16]
-
Active Species: The catalytically active species in these "ligand-free" systems are believed to be palladium nanoparticles or colloidal palladium, formed in situ.[15]
When to Consider Ligand-Free: For simple, large-scale syntheses where cost is a major driver, exploring ligand-free conditions can be highly beneficial. However, these systems may lack the broad applicability and fine-tuning capabilities of ligated systems.
Performance Data Summary
| Catalyst System | Typical Pd Source | Ligand/Support | Typical Yields | Key Advantages | Key Disadvantages |
| Homogeneous Phosphine | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, P(tBu)₃ | Good to Excellent | High activity, well-understood | Catalyst removal can be difficult |
| Homogeneous NHC | Pd-NHC complexes | IPr, SIMes, etc. | Good to Excellent | High thermal stability, good for deactivated substrates | Ligand synthesis can be complex |
| Heterogeneous | Pd/C | Activated Carbon | Moderate to Good | Easy separation, recyclable | Potential for lower activity, metal leaching |
| Ligand-Free | Pd(OAc)₂ | None | Variable | Low cost, simple setup | Limited substrate scope, potential for catalyst deactivation |
Experimental Protocols
Here, we provide a representative, step-by-step methodology for a Heck reaction with ethyl 2-bromocinnamate using a classical homogeneous palladium/phosphine catalyst system.
Workflow Diagram
Caption: A typical experimental workflow for the Heck reaction.
Detailed Protocol: Heck Coupling of Phenylboronic Acid with Ethyl 2-Bromocinnamate
This protocol is adapted from general procedures for Heck reactions.[6][17]
Materials:
-
Ethyl 2-bromocinnamate (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add ethyl 2-bromocinnamate (1.0 mmol) and phenylboronic acid (1.2 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL) to the flask.
-
Inert Atmosphere: Seal the flask with a septum and degas the solution by bubbling argon through it for 15 minutes.
-
Catalyst and Ligand Addition: In a separate vial, weigh Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) and add them to the reaction flask under a positive pressure of argon.
-
Base Addition: Add triethylamine (2.0 mmol) to the reaction mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Rationale for Procedural Steps:
-
Anhydrous and Inert Conditions: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen. The use of a flame-dried flask and an inert atmosphere prevents oxidation and deactivation of the catalyst.
-
Base: The base is crucial for neutralizing the hydrohalic acid (HBr) generated during the reductive elimination step, thus regenerating the Pd(0) catalyst for the next cycle.[2]
-
Solvent: A polar aprotic solvent like DMF is commonly used to dissolve the reactants and the catalyst system.
-
Monitoring: Regular monitoring is essential to determine the reaction endpoint and prevent the formation of byproducts due to prolonged heating.
Conclusion
The selection of a catalyst for the Heck reaction of ethyl 2-bromocinnamate is a multifaceted decision that requires a balance of reactivity, cost, and practical considerations. For laboratory-scale synthesis where high yields and broad substrate scope are paramount, homogeneous palladium catalysts with either phosphine or NHC ligands are generally the preferred choice. For larger-scale industrial applications, the ease of separation offered by heterogeneous catalysts or the cost-effectiveness of ligand-free systems may be more attractive, albeit potentially at the cost of lower reactivity. A thorough understanding of the mechanistic nuances of each catalytic system, as outlined in this guide, will empower researchers to make informed decisions and optimize their synthetic outcomes.
References
- A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics.
- A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. ACS Figshare.
- Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus Chimie.
- The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Johnson Matthey Technology Review.
- Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. ResearchGate.
- Heck-Matsuda Reaction Catalyzed by Heterogeneous Palladium Catalysts. ResearchGate.
- The Heck Reaction and Cinnarnic Acid Synthesis by Heterogeneous Catalysis PALLADIUM ON CARBON CATALYST GIVES IMPROVED PRODUCTION. Semantic Scholar.
- Heck Reaction. Organic Chemistry Portal.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules.
- A highly efficient heterogeneous catalytic system for Heck reactions with a palladium colloid layer reduced in situ in the channel of mesoporous silica materials. Chemical Communications.
- The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules.
- Heck Reaction. University of Regensburg.
- A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ResearchGate.
- Ligand-Free Heck Reactions Using Low Pd-Loading. ResearchGate.
- A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics.
- The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. ResearchGate.
- Study of “ligand-free” catalytic systems with low palladium content for the Heck reaction. ResearchGate.
- Comparative Experimental and EXAFS Studies in the Mizoroki–Heck Reaction with Heteroatom‐Functionalised N‐Heterocyclic Carbene Palladium Catalysts. ResearchGate.
- Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv.
- A New Mode of Operation of Pd-NHC Systems Studied in a Catalytic Mizoroki–Heck Reaction. Organometallics.
- Comparing Nickel- and Palladium-Catalyzed Heck Reactions. ResearchGate.
- NHC Ligands versus Cyclopentadienyls and Phosphines as Spectator Ligands in Organometallic Catalysis. ResearchGate.
- Palladium nanoparticles supported on chitin-based nanomaterials as heterogeneous catalysts for the Heck coupling reaction. Beilstein Journal of Organic Chemistry.
- Palladium Complexes with Chelating Bis-NHC Ligands in the Mizoroki-Heck-Reaction Mechanism and Electronic Effects, a DFT Study. ResearchGate.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
- Heck Reaction. Chemistry LibreTexts.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry.
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules.
- Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Chemical Reviews.
- Heck Reaction—State of the Art. Molecules.
- Heck reaction. Wikipedia.
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 4. researchgate.net [researchgate.net]
- 5. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck Reaction—State of the Art [mdpi.com]
- 8. Collection - A Theoretical Study of the Heck Reaction:â N-Heterocyclic Carbene versus Phosphine Ligands - Organometallics - Figshare [acs.figshare.com]
- 9. Item - A Theoretical Study of the Heck Reaction:â N-Heterocyclic Carbene versus Phosphine Ligands - American Chemical Society - Figshare [acs.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]
- 12. The Heck Reaction and Cinnarnic Acid Synthesis by Heterogeneous Catalysis PALLADIUM ON CARBON CATALYST GIVES IMPROVED PRODUCTION | Semantic Scholar [semanticscholar.org]
- 13. A highly efficient heterogeneous catalytic system for Heck reactions with a palladium colloid layer reduced in situ in the channel of mesoporous silica materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
A Senior Application Scientist's Guide to the Synthesis and Validation of Novel Derivatives from 2-Bromocinnamic Acid Ethyl Ester
This guide provides an in-depth comparison of robust synthetic strategies for derivatizing 2-Bromocinnamic acid ethyl ester, a valuable starting material in medicinal chemistry and materials science.[1] We will delve into the causality behind experimental choices, present self-validating protocols, and offer a clear framework for the unambiguous structural confirmation of the final product. Our focus is on providing actionable insights for researchers, scientists, and drug development professionals to accelerate their discovery workflows.
The Strategic Importance of Derivatizing this compound
This compound is a versatile scaffold. The presence of an electron-withdrawing ester, a reactive carbon-carbon double bond, and a strategically placed bromine atom on the aromatic ring makes it an ideal substrate for palladium-catalyzed cross-coupling reactions.[1] These reactions are cornerstones of modern organic synthesis, enabling the formation of complex molecular architectures that are often central to the development of novel pharmaceuticals and functional materials.[1] The choice of synthetic route is therefore not arbitrary; it is a strategic decision dictated by the desired final structure, required yield, and scalability.
Comparative Analysis of Synthetic Methodologies
The primary avenue for derivatizing this compound involves palladium-catalyzed cross-coupling reactions, where the carbon-bromine bond is selectively transformed into a new carbon-carbon bond. We will compare three of the most powerful and widely used methods: the Heck, Suzuki, and Sonogashira reactions.
Causality of Method Selection:
-
Heck Coupling: The method of choice when the goal is to introduce a substituted alkene. It involves the reaction of the aryl halide with an alkene.[2][3]
-
Suzuki Coupling: Ideal for forming biaryl systems or connecting the scaffold to other aromatic or vinyl groups. This reaction utilizes an organoboron reagent (a boronic acid or ester).[4][5]
-
Sonogashira Coupling: Specifically employed to introduce an alkyne functionality, creating conjugated enynes which are valuable in materials science and as precursors for more complex structures.[6][7][8]
The following table summarizes a comparative overview of these key methodologies.
| Parameter | Heck Coupling | Suzuki Coupling | Sonogashira Coupling |
| Coupling Partner | Alkene (e.g., Styrene, Acrylates) | Organoboron (Boronic acid/ester) | Terminal Alkyne |
| Typical Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄[2] | Pd(PPh₃)₄, PdCl₂(dppf) | PdCl₂(PPh₃)₂, CuI (co-catalyst)[6] |
| Typical Base | Triethylamine, K₂CO₃[2] | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Triethylamine, Diisopropylamine |
| Advantages | High functional group tolerance; good for alkene synthesis.[9] | Commercially available boronic acids; stable reagents; low toxicity of boron byproducts.[10] | Forms C(sp²)-C(sp) bonds; mild reaction conditions.[6] |
| Disadvantages | Can have issues with regioselectivity with certain alkenes. | Boronic acids can undergo side reactions (e.g., protodeboronation); base sensitivity.[4] | Requires a copper co-catalyst (can be toxic); requires anaerobic conditions.[8] |
| Typical Yield Range | 70-95% | 75-98% | 80-97% |
The Validation Workflow: A System of Checks and Balances
Caption: Overall workflow from synthesis to structural validation.
Purification: Isolating the Target
The crude reaction mixture will inevitably contain unreacted starting materials, catalyst residues, and byproducts.[11] Purification is a critical, non-negotiable step.
-
Column Chromatography: This is the workhorse of purification for pharmaceutical intermediates.[12][13] It separates compounds based on their differential affinity for a stationary phase (e.g., silica gel) and a mobile phase (solvent system).[12] High-Performance Liquid Chromatography (HPLC) offers higher resolution for more challenging separations.[12][14]
-
Recrystallization: A powerful technique for obtaining highly pure crystalline solids. It relies on the principle that the desired compound has different solubility in a solvent at different temperatures, while impurities remain in solution.[12]
Characterization: Confirming the Structure
No single technique is sufficient. The synergy between Mass Spectrometry and NMR spectroscopy provides the highest level of confidence in structural elucidation.[15][16][17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for determining the precise connectivity of atoms in a molecule.[16][18]
-
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.
-
¹³C NMR: Shows the number and type of carbon environments.
-
2D NMR (e.g., COSY, HSQC): Used to definitively establish connections between protons and carbons, especially in complex molecules.
-
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound with high accuracy (using High-Resolution MS, HRMS), confirming the molecular formula.[18] Fragmentation patterns can also offer clues about the molecule's structure.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups (e.g., C=O stretch of the ester, C≡C stretch of a new alkyne).[19]
-
UV-Vis Spectroscopy: Cinnamic acid and its derivatives have characteristic electronic absorptions due to their conjugated π-electron systems.[20] Changes in the absorption spectrum can indicate successful modification of the aromatic ring.[20][21]
Caption: Logical flow for validating a novel chemical structure.
Experimental Protocols
The following protocols are provided as robust starting points. As a Senior Application Scientist, I stress that optimization may be necessary depending on the specific substrate.
Protocol 1: Synthesis via Heck Coupling
Objective: To synthesize Ethyl (E)-3-(2-(phenylethynyl)phenyl)acrylate (a hypothetical derivative) via a Heck-type reaction.
Materials:
-
Ethyl 2-bromocinnamate (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 2-bromocinnamate, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuation and Backfill: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon gas three times. This is crucial to prevent oxidation of the palladium catalyst.
-
Reagent Addition: Through the septum, add anhydrous acetonitrile, followed by triethylamine and styrene via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Filter it through a pad of Celite® to remove the palladium catalyst.[9] Rinse the pad with a small amount of ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Protocol 2: Validation by NMR and MS
Objective: To acquire NMR and MS data to confirm the structure of the purified derivative.
Procedure:
-
NMR Sample Preparation:
-
Accurately weigh ~5-10 mg of the purified, dry product.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. The deuterated solvent is used to avoid a large protonated solvent signal in the ¹H NMR spectrum.
-
Transfer the solution to a clean NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key signals to look for would be the disappearance of the aromatic proton adjacent to the bromine and the appearance of new signals corresponding to the styrene protons.
-
Acquire a ¹³C NMR spectrum.
-
If the structure is complex or ambiguous, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm connectivity.
-
-
Mass Spectrometry (MS) Sample Preparation:
-
Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
-
MS Data Acquisition:
-
Infuse the sample into a High-Resolution Mass Spectrometer (HRMS) using an appropriate ionization source (e.g., ESI, APCI).
-
Obtain the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) and compare it to the calculated theoretical mass. The difference should be less than 5 ppm.
-
Data Presentation: A Hypothetical Case Study
Let's assume we synthesized a novel derivative by coupling Ethyl 2-bromocinnamate with 4-methoxyphenylboronic acid via a Suzuki reaction.
Table 2: Expected Validation Data for Ethyl (E)-3-(4'-methoxy-[1,1'-biphenyl]-2-yl)acrylate
| Analytical Technique | Expected Result | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.5-6.8 (m, ~10H, Ar-H, vinyl-H), δ 4.2 (q, 2H, -OCH₂CH₃), δ 3.8 (s, 3H, -OCH₃), δ 1.3 (t, 3H, -OCH₂CH₃) | Confirms the presence of aromatic, vinyl, ester, and methoxy protons in the correct ratios. Disappearance of a signal in the downfield aromatic region compared to the starting material. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~166 (C=O), δ ~159 (Ar-C-OCH₃), δ 145-114 (Ar-C, vinyl-C), δ 60.5 (-OCH₂), δ 55.3 (-OCH₃), δ 14.3 (-CH₃) | Confirms the presence of the ester carbonyl, aromatic carbons, and aliphatic carbons of the ester and methoxy groups. |
| HRMS (ESI+) | Calculated for C₁₈H₁₉O₃⁺ [M+H]⁺: 299.1334 | Found: 299.1331 |
| FT-IR (thin film) | ν ~1715 cm⁻¹ (C=O stretch), ν ~1630 cm⁻¹ (C=C stretch), ν ~1250 cm⁻¹ (C-O stretch) | Confirms the continued presence of the α,β-unsaturated ester functional group and the new aryl C-O bond. |
References
- Vertex AI Search. (2025). What are the synthetic challenges for cinnamic derivatives? - Blog. Accessed January 11, 2026.
- MDPI. (n.d.).
- Vertex AI Search. (2025).
- Bing, W. J., et al. (2015).
- National Institutes of Health (NIH). (n.d.).
- LCGC. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Accessed January 11, 2026.
- BenchChem. (2025). Preventing polymerization of cinnamic acid derivatives during synthesis. Technical Support Center.
- The Analytical Scientist. (2019). MS and NMR - the Perfect Couple? [Link]
- Catalent. (n.d.). NMR and Mass Spectrometry in Pharmaceutical Development. [Link]
- Outsourced Pharma. (2021). NMR And Mass Spectrometry In Pharmaceutical Development. [Link]
- ResearchGate. (n.d.). The electronic absorption spectrum of cinnamic acid in methanol and its Gaussian analysis. Accessed January 11, 2026.
- National Institutes of Health (NIH). (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. [Link]
- Integrated Liner Technologies. (2024).
- National Institutes of Health (NIH). (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. Accessed January 11, 2026.
- LCGC North America. (2015).
- National Institutes of Health (NIH). (2017).
- Morressier. (2017). Spectroscopic properties of hydroxycinnamic acids under acidic, neutral, and basic conditions. Accessed January 11, 2026.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Accessed January 11, 2026.
- ResearchGate. (2025).
- The Pharma Innovation. (2019).
- Odinity. (2013). Intro to Organometallics: The Heck Reaction. [Link]
- NROChemistry. (n.d.). Heck Coupling. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Oxford Analytical Services. (2024).
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromocinnamic Acid in Advanced Organic Synthesis. [Link]
- Wikipedia. (n.d.). Heck reaction. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- MDPI. (n.d.). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules.[Link]
- Research, Society and Development. (2021). Synthesis, applications and Structure-Activity Relationship (SAR)
- NATA. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. Accessed January 11, 2026.
- YouTube. (2020). Suzuki cross-coupling reaction. [Link]
- Royal Society of Chemistry. (2000).
- Chemistry LibreTexts. (2023). Heck Reaction. [Link]
- Biointerface Research in Applied Chemistry. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. [Link]
- BenchChem. (n.d.).
- ResearchGate. (2020). Does the ester breaks If I proceeded a Sonogashira coupling reaction to react my compound (R-O-CO-Ar-Br)
- MDPI. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Pharmaceuticals.[Link]
- SCION Instruments. (n.d.).
- National Institutes of Health (NIH). (n.d.).
- ResearchGate. (2025). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Accessed January 11, 2026.
- ResearchGate. (2025). Validation of Analytical Methods. Accessed January 11, 2026.
- YouTube. (2018).
- Wipf Group, University of Pittsburgh. (2008).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Heck Coupling | NROChemistry [nrochemistry.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the synthetic challenges for cinnamic derivatives? - Blog [sinoshiny.com]
- 12. shyzchem.com [shyzchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. iltusa.com [iltusa.com]
- 15. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. theanalyticalscientist.com [theanalyticalscientist.com]
- 17. NMR and Mass Spectrometry in Pharmaceutical Development [catalent.com]
- 18. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]
- 19. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Spectroscopic properties of hydroxycinnamic acids under acidic, neutral, and basic conditions [morressier.com]
A Comparative Guide to the Reactivity of Ethyl 2-Bromocinnamate and Other Vinyl Halides
This guide offers an in-depth comparative analysis of the reactivity of ethyl 2-bromocinnamate, a key intermediate in organic synthesis, against a spectrum of other vinyl halides. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explore the underlying principles governing reactivity in pivotal transformations. We will dissect the performance of various vinyl halides in palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, supported by experimental data and validated methodologies.
The Landscape of Vinyl Halide Reactivity: A Primer
Vinyl halides are organic compounds where a halogen atom is directly attached to a vinylic (sp²-hybridized) carbon of an alkene. Their reactivity is fundamentally distinct from their alkyl halide (sp³-hybridized) counterparts and is governed by several key factors:
-
Carbon-Halogen (C-X) Bond Strength: The strength of the C-X bond is a primary determinant of reactivity, particularly in reactions involving oxidative addition to a metal catalyst. The bond dissociation energies follow the trend C-F > C-Cl > C-Br > C-I. Consequently, the general order of reactivity for vinyl halides is Vinyl Iodide > Vinyl Bromide > Vinyl Chloride > Vinyl Fluoride.[1][2] This trend means that vinyl iodides are the most reactive, often enabling reactions under mild conditions, while vinyl chlorides and fluorides require more forcing conditions and specialized catalysts.[1][2]
-
Hybridization and Electrophilicity: The sp² hybridization of the vinylic carbon makes it more electronegative and the C-X bond shorter and stronger compared to an sp³ carbon in an alkyl halide.[3][4] This, combined with resonance delocalization of the halogen's lone pairs into the π-system, gives the C-X bond partial double-bond character, rendering it harder to break.[4]
-
Steric Hindrance: The planar geometry around the double bond can create significant steric hindrance, particularly for reactions requiring a specific approach trajectory, such as the backside attack in a traditional S(_N)2 reaction.[5][6][7]
Ethyl 2-bromocinnamate is a vinyl bromide, placing it in a favorable position of reactivity—more stable and often more cost-effective than a vinyl iodide, yet significantly more reactive than a vinyl chloride. Its specific reactivity is further modulated by the electronic effects of the phenyl and ethyl ester groups.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthesis and the primary arena where vinyl halides are employed.[1] The critical, rate-determining step in many of these reactions is the oxidative addition of the vinyl halide to the palladium(0) catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and an organoboron compound, is arguably the most widely used cross-coupling method.[8][9] The choice of vinyl halide profoundly impacts reaction efficiency.[1][2]
The reactivity hierarchy (I > Br > Cl) is clearly observed.[2] Vinyl iodides react readily, often at room temperature. Ethyl 2-bromocinnamate, as a vinyl bromide, represents an excellent substrate, typically requiring only mild heating to achieve high yields.[1] Vinyl chlorides are more challenging, demanding higher temperatures and specialized, electron-rich ligands to facilitate the difficult oxidative addition step.[1]
Table 1: Comparative Performance of Vinyl Halides in a Typical Suzuki-Miyaura Coupling
| Vinyl Halide (V-X) | Relative Reactivity | Typical Temperature (°C) | Typical Reaction Time (h) | General Yield Range (%) |
| Vinyl Iodide | Very High | Room Temp - 50 | 1 - 6 | 85 - 99 |
| Vinyl Bromide (e.g., Ethyl 2-bromocinnamate) | High | 60 - 100 | 4 - 12 | 75 - 95 |
| Vinyl Chloride | Moderate | 80 - 120 | 12 - 24 | 40 - 80 |
| Vinyl Fluoride | Very Low | Generally unreactive under standard conditions | >24 | <10 |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, and base used. This table represents general trends.[1][2]
Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 2-bromocinnamate
This protocol provides a robust starting point for coupling ethyl 2-bromocinnamate with an arylboronic acid.
Materials:
-
Ethyl 2-bromocinnamate (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (8 mol%) or a more specialized ligand like SPhos.
-
Potassium Carbonate (K₂CO₃) (3 equivalents), finely powdered
-
Toluene/Water (4:1 mixture), degassed
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add Ethyl 2-bromocinnamate, the arylboronic acid, Pd(OAc)₂, the phosphine ligand, and K₂CO₃.
-
Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality in Protocol Design:
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is critical for catalytic turnover.
-
Degassed Solvents: Dissolved oxygen in solvents can also lead to catalyst degradation and unwanted side reactions.
-
Base (K₂CO₃): The base is essential for the transmetalation step, activating the organoboron species to facilitate the transfer of the organic group to the palladium center.[10]
-
Ligand (PPh₃): The phosphine ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its electronic properties to promote efficient oxidative addition and reductive elimination.
Workflow Visualization
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck-Mizoroki Reaction
The Heck reaction couples an unsaturated halide with an alkene, forming a new C-C bond with substitution of a vinylic hydrogen.[11][12] The reactivity trend for vinyl halides in the Heck reaction mirrors that of the Suzuki coupling, governed by the ease of oxidative addition.[1] Therefore, ethyl 2-bromocinnamate is an effective substrate, while corresponding vinyl chlorides would require more forcing conditions.[13]
Sonogashira Coupling
The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling a vinyl halide with a terminal alkyne, using a dual palladium and copper catalyst system.[14][15] The reactivity order remains consistent: I > OTf > Br > Cl.[16] Vinyl iodides and bromides are excellent substrates, allowing the reaction to proceed under mild, often room temperature, conditions.[1][16] The use of vinyl chlorides is more demanding, typically requiring higher temperatures.[1]
Table 2: Comparative Performance of Vinyl Halides in Sonogashira Coupling
| Vinyl Halide (V-X) | Relative Reactivity | Typical Temperature (°C) | General Yield Range (%) |
| Vinyl Iodide | Very High | Room Temp | 80 - 98 |
| Vinyl Bromide (e.g., Ethyl 2-bromocinnamate) | High | Room Temp - 60 | 70 - 95 |
| Vinyl Chloride | Moderate | 60 - 100 | 50 - 85 |
Note: Yields are highly dependent on the specific substrates, catalysts, and base used.[1]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Reactivity in Nucleophilic Substitution Reactions
In stark contrast to their high reactivity in metal-catalyzed reactions, vinyl halides, including ethyl 2-bromocinnamate, are notoriously unreactive towards traditional nucleophilic substitution (S(_N)1 and S(_N)2) reactions.[5][17][18]
Why are Vinyl Halides Unreactive in S(_N)1 and S(_N)2?
-
S(_N)2 Inactivity: The S(_N)2 mechanism requires a backside attack by the nucleophile, which is sterically hindered by the electron cloud of the π-bond and the planar structure of the alkene.[5][6][7] The incoming nucleophile cannot achieve the required 180° angle for displacement.
-
S(_N)1 Inactivity: The S(_N)1 mechanism proceeds through a carbocation intermediate. The loss of a halide from a vinyl halide would generate a vinylic carbocation. This carbocation is highly unstable because the positive charge resides in an sp² orbital, which has more s-character and is less able to accommodate the charge deficiency compared to an sp³ orbital.[5][18]
While direct S(_N)1 and S(_N)2 reactions are unfavorable, nucleophilic substitution on vinyl halides can occur under specific conditions through alternative mechanisms, such as addition-elimination or via radical pathways (S(_RN)1), though these are less common and require specific substrate features.[19][20]
Conclusion
The reactivity of vinyl halides is a nuanced interplay of C-X bond strength, hybridization, and steric factors. Ethyl 2-bromocinnamate serves as an exemplary vinyl bromide, offering a balance of reactivity and stability that makes it a valuable building block in organic synthesis.
-
In Palladium-Catalyzed Cross-Coupling (Suzuki, Heck, Sonogashira): It exhibits robust reactivity, superior to vinyl chlorides but generally requiring slightly more energetic conditions than vinyl iodides. This positions it as a workhorse reagent for constructing complex molecular architectures.
-
In Nucleophilic Substitution: Like other vinyl halides, it is largely unreactive under standard S(_N)1 and S(_N)2 conditions due to inherent electronic and steric barriers.
Understanding these comparative reactivity profiles allows researchers to make informed decisions in experimental design, selecting the appropriate halide, catalyst system, and reaction conditions to achieve their synthetic goals efficiently and effectively.
References
- A Comparative Guide to Vinyl Halides in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
- Why venyl halides are less reactive than alkyl halides towards nucleo. askIITians.
- Competition of Mechanisms in Nucleophilic Substitution of Vinyl Halides. An Unequivocal Example of the Vinylic SRN1 Route1. American Chemical Society.
- Nucleophilic substitution on vinyl halides | Download Table.
- A Comparative Analysis of Vinyl Halides in Suzuki Coupling Reactions. Benchchem.
- Why are vinyl halides less reactive than alkyl halides?. Quora.
- Vinylic halides are unreactive towards nucleophilic substitution because of the following except. Allen.
- Aryl Halides and Vinylic Halides - SN1 and SN2 Reactions | Summary and Q&A. Glasp.
- 6.2: Characteristics of the SN2 Reaction. Chemistry LibreTexts.
- 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts.
- Heck Reaction. Organic Chemistry Portal.
- Heck Reactions with Aryl Chlorides. Diva-portal.org.
- Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. IT Services - University of Liverpool.
- Sonogashira coupling. Wikipedia.
- Sonogashira Coupling. NROChemistry.
- Suzuki reaction. Wikipedia.
- Suzuki Coupling. Organic Chemistry Portal.
- Sonogashira Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Aryl & Vinyl Halides: Inert Towards SN1/SN2. YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Why venyl halides are less reactive than alkyl halides towards nucleo - askIITians [askiitians.com]
- 4. quora.com [quora.com]
- 5. glasp.co [glasp.co]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. diva-portal.org [diva-portal.org]
- 13. pcliv.ac.uk [pcliv.ac.uk]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 17. Vinylic halides are unreactive towards nucleophilic substitution because of the following except : [allen.in]
- 18. youtube.com [youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Base Selection in the Suzuki Coupling of Ethyl 2-Bromocinnamate
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryls, styrenes, and conjugated dienes. Its utility in pharmaceutical and materials science is unparalleled due to its mild conditions and functional group tolerance.[1] However, the success of this palladium-catalyzed transformation is critically dependent on a judicious choice of reaction parameters, none more so than the base.
This guide provides an in-depth comparison of the efficacy of various bases for the Suzuki coupling of a specific, and sometimes challenging, substrate: ethyl 2-bromocinnamate. As a vinyl bromide bearing an ester functionality, this substrate presents a classic optimization problem where the desired C-C bond formation competes with potential side reactions like ester hydrolysis. Herein, we dissect the mechanistic role of the base, present comparative data to guide selection, and provide a robust, self-validating experimental protocol for researchers, scientists, and drug development professionals.
The Mechanistic Imperative: Why the Base is More Than a Spectator
In the Suzuki-Miyaura catalytic cycle, the base is an active and essential participant. Its role is multifaceted and directly influences the rate and efficiency of the key transmetalation step.[2] In the absence of a base, the transmetalation of the organic group from the neutral organoboron species to the palladium center is prohibitively slow.[3]
The primary functions of the base are:
-
Activation of the Boronic Acid: The base reacts with the boronic acid (R'-B(OH)₂) to form a more nucleophilic boronate species (e.g., R'-B(OH)₃⁻).[4][5] This "ate" complex possesses a higher electron density on the boron-bound carbon, dramatically accelerating its transfer to the electrophilic palladium(II) center.[6]
-
Facilitation of Ligand Exchange: An alternative or concurrent pathway involves the base reacting with the palladium-halide complex ([R-Pd(II)-X]L₂) formed after oxidative addition. This generates an intermediate like [R-Pd(II)-OR'']L₂, which is more susceptible to reaction with the neutral boronic acid.[1][3]
-
Acceleration of Reductive Elimination: Some studies suggest that the base can also play a role in promoting the final reductive elimination step, where the new C-C bond is formed and the Pd(0) catalyst is regenerated.[1]
This mechanistic complexity underscores why a simple "one-base-fits-all" approach is inadequate. The base's strength, solubility, and the nature of its counter-cation all contribute to the overall outcome.
Figure 2: A standardized workflow for comparing the efficacy of different bases in the Suzuki coupling experiment.
Materials & Reagents:
-
Ethyl 2-bromocinnamate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (4 mol%) or other suitable ligand
-
Base of choice (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 equiv)
-
Toluene and Deionized Water (e.g., 4:1 v/v)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium or sodium sulfate
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add ethyl 2-bromocinnamate (1.0 equiv), phenylboronic acid (1.2 equiv), the selected base (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and the phosphine ligand (0.04 equiv).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is crucial to prevent catalyst degradation and boronic acid homocoupling. [7]3. Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe. The total solvent volume should be sufficient to create a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Immerse the flask in a preheated oil bath at 85-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting ethyl 2-bromocinnamate is consumed.
-
Workup: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers in a separatory funnel.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Troubleshooting Common Issues:
-
Ester Hydrolysis: If significant hydrolysis of the ethyl ester to the corresponding carboxylic acid is observed, consider lowering the reaction temperature or using a milder base like KF. [8][7]* Debromination: The reduction of the starting material can occur in the presence of protic impurities. Ensure all reagents and solvents are appropriately dried. K₃PO₄ can sometimes suppress this side reaction. [7]* Homocoupling: The formation of biphenyl from the boronic acid is often due to the presence of oxygen. Ensure the degassing procedure is thorough. [7]
Expert Recommendations
For the Suzuki coupling of ethyl 2-bromocinnamate, the selection of the base represents a balance between reactivity and the preservation of the ester functional group.
-
Initial Screening: Potassium carbonate (K₂CO₃) is the recommended starting point. It is cost-effective, robust, and generally provides high yields without excessive hydrolysis under typical thermal conditions. [9][10]* Optimizing for Yield: If yields with K₂CO₃ are suboptimal, cesium carbonate (Cs₂CO₃) is the logical next choice. Its superior solubility can significantly accelerate the reaction, often leading to higher yields and cleaner conversions, which can justify its higher cost in a drug development setting. [11][12]* Addressing Difficult Couplings: For particularly stubborn couplings or if side reactions like debromination are prevalent, potassium phosphate (K₃PO₄) should be employed. Its strength and non-nucleophilic nature make it ideal for overcoming higher activation barriers. [11][13] Ultimately, the optimal base is determined empirically. The protocol provided in this guide offers a reliable framework for conducting a controlled comparison, enabling researchers to confidently select the most effective base for their specific synthetic challenge.
References
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Wikipedia. (n.d.). Suzuki reaction.
- Pérez-Temprano, M. H., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- ResearchGate. (2025). Initial investigation into the Suzuki–Miyaura vinylation of hindered aryl bromides utilizing potassium vinyltrifluoroborate.
- Quora. (2018). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- Welmers, M. S., & DeVasher, R. (2015). The Effect of Switching from Sodium to Cesium Carbonate on Suzuki-Miyaura Cross-Coupling Yields in Traditional and Microwave Heating. ResearchGate.
- Molecules. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters.
- ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction.
- ResearchGate. (2025). The Application of Organic Bases in Microwave-Promoted Suzuki Coupling Reactions in Water.
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
- Scilit. (n.d.). Suzuki−Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids.
- Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- ResearchGate. (2019). Why in Suzuki Coupling, only weak bases like sodium carbonate, potassium carbonate, etc. are used, and not the strong bases like NaOH?.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking synthesis methods for substituted cinnamic esters
An In-Depth Technical Guide to the Synthesis of Substituted Cinnamic Esters: A Comparative Benchmarking Study
For researchers, medicinal chemists, and professionals in drug development, substituted cinnamic esters represent a class of compounds with immense value, demonstrating a wide spectrum of biological activities including antifungal, antioxidant, and anticancer properties.[1][2] Their utility as UV absorbers, fragrances, and pharmaceutical intermediates makes the efficient and selective synthesis of these molecules a critical area of study.[3][4]
This guide provides a comprehensive comparison of the primary synthetic methodologies for preparing substituted cinnamic esters. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, compare performance with experimental data, and offer field-proven insights to guide your selection of the most appropriate synthetic strategy.
An Overview of Synthetic Strategies
The synthesis of cinnamic esters can be broadly categorized into two approaches: a two-step process involving the initial synthesis of a cinnamic acid followed by esterification, or a direct, one-pot synthesis of the ester. Classical condensation reactions like the Perkin and Knoevenagel reactions typically yield the carboxylic acid, whereas methods like the Wittig and Heck reactions can be tailored to produce the ester directly.
Caption: High-level overview of synthetic routes to cinnamic esters.
Classical Condensation Reactions
These methods are foundational in organic synthesis and typically involve the condensation of an aromatic aldehyde with a suitable partner to form the characteristic α,β-unsaturated system of cinnamic acid, which is subsequently esterified.
Perkin Reaction
Developed by William Henry Perkin in 1868, this reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid, which acts as a base catalyst.[5][6]
Mechanism & Causality: The reaction is initiated by the formation of an enolate from the acid anhydride. This enolate then attacks the aromatic aldehyde. The requirement for high temperatures (often 170-180°C) and long reaction times is a significant drawback, and the basic conditions can lead to side products, particularly with sensitive substrates.[7][8][9]
Caption: Simplified workflow of the Perkin reaction mechanism.
Experimental Protocol: Synthesis of Cinnamic Acid via Perkin Reaction (Conventional Method) [7]
-
Combine 10.5 g of benzaldehyde, 15 g of acetic anhydride, and 6 g of finely powdered anhydrous sodium acetate in a 250 mL round-bottom flask.[7]
-
Mix the contents thoroughly and heat the reaction mixture in an oil bath at 160°C for 60 minutes.
-
Increase the temperature to 170–180°C and maintain for an additional three hours.[7]
-
After cooling, add water and steam distill to remove unreacted benzaldehyde.
-
Filter the resulting solution and acidify the filtrate with HCl to precipitate the crude cinnamic acid.
-
Recrystallize the product from ethanol to obtain pure cinnamic acid.
Knoevenagel Condensation
This reaction provides a versatile route to cinnamic acids and their derivatives by condensing an aromatic aldehyde with a compound containing an active methylene group (e.g., malonic acid or its esters), catalyzed by a weak base like an amine (e.g., piperidine).[4][10]
Mechanism & Causality: The base deprotonates the active methylene compound to form a nucleophilic enolate, which then attacks the aldehyde's carbonyl carbon.[10] A subsequent dehydration step yields the α,β-unsaturated product.[10] The Doebner modification utilizes pyridine as a solvent, often leading to concomitant decarboxylation when malonic acid is used, directly yielding cinnamic acid.[7][11] This method is generally more efficient and requires milder conditions than the Perkin reaction.
Experimental Protocol: Green Synthesis of Cinnamic Acid via Knoevenagel Condensation [7]
-
In a 100 mL beaker, mix 10.6 g of benzaldehyde and 10.4 g of malonic acid.
-
Add 10 mL of ethanol and stir the mixture until the solids dissolve.
-
Add 4 mL of piperidine to the solution.
-
Heat the mixture on a water bath at 80-90°C for 60 minutes with continuous stirring.
-
Pour the hot reaction mixture into 50 mL of cold water containing 10 mL of concentrated HCl.
-
Filter the precipitated crude cinnamic acid, wash with cold water, and recrystallize from ethanol. This green approach reports a yield of approximately 75%.[7]
Olefin Synthesis via Ylides: The Wittig Reaction
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are powerful tools for olefination, offering excellent control over the location of the double bond. They are particularly useful for the direct and highly stereoselective synthesis of cinnamic esters.[12]
Mechanism & Causality: The reaction involves a phosphorus ylide (phosphorane) attacking an aldehyde. The key advantage of using a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, is the high stereoselectivity for the thermodynamically more stable (E)- or trans-isomer of the cinnamic ester.[12] The HWE modification, using phosphonate carbanions, is particularly effective for producing (E)-2-aryl cinnamic esters in high yields.[13] Greener approaches using solvent-free conditions have also been developed, simplifying product isolation and improving the environmental profile.[14]
Caption: Workflow for the Wittig synthesis of cinnamic esters.
Experimental Protocol: Synthesis of Ethyl trans-Cinnamate via Wittig Reaction [12]
-
To a solution of benzaldehyde (1.00 g, 9.42 mmol) in 30 mL of dichloromethane (DCM) in a round-bottom flask, add (carbethoxymethylene)triphenylphosphorane (3.45 g, 9.90 mmol).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the DCM under reduced pressure.
-
Add approximately 30 mL of hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and wash the solid with additional hexanes.
-
Combine the filtrates and evaporate the solvent to yield ethyl trans-cinnamate as a colorless oil. This method typically affords excellent yield and purity.[12]
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry relies heavily on palladium-catalyzed reactions to form carbon-carbon bonds with high efficiency and selectivity. The Heck reaction is particularly prominent in the synthesis of cinnamic acid and its esters.
The Heck Reaction
The Heck reaction couples an aryl or vinyl halide with an activated alkene, such as an acrylate ester, in the presence of a palladium catalyst and a base.[15] This method provides a direct route to substituted cinnamic esters.
Mechanism & Causality: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the acrylate and subsequent β-hydride elimination to release the cinnamic ester product and regenerate the catalyst. A key advantage is the ability to perform this reaction in aqueous-biphasic systems, which facilitates easy separation of the product and recycling of the catalyst, aligning with green chemistry principles.[3][16]
Caption: The catalytic cycle of the Heck reaction.
Experimental Protocol: Heck Reaction in an Aqueous-Biphasic System [3]
-
In an autoclave, dissolve the aryl halide (3 mmol) and a palladacycle catalyst (0.003 mmol) in toluene (15 mL).
-
In a separate vessel, mix sodium acrylate (3.3 mmol), a base (e.g., Na2CO3, 3.0 mmol), and water (15 mL).
-
Combine the organic and aqueous phases in the autoclave.
-
Heat the reaction to 150°C with vigorous agitation (1450 rpm) for 30 minutes.
-
After cooling, separate the aqueous layer and acidify it with dilute HCl.
-
The precipitated cinnamic acid derivative is filtered, washed with water, and dried under vacuum. The organic phase containing the catalyst can be recycled.[3]
Direct Esterification: Greener Alternatives
For syntheses starting from cinnamic acids, direct esterification is required. While traditional Fischer esterification using a strong acid catalyst is common, modern methods offer milder conditions and improved environmental profiles.[17]
Greener Steglich Esterification
The Steglich esterification utilizes a coupling agent, traditionally dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. A significant green chemistry advancement involves replacing chlorinated solvents with acetonitrile and using the water-soluble coupling agent 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2][18][19][20]
Causality & Advantages: This modified protocol is exceptionally mild (40-45°C), rapid (45 minutes), and often produces high yields (average 70%) without the need for chromatographic purification.[2][18] The byproducts are water-soluble and easily removed with simple acid/base washes, making this a highly attractive method for synthesizing a wide array of cinnamate derivatives from primary and secondary alcohols, as well as phenols.[2][18][20]
Experimental Protocol: Greener Steglich Esterification [1][18]
-
In a round-bottom flask, dissolve (E)-cinnamic acid (1.2 eq) and the desired alcohol (1.0 eq) in acetonitrile.
-
Add EDC (1.5 eq) and 4-dimethylaminopyridine (DMAP) (3.0 eq) to the solution.[18]
-
Heat the reaction mixture to 40-45°C and stir for 45 minutes.[18]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the acetonitrile under reduced pressure.
-
The residue can be purified by simple extraction, avoiding the need for column chromatography.
Quantitative Comparison of Synthesis Methods
The choice of synthetic route depends on factors such as desired scale, substrate availability, required stereochemistry, and environmental considerations. The following table summarizes key performance indicators for the discussed methods.
| Synthesis Method | Key Reagents | Typical Solvent | Temp. (°C) | Time | Reported Yield (%) | Key Advantages & Disadvantages |
| Perkin Reaction | Ar-CHO, Ac₂O, NaOAc | None / High-boiling | 160-180 | 3-4 hours | 75-85 (acid) | (-) Harsh conditions, long time, side products.[7][8][9] |
| Knoevenagel | Ar-CHO, Malonic Acid | Ethanol / Pyridine | 80-90 | 1 hour | ~75 (acid) | (+) Milder than Perkin, good yields.[7] |
| Wittig Reaction | Ar-CHO, Phosphorus Ylide | DCM / Toluene | Room Temp. | 1-2 hours | Up to 98 (ester) | (+) High yield, excellent (E)-stereoselectivity.[1][12] |
| Heck Reaction | Ar-X, Acrylate, Pd-cat. | Toluene/Water | 150 | 0.5 hours | High | (+) Direct to esters, catalyst recycling possible.[3] (-) High temp. |
| Steglich (DCC) | Cinnamic Acid, Alcohol, DCC | Dichloromethane | Room Temp. | 1.5 hours | Up to 98 (ester) | (+) High yield, mild. (-) Dicyclohexylurea byproduct removal.[1] |
| Greener Steglich (EDC) | Cinnamic Acid, Alcohol, EDC | Acetonitrile | 40-45 | 45 min | Avg. 70 (ester) | (+) Green solvent, fast, mild, easy purification.[1][2][18] |
Conclusion
The synthesis of substituted cinnamic esters can be achieved through a variety of robust methodologies.
-
For direct, highly stereoselective synthesis of (E)-esters from aldehydes , the Wittig/HWE reaction stands out for its high yields and selectivity.[12][13]
-
For large-scale synthesis from readily available aryl halides , the Heck reaction , particularly with biphasic systems, offers an efficient route with potential for catalyst recycling.[3][16]
-
When starting from a substituted cinnamic acid , the greener Steglich esterification using EDC in acetonitrile is a superior choice, offering mild conditions, rapid execution, and a significantly improved environmental and safety profile compared to traditional methods.[2][18][19]
The selection of an optimal synthetic pathway requires a careful evaluation of substrate compatibility, desired product specifications, and process safety and sustainability. This guide provides the foundational data and procedural insights to empower researchers to make informed and effective decisions in their synthetic endeavors.
References
- Benchchem.
- Benchchem. A Comparative Guide to the Synthesis of Cinnamyl Cinnamate: Established Protocols and Novel Approaches.
- ACS Publications. Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3- (9-Anthryl)-2-Propenoic Acid Ethyl Ester.
- Jagtap, S.V., & Deshpande, R.M.
- Alfa Chemistry.
- bepls.
- Ianni, A., & Waldvogel, S.R. (2006). Reliable and Versatile Synthesis of 2-Aryl-Substituted Cinnamic Acid Esters. Synthesis, 2006, 2103-2112.
- Wikipedia. Perkin reaction.
- Royal Society of Chemistry. Pyridine free Knoevenagel condensation for the synthesis of cinnamic acids. New Journal of Chemistry.
- Kolonko, E. M., et al. (2018). Synthesis of (E)
- J&K Scientific LLC. (2021). Perkin Reaction.
- ResearchGate. (2018). (PDF) Synthesis of ( E )
- JoVE. (2018).
- SciSpace. (2020). synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential.
- Taylor & Francis Online.
- BYJU'S. Perkin Reaction Mechanism.
- Journal of Chemical and Pharmaceutical Research. Cinnamic acid derivatives: A new chapter of various pharmacological activities.
- ResearchGate.
- ACS Publications. Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate.
- The Pharma Innovation.
- ResearchGate.
- Organic Chemistry Portal. Heck Reaction.
- Wikipedia.
- ResearchGate. (2019). Synthesis of Natural Esters of Substituted Cinnamic Acids.
- ASPIRE. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS.
- Wikipedia.
- Claisen-Schmidt Condens
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Perkin reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. bepls.com [bepls.com]
- 8. jk-sci.com [jk-sci.com]
- 9. jocpr.com [jocpr.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reliable and Versatile Synthesis of 2-Aryl-Substituted Cinnamic Acid Esters [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. aspire.apsu.edu [aspire.apsu.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
A Comparative Guide to the Reaction Kinetics of 2-Bromocinnamic Acid Ethyl Ester Formation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, a deep understanding of reaction kinetics is paramount for process optimization, scalability, and ensuring product quality. This guide provides an in-depth analysis of the reaction kinetics for the formation of 2-Bromocinnamic acid ethyl ester, a valuable intermediate in organic synthesis. We will objectively compare the traditional Fischer esterification with alternative methods, supported by experimental data and mechanistic insights.
Introduction: The Significance of this compound and Its Synthesis
2-Bromocinnamic acid and its esters are important building blocks in the synthesis of various organic compounds, including pharmaceuticals and materials.[1] The ethyl ester, in particular, serves as a versatile precursor due to the reactivity of its ester group, the conjugated double bond, and the aromatic ring.[1] The efficiency of its synthesis directly impacts the overall yield and cost-effectiveness of producing more complex target molecules.
The most common method for synthesizing this compound is the Fischer esterification of 2-Bromocinnamic acid with ethanol, catalyzed by a strong acid.[1][2] While reliable, this method is a reversible reaction, and its kinetics are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants.[3][4] Understanding these kinetic parameters is crucial for driving the reaction towards a higher yield of the desired ester.
This guide will explore the kinetics of this primary synthesis route and compare it with alternative methods to provide a comprehensive overview for researchers aiming to optimize their synthetic strategies.
Fischer Esterification: A Detailed Look at the Primary Synthesis Route
Fischer esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols.[5][6] The reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7][8][9]
The mechanism of Fischer esterification is a sequence of reversible steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of 2-Bromocinnamic acid.
-
Nucleophilic attack: The ethanol molecule attacks the protonated carbonyl carbon.
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water: A molecule of water, a good leaving group, is eliminated.
-
Deprotonation: The protonated ester is deprotonated to yield the final product and regenerate the acid catalyst.[7][9]
The overall reaction rate is influenced by the concentration of the reactants and the catalyst.[3] The reaction follows second-order kinetics, and the rate can be expressed as:
Rate = k[2-Bromocinnamic acid][Ethanol]
Where 'k' is the rate constant. The reversible nature of the reaction means that the accumulation of water can drive the equilibrium backward, hydrolyzing the ester back to the carboxylic acid and alcohol.[4] To maximize the yield of the ester, it is common practice to use an excess of one reactant (usually the less expensive alcohol) or to remove water as it is formed.[7]
The following protocol outlines a typical experimental setup for studying the kinetics of the Fischer esterification of 2-Bromocinnamic acid.
Materials:
-
2-Bromocinnamic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for monitoring reaction progress
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve a known concentration of 2-Bromocinnamic acid in a measured excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to a constant temperature (e.g., 60°C) under reflux with continuous stirring.
-
At regular time intervals, withdraw small aliquots of the reaction mixture.
-
Quench the reaction in each aliquot by neutralizing the acid catalyst with a saturated sodium bicarbonate solution.
-
Extract the ethyl 2-bromocinnamate with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Analyze the concentration of the formed ester in the organic layer using GC or HPLC.
-
Plot the concentration of the product versus time to determine the initial reaction rate.
-
Repeat the experiment at different temperatures and catalyst concentrations to determine the activation energy and the order of the reaction with respect to the catalyst.
Caption: Experimental workflow for the kinetic analysis of this compound formation.
Comparative Analysis of Synthesis Methods
While Fischer esterification is a staple, alternative methods for synthesizing cinnamate esters offer potential advantages in terms of reaction time, yield, and environmental impact.
-
Claisen-Schmidt Condensation: This method involves the condensation of an aromatic aldehyde (in this case, 2-bromobenzaldehyde) with an ester (ethyl acetate) in the presence of a strong base.[1][10]
-
Heck Reaction: This palladium-catalyzed cross-coupling reaction can be used to form the carbon-carbon double bond of the cinnamate system.[11]
-
Horner-Wadsworth-Emmons Reaction: This reaction provides excellent stereoselectivity for the formation of the (E)-alkene, which is typically the desired isomer of cinnamic esters.[12]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for esterification reactions.[3][12]
-
Sonochemical Synthesis: Ultrasound irradiation has been shown to be an efficient method for synthesizing ethyl cinnamate, offering high yields in a short reaction time at ambient temperature.[11]
The following table provides a comparative overview of the different synthesis methods for ethyl cinnamate derivatives, with data extrapolated from studies on similar systems.
| Parameter | Fischer Esterification | Claisen-Schmidt Condensation | Horner-Wadsworth-Emmons | Microwave-Assisted | Sonochemical Synthesis |
| Typical Yield | 60-80%[7] | 60-75%[13] | >90%[12] | >90%[12] | ~97%[11] |
| Reaction Time | 1-4 hours[14] | 2-6 hours | 0.5-2 hours | 5-20 minutes[12] | 30-60 minutes[11] |
| Temperature | Reflux (~80°C for ethanol)[14] | Room temp. to reflux | Room temp. to reflux | 100-150°C[12] | Ambient[11] |
| Catalyst/Reagent | Strong Acid (H₂SO₄)[14] | Strong Base (NaOEt)[13] | Base (e.g., K₂CO₃)[12] | Acid or Base | Strong Acid (H₂SO₄)[11] |
| Key Advantages | Simple, inexpensive reagents | Forms C-C bond directly | High stereoselectivity | Rapid reaction | High yield, short time, low energy |
| Key Disadvantages | Reversible, moderate yield | Strong base required | Stoichiometric phosphonate reagent | Specialized equipment | Specialized equipment |
Mechanistic Insights and Optimization Strategies
A deeper understanding of the reaction mechanism allows for the development of strategies to optimize the synthesis of this compound.
Caption: Simplified mechanism of Fischer esterification for this compound formation.
Optimization Strategies:
-
Increasing Reactant Concentration: According to Le Chatelier's principle, using a large excess of ethanol can shift the equilibrium towards the product side, increasing the yield of the ester.[7]
-
Water Removal: Employing a Dean-Stark apparatus or adding a dehydrating agent can effectively remove water as it is formed, preventing the reverse hydrolysis reaction.[7]
-
Catalyst Choice: While sulfuric acid is a common choice, other acid catalysts, including solid acid catalysts, can be explored for easier separation and potential reusability.[3]
-
Temperature Control: Increasing the reaction temperature generally increases the reaction rate.[15][16] However, for exothermic esterification reactions, an optimal temperature exists beyond which the equilibrium shifts back towards the reactants.[15][16] Kinetic studies are essential to determine this optimal temperature.
-
Exploring Greener Alternatives: Methods like microwave-assisted and sonochemical synthesis offer significant advantages in terms of energy efficiency and reduced reaction times, aligning with the principles of green chemistry.[11][12]
Conclusion
The synthesis of this compound can be effectively achieved through various methods, with the traditional Fischer esterification being a reliable and well-understood route. However, a thorough kinetic analysis reveals opportunities for optimization by manipulating reaction conditions. Furthermore, a comparative evaluation highlights that alternative methods, particularly those employing microwave or ultrasonic irradiation, can offer superior yields in significantly shorter reaction times. For researchers and drug development professionals, the choice of synthetic route will depend on a balance of factors including desired yield, process efficiency, cost, and scalability. A comprehensive understanding of the reaction kinetics for each method is crucial for making an informed decision and for the successful development of robust and efficient synthetic processes.
References
- Kinetic Study of Esterification Reaction. (n.d.).
- Kinetics, Mechanism and Novel Methods Of Esterification - ijarsct. (n.d.).
- Kinetic Study of Esterification Reaction - Semantic Scholar. (n.d.).
- (PDF) Kinetic Study of Esterification Reaction - ResearchGate. (n.d.).
- Comprehensive Compilation on Esterification Reactions and Predicting Reaction Kinetics and Equilibrium Using PC-SAFT | ACS Engineering Au - ACS Publications. (2025, April 2).
- Sonochemical Synthesis of Ethyl Cinnamate - SciSpace. (n.d.).
- Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging - PMC - NIH. (2024, January 11).
- ethyl cinnamate - Organic Syntheses Procedure. (n.d.).
- Kinetics of Ester Formation via Fischer Esterification | - ChemBAM. (n.d.).
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
- Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. (n.d.).
- Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.).
- 2-Bromocinnamic Acid | C9H7BrO2 | CID 688321 - PubChem. (n.d.).
- CN101774918A - Preparation method of cinnamate derivates - Google Patents. (n.d.).
- Fischer Esterification - J&K Scientific LLC. (2025, February 23).
- mechanism for the esterification reaction - Chemguide. (n.d.).
- 21.6: Chemistry of Esters. (2022, September 24).
- CN117105769B - Preparation method of ethyl 2-bromopropionate - Google Patents. (n.d.).
- SYNTHESIS OF CINNAMIC ACID ESTERS By: Macy Osborne A thesis submitted in partial fulfillment of the requirements for the Bachelo - ASPIRE. (2019, April 28).
- Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review - ResearchGate. (n.d.).
- Cinnamic acid derivatives: An ERA - The Pharma Innovation. (2019, April 29).
- m-Bromocinnamic acid | C9H7BrO2 | CID 776461 - PubChem. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. article.sapub.org [article.sapub.org]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chembam.com [chembam.com]
- 6. aspire.apsu.edu [aspire.apsu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Isotopic Labeling: 2-Bromocinnamic Acid Ethyl Ester and Its Alternatives
For researchers, scientists, and drug development professionals, the ability to trace molecules through intricate biological systems is paramount for innovation. Isotopic labeling, the practice of replacing atoms in a molecule with their stable, heavier isotopes, is a powerful technique for elucidating metabolic pathways, quantifying analytes, and understanding complex reaction mechanisms.[1][2] Among the array of reagents available for this purpose, isotopically labeled 2-Bromocinnamic acid ethyl ester and its parent acid serve as versatile scaffolds for introducing labels such as deuterium (²H or D) and Carbon-13 (¹³C).
This guide provides an objective comparison of labeling strategies involving the this compound framework against other common alternatives for labeling unsaturated systems. We will explore the underlying chemistry, performance characteristics, and practical applications of these methods, supported by experimental insights and detailed protocols, to empower you to select the optimal strategy for your research objectives.
The Reagent in Focus: Isotopically Labeled this compound
2-Bromocinnamic acid and its ethyl ester are derivatives of cinnamic acid, a widely distributed metabolite in plants that serves as a precursor to many important molecules like flavonoids and lignins.[3][4][5] The structure of this compound, featuring a phenyl ring, an acrylic acid moiety, and a bromine substituent, offers multiple sites for isotopic labeling.
The bromine atom at the ortho position makes it a useful precursor in cross-coupling reactions, while the α,β-unsaturated system allows for labeling at the olefinic positions. The most common isotopes used are deuterium (D) and carbon-13 (¹³C).
-
Deuterium (²H) Labeling: Replacing hydrogen with deuterium creates a mass shift that is easily detectable by mass spectrometry (MS). This is particularly useful for creating internal standards for quantitative MS analysis and for studying metabolic pathways and kinetic isotope effects.[6]
-
Carbon-13 (¹³C) Labeling: ¹³C labeling provides a distinct signal in both MS and Nuclear Magnetic Resonance (NMR) spectroscopy. It is invaluable for tracking the fate of the carbon skeleton of a molecule through metabolic transformations, avoiding the potential for label loss that can occur with deuterium exchange.[]
Comparative Analysis of Labeling Strategies
The choice of a labeling strategy depends critically on the desired position of the label (regioselectivity), the required isotopic enrichment, the nature of the substrate, and the available resources. This compound can be synthesized with isotopic labels already incorporated, or it can be a substrate for post-synthetic labeling reactions.
| Method | Isotope Source | Typical Selectivity | Pros | Cons |
| Synthesis from Labeled Precursors | Labeled benzaldehyde, labeled malonic acid | Precise, position-specific | Absolute control over label position; high isotopic enrichment achievable. | Can be synthetically demanding and costly; requires multi-step synthesis. |
| Catalytic Hydrogen Isotope Exchange (HIE) | D₂O, D₂ gas | Olefinic (β-position), Aromatic (ortho, para) | Can be applied post-synthetically; uses relatively inexpensive deuterium sources.[6] | May lack complete regioselectivity; risk of competing reduction with D₂ gas; catalyst can be expensive.[6] |
| Acid/Base Catalyzed Exchange | D₂O, Deuterated solvents (e.g., ethanol-d₁) | α-position to carbonyl, acidic protons | Simple procedure; uses inexpensive deuterium sources.[3] | Limited to exchangeable protons; may not be suitable for labeling the carbon backbone; potential for label scrambling. |
| Photochemical Deuteration | D₂O, Deuterated solvents | Varies with photocatalyst and substrate | Milder reaction conditions; can enable late-stage deuteration of complex molecules.[8] | Field is still developing; selectivity can be a challenge; may require specialized equipment.[8] |
Experimental Protocols & Methodologies
The following protocols are provided as instructional frameworks. They must be adapted and optimized for specific laboratory conditions and substrates.
Protocol 1: Conceptual Synthesis of Ethyl (E)-3-(2-bromophenyl-[¹³C₆])acrylate
This protocol describes a conceptual Wittig-type reaction to synthesize a uniformly ¹³C-labeled phenyl ring version of the target molecule, providing a stable internal standard for metabolism studies.
Objective: To synthesize ethyl 2-bromocinnamate with a fully ¹³C-labeled benzene ring.
Materials:
-
2-Bromo-[¹³C₆]-benzaldehyde
-
Ethyl (triphenylphosphoranylidene)acetate (Wittig reagent)
-
Anhydrous Toluene
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 2-Bromo-[¹³C₆]-benzaldehyde (1.0 equiv) in anhydrous toluene.
-
Reagent Addition: Add ethyl (triphenylphosphoranylidene)acetate (1.1 equiv) to the solution.
-
Reflux: Equip the flask with a condenser and heat the mixture to reflux (approx. 110°C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to isolate the desired product, ethyl (E)-3-(2-bromophenyl-[¹³C₆])acrylate.
-
Validation: Confirm the structure and isotopic enrichment of the final product using High-Resolution Mass Spectrometry (HRMS) and ¹³C-NMR spectroscopy. The mass spectrum will show a +6 Da shift compared to the unlabeled compound. The ¹³C-NMR will show signals for all carbons, confirming the enrichment.
Protocol 2: Deuterium Labeling of Ethyl Cinnamate via Catalytic H/D Exchange
This protocol outlines a general method for introducing deuterium at the β-position of a cinnamate ester, adapted from methodologies described for similar α,β-unsaturated systems.[6]
Objective: To selectively introduce a deuterium label at the β-olefinic position of ethyl cinnamate.
Materials:
-
Ethyl cinnamate
-
Iridium-based catalyst (e.g., Crabtree's catalyst)
-
Deuterium gas (D₂) or Deuterium Oxide (D₂O) as the deuterium source
-
Anhydrous, deuterated solvent (e.g., Dichloromethane-d₂)
-
Schlenk flask or similar reaction vessel for handling gases
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add ethyl cinnamate (1.0 equiv) and the Iridium catalyst (e.g., 1-5 mol%).
-
Solvent Addition: Add anhydrous, deuterated solvent to dissolve the reagents.
-
Deuterium Introduction: If using D₂ gas, purge the flask and introduce D₂ gas (1 atm) via a balloon. If using D₂O, add a stoichiometric excess of D₂O to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-48 hours. Monitor the deuterium incorporation by taking small aliquots and analyzing via ¹H-NMR (to observe the disappearance of the β-proton signal) and LC-MS (to observe the mass shift).
-
Work-up and Purification: Once sufficient labeling is achieved, remove the solvent under reduced pressure. Purify the product via column chromatography to remove the catalyst.
-
Validation: Analyze the purified product by mass spectrometry to determine the degree of deuteration (M+1, M+2, etc.). Use ¹H-NMR and ²H-NMR to confirm the position of the deuterium label.
Visualization of Workflows and Concepts
To better illustrate the processes described, the following diagrams were generated using the DOT language.
Applications in Drug Development and Research
Isotopically labeled compounds like this compound are indispensable tools in modern research.[2]
-
Metabolism Studies (ADME): Labeled compounds are administered in vitro (e.g., to liver microsomes) or in vivo to trace their absorption, distribution, metabolism, and excretion.[2][9] Mass spectrometry can distinguish the drug and its metabolites from the complex biological matrix, allowing for unambiguous identification of metabolic hotspots on the molecule.[]
-
Quantitative Bioanalysis: A stable isotope-labeled version of an analyte is the gold standard for use as an internal standard in LC-MS quantification.[10] Because it co-elutes with the unlabeled analyte and has nearly identical ionization properties, it perfectly corrects for matrix effects and variations during sample processing, leading to highly accurate and precise measurements.[10]
-
Mechanistic Elucidation: Isotopic labels can be used to follow the transformation of specific atoms through a chemical or enzymatic reaction sequence.[11] This provides direct evidence for proposed reaction mechanisms, such as identifying which bonds are broken and formed during catalysis.
Conclusion and Future Outlook
The strategic use of isotopic labeling is a cornerstone of modern chemical and biological research. While the synthesis of a pre-labeled molecule like ethyl (E)-3-(2-bromophenyl-[¹³C₆])acrylate offers ultimate control over the label's position and stability, methods like catalytic hydrogen isotope exchange provide a more flexible, post-synthetic approach for deuterium incorporation.[6] The optimal choice depends on a careful evaluation of the experiment's goals, the required precision of the label, and available resources. As analytical instrumentation continues to improve in sensitivity and resolution, the application of stable isotope-labeled compounds will undoubtedly expand, further unraveling the complexities of biological systems and accelerating the development of new therapeutics.
References
- Iida, H., et al. (2021). Synthesis of deuterium-labeled cinnamic acids: Understanding the volatile benzenoid pathway in the flowers of the Japanese loquat Eriobotrya japonica. Journal of Labelled Compounds and Radiopharmaceuticals.
- Verwilst, P., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews.
- Ube, N., et al. (2021). Incorporation of deuterium-labeled cinnamic acid amides into 1 and 2. ResearchGate.
- PubChem. 2-Bromocinnamic Acid. National Center for Biotechnology Information.
- Mori, T., et al. (2024). Investigation of the isomerization of trans- and cis-cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid isomers. bioRxiv.
- Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology.
- Barfüsser, S., & Griesbeck, A. G. (2021). Photochemical methods for deuterium labelling of organic molecules. Green Chemistry.
- Chemistry with Caroline. (2024). Deuterium Labeling on Aromatic Rings in Organic Chemistry (EAS Reaction). YouTube.
- Tellez, F., et al. (2004). Synthesis of isotopically labeled epothilones. Journal of Labelled Compounds and Radiopharmaceuticals.
- van Santen, J. A., et al. (2022). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. ACS Chemical Biology.
- de Cássia da Silveira e Sá, R., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. ResearchGate.
- Williamson, D., et al. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Bioscience Reports.
- Ntchapda, F., et al. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules.
- Abbott, T. W., & Althousen, D. (1931). ETHYL α,β-DIBROMO-β-PHENYLPROPIONATE. Organic Syntheses.
- Prien, J. M., et al. (2010). Mass Spectrometric-Based Stable Isotopic 2-Aminobenzoic Acid Glycan Mapping for Rapid Glycan Screening of Biotherapeutics. Analytical Chemistry.
- Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. ASPIRE.
- Kumar, A., & Gack, M. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
- Dickschat, J. S. (2024). Isotopic labelings for mechanistic studies. Methods in Enzymology.
- Meng, F., et al. (2022). A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose-Response Assessments. Chemical Research in Toxicology.
- ResearchGate. Review articles in ISOTOPE LABELING. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of deuterium-labeled cinnamic acids: Understanding the volatile benzenoid pathway in the flowers of the Japanese loquat Eriobotrya japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 8. Photochemical methods for deuterium labelling of organic molecules - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromocinnamic Acid Ethyl Ester
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Bromocinnamic acid ethyl ester, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste safely, compliantly, and with confidence.
Hazard Identification and Risk Assessment: Understanding the "Why"
According to multiple safety data sheets, trans-2-Bromocinnamic acid is classified as a hazardous substance with the following characteristics[1][2]:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact[1][3].
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation[1][3].
-
Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation[1][2][3].
Therefore, it is imperative to treat this compound as hazardous waste . This classification is the cornerstone of the entire disposal process, dictating that it cannot be discarded as common trash or poured down the drain. The guiding principle is to prevent its release into the environment and to ensure the safety of all personnel handling the waste[4][5].
The Regulatory Landscape: Adherence to EPA's RCRA Framework
In the United States, the management of hazardous waste is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is enforced by the Environmental Protection Agency (EPA)[6][7]. RCRA establishes a "cradle-to-grave" approach, meaning that hazardous waste is regulated from the moment it is generated until its final disposal[7][8].
Key tenets of RCRA that directly inform our disposal protocol include:
-
Hazardous Waste Determination: Generators are legally required to determine if their waste is hazardous[8][9].
-
Proper Containment & Labeling: Waste must be stored in appropriate, sealed containers that are correctly labeled[10].
-
Segregation: Incompatible types of chemical waste must be stored separately to prevent dangerous reactions[4][11].
-
Authorized Disposal: Waste must be transported and ultimately disposed of by licensed hazardous waste facilities[9].
Compliance with these regulations is not optional; it is a legal requirement designed to protect human health and the environment[6].
Quantitative Data and Regulatory Summary
| Parameter | Classification/Guideline | Source |
| Hazard Class | Skin Irritant (Category 2) | [1][2][3] |
| Eye Irritant (Category 2) | [1][2][3] | |
| Respiratory Irritant (STOT SE 3) | [1][2][3] | |
| Governing Regulation | Resource Conservation and Recovery Act (RCRA) | [7][12] |
| Disposal Mandate | Dispose of as hazardous waste via an approved plant/facility | [1][2][13] |
| Container Requirement | Must be sealed, compatible with contents, and in good condition | [5][11] |
Step-by-Step Disposal Protocol for this compound
This protocol provides a systematic workflow for managing this compound waste from its point of generation to its final collection.
Step 1: Waste Characterization and Segregation
-
Immediate Classification: Upon deciding that a material containing this compound is no longer needed, immediately classify it as hazardous chemical waste[5]. This applies to the pure compound, solutions, or contaminated materials like silica gel or filter paper.
-
Segregation: Do not mix this waste stream with other, incompatible waste types[4]. Keep halogenated organic compounds separate from non-halogenated solvents. Based on general chemical principles, avoid mixing with strong oxidizing agents, strong acids, or strong bases to prevent unforeseen reactions[14]. Keep solid and liquid waste in separate containers[4].
Step 2: Containerization
-
Select an Appropriate Container: Use a container that is chemically compatible with this compound. The original product container is often the best choice[5]. If unavailable, a high-density polyethylene (HDPE) or glass container is a suitable alternative. Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid[5][11].
-
Maintain Container Integrity: The container must remain closed at all times except when you are actively adding waste to it[5][8]. This minimizes the release of vapors and prevents spills. Do not overfill the container; leave at least 10% headspace to allow for expansion.
Step 3: Proper Labeling
-
Affix a Hazardous Waste Tag: As soon as you begin accumulating waste in a container, label it clearly[10][11]. Most institutions provide specific "Hazardous Waste" tags.
-
Complete the Label: The label must, at a minimum, include the following information[10]:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
A clear indication of the hazards (e.g., "Irritant," "Skin/Eye Irritant")[10].
-
The date when waste was first added to the container.
-
The full composition of the waste, including any solvents and their approximate percentages.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). An SAA is a location at or near the point of waste generation and under the control of the operator[10].
-
Ensure Safe Storage Conditions: The SAA must be away from heat sources or direct sunlight[11]. It is crucial to use secondary containment, such as a spill tray, to capture any potential leaks from the primary container[4][5].
Step 5: Arranging for Disposal
-
Contact EHRS: Once your container is full or you have finished the experimental series generating this waste, contact your institution's Environmental Health and Safety (EHRS) or equivalent department to schedule a waste pickup[8].
-
Follow Institutional Procedures: Adhere strictly to your organization's specific procedures for requesting a pickup. This typically involves submitting an online form or a paper request.
-
Never Use Alternative Disposal Methods: It is a critical safety and regulatory violation to dispose of this chemical by evaporation in a fume hood or by pouring it down the sink[5].
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process, ensuring every critical step is followed.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of a small spill, follow these steps:
-
Alert Personnel: Notify others in the immediate area.
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit) to cover and absorb the spilled material.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container[1][13].
-
Label and Dispose: Label the container as "Spill Debris containing this compound" and dispose of it according to the protocol outlined above.
-
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Proactive Waste Minimization
The most effective long-term disposal strategy is to minimize waste generation at the source. The University of Pennsylvania's EHRS suggests several best practices that are universally applicable[8]:
-
Source Reduction: Order only the quantity of chemical required for your experiments.
-
Inventory Management: Maintain a current inventory of your chemicals to avoid ordering duplicates.
-
Surplus Sharing: Before declaring a chemical as waste, check if other labs within your institution can use it.
By integrating these principles into your laboratory workflow, you not only enhance safety and ensure compliance but also contribute to a more sustainable research environment.
References
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
- Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
- Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager.
- Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center.
- Resource Conservation and Recovery Act (RCRA) Regulations. (n.d.). US EPA.
- EPA Hazardous Waste Management. (2024, April 29). Axonator.
- What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.
- Steps in Complying with Regulations for Hazardous Waste. (n.d.). US EPA.
- Safety Data Sheet: trans-2-Bromocinnamic acid. (2025, October 6). Thermo Fisher Scientific.
- Safety Data Sheet: trans-2-Bromocinnamic acid. (2024, March 30). Fisher Scientific.
- Safety Data Sheet: p-Bromocinnamic acid. (n.d.). Fisher Scientific.
- Safety Data Sheet: Cinnamic Acid Ethyl Ester. (2011, March 29). Carl ROTH.
- Safety Data Sheet: 4-Bromocinnamic acid, predominantly trans. (2025, September 17). Thermo Fisher Scientific.
- Safety Data Sheet: Ethyl 7-bromo-2,2-dimethylheptanoate. (2025, June 22). ChemScene.
- 2-Bromocinnamic Acid PubChem CID 688321. (n.d.). PubChem.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Bromocinnamic Acid | C9H7BrO2 | CID 688321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acewaste.com.au [acewaste.com.au]
- 5. vumc.org [vumc.org]
- 6. axonator.com [axonator.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. epa.gov [epa.gov]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 12. epa.gov [epa.gov]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. chemscene.com [chemscene.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
